molecular formula C9H11NO4S B1352186 N-(Phenylsulfonyl)glycine Methyl Ester CAS No. 69398-48-7

N-(Phenylsulfonyl)glycine Methyl Ester

Cat. No.: B1352186
CAS No.: 69398-48-7
M. Wt: 229.26 g/mol
InChI Key: QKASBYGZWRFVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Phenylsulfonyl)glycine Methyl Ester is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(benzenesulfonamido)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-14-9(11)7-10-15(12,13)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKASBYGZWRFVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408797
Record name N-(Phenylsulfonyl)glycine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69398-48-7
Record name N-(Phenylsulfonyl)glycine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(Phenylsulfonyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Phenylsulfonyl)glycine methyl ester, with the CAS Number 69398-48-7, is a sulfonamide derivative of the amino acid glycine.[1][2] This compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, incorporating a flexible glycine backbone, a reactive methyl ester, and an aromatic phenylsulfonyl group, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. While a specific melting point is not widely reported in the literature, its storage at room temperature suggests a relatively stable solid form.[1] The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 69398-48-7[1][2]
Molecular Formula C₉H₁₁NO₄S[1][2]
Molecular Weight 229.25 g/mol [1][2]
Synonyms Methyl 2-(phenylsulfonamido)acetate[1]
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone (predicted).[3]
Storage Store at room temperature.[1]

Structure:

Caption: Chemical structure of this compound.

Synthesis

The synthesis of this compound is typically achieved through the sulfonylation of glycine methyl ester hydrochloride with benzenesulfonyl chloride. This reaction is a standard procedure for the formation of sulfonamides from amines.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar sulfonamides.[4]

Part 1: Synthesis of Glycine Methyl Ester Hydrochloride (Starting Material)

A common precursor for this synthesis is glycine methyl ester hydrochloride. It can be prepared by the esterification of glycine. A convenient method involves the reaction of glycine with methanol in the presence of a catalyst like thionyl chloride or by using concentrated sulfuric acid.[3][5]

Materials:

  • Glycine

  • Methanol (anhydrous)

  • Thionyl chloride or Concentrated Sulfuric Acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend glycine in anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (or concentrated sulfuric acid) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield glycine methyl ester hydrochloride as a white solid.

Part 2: Synthesis of this compound

Materials:

  • Glycine methyl ester hydrochloride

  • Benzenesulfonyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Suspend glycine methyl ester hydrochloride in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Add the base (e.g., triethylamine, 2.2 equivalents) dropwise to the suspension.

  • In a separate flask, dissolve benzenesulfonyl chloride (1.0 equivalent) in the anhydrous solvent.

  • Add the benzenesulfonyl chloride solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

SynthesisWorkflow cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Sulfonylation Glycine Glycine Esterification Esterification Glycine->Esterification Methanol Methanol Methanol->Esterification Catalyst Thionyl Chloride or H₂SO₄ Catalyst->Esterification GlycineEsterHCl Glycine Methyl Ester Hydrochloride Sulfonylation Sulfonylation GlycineEsterHCl->Sulfonylation Esterification->GlycineEsterHCl Esterification BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Sulfonylation Base Base (e.g., Triethylamine) Base->Sulfonylation Solvent Anhydrous Solvent Solvent->Sulfonylation FinalProduct N-(Phenylsulfonyl)glycine Methyl Ester Purification Purification Sulfonylation->Purification Sulfonylation Purification->FinalProduct Column Chromatography

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and comparison with similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • δ 7.8-8.0 ppm (m, 2H): Protons on the phenyl ring ortho to the sulfonyl group.

  • δ 7.5-7.7 ppm (m, 3H): Protons on the phenyl ring meta and para to the sulfonyl group.

  • δ 5.5-6.0 ppm (br s, 1H): NH proton of the sulfonamide.

  • δ 4.0-4.2 ppm (d, 2H): Methylene (-CH₂-) protons of the glycine moiety.

  • δ 3.7-3.8 ppm (s, 3H): Methyl (-CH₃) protons of the ester group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • δ ~170 ppm: Carbonyl carbon of the methyl ester.

  • δ ~140 ppm: Quaternary carbon of the phenyl ring attached to the sulfonyl group.

  • δ ~133 ppm: Para carbon of the phenyl ring.

  • δ ~129 ppm: Ortho carbons of the phenyl ring.

  • δ ~127 ppm: Meta carbons of the phenyl ring.

  • δ ~52 ppm: Methyl carbon of the ester group.

  • δ ~45 ppm: Methylene carbon of the glycine moiety.

IR (Infrared) Spectroscopy:

  • ~3250-3300 cm⁻¹: N-H stretching vibration of the sulfonamide.

  • ~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.

  • ~2850-2950 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.

  • ~1740-1750 cm⁻¹: C=O stretching vibration of the ester carbonyl group.

  • ~1340-1360 cm⁻¹ and ~1150-1170 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations of the sulfonyl group.

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 230.0487

Chemical Reactivity and Potential Transformations

This compound possesses several reactive sites that can be targeted for further chemical modifications.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-(phenylsulfonyl)glycine.[6] This transformation is valuable for creating derivatives with a free carboxyl group, which can be important for biological activity or for further coupling reactions.

  • Reduction of the Ester: The ester functionality can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).[7]

  • Alkylation/Acylation of the Sulfonamide Nitrogen: The proton on the sulfonamide nitrogen is acidic and can be removed by a strong base, allowing for subsequent alkylation or acylation at this position. This provides a route to N-substituted derivatives.

  • Amide Formation: The methyl ester can react with amines to form the corresponding amides. This reaction is often facilitated by heating or by using specific catalysts.

Reactivity Start N-(Phenylsulfonyl)glycine Methyl Ester CarboxylicAcid N-(Phenylsulfonyl)glycine (Carboxylic Acid) Start->CarboxylicAcid Hydrolysis (H⁺ or OH⁻) Alcohol N-(Phenylsulfonyl)glycinol Start->Alcohol Reduction (e.g., LiAlH₄) N_Substituted N-Alkyl/Acyl-N-(Phenylsulfonyl) glycine Methyl Ester Start->N_Substituted Alkylation/Acylation (Base, R-X or Acyl-X) Amide N-(Phenylsulfonyl)glycine Amide Start->Amide Aminolysis (R₂NH)

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for various research applications, particularly in drug discovery.

  • Scaffold for Bioactive Molecules: The N-(phenylsulfonyl)glycine framework is a common scaffold in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities. While specific studies on the methyl ester are limited, the corresponding carboxylic acid and other derivatives have shown potential as inhibitors of various enzymes.

  • Prodrug Development: The methyl ester can function as a prodrug of the more polar N-(phenylsulfonyl)glycine. Esterification of a carboxylic acid drug can improve its lipophilicity and membrane permeability, potentially enhancing its oral bioavailability and cellular uptake. However, a study on N-[4-(benzoylamino)phenylsulfonyl]glycine showed that while its methyl ester prodrug had good stability, it exhibited reduced in-vitro permeability and in-vivo uptake compared to the parent drug, suggesting the free carboxylate anion was important for its delivery in that specific case.[8]

  • Building Block for Combinatorial Chemistry: Due to its multiple reactive sites, this compound is an attractive building block for the generation of chemical libraries. By systematically modifying the phenyl ring, the sulfonamide nitrogen, and the ester functionality, a diverse range of compounds can be synthesized for high-throughput screening to identify new drug leads.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of multiple modifiable functional groups make it an ideal starting material for the creation of diverse molecular architectures. While detailed experimental data on its basic properties are not extensively documented, its structural features and the known reactivity of its constituent functional groups provide a solid foundation for its application in the design and synthesis of novel compounds with potential therapeutic value. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

  • Patel, M., et al. (2007). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 23(5), 443-453.
  • ResearchGate. De-esterification of amino acid esters. [Link]

  • Gevorgyan, V., et al. (2001). A Direct Reduction of Aliphatic Aldehyde, Acyl Chloride, Ester, and Carboxylic Functions into a Methyl Group. The Journal of Organic Chemistry, 66(5), 1672-1675.
  • Google Patents. CN106316870A - Synthesis method of L-glycine methyl ester salt product.
  • Google Patents. A kind of preparation method of high-purity glycine ester hydrochloride.

Sources

A Comprehensive Technical Guide to the Synthesis of N-(Phenylsulfonyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of N-(Phenylsulfonyl)glycine Derivatives

In the landscape of modern drug discovery and development, the strategic synthesis of versatile molecular scaffolds is paramount. N-(Phenylsulfonyl)glycine methyl ester and its derivatives represent a class of compounds with significant potential. The incorporation of the phenylsulfonyl moiety onto the glycine backbone imparts a unique combination of rigidity, lipophilicity, and hydrogen bonding capabilities, making it an attractive building block for constructing complex molecules with tailored pharmacological profiles.[1] These structures are frequently explored in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents.

This guide provides a detailed, field-proven methodology for the synthesis of this compound. Moving beyond a mere recitation of steps, we will delve into the underlying chemical principles, the rationale for specific procedural choices, and the self-validating nature of the described protocol. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible synthetic route to this valuable intermediate.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most reliably achieved through a two-stage process that ensures high yields and purity. The strategy hinges on two cornerstone reactions of organic chemistry: esterification and nucleophilic acyl substitution.

  • Stage 1: Carboxyl Group Protection via Esterification. The initial step involves the protection of the carboxylic acid functional group of glycine as a methyl ester. This is a critical prerequisite to prevent the acidic proton of the carboxyl group from interfering with the base-mediated sulfonylation in the subsequent step. The resulting glycine methyl ester is typically generated and handled as its hydrochloride salt, which is a stable, crystalline solid that is significantly easier to store and handle than the free-base ester, which is prone to self-condensation into diketopiperazine.[2]

  • Stage 2: N-Sulfonylation via the Schotten-Baumann Reaction. The core bond-forming event is the reaction between glycine methyl ester and benzenesulfonyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, a robust method for acylating amines and alcohols.[3][4] The reaction is performed in the presence of a base, which serves two essential functions:

    • It neutralizes the hydrochloric acid that is generated as a byproduct, driving the reaction equilibrium toward the formation of the sulfonamide product.[5][6]

    • It deprotonates the ammonium salt of the glycine methyl ester hydrochloride, liberating the free amine nucleophile required for the reaction.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-sulfonylation proceeds via a well-established nucleophilic acyl substitution mechanism.[3][6] The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of glycine methyl ester attacks the highly electrophilic sulfur atom of benzenesulfonyl chloride.[6]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, expelling a chloride ion, which is an excellent leaving group.

  • Deprotonation: The base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final, neutral this compound product.

Schotten-Baumann Mechanism cluster_0 Step 1: Nucleophilic Attack Glycine_Ester H₂N-CH₂-COOCH₃ Sulfonyl_Chloride Ph-SO₂(Cl) Glycine_Ester->Sulfonyl_Chloride Attack on S Tetrahedral_Intermediate Ph-SO₂(Cl⁻)-N⁺H₂-CH₂-COOCH₃ Intermediate_2 Ph-SO₂-N⁺H₂-CH₂-COOCH₃ Tetrahedral_Intermediate->Intermediate_2 Cl⁻ leaves Product Ph-SO₂-NH-CH₂-COOCH₃ Intermediate_2->Product Deprotonation Base Base Byproduct Base-H⁺ + Cl⁻ Synthesis_Workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: N-Sulfonylation cluster_stage3 Stage 3: Purification Glycine Glycine Reflux Reflux @ 66°C Glycine->Reflux Methanol Methanol (Solvent) Methanol->Reflux SOCl2 Thionyl Chloride (Reagent) SOCl2->Reflux Evaporation1 Solvent Evaporation Reflux->Evaporation1 GMH Glycine Methyl Ester HCl (Intermediate) Evaporation1->GMH GMH_input Glycine Methyl Ester HCl GMH->GMH_input Proceed to next stage Reaction Stir @ 0°C to RT GMH_input->Reaction BSC Benzenesulfonyl Chloride BSC->Reaction Base Triethylamine (Base) Base->Reaction DCM DCM (Solvent) DCM->Reaction Workup Aqueous Work-up Reaction->Workup Evaporation2 Solvent Evaporation Workup->Evaporation2 Crude Crude Product Evaporation2->Crude Crude_input Crude Product Crude->Crude_input Proceed to purification Purify Recrystallization or Column Chromatography FinalProduct Pure N-(Phenylsulfonyl)glycine Methyl Ester Purify->FinalProduct Crude_input->Purify

Caption: Overall workflow for the synthesis.
Quantitative Data Summary

For a typical laboratory-scale synthesis starting with 5.0 g of Glycine Methyl Ester Hydrochloride:

Reagent Formula MW ( g/mol ) Equivalents Moles (mmol) Mass/Volume
Glycine Methyl Ester HClC₃H₈ClNO₂125.551.039.85.0 g
Benzenesulfonyl ChlorideC₆H₅ClO₂S176.621.0541.87.38 g (5.33 mL)
Triethylamine (TEA)C₆H₁₅N101.192.287.68.86 g (12.2 mL)
Dichloromethane (DCM)CH₂Cl₂84.93--~100 mL

Note: One equivalent of TEA is for neutralizing the HCl salt, and a second equivalent is to scavenge the HCl produced during the reaction. A slight excess ensures the reaction goes to completion.

Detailed Step-by-Step Protocol

Part A: Synthesis of Glycine Methyl Ester Hydrochloride (Intermediate)

This intermediate is commercially available, but its synthesis from glycine is a foundational procedure. [7][8]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of methanol. Cool the flask in an ice-water bath.

  • Reagent Addition: While stirring, slowly add 7.0 mL (~11.5 g, 97 mmol) of thionyl chloride (SOCl₂) dropwise via a dropping funnel over 30 minutes. Causality: This exothermic reaction generates HCl in situ, which catalyzes the esterification. Slow addition is critical to control the temperature and the release of SO₂ and HCl gases.

  • Reactant Addition: Once the thionyl chloride addition is complete, remove the ice bath and add 10.0 g (133 mmol) of glycine to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65-68°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the glycine spot disappears.

  • Isolation: After the reaction is complete, cool the flask to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. The resulting white solid is glycine methyl ester hydrochloride. The yield is typically quantitative. [7]The product can be used directly in the next step without further purification.

Part B: Synthesis of this compound

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 5.0 g (39.8 mmol) of glycine methyl ester hydrochloride in 100 mL of dichloromethane (DCM).

  • Basification: Cool the suspension to 0°C using an ice-water bath. Slowly add 12.2 mL (87.6 mmol) of triethylamine (TEA). Stir the mixture for 15-20 minutes at 0°C. Expertise Insight: You should observe the suspension clarifying as the insoluble hydrochloride salt is converted to the DCM-soluble free amine.

  • Sulfonylation: In a separate beaker, dissolve 7.38 g (41.8 mmol) of benzenesulfonyl chloride in 20 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours) under a nitrogen atmosphere.

  • Monitoring: Check for the consumption of the starting material using TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase).

Part C: Work-up and Purification (Self-Validation)

The work-up procedure is designed to systematically remove all unreacted reagents and byproducts, providing the first validation of successful product formation.

  • Quenching: Transfer the reaction mixture to a separatory funnel.

  • Acidic Wash: Add 50 mL of 1 M HCl (aq). Shake and separate the layers. Discard the aqueous layer. Purpose: This step removes the excess triethylamine and the triethylammonium chloride salt formed during the reaction. [1]3. Neutral Wash: Wash the organic layer with 50 mL of water. Separate and discard the aqueous layer.

  • Basic Wash: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution. Shake gently to avoid emulsion, venting frequently. Separate and discard the aqueous layer. Purpose: This removes any trace of unreacted benzenesulfonyl chloride (by hydrolysis) and any residual HCl. [1]5. Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product, typically as a white or off-white solid.

  • Purification:

    • Recrystallization: The crude product can be effectively purified by recrystallization. A common solvent system is ethanol/water or ethyl acetate/hexanes. [1][9]Dissolve the crude solid in a minimum amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

    • Column Chromatography: If recrystallization is insufficient, the product can be purified on a silica gel column using a gradient of ethyl acetate in hexanes.

  • Drying: Dry the purified crystals in a vacuum oven to obtain the final this compound.

Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments (phenyl, methylene, and methyl groups).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): To confirm the molecular weight of the compound (C₉H₁₁NO₄S, MW: 229.25 g/mol ). [10]* Melting Point: To assess the purity of the crystalline solid.

References

  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Cambridge University Press. [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Jennychem. (2025). This compound. [Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]

  • Wikipedia. (n.d.). Glycine methyl ester hydrochloride. [Link]

Sources

An In-Depth Technical Guide to N-(Phenylsulfonyl)glycine Methyl Ester (CAS 69398-48-7)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(Phenylsulfonyl)glycine methyl ester, with the CAS number 69398-48-7, is a sulfonamide derivative of the amino acid glycine that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural motif, combining a flexible glycine backbone with a rigid phenylsulfonyl group, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. Furthermore, this document delves into the known reactivity and stability of this molecule, alongside a discussion of the biological significance of the broader class of sulfonylglycine derivatives, providing critical insights for researchers, scientists, and drug development professionals.

Introduction

The intersection of amino acid chemistry and sulfonamide functionalities has yielded a rich landscape of molecules with profound implications in medicinal chemistry. This compound, also known by its IUPAC name methyl 2-(phenylsulfonamido)acetate, is a prime example of this synergy. The presence of the sulfonamide linkage imparts a unique set of physicochemical properties, including increased stability and the ability to participate in key hydrogen bonding interactions, which are often crucial for biological activity. This guide aims to be a definitive resource, consolidating the available technical information on this compound to facilitate its effective utilization in research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in any experimental setting. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 69398-48-7[1]
Molecular Formula C₉H₁₁NO₄S[1]
Molecular Weight 229.25 g/mol [1]
Appearance White to off-white solid[2]
IUPAC Name Methyl 2-(phenylsulfonamido)acetate[1]
SMILES COC(=O)CNS(=O)(=O)C1=CC=CC=C1[1]
Purity Typically ≥98%[1]
Storage Store at room temperature[1]

Synthesis and Purification

The synthesis of this compound is a well-established process that can be approached through a few reliable routes. The most common and direct method involves the sulfonylation of glycine methyl ester with benzenesulfonyl chloride.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from the readily available glycine. The first step involves the esterification of glycine to produce glycine methyl ester hydrochloride, followed by the N-sulfonylation to yield the final product.

Synthesis_Workflow Glycine Glycine Glycine_Ester Glycine Methyl Ester Hydrochloride Glycine->Glycine_Ester Esterification (MeOH, HCl) Target N-(Phenylsulfonyl)glycine Methyl Ester Glycine_Ester->Target N-Sulfonylation (Benzenesulfonyl Chloride, Base)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Glycine Methyl Ester Hydrochloride

This procedure is a standard method for the esterification of amino acids.[3]

  • Materials:

    • Glycine

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend glycine in anhydrous methanol.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble anhydrous hydrogen chloride gas through the mixture.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude glycine methyl ester hydrochloride as a white solid. This product is often used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is adapted from a reliable method for the synthesis of sulfonamides from amino acid esters.[4]

  • Materials:

    • Glycine methyl ester hydrochloride

    • Benzenesulfonyl chloride

    • Sodium carbonate (Na₂CO₃) or another suitable base (e.g., triethylamine)

    • Water

    • Dichloromethane (DCM) or other suitable organic solvent

  • Procedure:

    • Dissolve glycine methyl ester hydrochloride in water in a round-bottom flask.

    • Cool the solution in an ice bath and adjust the pH to approximately 8.0 by the portion-wise addition of sodium carbonate.

    • In a separate flask, dissolve benzenesulfonyl chloride in dichloromethane.

    • Add the solution of benzenesulfonyl chloride dropwise to the vigorously stirred aqueous solution of glycine methyl ester.

    • Allow the reaction to proceed at room temperature for several hours or overnight, monitoring the progress by TLC.

    • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by either recrystallization or column chromatography to obtain a product of high purity.

Protocol 1: Recrystallization

  • Solvent Selection: A suitable solvent system for recrystallization is typically a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble). Common solvent pairs for compounds of this type include ethanol/water or ethyl acetate/hexanes.[2]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol).

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

    • To the hot solution, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy.

    • Reheat the solution until it becomes clear again and then allow it to cool slowly to room temperature.

    • Further cooling in an ice bath will promote crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Protocol 2: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for the elution of compounds with intermediate polarity. The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the packed column.

    • Elute the column with the mobile phase, gradually increasing the polarity if necessary.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound and data from closely related compounds, the following spectral features are predicted.[5][6]

Predicted ¹H NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9-7.8m2HAromatic protons ortho to the sulfonyl group
~7.6-7.5m3HAromatic protons meta and para to the sulfonyl group
~5.5-5.0br s1HN-H proton
~3.9d2H-CH₂- protons
~3.7s3H-OCH₃ protons

Predicted ¹³C NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~169C=O (ester)
~139Aromatic C-S
~133Aromatic C-H (para)
~129Aromatic C-H (meta)
~127Aromatic C-H (ortho)
~53-OCH₃
~45-CH₂-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 229.25), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 229.

Predicted Fragmentation Pathway:

The fragmentation of this compound is likely to proceed through several characteristic pathways, including cleavage of the sulfonamide bond and fragmentation of the ester group.[7][8]

Fragmentation_Pathway M [M]⁺˙ m/z 229 F1 [M - OCH₃]⁺ m/z 198 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 170 M->F2 - •COOCH₃ F3 [PhSO₂]⁺ m/z 141 M->F3 - •NHCH₂COOCH₃ F4 [Ph]⁺ m/z 77 F3->F4 - SO₂

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.[9][10]

Wavenumber (cm⁻¹)Functional GroupVibration
~3300-3200N-HStretching
~3000-2800C-HStretching (aliphatic and aromatic)
~1750-1730C=OStretching (ester)
~1600, ~1480C=CStretching (aromatic)
~1350, ~1160S=OAsymmetric and symmetric stretching (sulfonamide)
~1200-1000C-OStretching (ester)

Reactivity and Stability

The reactivity of this compound is primarily governed by the sulfonamide and methyl ester functionalities.

  • Hydrolytic Stability: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, N-(Phenylsulfonyl)glycine. Studies on similar ester prodrugs have shown that methyl esters can be rapidly hydrolyzed in biological tissues.[11] The rate of hydrolysis is pH-dependent, with increased rates at higher pH values.[11]

  • Sulfonamide Stability: The sulfonamide linkage is generally stable to a wide range of reaction conditions. However, it can be cleaved under strongly reducing conditions.

  • N-H Acidity: The proton on the sulfonamide nitrogen is acidic and can be deprotonated by a strong base. This allows for further functionalization at the nitrogen atom.

Applications in Research and Development

While specific biological activity data for this compound is not extensively reported, the broader class of sulfonylglycine and N-phenyl-N-(phenylsulfonyl)glycine derivatives has garnered significant attention in medicinal chemistry.

  • Scaffold for Drug Discovery: The N-(phenylsulfonyl)glycine core is a versatile scaffold for the synthesis of a wide range of biologically active molecules. Derivatives have been investigated for their potential as:

    • Anticancer agents: By targeting enzymes such as EGFR tyrosine kinase.

    • Anti-inflammatory agents.

    • Neuroprotective agents.

  • Building Block in Organic Synthesis: this compound can serve as a key intermediate in the synthesis of more complex molecules, including peptides and heterocyclic compounds. The ester functionality can be readily converted to other functional groups, such as amides or alcohols, providing a handle for further molecular elaboration. The sulfonamide group can act as a directing group or be incorporated as a key pharmacophoric element.

Conclusion

This compound (CAS 69398-48-7) is a well-characterized and synthetically accessible compound with significant potential as a building block in medicinal chemistry and organic synthesis. This technical guide has provided a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and purification, and an analysis of its key spectral and reactive characteristics. The insights into the biological relevance of the sulfonylglycine scaffold underscore the importance of this compound as a starting point for the development of novel therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers and professionals in the field, enabling them to fully leverage the potential of this versatile molecule.

References

  • Vooturi, S., et al. (2003). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 19(4), 305-316.
  • Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901-906.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Zia-ur-Rehman, M., et al. (2008). Methyl 2-(benzenesulfonamido)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2029.
  • The Royal Society of Chemistry. Table of Contents. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemguide. MASS SPECTROMETRY - FRAGMENTATION PATTERNS. [Link]

  • Fairlie, D. P., et al. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Australian Journal of Chemistry, 64(9), 1145-1163.
  • Ghosh, K., & Williams, W. (2021). to C-Peptide Synthesis, Arguably the Future for Sustainable Production†. ChemRxiv.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Pharmaceutical and Biomedical Analysis, 210, 114561.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • The Royal Society of Chemistry. Simple and efficient Fmoc removal in ionic liquid. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). [Link]

  • SpectraBase. N-(p-sulfanilylphenyl)glycine, methyl ester - Optional[1H NMR] - Chemical Shifts. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Jennychem. This compound. [Link]

  • Organic Syntheses. n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Google Patents. Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • PubChem. Methyl phenylacetate. [Link]

  • ResearchGate. FTIR spectrum of-glycine crystal. [Link]

  • ResearchGate. Kinetics of hydrolysis of the coordinated glycine methyl ester at.... [Link]

  • ResearchGate. N-(2-Nitrophenylsulfonyl)glycine methyl ester | Request PDF. [Link]

  • ResearchGate. FTIR spectra of PEG NHS ester, MLT and their conjugates prepared in pH.... [Link]

  • ResearchGate. FT-IR spectrum of γ-glycine. [Link]

  • Fischer, G., et al. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-3), 39-49.
  • PubChem. Glycine, N-(phenylacetyl)-, methyl ester. [Link]

  • ResearchGate. Characterization and dissolution test of recrystallized mefenamic acid by fast cooling methods. [Link]

  • Wikipedia. Glycine methyl ester hydrochloride. [Link]

Sources

"N-(Phenylsulfonyl)glycine Methyl Ester molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(Phenylsulfonyl)glycine Methyl Ester

Executive Summary

This compound (CAS No. 69398-48-7) is a specialized organic compound that serves as a crucial building block and intermediate in medicinal chemistry and synthetic organic chemistry.[1] Its molecular structure, which combines a phenylsulfonyl group with a glycine methyl ester backbone, makes it a valuable scaffold for the development of complex molecules, particularly in the context of drug discovery. The sulfonamide moiety is a well-established pharmacophore present in numerous therapeutic agents, and its incorporation via this reagent allows for systematic structural modifications.

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It covers the molecule's fundamental physicochemical properties, a detailed and reproducible synthesis protocol, robust analytical characterization methods, and essential safety and handling procedures. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure scientific integrity and practical utility.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is foundational to its effective application. This compound is typically a solid at room temperature and should be stored in a dry, sealed environment.[2]

Core Data

The key identifying and physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₄S[2][3]
Molecular Weight 229.25 g/mol [2][3][4]
CAS Number 69398-48-7[2][3][4][5]
Synonym Methyl 2-(phenylsulfonamido)acetate[3][4]
Standard Purity ≥98%[3]
Storage Room temperature, sealed in dry conditions[2][3]
Chemical Structure

The structure of this compound is characterized by a central glycine methyl ester unit where the nitrogen atom is substituted with a phenylsulfonyl group.

Caption: Chemical structure of this compound.

Computational Data

In silico predictions provide insight into the molecule's behavior in biological systems.

DescriptorValueSource(s)
Topological Polar Surface Area (TPSA) 72.47 Ų[3]
LogP (Octanol-Water Partition Coeff.) 0.1379[3]
Hydrogen Bond Acceptors 4[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 4[3]

Synthesis Protocol

The synthesis of this compound is reliably achieved through the N-sulfonylation of glycine methyl ester. This procedure is a variation of the well-established Schotten-Baumann reaction, which is effective for forming amides and sulfonamides in the presence of a base.

Principle of Synthesis

The synthesis involves the nucleophilic substitution reaction between the primary amine of glycine methyl ester hydrochloride and the electrophilic sulfur atom of benzenesulfonyl chloride. A base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid released from the starting material and the HCl generated during the reaction, thereby liberating the free amine for reaction and driving the equilibrium towards the product.

Experimental Workflow

G reactants Reactants - Glycine methyl ester HCl - Benzenesulfonyl chloride - Triethylamine - Dichloromethane (DCM) reaction Reaction Setup - Dissolve reactants in DCM - Cool to 0°C - Stir under N₂ atmosphere reactants->reaction 1. Combine workup Aqueous Workup - Quench with H₂O - Wash with dilute HCl, NaHCO₃, brine - Dry organic layer (Na₂SO₄) reaction->workup 2. Process purification Purification - Concentrate under vacuum - Recrystallize from  Ethyl Acetate/Hexane workup->purification 3. Isolate product Final Product N-(Phenylsulfonyl)glycine Methyl Ester purification->product 4. Obtain characterization Characterization - NMR - HRMS - IR product->characterization 5. Verify

Caption: Workflow for the synthesis and validation of the target compound.

Materials and Equipment
  • Reagents: Glycine methyl ester hydrochloride, Benzenesulfonyl chloride, Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous), Ethyl acetate, Hexane, 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Saturated sodium chloride (brine) solution, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, Büchner funnel and flask, standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add glycine methyl ester hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0°C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirring suspension. The formation of triethylammonium chloride may cause the mixture to thicken.

  • Sulfonylation: In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The acidic wash removes excess triethylamine, while the basic wash removes any unreacted sulfonyl chloride and benzenesulfonic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a pure solid.

Analytical Characterization

Post-synthesis validation is critical to confirm the identity and purity of the final product. The following methods are standard for the characterization of this compound.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the phenyl group (~7.5-7.9 ppm), a singlet for the ester methyl group (~3.7 ppm), a doublet for the alpha-protons of the glycine unit, and a broad signal for the N-H proton.
¹³C NMR Resonances for the carbonyl carbon (~170 ppm), aromatic carbons (~127-138 ppm), the alpha-carbon (~45 ppm), and the methyl ester carbon (~52 ppm).
HRMS (ESI) The calculated exact mass for the protonated molecule [M+H]⁺ (C₉H₁₂NO₄S⁺) should match the observed mass to within 5 ppm, confirming the elemental composition.[6]
FT-IR Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching of the ester (~1740 cm⁻¹), and asymmetric/symmetric S=O stretching of the sulfonamide (~1350 and 1160 cm⁻¹).

Applications in Research and Drug Development

This compound is not merely an academic curiosity; it is a functional tool for the advancement of pharmaceutical sciences.

  • Scaffold for Medicinal Chemistry: The compound is a versatile intermediate used in the synthesis of more complex molecules.[1] The sulfonamide linkage is a key structural motif in a wide range of clinically used drugs, including diuretics, antibiotics, and protease inhibitors. This reagent provides a direct entry point to this chemical space.

  • Combinatorial Chemistry: As a protected amino acid derivative, it is a building block for the creation of peptide mimics and combinatorial libraries.[7] These libraries are essential for high-throughput screening campaigns aimed at identifying new drug leads.

  • Structure-Activity Relationship (SAR) Studies: The phenyl ring can be readily substituted, and the ester can be hydrolyzed or converted to other functional groups. This allows for systematic modifications to probe the SAR of a target molecule, a fundamental practice in drug optimization.[8]

Safety and Handling

Proper laboratory practice is paramount when handling any chemical reagent. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted from the supplier, general precautions based on its constituent functional groups and related chemicals should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid powder or volatile solvents during synthesis.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

  • First Aid:

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10]

    • Inhalation: Move the person to fresh air.[9]

    • Ingestion: Clean the mouth with water and seek medical attention if feeling unwell.

Conclusion

This compound is a high-value chemical intermediate with significant utility for professionals in drug discovery and organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool. This guide has provided the essential technical details required for its synthesis, characterization, and safe application, grounding these protocols in established chemical principles to support innovative research endeavors.

References

  • This compound. BLD Pharm.
  • This compound. ChemScene.
  • This compound. Parchem.
  • This compound. Key Organics.
  • SAFETY D
  • SAFETY DATA SHEET - (S)-(+)-2-Phenylglycine methyl ester hydrochloride. Santa Cruz Biotechnology.
  • Safety Data Sheet - D-(-)-a-Phenylglycine methyl ester hydrochloride. Biosynth.
  • SAFETY DATA SHEET - Glycine methyl ester hydrochloride. Fisher Scientific.
  • This compound Tag. Jennychem.
  • HRMS Data for related compounds. The Royal Society of Chemistry.
  • N-(2-Nitrophenylsulfonyl)glycine methyl ester.
  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Benchchem.

Sources

An In-depth Technical Guide to N-(Phenylsulfonyl)glycine Methyl Ester: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-(Phenylsulfonyl)glycine methyl ester, a sulfonamide derivative of the amino acid glycine, represents a versatile and valuable building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural features, combining the flexibility of a glycine backbone with the electronic properties of a phenylsulfonyl group, make it an attractive scaffold for the development of novel therapeutic agents and a key intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, in-depth characterization data, and an exploration of its current and potential applications in drug discovery and beyond. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established scientific principles and experimental validation.

Physicochemical Properties and Structural Elucidation

This compound, also known by its systematic name methyl 2-(phenylsulfonamido)acetate, is a white to off-white solid at room temperature.[1] A thorough understanding of its fundamental properties is paramount for its effective utilization in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 69398-48-7[2][3]
Molecular Formula C₉H₁₁NO₄S[2][3]
Molecular Weight 229.25 g/mol [2]
Appearance White to off-white solid[1]
Purity ≥98%[2]
Storage Store at room temperature[2]
SMILES COC(=O)CNS(=O)(=O)C1=CC=CC=C1[2]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through the N-sulfonylation of glycine methyl ester hydrochloride with benzenesulfonyl chloride. This procedure is a self-validating system, where the successful formation of the product can be monitored and confirmed through standard analytical techniques.

Rationale Behind Experimental Choices

The choice of glycine methyl ester hydrochloride as a starting material is strategic; the ester group protects the carboxylic acid functionality, preventing unwanted side reactions, while the hydrochloride salt form enhances its stability and ease of handling.[4] The use of a base, such as triethylamine or an aqueous sodium carbonate solution, is crucial to neutralize the hydrochloric acid released during the reaction, thereby driving the equilibrium towards product formation.[5] Dichloromethane is an effective solvent for this reaction, as it dissolves the reactants and is relatively inert under the reaction conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • Glycine methyl ester hydrochloride

  • Benzenesulfonyl chloride

  • Triethylamine or Sodium Carbonate

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask containing a stirred suspension of glycine methyl ester hydrochloride (1.0 equivalent) in dichloromethane, add triethylamine (2.0-2.2 equivalents) or an aqueous solution of sodium carbonate to adjust the pH to approximately 8.0.[5][6] Cool the mixture in an ice bath.

  • Addition of Benzenesulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.0-1.1 equivalents) in dichloromethane to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.[7]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Glycine_ester Glycine Methyl Ester Hydrochloride Reaction N-Sulfonylation Glycine_ester->Reaction Benzenesulfonyl_chloride Benzenesulfonyl Chloride Benzenesulfonyl_chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (Dichloromethane) Solvent->Reaction Temperature 0°C to Room Temp Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(Phenylsulfonyl)glycine Methyl Ester Purification->Product caption Synthesis Workflow for this compound

Caption: Synthesis Workflow for this compound.

Structural Characterization and Analytical Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) are crucial for structural confirmation.

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenylsulfonyl group, the methylene protons of the glycine backbone, and the methyl protons of the ester group.

  • Aromatic Protons (C₆H₅SO₂): These protons will appear in the downfield region, typically between δ 7.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing sulfonyl group. The multiplicity will depend on the substitution pattern, but for an unsubstituted phenyl group, a complex multiplet is expected.

  • Methylene Protons (CH₂): The two protons on the carbon adjacent to the nitrogen and the carbonyl group will appear as a singlet or a doublet, likely in the range of δ 3.8-4.2 ppm.

  • Methyl Protons (OCH₃): The three equivalent protons of the methyl ester group will give a sharp singlet, typically around δ 3.7 ppm.[8]

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the range of δ 168-175 ppm.[9]

  • Aromatic Carbons (C₆H₅SO₂): The carbons of the phenyl ring will appear in the aromatic region (δ 125-140 ppm).[10] The carbon directly attached to the sulfur atom will be further downfield.

  • Methylene Carbon (CH₂): The methylene carbon of the glycine moiety is expected to have a chemical shift in the range of δ 40-50 ppm.

  • Methyl Carbon (OCH₃): The methyl carbon of the ester group will appear upfield, typically around δ 50-55 ppm.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorptions for this compound
Functional GroupCharacteristic Absorption (cm⁻¹)Description
N-H Stretch 3200-3400Amide N-H stretching vibration
C-H Stretch (Aromatic) 3000-3100Aromatic C-H stretching
C-H Stretch (Aliphatic) 2850-3000Aliphatic C-H stretching of CH₂ and CH₃ groups
C=O Stretch (Ester) 1735-1750Strong absorption due to the ester carbonyl group[3]
S=O Stretch (Sulfonamide) 1330-1370 and 1140-1180Two distinct, strong bands for the asymmetric and symmetric stretching of the S=O bonds[12]
C-O Stretch (Ester) 1000-1300C-O stretching vibration
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Molecular Ion Peak (M⁺): For this compound (C₉H₁₁NO₄S), the expected molecular ion peak in the mass spectrum would be at an m/z ratio of 229.25.

  • Fragmentation Pattern: Key fragment ions would likely arise from the cleavage of the C-N bond, the loss of the methoxy group from the ester, and the fragmentation of the phenylsulfonyl moiety. For instance, a prominent peak at m/z 141 would correspond to the phenylsulfonyl cation ([C₆H₅SO₂]⁺).

Applications in Drug Discovery and Organic Synthesis

N-(Phenylsulfonyl)glycine and its derivatives are recognized as valuable scaffolds in medicinal chemistry, primarily due to the favorable physicochemical properties imparted by the phenylsulfonyl group.[7][13] This moiety can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Role as an Enzyme Inhibitor Scaffold

Derivatives of N-(phenylsulfonyl)glycine have shown significant potential as enzyme inhibitors.

  • Aldose Reductase Inhibitors: N-(Phenylsulfonyl)glycine derivatives have been investigated as inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes.[7][13] The phenylsulfonyl group can engage in specific interactions within the active site of the enzyme. The N-phenyl substitution on the glycine nitrogen has been shown to enhance the inhibitory activity against rat lens aldose reductase, suggesting that the additional phenyl group contributes to favorable binding interactions.[7][13]

  • Other Enzyme Targets: The versatile nature of the N-(phenylsulfonyl)glycine scaffold allows for its adaptation to target other enzymes. For example, N-phenylsulfonamide derivatives have been explored as inhibitors of carbonic anhydrases and cholinesterases.[14]

Utility as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.

  • Peptidomimetics: The glycine backbone provides a convenient starting point for the synthesis of peptidomimetics, where the phenylsulfonyl group can act as a bioisosteric replacement for a peptide bond or introduce specific conformational constraints.

  • Heterocyclic Synthesis: The functional groups present in this compound, namely the secondary amine, the ester, and the phenylsulfonyl group, can be strategically manipulated to construct various heterocyclic systems, which are prevalent in many drug molecules.

  • Precursor to Biologically Active Molecules: This compound is a precursor for the synthesis of a variety of biologically active compounds, including anti-inflammatory agents.[15] For instance, it can be a key building block in the synthesis of selective COX-2 inhibitors like Etoricoxib, where the related 4-(methylsulfonyl)phenyl acetic acid is a known precursor.[16][17]

Logical Relationship in Drug Development

Drug_Development Scaffold N-(Phenylsulfonyl)glycine Methyl Ester Scaffold Modification Chemical Modification & Library Synthesis Scaffold->Modification Screening High-Throughput Screening Modification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Modification Lead_Opt Lead Optimization SAR->Lead_Opt Drug_Candidate Preclinical/Clinical Drug Candidate Lead_Opt->Drug_Candidate caption Logical Flow of this compound in Drug Discovery

Caption: Logical Flow of this compound in Drug Discovery.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those engaged in drug discovery and organic synthesis. Its straightforward synthesis, well-defined chemical structure, and versatile reactivity make it an invaluable tool for the creation of novel molecules with potential therapeutic value. This guide has provided a comprehensive, technically grounded overview of this important building block, from its synthesis and characterization to its applications. As research continues to uncover new biological targets and synthetic methodologies, the utility of this compound is poised to expand, further solidifying its role in the advancement of chemical and pharmaceutical sciences.

References

  • DeRuiter, J., Borne, R. F., & Mayfield, C. A. (1988). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. Journal of Medicinal Chemistry, 31(5), 974–979. Retrieved from [Link]

  • Jios, J. L., Romanelli, G. P., Autino, J. C., Giaccio, H. E., Duddeck, H., & Wiebcke, M. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3,4-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin. Magnetic Resonance in Chemistry, 43(11), 901–908. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-BOC-glycine methyl ester. Retrieved from [Link]

  • Ebner, D. C., Tambar, U. K., & Stoltz, B. M. (2007). Preparation of Methyl 2-(2-acetylphenyl)acetate. Organic Syntheses, 84, 235. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-BOC-glycine methyl ester. Retrieved from [Link]

  • DeRuiter, J., Borne, R. F., & Mayfield, C. A. (1988). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. Journal of Medicinal Chemistry, 31(5), 974–979. Retrieved from [Link]

  • Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. Retrieved from [Link]

  • Sumitomo Chemical Co., Ltd. (2004). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2004-II. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(6), 570-582. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). Retrieved from [Link]

  • Zia-ur-Rehman, M., et al. (2009). Methyl 2-(benzenesulfonamido)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1204. Retrieved from [Link]

  • Akazoğlu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004063149A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate.
  • Ebner, D. C., et al. (2007). Methyl 2-(2-acetylphenyl)acetate. Organic Syntheses, 84, 235-243. Retrieved from [Link]

  • PubChem. (n.d.). Methyl phenylacetate. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). CN1735591A - Method for preparing methyl 2-diphenylmethylsulfinyl acetate.
  • Chegg. (2020, October 27). Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Google Patents. (n.d.). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Retrieved from [Link]

  • Khair-ul-Bariyah, S., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. RSC Advances, 13(38), 26569–26586. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectral peak values and functional groups obtained from ethanol extract of P. juliflora pods. Retrieved from [Link]

Sources

A Technical Guide to the Aqueous and Organic Solubility Determination of N-(Phenylsulfonyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of a chemical entity is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. For compounds like N-(Phenylsulfonyl)glycine Methyl Ester, which represent a scaffold of interest in medicinal chemistry and synthetic protocols, a quantitative understanding of solubility is paramount for applications ranging from drug formulation to reaction optimization.[1] This guide provides a comprehensive framework for determining the thermodynamic equilibrium solubility of this compound. We eschew a simple data sheet in favor of a detailed exposition of the principles and a robust, field-proven experimental protocol based on the gold-standard shake-flask method, in alignment with OECD Guideline 105.[2][3] The workflow is coupled with a precise High-Performance Liquid Chromatography (HPLC) method for quantification, ensuring accuracy and reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking to establish a reliable solubility profile for this and similar compounds.

Introduction: The Imperative of Solubility

This compound (CAS: 69398-48-7) is a sulfonamide derivative incorporating a glycine methyl ester moiety. Such structures are of significant interest in pharmaceutical and biochemical research due to their potential as intermediates in the synthesis of bioactive molecules.[4] However, before any meaningful biological or chemical application can be pursued, a fundamental physical property must be characterized: solubility.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, equilibrium solution at a given temperature, dictates a compound's fate.[5] In drug development, poor aqueous solubility can lead to low bioavailability, unreliable in-vitro assay results, and significant formulation challenges, ultimately hindering a candidate's progression.[6][7] Therefore, the accurate determination of solubility is not a perfunctory task but a cornerstone of successful research and development. This guide focuses on the determination of thermodynamic solubility , which represents the true equilibrium state between the dissolved and solid forms of the compound and is the most relevant measure for formulation and biopharmaceutical studies.[3][8]

Physicochemical Profile of this compound

A preliminary understanding of a compound's intrinsic properties is essential before embarking on experimental work. These parameters provide context for its expected behavior.

PropertyValueSource
CAS Number 69398-48-7ChemScene[9]
Molecular Formula C₉H₁₁NO₄SChemScene[9]
Molecular Weight 229.25 g/mol ChemScene[9]
Synonym Methyl 2-(phenylsulfonamido)acetateChemScene[9]
Computed LogP 0.1379ChemScene[9]
Topological Polar Surface Area 72.47 ŲChemScene[9]

Scientist's Note: The computed LogP (a measure of lipophilicity) is relatively low, suggesting the compound may possess some degree of aqueous solubility. However, computational models are estimations.[10] The presence of both a polar sulfonamide group and a less polar phenyl ring means its solubility will be highly dependent on the specific solvent environment. Experimental determination is non-negotiable for obtaining definitive data.

The Shake-Flask Method: A Gold-Standard Protocol

The shake-flask method is universally regarded as the most reliable technique for measuring thermodynamic solubility.[3][10] Its principle is simple yet powerful: agitating an excess of the solid compound in a solvent for a sufficient period to achieve thermodynamic equilibrium, followed by separation of the solid and quantification of the dissolved analyte in the supernatant. This guide adapts the methodology outlined in OECD Test Guideline 105.[2][11][12]

Experimental Workflow Diagram

The overall process, from preparation to final analysis, is a self-validating system designed to ensure accuracy at each stage.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Phase Separation cluster_quant Phase 3: Quantification prep 1. Add excess solid This compound to solvent in a sealed vial. equil 2. Equilibrate at constant temp (e.g., 25°C) with agitation for 24-48 hours. prep->equil Ensures saturation sep 3. Centrifuge vial to pellet undissolved solid. equil->sep filtrate 4. Filter supernatant through 0.45 µm syringe filter. (Critical Purity Step) sep->filtrate Removes fines quant 5. Analyze clear filtrate using a validated HPLC-UV method. filtrate->quant calib 6. Quantify concentration against a standard calibration curve. quant->calib Calculates concentration result Result: Thermodynamic Solubility (mg/mL or µM) calib->result

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (purity ≥98%)[9]

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

  • Calibrated HPLC-UV system

Part A: Equilibration

  • Preparation: Add an excess amount of solid this compound to a glass vial. An amount that ensures a visible solid residue remains after equilibration is crucial (e.g., ~5-10 mg per 1 mL of solvent).

    • Rationale (Expertise): The presence of excess solid is the defining condition for a saturated solution at equilibrium. Without it, you are merely measuring dissolution, not thermodynamic solubility.[10]

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

  • Incubation: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 hours is advisable.

    • Rationale (Trustworthiness): A 24-hour incubation is typically sufficient to reach equilibrium for most compounds.[6][8] To validate this, you can take measurements at both 24 and 48 hours; if the values are consistent, equilibrium was achieved.

Part B: Phase Separation

  • Centrifugation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the majority of the undissolved solid.

    • Rationale (Expertise): This step simplifies the subsequent filtration by removing the bulk of the solid, preventing filter clogging.

  • Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.45 µm syringe filter into a clean HPLC vial.

    • Rationale (Trustworthiness): This is the most critical step for accuracy. Failure to remove all particulate matter will lead to artificially high and erroneous results, as you would be measuring a suspension, not a solution. The filter material should be validated for low compound binding.

Part C: Quantification by HPLC-UV

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradants. A C18 column with a mobile phase of Acetonitrile and water (with 0.1% formic acid) is a common starting point. Detection should be set at a UV wavelength where the compound exhibits strong absorbance (e.g., determined via UV scan).

  • Calibration Curve: Prepare a series of at least five standard solutions of this compound of known concentrations in a suitable solvent (in which it is freely soluble, like Acetonitrile).[13] Inject these standards into the HPLC system and record the peak area. Plot peak area versus concentration to generate a linear calibration curve. The correlation coefficient (R²) should be >0.999 for a reliable assay.[14]

  • Sample Analysis: Inject the filtered sample (from Part B) into the HPLC system. If necessary, dilute the sample with the mobile phase to ensure the response falls within the linear range of the calibration curve.

    • Rationale (Expertise): HPLC is superior to simple UV-Vis spectroscopy for this task because it separates the analyte of interest from any potential impurities or degradation products, which could otherwise interfere with the measurement and lead to an overestimation of solubility.[15]

Data Analysis and Interpretation

  • Calculate Concentration: Using the peak area of the analyte from the sample chromatogram and the equation of the line from the calibration curve (y = mx + c), calculate the concentration of the dissolved compound in the filtrate. Remember to account for any dilution factors used.

  • Report Results: The solubility should be reported in standard units such as mg/mL and micromolar (µM).

Example Data Reporting Table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Deionized Water25[Experimental Value][Calculated Value]
PBS (pH 7.4)25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Factors Influencing Solubility

The solubility of a compound is not a single value but is dependent on several external factors. Understanding these relationships is key to interpreting the data.

G cluster_compound Intrinsic Properties cluster_solvent Solvent Properties Solubility Compound Solubility pKa pKa (Ionization State) pKa->Solubility LogP LogP (Lipophilicity) LogP->Solubility MP Melting Point (Crystal Lattice Energy) MP->Solubility Polarity Polarity Polarity->Solubility pH pH pH->Solubility Temp Temperature Temp->Solubility

Caption: Key Factors Influencing Compound Solubility.

Conclusion

This guide has detailed an authoritative and robust methodology for the experimental determination of the thermodynamic solubility of this compound. By adhering to the principles of the shake-flask method (OECD 105) and employing precise HPLC-UV quantification, researchers can generate reliable and reproducible data.[16] This information is fundamental, serving as an essential prerequisite for the intelligent design of formulations, the interpretation of biological data, and the overall advancement of research and development projects involving this chemical entity.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Test No. 105: Water Solubility. OECD. [Link]

  • Test No. 105: Water Solubility. OECD. [Link]

  • OECD 105 - Water Solubility. Situ Biosciences. [Link]

  • OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

  • Solubility testing in accordance with the OECD 105. FILAB. [Link]

  • Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. National Center for Biotechnology Information. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Banaras Hindu University. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. National Center for Biotechnology Information. [Link]

  • Menthyl acetate | C12H22O2. PubChem. [Link]

  • Salt of phenylglycine methyl ester.

Sources

A Comprehensive Spectroscopic Guide to N-(Phenylsulfonyl)glycine Methyl Ester: Elucidating Molecular Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Characterization

N-(Phenylsulfonyl)glycine Methyl Ester (C₉H₁₁NO₄S) is a molecule of interest in synthetic organic chemistry and medicinal chemistry, often serving as a building block or intermediate.[1][2] Its structure combines a phenylsulfonyl moiety, a glycine backbone, and a methyl ester, creating a unique electronic and steric environment. For researchers in drug development and materials science, precise confirmation of its structure and the rigorous assessment of its purity are not mere formalities; they are foundational to the integrity and reproducibility of their work.

This guide provides an in-depth, field-proven approach to the spectroscopic analysis of this compound. We will move beyond a simple recitation of data, delving into the causality behind the observed spectral features. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will construct a self-validating analytical workflow that provides an unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing a detailed map of the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: Experimental Protocol for NMR Analysis

The choice of solvent and instrument parameters is critical for acquiring high-quality, interpretable data.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue or if exchangeable protons (like the N-H proton) are of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the CDCl₃ solution to serve as an internal standard, setting the 0 ppm reference point. For DMSO-d₆, the residual solvent peak can be used for referencing.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for superior signal dispersion, which is especially important for resolving the complex multiplets in the aromatic region.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. The integration of the peaks provides the relative ratio of protons in each unique chemical environment.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum to single lines for each unique carbon atom, removing complex splitting patterns.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a quantitative count of protons in distinct electronic environments. The expected signals for this compound are as follows:

  • Aromatic Protons (C₆H₅-SO₂): These five protons will appear in the downfield region, typically between δ 7.5-8.0 ppm .[3][4][5] The electron-withdrawing nature of the sulfonyl group (-SO₂) deshields these protons, shifting them downfield from benzene's δ 7.3 ppm. Due to the monosubstituted pattern, they will likely appear as a complex multiplet resulting from overlapping ortho, meta, and para proton signals.[6][7]

  • Amide Proton (-NH-): The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening and potential chemical exchange. In CDCl₃, it might be found between δ 5.0-6.0 ppm .

  • Methylene Protons (-CH₂-): The two protons of the glycine methylene group are adjacent to both the nitrogen of the sulfonamide and the carbonyl of the ester. This environment typically results in a chemical shift around δ 4.0 ppm . The signal will appear as a doublet if coupled to the N-H proton.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment and will appear as a sharp singlet further upfield, expected around δ 3.7 ppm .[8]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₅)7.5 - 8.0Multiplet (m)5H
Amide (NH)5.0 - 6.0 (variable)Broad Singlet (br s)1H
Methylene (CH₂)~ 4.0Doublet (d) or Singlet (s)2H
Methyl Ester (OCH₃)~ 3.7Singlet (s)3H
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Ester Carbonyl Carbon (C=O): This carbon is significantly deshielded and will appear far downfield, typically in the range of δ 168-172 ppm .[9]

  • Aromatic Carbons (C₆H₅): The carbons of the phenyl ring will resonate between δ 120-140 ppm .[4][5] Four distinct signals are expected: one for the ipso-carbon attached to the sulfur, one each for the ortho, meta, and para carbons.

  • Methoxy Carbon (-OCH₃): The carbon of the methyl ester group is expected around δ 52 ppm .[8]

  • Methylene Carbon (-CH₂-): The glycine methylene carbon will appear in the range of δ 43-46 ppm .[9][10]

Carbon Assignment Expected Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)168 - 172
Aromatic (C-S)~138-140
Aromatic (C-H, para)~133
Aromatic (C-H, ortho/meta)~127-129
Methoxy (OCH₃)~52
Methylene (CH₂)43 - 46

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Expertise in Action: Experimental Protocol for IR Analysis

Step-by-Step Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Background Scan: Perform a background scan of the empty instrument to subtract atmospheric contributions (CO₂, H₂O).

  • Sample Scan: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the significant absorption bands corresponding to the molecule's functional groups.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the sulfonamide and ester moieties.

  • N-H Stretch: A moderate to sharp absorption band is expected in the region of 3250-3350 cm⁻¹ , corresponding to the stretching vibration of the N-H bond in the sulfonamide group.[11]

  • Aromatic C-H Stretch: A series of weak to moderate bands will appear just above 3000 cm⁻¹ (~3050-3100 cm⁻¹ ).[3]

  • Aliphatic C-H Stretch: Bands corresponding to the methylene and methyl groups will appear just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ).

  • Ester C=O Stretch: A very strong, sharp absorption band is the hallmark of the ester carbonyl group, expected around 1740-1750 cm⁻¹ .

  • SO₂ Asymmetric & Symmetric Stretch: The sulfonyl group gives rise to two very strong and characteristic absorption bands. The asymmetric stretch appears at a higher frequency (~1330-1350 cm⁻¹ ), while the symmetric stretch is found at a lower frequency (~1150-1170 cm⁻¹ ).[11][12][13] These two bands are a definitive signature of the sulfonamide group.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Amide (N-H)Stretch3250 - 3350Medium, Sharp
Aromatic (C-H)Stretch3050 - 3100Weak-Medium
Aliphatic (C-H)Stretch2850 - 2960Medium
Ester (C=O)Stretch1740 - 1750Strong, Sharp
Sulfonyl (SO₂)Asymmetric Stretch1330 - 1350Strong
Sulfonyl (SO₂)Symmetric Stretch1150 - 1170Strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers invaluable structural information through the analysis of its fragmentation patterns.

Expertise in Action: Experimental Protocol for MS Analysis

Step-by-Step Protocol:

  • Ionization Method: Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The molecular weight of this compound is 229.25 g/mol .[1] Therefore, the parent ion should be observed at an m/z of approximately 230.26.

  • Tandem MS (MS/MS): To probe the structure, select the parent ion (m/z 230) for collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's connectivity.

Fragmentation Analysis

The fragmentation of sulfonamides in the gas phase is well-studied and follows predictable pathways that can be used for structural confirmation.[14][15][16][17][18]

  • Parent Ion: The protonated molecule, [M+H]⁺ , will be observed at m/z 230 .

  • Key Fragmentation Pathways:

    • Cleavage of the S-N bond: This is a common and diagnostic fragmentation for sulfonamides, leading to the formation of the benzenesulfonyl cation (m/z 141 ) and the neutral glycine methyl ester fragment.

    • Loss of SO₂: A characteristic rearrangement of aromatic sulfonamides can lead to the elimination of a neutral sulfur dioxide molecule (64 Da).[15][18] This would result in a fragment ion at m/z 166 .

    • Cleavage adjacent to the ester: Loss of the methoxy group (-OCH₃) as a radical (not typically seen in ESI) or methanol (-CH₃OH) can occur, leading to fragments around m/z 199 or 198 .

    • Formation of the phenyl cation: Cleavage of the C-S bond can generate the phenyl cation at m/z 77 .

G M_H [M+H]⁺ m/z 230 frag_141 Benzenesulfonyl cation m/z 141 M_H->frag_141 - C₃H₆NO₂ frag_166 [M+H - SO₂]⁺ m/z 166 M_H->frag_166 - SO₂ (64 Da) frag_77 Phenyl cation m/z 77 frag_141->frag_77 - SO₂

Caption: Primary fragmentation pathways for this compound in ESI-MS.

Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of all data points to build an unshakeable structural assignment.

G cluster_Data Experimental Data Acquisition cluster_Info Derived Information MS MS (m/z 230) MolFormula Molecular Formula (C₉H₁₁NO₄S) MS->MolFormula IR IR (SO₂, C=O, NH) FuncGroups Functional Groups (Sulfonamide, Ester) IR->FuncGroups NMR_H ¹H NMR (Integrals, Shifts) CH_Framework C-H Framework (Aromatic, CH₂, CH₃) NMR_H->CH_Framework NMR_C ¹³C NMR (Carbon Count) NMR_C->CH_Framework Conclusion Structural Confirmation N-(Phenylsulfonyl)glycine Methyl Ester MolFormula->Conclusion FuncGroups->Conclusion CH_Framework->Conclusion

Caption: Integrated workflow for the spectroscopic confirmation of the target molecule.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. By understanding the principles behind each technique and the specific spectral features of the molecule's constituent parts, a researcher can confidently verify its identity and purity. This rigorous analytical approach is fundamental to ensuring the validity of subsequent scientific endeavors.

References

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

  • Sun, W., et al. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 17(8), 1184-93. Available at: [Link]

  • Hu, W., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(23), 8047-53. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

  • TheElkchemist. (2022). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]

  • Hu, W., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 57(11), 969-975. Available at: [Link]

  • Uno, T., et al. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 15(1), 98-105. Available at: [Link]

  • CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. Available at: [Link]

  • LibreTexts Chemistry. (2021). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • LibreTexts Chemistry. (2023). 2.10: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Baxter, J. N., et al. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society, 3645-3654. Available at: [Link]

  • Harris, R. K., et al. (2008). Variable temperature NMR characterization of a-glycine. Solid State Nuclear Magnetic Resonance, 34(3), 148-154. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2018). Glycine as a 13C CPMAS Setup Sample. Available at: [Link]

Sources

Introduction: The N-(Phenylsulfonyl)glycine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-(Phenylsulfonyl)glycine Derivatives

The N-(Phenylsulfonyl)glycine core is a versatile and privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active molecules.[1] Characterized by a glycine backbone N-substituted with a phenylsulfonyl group, this framework offers a unique combination of structural rigidity and flexibility, along with tunable physicochemical properties that make it an attractive starting point for drug design.[1] The inherent features of this scaffold—including hydrogen bond donors and acceptors, aromatic rings for π-stacking interactions, and a carboxylic acid moiety for salt formation or further derivatization—allow for systematic modification to optimize potency, selectivity, and pharmacokinetic profiles.

Extensive research has demonstrated that derivatives of N-(Phenylsulfonyl)glycine exhibit a broad spectrum of pharmacological activities, including potent enzyme inhibition, anticonvulsant effects, and anticancer properties.[2][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of these biological activities. It moves beyond a simple catalog of findings to explain the causality behind experimental designs, detail validated protocols, and synthesize structure-activity relationship (SAR) data to empower the rational design of next-generation therapeutics based on this remarkable chemical scaffold.

I. Enzyme Inhibition: A Primary Mechanism of Action

A predominant biological activity of N-(Phenylsulfonyl)glycine derivatives is their ability to act as potent and often selective enzyme inhibitors. The scaffold's structure is well-suited to interact with the active sites of various enzymes, making it a cornerstone for inhibitor design.

Aldose Reductase Inhibition: Targeting Diabetic Complications

Aldose reductase is a key enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions. Its inhibition is a major therapeutic strategy for preventing long-term diabetic complications. N-(Phenylsulfonyl)glycine derivatives have been extensively studied as aldose reductase inhibitors.[5]

Mechanistic Insights & Structure-Activity Relationship (SAR): The inhibitory activity of these compounds is highly dependent on their specific substitution patterns.

  • N-Phenyl Substitution: A critical finding is that N-phenyl substitution significantly enhances the affinity for aldose reductase. Derivatives of N-(phenylsulfonyl)-N-phenylglycines consistently display greater inhibitory activity than the corresponding N-(phenylsulfonyl)glycines without the second phenyl group.[5][6] This enhanced potency is likely due to favorable hydrophobic and π-stacking interactions within the enzyme's binding pocket.[5]

  • Stereochemistry: The three-dimensional arrangement of the molecule is crucial. For the related N-(phenylsulfonyl)-2-phenylglycines, the S stereoisomers generally exhibit substantially higher inhibitory activity against aldose reductase compared to their R counterparts.[5] This stereospecificity underscores the importance of a precise geometric fit with the enzyme's active site.

These SAR insights provide a clear rationale for synthetic strategies: focusing on N-phenylated derivatives and controlling stereochemistry are proven methods to optimize inhibitory potency.[5]

EGFR Tyrosine Kinase Inhibition: An Anticancer Strategy

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, as its overexpression and mutation are common drivers of cancer cell proliferation. Certain N-(Phenylsulfonyl)glycine derivatives, specifically N-phenylsulfonylnicotinamides, have emerged as potent inhibitors of EGFR tyrosine kinase.[2]

A comparative study demonstrated that these compounds can achieve inhibitory potency on par with established drugs like Gefitinib.[2]

Data Presentation: Antitumor Efficacy

Compound IDChemical NameEGFR TK IC50 (μM)MCF-7 IC50 (μM)
10 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide0.090.07
Reference Gefitinib0.020.05
Data sourced from a study on N-phenylsulfonylnicotinamide derivatives against the MCF-7 breast cancer cell line.[2]

The data reveals that Compound 10 is a highly effective derivative, with its cellular antiproliferative activity (MCF-7 IC50) approaching that of the clinical reference, Gefitinib.[2] Molecular docking simulations confirm that this compound binds effectively to the active site of the EGFR tyrosine kinase, validating the mechanistic hypothesis.[2]

Diacylglycerol Lipase (DAGL) Inhibition

N-benzylic substituted glycine sulfonamides, which are structurally related to the core topic, have been identified as reversible inhibitors of diacylglycerol lipase (DAGL).[7][8] DAGL is a critical enzyme in the endocannabinoid signaling pathway, responsible for producing the neurotransmitter 2-arachidonoylglycerol (2-AG).[7] Its inhibition is a promising avenue for therapeutic intervention in neurological and inflammatory disorders.

Data Presentation: Structure-Activity Relationship (SAR) of DAGL Inhibitors

The following table summarizes the SAR for N-benzylic substituted glycine sulfonamide derivatives against human diacylglycerol lipase α (hDAGLα).

Compound IDR Group (N-benzylic substitution)hDAGLα IC50 (nM)
14-chlorobenzyl80
62,4-dichlorobenzyl30
73,4-dichlorobenzyl20
8naphthalen-2-ylmethyl10
9biphenyl-4-ylmethyl5
Data sourced from a study on glycine sulfonamide inhibitors of DAGL.[7]

The SAR data clearly indicates that increasing the size and lipophilicity of the N-benzylic substituent, such as moving from a single substituted benzyl group to a biphenylmethyl group, dramatically increases inhibitory potency.[7] This provides a logical path for optimization, guiding chemists to explore larger aromatic systems to enhance binding affinity.

Other Key Enzyme Targets

The versatility of the sulfonamide scaffold extends to other enzyme families. Studies on related N-phenylsulfonamide derivatives have demonstrated potent inhibition of:

  • Carbonic Anhydrases (CA I & II): These enzymes are therapeutic targets for conditions like glaucoma and edema.[9]

  • Cholinesterases (AChE & BChE): Inhibition of these enzymes is a primary treatment strategy for Alzheimer's disease.[9]

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This is a key enzyme in the inflammatory cascade, and its inhibition is a target for anti-inflammatory drug development.[10]

II. Anticonvulsant Activity

Several N-(Phenylsulfonyl)glycine and related glycinamide derivatives have shown promising anticonvulsant activity in preclinical models.[3][11] A significant challenge in developing centrally-acting agents is ensuring sufficient blood-brain barrier penetration. The inherent properties of the glycine core can be modified to enhance lipophilicity, a key factor for CNS activity.

Causality in Design: Unlike glycine itself, which has weak anticonvulsant properties and poor CNS penetration, lipophilic derivatives such as N-acetyl,N'-benzylglycinamide have demonstrated significant anticonvulsant effects in animal models.[12] The addition of the phenylsulfonyl group and other lipophilic moieties is a rational design choice aimed at improving pharmacokinetic properties to allow the molecule to reach its site of action in the brain. Further studies have shown that introducing substituents like nitro, methyl, and chloro groups onto the N-phenyl ring can lead to more active anticonvulsant compounds compared to unsubstituted derivatives.[13]

III. Anti-inflammatory and Anticancer Activity

Beyond specific enzyme targets, N-(Phenylsulfonyl)glycine derivatives have demonstrated broader biological effects in cellular and animal models of inflammation and cancer.

  • Anti-inflammatory Activity: New derivatives have been successfully designed to show significant anti-inflammatory effects.[14][15] In the carrageenan-induced rat paw edema assay, a standard model for acute inflammation, certain derivatives produced edema inhibition of over 50%.[14] Other related compounds, such as phenylsulfonyl hydrazides, were found to reduce prostaglandin E2 (PGE2) levels, a key mediator of inflammation, without affecting COX-1 or COX-2 enzymes, suggesting a specific mechanism of action.[16]

  • Anticancer Activity: The anticancer potential of this class is not limited to EGFR inhibition. Ternary hybrids incorporating a phenylsulfonylfuroxan moiety have shown potent antiproliferative activity against triple-negative breast cancer cells, with IC50 values in the nanomolar range.[17] Furthermore, other sulfonyl derivatives of heterocyclic compounds have exhibited a broad range of cytotoxic activity against the NCI-60 panel of human cancer cell lines.[18]

IV. Synthesis and Experimental Protocols

The successful exploration of N-(Phenylsulfonyl)glycine derivatives relies on robust synthetic methods and validated biological assays.

General Synthetic Workflow

A common and reliable method for synthesizing the core scaffold is a two-step process involving the preparation of an N-phenylglycine intermediate followed by sulfonylation.[1]

G cluster_0 Step 1: Synthesis of N-Phenylglycine cluster_1 Step 2: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine Aniline Aniline N_Phenylglycine N-Phenylglycine Intermediate Aniline->N_Phenylglycine Nucleophilic Substitution (NaOH, H₂O, Heat) Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->N_Phenylglycine N_Phenylglycine_2 N-Phenylglycine Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Final_Product N-Phenyl-N-(phenylsulfonyl)glycine Benzenesulfonyl_Chloride->Final_Product N_Phenylglycine_2->Final_Product Sulfonylation (Schotten-Baumann) (Pyridine, DCM)

Synthetic workflow for N-Phenyl-N-(phenylsulfonyl)glycine.[1]
Protocol 1: General Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine[1]

This protocol details the sulfonylation of the N-phenylglycine intermediate.

  • Preparation: Suspend N-phenylglycine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Cool the suspension in an ice bath and add pyridine to act as a base and catalyst.

  • Sulfonylation: Slowly add a solution of benzenesulfonyl chloride in DCM to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1M hydrochloric acid (HCl). Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, water, and a saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure final compound.[1]

Protocol 2: EGFR Tyrosine Kinase Inhibition Assay[2]

This protocol is used to determine the in vitro inhibitory activity of compounds against EGFR.

  • Plate Preparation: Add reaction buffer, EGFR enzyme, and various concentrations of the test compound to a 96-well plate.

  • Pre-incubation: Incubate the plate to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature to allow for phosphorylation of the substrate.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or ELISA-based).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Diacylglycerol Lipase (DAGL) Inhibition Assay (Fluorescence-Based)[7]

This assay measures the ability of compounds to inhibit DAGL activity.

  • Compound Plating: In a 96-well black microplate, add 2 µL of serially diluted test compounds (dissolved in DMSO). Add 2 µL of DMSO to control wells.

  • Enzyme Addition: Add 48 µL of the DAGLα enzyme solution to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 50 µL of a fluorescent substrate solution (e.g., 6,8-Difluoro-4-methylumbelliferyl octanoate) to each well to start the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the IC50 value by plotting the percent inhibition (relative to DMSO controls) against the compound concentration.[7]

V. Guiding Principles for Future Research

The accumulated data on N-(Phenylsulfonyl)glycine derivatives provides a strong foundation for future drug discovery efforts. The following logical framework summarizes key considerations for designing new analogues.

G cluster_SAR Structure-Activity Relationship (SAR) Drivers cluster_Outcomes Desired Biological Outcomes Core N-(Phenylsulfonyl)glycine Scaffold Lipophilicity Lipophilicity & CNS Penetration (Anticonvulsant Activity) Core->Lipophilicity Stereochem Stereochemistry (S-isomers for Aldose Reductase) Core->Stereochem Aromatic_Subst Aromatic Substituents (Potency for DAGL, Anticonvulsant) Core->Aromatic_Subst N_Subst N-Phenyl Substitution (Enhances Aldose Reductase Binding) Core->N_Subst Anticonvulsant Anticonvulsant Activity Lipophilicity->Anticonvulsant Enzyme_Inh Enzyme Inhibition (AR, EGFR, DAGL) Stereochem->Enzyme_Inh Aromatic_Subst->Enzyme_Inh Aromatic_Subst->Anticonvulsant N_Subst->Enzyme_Inh Anticancer Anticancer Activity Enzyme_Inh->Anticancer Anti_Inflam Anti-inflammatory Activity Enzyme_Inh->Anti_Inflam

Key SAR principles guiding the design of new derivatives.

Conclusion

The N-(Phenylsulfonyl)glycine scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, underpinned by their ability to potently and selectively inhibit key enzymes involved in a multitude of disease states. The well-defined structure-activity relationships, from the importance of N-phenyl substitution and stereochemistry for aldose reductase inhibition to the role of lipophilic moieties for CNS penetration, provide clear, actionable insights for medicinal chemists. By leveraging the robust synthetic protocols and validated biological assays detailed in this guide, researchers are well-equipped to continue exploring and optimizing this privileged structure, paving the way for the discovery of new drugs with significant therapeutic potential.

References

  • DeRuiter, J., Borne, R. F., & Mayfield, C. A. (1988). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. Journal of Medicinal Chemistry. Available at: [Link]

  • DeRuiter, J., et al. (n.d.). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (n.d.). Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives. Available at: [Link]

  • Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry. Available at: [Link]

  • ScienceDirect. (n.d.). Design, synthesis, and biological evaluation of phenylsulfonylfuroxan-β-carboline-hydroxamic acid ternary hybrids for cancer. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available at: [Link]

  • MDPI. (n.d.). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Available at: [Link]

  • O'Dell, M., et al. (2016). Structure activity relationship studies on chemically non-reactive glycine sulfonamide inhibitors of diacylglycerol lipase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives. Available at: [Link]

  • Lee, J. H., et al. (2016). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activity of N-benzyloxycarbonyl-amino acid prodrugs of phenytoin. Available at: [Link]

  • Wlaz, P., et al. (1994). Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration. Epilepsy Research. Available at: [Link]

  • Park, H., et al. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. Available at: [Link]

  • Scilit. (2011). Quantitative Structure Activity Relationship Analysis of N-(mercaptoalkanoyl)- and [(acylthio)alkanoyl] Glycine Derivatives as ACE Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Available at: [Link]

  • Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Available at: [Link]

  • PubMed. (2017). Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. Available at: [Link]

Sources

Unlocking the Potential of N-(Phenylsulfonyl)glycine Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the identification of versatile molecular scaffolds is paramount. N-(Phenylsulfonyl)glycine Methyl Ester emerges as a compound of significant interest, embodying a unique combination of structural features that lend themselves to a multitude of research applications. This technical guide provides an in-depth exploration of the potential applications of this compound, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals. By examining its synthesis, physicochemical properties, and the biological activities of structurally related analogs, we aim to illuminate the promising avenues for its use as a foundational building block in the creation of novel therapeutic agents and chemical probes.

The core structure, featuring a phenylsulfonyl group appended to a glycine methyl ester moiety, offers a rich chemical playground. The sulfonamide linkage provides a stable, yet synthetically tractable, anchor point for molecular elaboration. The glycine backbone, a fundamental amino acid, imparts a degree of biocompatibility and offers multiple points for diversification. Finally, the methyl ester provides a readily modifiable handle for further chemical transformations or can serve to modulate the pharmacokinetic properties of derivative compounds. This guide will delve into the practical synthesis of this molecule and explore its potential in key therapeutic areas, supported by experimental data and detailed protocols adapted from established methodologies for analogous compounds.

Synthesis of this compound: A Reliable and Adaptable Protocol

Logical Workflow for Synthesis

The synthetic strategy involves a two-stage process: first, the sulfonylation of glycine methyl ester, followed by esterification of the resulting N-(phenylsulfonyl)glycine.

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Esterification Glycine_Methyl_Ester Glycine Methyl Ester Hydrochloride Reaction_1 Sulfonylation Glycine_Methyl_Ester->Reaction_1 Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Reaction_1 N_Phenylsulfonyl_glycine N-(Phenylsulfonyl)glycine Reaction_1->N_Phenylsulfonyl_glycine N_Phenylsulfonyl_glycine_input N-(Phenylsulfonyl)glycine Reaction_2 Esterification N_Phenylsulfonyl_glycine_input->Reaction_2 Methanol Methanol Methanol->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of N-(Phenylsulfonyl)glycine

This procedure is adapted from the well-established Schotten-Baumann reaction conditions used for the synthesis of N-acyl and N-sulfonyl amino acids.[1]

  • Materials:

    • Glycine (1.0 eq)

    • Sodium hydroxide (2.5 eq)

    • Benzenesulfonyl chloride (1.1 eq)

    • 1 M Hydrochloric acid

    • Deionized water

    • Acetone

  • Procedure:

    • In a round-bottom flask, dissolve glycine in a 1 M aqueous solution of sodium hydroxide.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add benzenesulfonyl chloride to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, acidify the mixture to a pH of approximately 2 with 1 M hydrochloric acid. This will precipitate the N-(phenylsulfonyl)glycine.

    • Collect the precipitate by vacuum filtration and wash with cold deionized water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(phenylsulfonyl)glycine.

    • Dry the purified product under vacuum.

Step 2: Esterification of N-(Phenylsulfonyl)glycine

This protocol is based on a general and efficient method for the esterification of amino acids using trimethylchlorosilane (TMSCl) in methanol.[2]

  • Materials:

    • N-(Phenylsulfonyl)glycine (1.0 eq)

    • Methanol (anhydrous)

    • Trimethylchlorosilane (TMSCl) (2.0 eq)

  • Procedure:

    • Suspend N-(phenylsulfonyl)glycine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension in an ice bath.

    • Slowly add trimethylchlorosilane to the suspension with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue is the crude this compound.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.

Potential Research Applications: A Multifaceted Building Block

The true value of this compound lies in its potential as a versatile starting material and scaffold for the development of novel bioactive compounds. Drawing parallels from structurally similar molecules, we can identify several promising areas of research.

As a Scaffold for Aldose Reductase Inhibitors

Derivatives of N-(phenylsulfonyl)glycine have shown significant inhibitory activity against aldose reductase, an enzyme implicated in the long-term complications of diabetes.[3][4] The N-(phenylsulfonyl)glycine core serves as a key pharmacophore, and modifications to this structure can enhance potency and selectivity.

  • Causality of Experimental Choices: The rationale behind exploring N-(phenylsulfonyl)glycine derivatives as aldose reductase inhibitors stems from the observation that the sulfonamide moiety can effectively interact with the active site of the enzyme. The glycine unit provides a flexible linker, and the phenyl group can engage in hydrophobic interactions. The methyl ester in our target molecule can be envisioned as a starting point for creating a library of amides or other ester analogs to probe the active site further.

  • Structure-Activity Relationship (SAR) Insights:

    • N-phenyl substitution on the glycine nitrogen has been shown to enhance inhibitory activity against aldose reductase.[3]

    • The stereochemistry of substituents on the glycine backbone can significantly impact potency, with S-isomers often displaying greater activity.[3]

Compound/Derivative Target IC50/Activity Reference
N-(phenylsulfonyl)-N-phenylglycinesAldose ReductaseGreater inhibitory activity than N-(phenylsulfonyl)glycines[3]
N-[[(4-benzoylamino)phenyl]sulfonyl]amino acidsAldose ReductaseSignificantly more inhibitory than N-(phenylsulfonyl)amino acids[4]
As a Precursor for Anti-inflammatory Agents

The glycine backbone is a known modulator of inflammatory responses, and its incorporation into larger molecules can impart anti-inflammatory properties.[5] Derivatives of N-(4-substituted phenyl)glycine have been synthesized and shown to possess significant anti-inflammatory activity.[6][7]

  • Mechanism of Action: The anti-inflammatory effects of glycine and its derivatives are thought to be mediated, in part, through the modulation of NF-κB signaling, a key pathway in the inflammatory cascade.[5]

  • Experimental Workflow for Anti-inflammatory Screening:

Anti_inflammatory_Workflow Compound_Library Library of N-(Phenylsulfonyl)glycine Methyl Ester Derivatives In_Vitro_Assay In Vitro Assay (e.g., Carrageenan-induced rat paw edema) Compound_Library->In_Vitro_Assay Data_Analysis Data Analysis (% Inhibition of Edema) In_Vitro_Assay->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification

Caption: Workflow for screening anti-inflammatory activity.

As a Building Block for Anticancer Agents

The phenylsulfonyl moiety is present in a number of compounds with demonstrated anticancer activity.[8][9] N-phenylsulfonylnicotinamide derivatives, which are structurally related to our target molecule, have been identified as potent inhibitors of EGFR tyrosine kinase, a key target in cancer therapy.[10]

  • Rationale for Anticancer Potential: The N-(phenylsulfonyl)glycine scaffold can be utilized to position functional groups in a specific three-dimensional orientation to interact with the ATP-binding site of kinases or other cancer-related targets. The methyl ester can be converted to a hydroxamic acid, a common zinc-binding group in histone deacetylase (HDAC) inhibitors.[8]

Compound Derivative Target/Cell Line IC50/GI50 Reference
5-bromo-N-(4-chlorophenylsulfonyl)nicotinamideEGFR TK0.09 µM[10]
5-bromo-N-(4-chlorophenylsulfonyl)nicotinamideMCF-7 Cells0.07 µM[10]
N-hydroxy-3-[3-(quinoline-2-sulfonyl)-phenyl]-acrylamide (8f)HCT116 Cells0.08 µM[8]
1-(1-acetylindolin-5-ylsulfonyl)-4-phenyltetrahydropyrimidin-2(1H)-one (11d)Human Cancer Cell Lines (mean)3.50 µM[9]
As a Versatile Intermediate in Combinatorial Chemistry

The structure of this compound makes it an ideal building block for the synthesis of compound libraries. The reactive sites on the molecule allow for the systematic introduction of diverse chemical functionalities.

  • Points of Diversification:

    • Amine Substitution: The sulfonamide nitrogen can be further alkylated or arylated.

    • Ester Modification: The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a variety of amines to form a library of amides.

    • Aromatic Ring Functionalization: The phenyl ring of the phenylsulfonyl group can be substituted with various functional groups to explore structure-activity relationships.

  • Logical Relationship for Library Synthesis:

Combinatorial_Chemistry Core_Scaffold N-(Phenylsulfonyl)glycine Methyl Ester Diversification_1 R1 Substitutions (Amine) Core_Scaffold->Diversification_1 Diversification_2 R2 Substitutions (Ester) Core_Scaffold->Diversification_2 Diversification_3 R3 Substitutions (Aromatic Ring) Core_Scaffold->Diversification_3 Compound_Library Diverse Compound Library Diversification_1->Compound_Library Diversification_2->Compound_Library Diversification_3->Compound_Library

Caption: Diversification points for combinatorial library synthesis.

Conclusion: A Promising Future in Chemical Biology and Drug Discovery

This compound represents a molecule with considerable untapped potential. While direct applications are still emerging, the wealth of data on structurally similar compounds provides a strong foundation for its exploration in several key areas of therapeutic research. Its straightforward synthesis and the presence of multiple functional handles make it an attractive starting point for medicinal chemists and chemical biologists. This guide has outlined the most promising avenues for investigation, including the development of novel aldose reductase inhibitors, anti-inflammatory agents, and anticancer compounds. Furthermore, its utility as a versatile building block in combinatorial chemistry opens the door to the rapid generation of diverse compound libraries for high-throughput screening. As research continues to uncover the vast potential of sulfonamide-containing scaffolds, this compound is poised to become a valuable tool in the armamentarium of modern drug discovery.

References

  • N-Phenyl-N-(phenylsulfonyl)glycine - 59724-82-2. Vulcanchem.

  • A Comparative Analysis of N-Phenyl-N-(phenylsulfonyl)glycine Derivatives: Efficacy and Therapeutic Potential. Benchchem.

  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Benchchem.

  • Comparative In Vivo Efficacy of N-Phenylglycine Analogs in Neuroscience and Inflammation. Benchchem.

  • Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors. PubMed.

  • Development of Enzyme Inhibitors from ((3-Chlorophenyl)sulfonyl)glycine: Application Notes and Protocols. Benchchem.

  • Synthesis Protocol for N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note for Researchers. Benchchem.

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed.

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PMC - NIH.

  • N-(Phenylsulfonyl)-N-methyl-glycine 95%. Advanced ChemBlocks.

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.

  • 2-(Phenylsulfonyl)quinoline N-hydroxyacrylamides as potent anticancer agents inhibiting histone deacetylase. PubMed.

  • Peptide Synthesis Using N-Ethyl-5-phenylisoxazolium-3'-sulfonate. Organic Syntheses Procedure.

  • Identification of N-arylsulfonylpyrimidones as Anticancer Agents. PubMed.

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Request PDF - ResearchGate.

  • n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Organic Syntheses Procedure.

  • Recent update on the role of N-methyl glycine as a building block for the construction of N-heterocyclic frameworks. OUCI.

  • Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. PubMed.

  • Studies on antiinflammatory agents. I. Synthesis and pharmacological properties of 2'-phenoxymethanesulfonanilide derivatives. PubMed.

  • Glycine: The Smallest Anti-Inflammatory Micronutrient. MDPI.

  • Heterocyclic Building Blocks. AK Scientific.

Sources

An In-depth Technical Guide to N-(Phenylsulfonyl)glycine Methyl Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(Phenylsulfonyl)glycine Methyl Ester, a versatile building block with significant potential in medicinal chemistry and organic synthesis. We will delve into its synthesis, chemical properties, reactivity, and applications, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: A Molecule of Interest

This compound, also known as Methyl 2-(phenylsulfonamido)acetate, is a sulfonamide derivative of the amino acid glycine.[1] Its structure combines a flexible glycine methyl ester backbone with a rigid and electron-withdrawing phenylsulfonyl group. This unique combination of functionalities imparts valuable physicochemical properties, making it an attractive scaffold for the design of novel therapeutic agents and a useful intermediate in various organic transformations.[2]

The sulfonamide moiety is a well-established pharmacophore found in numerous clinically approved drugs, owing to its ability to engage in key hydrogen bonding interactions with biological targets. The glycine methyl ester portion provides a handle for further chemical modification, allowing for the construction of diverse molecular architectures. This guide will explore the fundamental chemistry of this compound and highlight its potential in the hands of creative scientists.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 69398-48-7
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
Appearance White solid
Purity ≥98%
Storage Store at room temperature

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a straightforward and efficient process that can be readily performed in a standard laboratory setting. The most common and reliable method involves the N-sulfonylation of glycine methyl ester hydrochloride with benzenesulfonyl chloride in the presence of a base. This two-step conceptual approach first involves the esterification of glycine, followed by the sulfonylation of the resulting amino ester.

Conceptual Synthesis Workflow

The overall synthetic strategy can be visualized as a two-stage process, starting from the readily available amino acid, glycine.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Sulfonylation Glycine Glycine Reagent1 Methanol, TMSCl Glycine_ester Glycine Methyl Ester Hydrochloride Reagent2 Benzenesulfonyl Chloride, Base Target N-(Phenylsulfonyl)glycine Methyl Ester Reagent1->Glycine_ester Esterification Reagent2->Target N-Sulfonylation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the esterification of amino acids and the subsequent sulfonylation of the resulting amino ester.[3][4]

Step 1: Synthesis of Glycine Methyl Ester Hydrochloride [3]

  • Materials:

    • Glycine (0.1 mol)

    • Methanol (100 mL)

    • Trimethylchlorosilane (TMSCl) (0.2 mol)

  • Procedure:

    • To a round-bottom flask containing Glycine, slowly add freshly distilled Trimethylchlorosilane with stirring.

    • Add Methanol to the mixture.

    • Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, concentrate the reaction mixture using a rotary evaporator to obtain Glycine Methyl Ester Hydrochloride as a white solid. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound [4]

  • Materials:

    • Glycine Methyl Ester Hydrochloride (23.44 mmol)

    • Benzenesulfonyl Chloride (23.44 mmol)

    • Distilled Water (50.0 mL)

    • Aqueous Sodium Carbonate solution

    • Methanol (for recrystallization)

  • Procedure:

    • In a suitable reaction vessel, dissolve Glycine Methyl Ester Hydrochloride in distilled water.

    • To this solution, add Benzenesulfonyl Chloride and stir the mixture for 30 minutes.

    • Adjust the pH of the reaction mixture to 8.0 by the dropwise addition of an aqueous Sodium Carbonate solution. The formation of a white precipitate should be observed.

    • Continue stirring until the reaction is complete (monitor by TLC).

    • Isolate the white solid product by filtration, wash it with water, and dry it thoroughly.

    • Recrystallize the crude product from methanol to obtain pure crystals of this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for ensuring its purity and confirming its identity. Below is a summary of the expected spectroscopic data for this compound, based on literature reports for the analogous Methyl 2-(benzenesulfonamido)acetate.[4]

Table 2: Summary of Spectroscopic Data

TechniqueExpected Key Signals
¹H NMR Aromatic protons (multiplet), Methylene protons (-CH₂-) (singlet or doublet), Methyl ester protons (-OCH₃) (singlet), Sulfonamide proton (-NH-) (broad singlet).
¹³C NMR Carbonyl carbon (C=O), Aromatic carbons, Methylene carbon (-CH₂-), Methyl ester carbon (-OCH₃).
FT-IR (cm⁻¹) N-H stretch, C-H (aromatic and aliphatic) stretches, C=O stretch (ester), S=O stretches (sulfonamide), C-N stretch.
Mass Spec. Molecular ion peak (M⁺) and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The aromatic protons of the phenylsulfonyl group will appear as a multiplet in the downfield region (typically ~7.5-8.0 ppm). The methylene protons adjacent to the nitrogen and the ester group will likely appear as a singlet or a doublet (if coupled to the NH proton) around 4.0 ppm. The methyl protons of the ester group will be a sharp singlet at approximately 3.7 ppm. The sulfonamide proton (NH) will present as a broad singlet, the chemical shift of which can be variable and dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbonyl carbon of the ester will be observed in the downfield region (~170 ppm). The aromatic carbons will give rise to several signals in the range of ~125-140 ppm. The methylene carbon will be found at around 45 ppm, and the methyl ester carbon will be at approximately 52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • N-H stretch: A peak around 3300-3400 cm⁻¹.

  • C=O stretch (ester): A strong absorption band around 1740-1750 cm⁻¹.

  • S=O stretches (sulfonamide): Two strong bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

  • C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 229 or 230, respectively, corresponding to the molecular formula C₉H₁₁NO₄S.

Reactivity and Synthetic Utility

This compound possesses three key reactive sites: the acidic N-H proton of the sulfonamide, the electrophilic carbonyl carbon of the ester, and the nucleophilic nitrogen atom (after deprotonation). This trifecta of reactivity makes it a valuable and versatile building block in organic synthesis.

Reactivity Profile

Reactivity Molecule N-(Phenylsulfonyl)glycine Methyl Ester Electrophile Electrophile (e.g., Alkyl Halide) Molecule->Electrophile N-Alkylation/ N-Arylation Nucleophile Nucleophile (e.g., Amine, Grignard) Nucleophile->Molecule Amidation/ Grignard Addition Base Base Base->Molecule Deprotonation (N-H)

Caption: Key reactivity sites of this compound.

  • N-H Acidity and N-Alkylation/Arylation: The proton on the sulfonamide nitrogen is acidic and can be readily removed by a suitable base (e.g., sodium hydride, potassium carbonate). The resulting anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to afford N-substituted derivatives. This reactivity is fundamental to building molecular complexity.

  • Ester Manipulation: The methyl ester group is susceptible to nucleophilic attack. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Furthermore, it can undergo amidation with amines to form the corresponding amides or react with Grignard reagents to yield tertiary alcohols after double addition.

  • Reactions at the α-Carbon: While less common, the α-carbon to the ester group can potentially be deprotonated with a strong base to form an enolate, which can then react with electrophiles. The presence of the electron-withdrawing sulfonamide group can influence the acidity of these protons.

Applications in Drug Discovery and Medicinal Chemistry

The N-(phenylsulfonyl)glycine scaffold and its derivatives have garnered significant attention in the field of drug discovery due to their diverse biological activities. While specific biological data for the methyl ester itself is not extensively reported, the broader class of N-(phenylsulfonyl)glycine analogs has shown promise in several therapeutic areas.

  • Aldose Reductase Inhibitors: A significant body of research has focused on N-(phenylsulfonyl)glycine derivatives as inhibitors of aldose reductase, an enzyme implicated in the long-term complications of diabetes.[5] The phenylsulfonyl group plays a crucial role in binding to the active site of the enzyme.

  • Anti-inflammatory Agents: Derivatives of N-(4-substituted phenyl)glycine have been synthesized and evaluated for their anti-inflammatory properties.[6][7] The glycine moiety in these compounds is thought to enhance their physicochemical and biological characteristics.

  • Anticancer Agents: The N-acylsulfonamide functional group, a key feature of the title compound, is present in several marketed anticancer drugs.[8] This highlights the potential of this compound as a starting point for the development of novel oncology therapeutics.

The versatility of this compound as a synthetic intermediate allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. By modifying the phenyl ring of the sulfonyl group, substituting the sulfonamide nitrogen, and altering the ester functionality, researchers can generate libraries of diverse compounds for biological screening.

Conclusion

This compound is a readily accessible and highly versatile chemical entity with significant potential for researchers, scientists, and drug development professionals. Its straightforward synthesis, well-defined spectroscopic properties, and diverse reactivity make it an invaluable tool in the construction of complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its core chemistry and highlighted its relevance in the broader context of medicinal chemistry, with the aim of inspiring and enabling further innovation in the field.

References

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents | Request PDF. ResearchGate. Available from: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Available from: [Link]

  • Methyl 2-(benzenesulfonamido)acetate. PMC - NIH. Available from: [Link]

Sources

The Advent and Evolution of N-Sulfonylated Amino Acids: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of N-sulfonylated amino acids. From their conceptual origins rooted in the dawn of sulfonamide chemotherapy to their indispensable role in modern peptide synthesis and medicinal chemistry, we trace the scientific journey of this versatile class of molecules. This document offers in-depth technical insights into their synthesis, mechanistic underpinnings, and practical applications, tailored for researchers, scientists, and drug development professionals. We delve into the foundational discoveries, key synthetic methodologies, and the ever-expanding role of N-sulfonylated amino acids as peptidomimetics, enzyme inhibitors, and chiral catalysts, supported by detailed protocols and visual aids to facilitate a deeper understanding.

The Genesis of a Versatile Scaffold: A Historical Perspective

The story of N-sulfonylated amino acids is not one of a single, isolated discovery but rather a convergence of two significant streams of chemical and medical research in the late 19th and early 20th centuries: the rise of sulfonamide drugs and the pioneering work in peptide chemistry.

The Dawn of the Sulfa Drugs: A New Functional Group in the Spotlight

The journey begins with the groundbreaking discovery of the antibacterial properties of sulfonamides. In the 1930s, Gerhard Domagk at Bayer AG discovered that a red dye, Prontosil, was effective against streptococcal infections in mice.[1] It was later revealed by researchers at the Pasteur Institute that Prontosil was a prodrug, metabolized in the body to the active compound sulfanilamide.[1] This discovery marked the beginning of the era of sulfa drugs, the first class of broadly effective systemic antibacterial agents, and brought the sulfonamide functional group to the forefront of medicinal chemistry.[2] The intense research that followed to create more potent and less toxic sulfonamide derivatives laid the groundwork for the chemical understanding and synthetic accessibility of this crucial moiety.[3]

Emil Fischer and the Challenge of Peptide Synthesis

Contemporaneously, the field of peptide chemistry was in its infancy, with the monumental challenge of linking amino acids together in a controlled manner. A central figure in this endeavor was Emil Fischer , who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses.[4][5] Fischer's foray into proteins led him to recognize the fundamental "peptide bond" that links amino acids.[6] A critical hurdle in synthesizing peptides was the need to selectively protect the amino group of one amino acid while its carboxyl group reacted with the amino group of another.

While a definitive "first" synthesis of a simple N-sulfonylated amino acid is not singularly documented, it is within the context of Fischer's meticulous work on peptide synthesis that the conceptual and practical framework for their creation emerged. The need for robust amino-protecting groups was paramount. The reaction of an amino acid's nucleophilic amine with an electrophilic sulfonyl chloride, a classic example of the Schotten-Baumann reaction , would have been a logical and accessible method for the chemists of that era. This reaction, first described by Carl Schotten and Eugen Baumann in 1883, provided a reliable means to form amides and, by extension, sulfonamides.

It is highly probable that Fischer and his contemporaries, in their quest for suitable protecting groups, were among the first to synthesize N-sulfonylated amino acids. The stability of the resulting sulfonamide bond would have been an attractive feature for the multi-step process of peptide synthesis.

The Sulfonyl Moiety as a Cornerstone in Peptide Chemistry: The Protecting Group Era

The true advent of N-sulfonylated amino acids as a distinct and valuable class of compounds came with their application as protecting groups in peptide synthesis. The rationale behind this application lies in the chemical properties of the sulfonamide bond.

The Tosyl Group: A Workhorse in Amino Acid Protection

The introduction of the p-toluenesulfonyl (tosyl or Ts) group was a significant milestone. The tosyl group, readily introduced by reacting an amino acid with p-toluenesulfonyl chloride (TsCl) under basic conditions, offered several advantages:

  • Robustness: The N-tosyl bond is exceptionally stable to a wide range of reaction conditions, including acidic and basic hydrolysis, which was crucial for the often-harsh steps of peptide synthesis.

  • Crystallinity: N-tosylated amino acids are often crystalline solids, facilitating their purification.

  • Activation without Racemization: The sulfonamide linkage helps to prevent the racemization of the chiral center of the amino acid during the activation of the carboxyl group for peptide bond formation.

However, the very stability of the tosyl group also presented a significant challenge: its removal. Deprotection of N-tosylated amino acids required harsh conditions, such as reduction with sodium in liquid ammonia, which limited its widespread use as more labile protecting groups were developed.

Evolution of Sulfonyl-Based Protecting Groups

The initial success of the tosyl group spurred the development of other sulfonyl-based protecting groups with more favorable cleavage properties. A notable example is the o-nitrobenzenesulfonyl (o-NBS) group. The presence of the ortho-nitro group renders the sulfonamide more susceptible to nucleophilic attack, allowing for its removal under much milder conditions, such as treatment with a thiol and a base.

The following diagram illustrates the general concept of using a sulfonyl group for amino acid protection in peptide synthesis.

Peptide_Synthesis_Protection cluster_Step1 Step 1: Protection cluster_Step2 Step 2: Coupling cluster_Step3 Step 3: Deprotection Amino_Acid_1 Amino Acid 1 (H₂N-CHR₁-COOH) Protected_AA1 N-Sulfonylated Amino Acid 1 (R-SO₂-NH-CHR₁-COOH) Amino_Acid_1->Protected_AA1 Schotten-Baumann Reaction Sulfonyl_Chloride Sulfonyl Chloride (R-SO₂Cl) Sulfonyl_Chloride->Protected_AA1 Dipeptide Protected Dipeptide (R-SO₂-NH-CHR₁-CO-NH-CHR₂-COOH) Protected_AA1->Dipeptide Peptide Bond Formation Amino_Acid_2 Amino Acid 2 (H₂N-CHR₂-COOH) Amino_Acid_2->Dipeptide Final_Dipeptide Dipeptide (H₂N-CHR₁-CO-NH-CHR₂-COOH) Dipeptide->Final_Dipeptide Removal of Sulfonyl Group

Figure 1: Workflow of Peptide Synthesis Using an N-Sulfonyl Protecting Group.

Synthetic Methodologies for N-Sulfonylated Amino Acids

The synthesis of N-sulfonylated amino acids has evolved from the classical Schotten-Baumann conditions to more sophisticated and milder methods. The choice of methodology often depends on the specific sulfonylating agent and the nature of the amino acid.

The Schotten-Baumann Reaction: The Classical Approach

The most fundamental and widely used method for the N-sulfonylation of amino acids is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group with a sulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of N-Tosyl-L-Alanine

  • Dissolution of Amino Acid: Dissolve L-alanine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) with stirring in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly and portion-wise, add p-toluenesulfonyl chloride (1.05 eq) to the cold, stirring solution. Maintain the temperature below 10 °C.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of N-tosyl-L-alanine will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure N-tosyl-L-alanine.

The causality behind these steps is crucial for a successful synthesis. The aqueous base serves a dual purpose: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. The slow, portion-wise addition of the sulfonyl chloride to a cooled solution is essential to control the exothermic reaction and to minimize the hydrolysis of the sulfonyl chloride.

Modern Synthetic Approaches

While the Schotten-Baumann reaction remains a staple, modern organic synthesis has introduced a variety of alternative methods for N-sulfonylation, often offering milder reaction conditions and broader substrate scope. These include:

  • Sulfonyl Azides: In the presence of a suitable catalyst, sulfonyl azides can react with amino acids to form sulfonamides.

  • Sulfonic Acids: Direct condensation of sulfonic acids with amino acids can be achieved using coupling agents.

  • Reductive Amination: The reaction of an aldehyde with sulfur dioxide and an amine source can lead to the formation of N-sulfonylated products.

The choice of a particular method is often dictated by the desired sulfonyl group and the presence of other functional groups in the amino acid.

Beyond Protection: The Expanding Roles of N-Sulfonylated Amino Acids in Drug Discovery and Catalysis

The journey of N-sulfonylated amino acids has taken them far beyond their initial role as protecting groups. Their unique structural and electronic properties have made them valuable scaffolds in medicinal chemistry and asymmetric catalysis.

Medicinal Chemistry Applications

The sulfonamide group is a well-established pharmacophore, and its incorporation into amino acid frameworks has led to the development of a diverse range of bioactive molecules.

  • Enzyme Inhibitors: The sulfonamide moiety can act as a zinc-binding group in metalloenzymes or participate in hydrogen bonding interactions within an enzyme's active site. N-sulfonylated amino acids have been explored as inhibitors of various enzymes, including carbonic anhydrases, matrix metalloproteinases (MMPs), and aminoacyl-tRNA synthetases.[7][8][9]

  • Diuretics: Building on the observation that some sulfonamide antibacterial agents caused metabolic acidosis and increased urine output, a new class of diuretics was developed.[10] While not all are direct amino acid derivatives, the underlying principle of sulfonamide-based carbonic anhydrase inhibition is a direct descendant of the early sulfonamide research.

  • Antifungal and Other Bioactive Agents: N-sulfonylated amino acid amides have shown promise as a novel class of fungicides.[11] The modular nature of these compounds, allowing for variation in the amino acid, the sulfonyl group, and the amide portion, makes them amenable to combinatorial library synthesis for the discovery of new bioactive agents.

The following table summarizes some key applications of N-sulfonylated amino acids in medicinal chemistry:

Application AreaTarget Class/MechanismExample Scaffold
Antibacterial Dihydropteroate synthase inhibitionN-Sulfonylated diaminopyrimidines
Diuretics Carbonic anhydrase inhibitionThiazide and loop diuretics
Anticancer Metalloenzyme inhibition (e.g., MMPs)N-Sulfonylated amino hydroxamates
Antifungal Disruption of fungal cell processesN-Sulfonylated valinamides
Antiviral Protease inhibitionPeptidomimetic sulfonamides
Asymmetric Catalysis

The chirality inherent in amino acids makes their N-sulfonylated derivatives attractive ligands for asymmetric catalysis. The sulfonyl group can modulate the electronic and steric properties of the ligand, influencing the stereochemical outcome of a reaction. N-sulfonylated amino acids have been successfully employed as chiral ligands in a variety of metal-catalyzed transformations, including reductions, alkylations, and cycloadditions.

The logical relationship between the historical development and modern applications is depicted in the following diagram:

Evolution_of_NSAA cluster_Foundations Foundational Discoveries cluster_Early_Applications Early Applications cluster_Modern_Applications Modern Applications cluster_Medicinal_Chemistry_Details Medicinal Chemistry Subfields Sulfonamide_Drugs Discovery of Sulfonamide Drugs (1930s) Protecting_Groups N-Sulfonyl Groups as Amino Protecting Groups Sulfonamide_Drugs->Protecting_Groups Chemical Knowledge Peptide_Synthesis Early Peptide Synthesis (Fischer) Peptide_Synthesis->Protecting_Groups Methodological Need Medicinal_Chemistry Medicinal Chemistry Protecting_Groups->Medicinal_Chemistry Synthetic Accessibility Catalysis Asymmetric Catalysis Protecting_Groups->Catalysis Chiral Building Blocks Enzyme_Inhibitors Enzyme Inhibitors Medicinal_Chemistry->Enzyme_Inhibitors Diuretics Diuretics Medicinal_Chemistry->Diuretics Antifungals Antifungals Medicinal_Chemistry->Antifungals

Figure 2: The Evolutionary Trajectory of N-Sulfonylated Amino Acids.

Conclusion and Future Outlook

The discovery and history of N-sulfonylated amino acids illustrate a fascinating interplay between fundamental research and practical application. From their conceptual beginnings in the shadows of sulfonamide drug discovery and the nascent field of peptide synthesis, they have emerged as a cornerstone of modern organic and medicinal chemistry. Their journey from simple protecting groups to complex bioactive molecules and chiral ligands is a testament to the enduring power of chemical innovation.

Looking ahead, the modularity and synthetic accessibility of N-sulfonylated amino acids will continue to make them attractive scaffolds for the exploration of new chemical space. The development of novel sulfonylating reagents and catalytic methods will undoubtedly expand the synthetic toolkit for their preparation. In the realm of drug discovery, the strategic incorporation of N-sulfonylated amino acid motifs into larger molecules will likely lead to the identification of new therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of biological systems deepens, the rational design of N-sulfonylated amino acids as probes and modulators of protein function will continue to be a vibrant and fruitful area of research.

References

  • Schneller, G. H. (1977). How the Sulfa Drugs Emerged and Evolved into Diuretics, Carbonic Anhydrase Inhibitors and Antidiabetics. Drug Development and Industrial Pharmacy, 3(2), 131-148.
  • The development of sulfonyl‐α‐l‐amino acid coupled with anisamide... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective. (n.d.). Retrieved January 12, 2026, from [Link]

  • The sulfonamide-diaminopyrimidine story. (n.d.). Retrieved January 12, 2026, from [Link]

  • Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Retrieved January 12, 2026, from [Link]

  • p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

  • Development of sulfonamide compounds as potent methionine aminopeptidase type II inhibitors with antiproliferative properties. (n.d.). Retrieved January 12, 2026, from [Link]

  • p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. (n.d.). Retrieved January 12, 2026, from [Link]

  • Theodor Billroth - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[10]. (n.d.). Retrieved January 12, 2026, from [Link]

  • p-Toluenesulfonamides - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Emil Fischer – Biographical - NobelPrize.org. (n.d.). Retrieved January 12, 2026, from [Link]

  • Emil Fischer - MSU Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • p. 943 - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Synthesis of Some Esters of P-Toluenesulfonyl -L-Valine. (n.d.). Retrieved January 12, 2026, from [Link]

  • Theodor Billroth: The Pioneer Gastrectomy Surgeon and His Contributions to the Evolution of General Surgery. (n.d.). Retrieved January 12, 2026, from [Link]

  • Emil Fischer - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Theodor Billroth | Father of Abdominal Surgery, Surgical Techniques. (n.d.). Retrieved January 12, 2026, from [Link]

  • Theodor Billroth (1829-1894): pioneer of modern surgery. (n.d.). Retrieved January 12, 2026, from [Link]

  • Hermann Emil Fischer – The most outstanding chemist in history. (n.d.). Retrieved January 12, 2026, from [Link]

  • Theodor Billroth (1829-1894) and other protagonists of gastric surgery for cancer. (n.d.). Retrieved January 12, 2026, from [Link]

  • Emil Fischer | Science History Institute. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

"physicochemical characteristics of N-(Phenylsulfonyl)glycine Methyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of N-(Phenylsulfonyl)glycine Methyl Ester

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a compound of significant interest within the realms of synthetic organic chemistry and medicinal chemistry. Its structure, featuring a sulfonamide linkage, an amino acid-derived backbone, and a methyl ester, presents a versatile scaffold for the synthesis of more complex molecules. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, and their incorporation into amino acid structures offers a pathway to novel therapeutic agents and chemical probes. Understanding the fundamental physicochemical characteristics of this molecule is paramount for its effective utilization in research and development, particularly in drug discovery where properties such as solubility and lipophilicity govern a compound's pharmacokinetic and pharmacodynamic profile.[1] This guide provides a comprehensive overview of these core properties and the experimental methodologies for their determination.

Core Physicochemical Data Summary

A foundational understanding of this compound begins with its key quantitative descriptors. These values are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 69398-48-7[2]
Molecular Formula C₉H₁₁NO₄S[2]
Molecular Weight 229.25 g/mol [2]
Appearance White Solid[1]
Calculated LogP 0.1379[3]
Topological Polar Surface Area (TPSA) 72.47 Ų[3]
Hydrogen Bond Acceptors 4[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 4[3]

Experimental Determination of Key Physicochemical Properties

The following sections detail the significance and experimental determination of critical physicochemical parameters that dictate the utility of this compound in a laboratory and developmental setting.

Melting Point: A Criterion for Purity and Identity

The melting point is a fundamental thermal property that provides a sharp indication of a crystalline solid's purity. Pure compounds exhibit a narrow melting range, typically less than 1°C, whereas impurities will depress and broaden this range.[4] This makes melting point determination an essential first step in the characterization of a newly synthesized or sourced batch of the compound.

Experimental Protocol: Capillary Melting Point Determination [5][6]

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form to ensure uniform heat transfer.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm height) should be introduced into the tube.

  • Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. This can be further facilitated by dropping the capillary tube through a long glass tube onto the benchtop.[6]

  • Measurement (Digital Apparatus):

    • Insert the packed capillary into the heating block of a melting point apparatus.[7]

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get a rough estimate.[7]

    • Allow the apparatus to cool.

    • For an accurate measurement, start heating at a medium rate to about 20°C below the estimated melting point.[6]

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary (2-3mm) Powder->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert Transfer Heat_Fast Rapid Heat (Estimate) Insert->Heat_Fast Cool Cool Down Heat_Fast->Cool Heat_Slow Slow Heat (1-2°C/min) Cool->Heat_Slow Record Record T1 and T2 Heat_Slow->Record

Caption: Workflow for Melting Point Determination.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[8] For ionizable molecules like this compound, which possesses an acidic sulfonamide proton, solubility is highly dependent on the pH of the medium.[9] Determining the pH-solubility profile is therefore essential.

Experimental Protocol: Equilibrium "Shake-Flask" Solubility Determination [10][11]

  • Medium Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).[10]

  • Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to reach thermodynamic equilibrium.[10][11] Periodically check that equilibrium has been reached by measuring the concentration at different time points until it becomes constant.[10]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent.

  • Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility at that specific pH and temperature.

Solubility_Workflow Start Add Excess Solid to Buffer Shake Agitate at Constant Temp (24-48h) Start->Shake Equilibrium Equilibrium Reached? Shake->Equilibrium Equilibrium->Shake No Separate Centrifuge & Filter Equilibrium->Separate Yes Quantify Dilute Supernatant Separate->Quantify Analyze Analyze by HPLC Quantify->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Caption: Shake-Flask Method for Solubility.

Lipophilicity (LogP): Balancing Solubility and Permeability

The partition coefficient (P), typically expressed as its logarithm (LogP), measures the differential solubility of a compound in a biphasic system of a nonpolar solvent (commonly n-octanol) and an aqueous solvent.[12] It is a key indicator of a drug's ability to cross cell membranes. A LogP value that is too high can lead to poor aqueous solubility, while a value that is too low may hinder membrane permeation.[13]

Experimental Protocol: LogP Determination by RP-HPLC [12][14]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method for determining LogP.[12] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

  • System Preparation: Use an RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Prepare a series of standard compounds with known LogP values that span a relevant range.

  • Isocratic Elution: Inject each standard individually onto the column using a range of isocratic mobile phase compositions (e.g., 80:20, 70:30, 60:40 water:organic).

  • Data Collection: For each standard, record the retention time (t_R) and the dead time (t_0, retention time of an unretained compound). Calculate the retention factor, k = (t_R - t_0) / t_0.

  • Extrapolation: For each standard, plot log(k) against the percentage of organic solvent in the mobile phase. Extrapolate this linear relationship to 100% aqueous phase (0% organic) to determine the intercept, log(k_w).

  • Calibration Curve: Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k_w) values. This should yield a linear relationship.

  • Sample Analysis: Inject the this compound sample and determine its log(k_w) using the same procedure as for the standards.

  • LogP Calculation: Use the calibration curve to determine the LogP of the target compound from its experimentally determined log(k_w).

LogP_Workflow cluster_cal Calibration cluster_sample Sample Analysis Standards Inject Standards (Known LogP) Retention Measure Retention (k) Standards->Retention Extrapolate Extrapolate to log(kw) Retention->Extrapolate Curve Plot LogP vs. log(kw) Extrapolate->Curve Result Determine LogP from Calibration Curve Inject_Sample Inject Target Compound Measure_Sample Measure Retention (k) Inject_Sample->Measure_Sample Extrapolate_Sample Extrapolate to log(kw) Measure_Sample->Extrapolate_Sample Extrapolate_Sample->Result

Caption: LogP Determination via RP-HPLC.

Acid Dissociation Constant (pKa): Understanding Ionization State

The pKa value indicates the strength of an acid. For this compound, the most acidic proton is on the sulfonamide nitrogen. The pKa dictates the extent of ionization at a given pH, which profoundly impacts solubility, permeability, and receptor binding.[15]

Experimental Protocol: pKa Determination by Potentiometric Titration [16]

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength using a background electrolyte like KCl.[16]

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[16]

  • Titration: Gradually add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[16]

Spectroscopic Characterization: Confirming Structure and Identity

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Protocol: NMR Sample Preparation [17][18]

  • Sample Weighing: Weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a small vial.[18][19]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to dissolve the sample.[17] The choice of solvent is critical to avoid large interfering solvent peaks in the ¹H spectrum.

  • Dissolution: Ensure the sample is fully dissolved. If necessary, gently vortex or warm the vial.[18]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter which can degrade spectral quality.

  • Tube Capping: Cap the NMR tube securely and label it clearly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key expected absorptions include those for the S=O stretch (sulfonamide), C=O stretch (ester), and N-H stretch (sulfonamide).

Protocol: Attenuated Total Reflectance (ATR)-FTIR [20][21]

ATR-FTIR is a convenient method for analyzing solid samples directly with minimal preparation.[20]

  • Background Scan: With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (air, CO₂), which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the powdered this compound onto the surface of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the solid firmly against the crystal, ensuring good contact for a strong signal.[21]

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural information.[22] Electron Ionization (EI) is a common hard ionization technique suitable for relatively volatile and thermally stable small molecules.[23]

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺·).[22]

  • Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic ions.[24]

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight.[24]

Conclusion

The physicochemical properties of this compound—melting point, solubility, lipophilicity, and pKa—are foundational to its application in scientific research. The robust experimental protocols detailed herein provide a framework for the accurate and reliable characterization of this and similar molecules. Coupled with definitive spectroscopic analysis, these data empower researchers to confidently employ this versatile compound in the synthesis and development of novel chemical entities.

References

  • ChemScene. This compound.
  • Georgia Institute of Technology.
  • Mettler Toledo.
  • Iowa State University.
  • LECO Corporation.
  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Encyclopedia.pub.
  • University of Toronto.
  • University of Calgary.
  • Westlab Canada. Measuring the Melting Point.
  • SSERC.
  • University of Rochester.
  • Creative Bioarray.
  • ACD/Labs. LogP—Making Sense of the Value.
  • Angelo State University. Experiment 1 - Melting Points.
  • Chem-Impex. N-Phenylsulfonyl-N-methylglycine.
  • Chemistry LibreTexts. 6.
  • Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Chemistry LibreTexts. 4.
  • Creative Proteomics Blog.
  • BLD Pharm. 69398-48-7|this compound.
  • World Health Organiz
  • Lund University Publications.
  • USP-NF. <1236> Solubility Measurements.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate.
  • ResearchGate. Ionization constants (pKa)

Sources

"enzyme inhibition studies with N-(Phenylsulfonyl)glycine analogues"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Enzyme Inhibition Studies with N-(Phenylsulfonyl)glycine Analogues

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on conducting enzyme inhibition studies with N-(Phenylsulfonyl)glycine analogues. This class of compounds has garnered significant interest due to its versatile scaffold, which can be tailored to inhibit a wide array of enzymes, offering therapeutic potential in various disease areas. This document moves beyond a simple recitation of protocols to provide the strategic rationale behind experimental design and data interpretation, empowering researchers to conduct robust and meaningful investigations.

Part 1: The Foundation - Understanding Enzyme Inhibition

Before delving into specific experimental designs, a firm grasp of the principles of enzyme kinetics and inhibition is paramount. The interaction between an enzyme and its inhibitor is the cornerstone of many therapeutic interventions.

A Primer on Enzyme Kinetics

Enzymes accelerate biochemical reactions by binding to substrates and converting them into products. The velocity of this process is described by the Michaelis-Menten equation, which relates the reaction rate to the substrate concentration. Key parameters are:

  • Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

Modes of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Understanding the mode of inhibition is crucial for drug development as it provides insights into the inhibitor's mechanism of action.

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Km but does not affect Vmax.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency. Non-competitive inhibitors decrease Vmax but do not affect Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is more effective at higher substrate concentrations. It decreases both Vmax and Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically with different affinities. Mixed inhibitors affect both Vmax and Km.

  • Irreversible Inhibition: The inhibitor covalently binds to the enzyme, permanently inactivating it.

Diagram of Inhibition Mechanisms

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI_comp Enzyme-Inhibitor Complex E->EI_comp + I S Substrate ES->E + P P Product I_comp Inhibitor EI_comp->E E_non Enzyme ES_non Enzyme-Substrate Complex E_non->ES_non + S EI_non Enzyme-Inhibitor Complex E_non->EI_non + I S_non Substrate ES_non->E_non + P ESI_non Enzyme-Substrate-Inhibitor Complex ES_non->ESI_non + I P_non Product I_non Inhibitor EI_non->E_non EI_non->ESI_non + S ESI_non->ES_non ESI_non->EI_non G start Starting Materials (e.g., Aniline, Chloroacetic Acid) step1 Step 1: Synthesis of N-Phenylglycine Intermediate (Nucleophilic Substitution) start->step1 intermediate N-Phenylglycine Analogue step1->intermediate step2 Step 2: Sulfonylation (e.g., with Benzenesulfonyl Chloride) intermediate->step2 product N-(Phenylsulfonyl)glycine Analogue step2->product purification Purification (e.g., Column Chromatography, Recrystallization) product->purification characterization Characterization (e.g., NMR, Mass Spectrometry) purification->characterization end Pure Inhibitor characterization->end G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition competitive competitive noncompetitive noncompetitive uncompetitive uncompetitive

Caption: Representative Lineweaver-Burk plots for different modes of inhibition.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the lead compound. By synthesizing and testing a series of analogues with systematic structural modifications, researchers can identify the chemical moieties that are important for inhibitory activity. For instance, studies have shown that N-phenyl substitution on the glycine moiety can enhance the affinity for aldose reductase.

[1][2]### Part 4: Therapeutic Applications and Future Directions

The diverse inhibitory profile of N-(Phenylsulfonyl)glycine analogues translates into a broad range of potential therapeutic applications:

  • Diabetic Complications: Aldose reductase inhibitors have the potential to prevent or treat diabetic complications such as neuropathy, nephropathy, and retinopathy. *[1][2] Cancer: MMP inhibitors can prevent tumor invasion and metastasis. S[3]ome analogues have also shown activity against EGFR tyrosine kinase, a key target in cancer therapy. *[4] Inflammatory Diseases: MMPs and DAGL are involved in inflammatory processes, making their inhibitors potential anti-inflammatory agents. *[5][6] CNS Disorders: GlyT1 inhibitors can potentiate NMDA receptor function and are being investigated for the treatment of schizophrenia. G[7][8]lyT2 inhibitors are being explored as novel analgesics for neuropathic pain.

[9][10][11]Future research in this area will likely focus on developing more potent and selective inhibitors, as well as exploring novel enzyme targets for this versatile scaffold. The integration of computational methods, such as molecular docking, can further aid in the rational design of next-generation inhibitors.

References

  • DeRuiter J, Borne RF, Mayfield CA. N- and 2-Substituted JV-(Phenylsulfonyl)glycines as Inhibitors of Rat Lens Aldose. Reductase. J Med Chem. 1989;32(1):145-151. Available from: [Link]

  • Mayfield CA, DeRuiter J. Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors. J Med Chem. 1987;30(9):1595-601. Available from: [Link]

  • Al-Sanea MM, Al-Warhi T, Al-Zahrani M, et al. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Pharmaceuticals (Basel). 2023;16(7):992. Available from: [Link]

  • DeRuiter J, Borne RF, Mayfield CA. N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. J Med Chem. 1989;32(1):145-151. Available from: [Link]

  • BioWorld. Novel inhibitors of MMPs and ADAMs in the Pfizer pipeline. Available from: [Link]

  • Vandenberg RJ, Shvartsman M, Daggar A, et al. Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices. Neuropharmacology. 2017;126:70-83. Available from: [Link]

  • Plummer TH Jr, Ryan TJ. Synthetic inhibitors of carboxypeptidase N. Biochem Pharmacol. 1981;30(8):793-8. Available from: [Link]

  • Fields GB. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. Biomolecules. 2019;9(10):553. Available from: [Link]

  • Lelas S, Brown JM, Ghavami A, et al. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. J Biol Chem. 2018;293(20):7563-7575. Available from: [Link]

  • Fields GB. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Cells. 2019;8(8):786. Available from: [Link]

  • Harsing LG Jr, Sershen H, Lajtha A, et al. The Glycine Transporter Type 1 Inhibitor N-[3-(4'-Fluorophenyl)-3-(4'-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior. J Neurosci. 2003;23(16):6510-6518. Available from: [Link]

  • O'Brien-Brown J, Jackson M, McFadyen J, et al. Structure activity relationship studies on chemically non-reactive glycine sulfonamide inhibitors of diacylglycerol lipase. Bioorg Med Chem. 2016;24(7):1455-1468. Available from: [Link]

  • Ghosh SS, La-Rotta N, Mekhalfia A, et al. Peptidic Mechanism-Based Inactivators for Carboxypeptidase A. J Biol Chem. 1991;266(14):8796-8802. Available from: [Link]

  • Mondal S, Roy A, Ghosh S, et al. Carboxypeptidase inhibitors from Solanaceae as a new subclass of pathogenesis related peptide aiming biotechnological targets for plant defense. Front Plant Sci. 2023;14:1169305. Available from: [Link]

  • Al-Khrasani M, Mohammadzadeh A, Balogh M, et al. Glycine transporter inhibitors: A new avenue for managing neuropathic pain. Prog Neurobiol. 2019;182:101676. Available from: [Link]

  • Patsnap Synapse. What are GlyT1 inhibitors and how do they work?. Available from: [Link]

  • Carignani C, De Sarro G, Tagliamonte A, et al. Structure-activity relationships in a series of 3-sulfonylamino-2-(1H)-quinolones, as new AMPA/kainate and glycine antagonists. Bioorg Med Chem. 1995;3(2):129-41. Available from: [Link]

  • Patsnap Synapse. What are GlyT2 inhibitors and how do they work?. Available from: [Link]

  • Figliozzi GM, Goldsmith R, Zuckermann RN. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. 2010;15(8):5282-5335. Available from: [Link]

  • Kores K, Stary-Weinzinger A, Applegate J, et al. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. Int J Mol Sci. 2020;21(19):7078. Available from: [Link]

  • Carland JE, Imlach WL, Lewis RJ, et al. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. J Med Chem. 2019;62(5):2466-2484. Available from: [Link]

  • Lai MY, Brimble MA, Callis DJ, et al. Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). Bioorg Med Chem. 2005;13(2):533-48. Available from: [Link]

  • James MO, Fouts JR. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit. Biochem J. 1978;172(2):285-91. Available from: [Link]

  • Sakakibara T, Ueda I, Nakayama I, et al. Synthesis and angiotension converting enzyme inhibitory activity of L-lysyl-N-substituted glycine derivatives. J Med Chem. 1988;31(10):1854-61. Available from: [Link]

  • James MO, Fouts JR. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit. Biochem J. 1978;172(2):285-291. Available from: [Link]

Sources

Navigating the Synthesis and Handling of N-(Phenylsulfonyl)glycine Methyl Ester: A Technical Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fast-paced world of drug discovery and development, a deep understanding of the chemical entities we handle is not merely a matter of regulatory compliance, but a cornerstone of scientific integrity and innovation. N-(Phenylsulfonyl)glycine methyl ester, a versatile building block in organic synthesis, presents both opportunities and challenges. This in-depth technical guide moves beyond a simple recitation of safety data, offering a holistic perspective on its safe handling, grounded in the causality of its chemical nature and supported by field-proven insights.

Compound Profile and Inherent Chemical Characteristics

This compound (CAS No. 69398-48-7) possesses a molecular structure that dictates its reactivity and, consequently, its handling requirements. The presence of a phenylsulfonyl group, a glycine backbone, and a methyl ester functionality imparts a specific set of properties that every researcher must appreciate.

PropertyValueSource
Molecular Formula C₉H₁₁NO₄S[1]
Molecular Weight 229.25 g/mol [1]
Synonyms Methyl 2-(phenylsulfonamido)acetate[1]
Storage Store at room temperature, sealed in a dry place.[2]

The key to safe handling lies in understanding the potential reactivity of these functional groups. The ester can be susceptible to hydrolysis under strongly acidic or basic conditions, while the sulfonamide linkage is generally stable. The aromatic ring can undergo electrophilic substitution, though this is not a primary concern under standard laboratory handling conditions.

Hazard Identification and Risk Mitigation: A Proactive Approach

  • Skin Irritation (H315): May cause skin irritation upon contact.[3]

  • Serious Eye Irritation (H319): May cause serious eye irritation.[3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[3]

This information necessitates a robust framework of engineering controls and personal protective equipment (PPE) to create a self-validating system of safety.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly when in powdered form or when heating solutions, is a certified chemical fume hood. This ensures that any dust or vapors are effectively contained and exhausted, minimizing the risk of inhalation.

Engineering_Controls_Workflow cluster_Handling Handling this compound cluster_Controls Primary Engineering Control Solid Weighing/Transfer (Solid Form) Fume_Hood Certified Chemical Fume Hood Solid->Fume_Hood mandatory Solution In Solution (Heating/Stirring) Solution->Fume_Hood mandatory

Caption: Workflow for Engineering Controls.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not a matter of preference but a critical risk mitigation step. The following PPE ensemble is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Always inspect gloves before use and change them immediately if contaminated.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from spills.
Respiratory Protection Generally not required when handled in a fume hood. If weighing large quantities outside of a containment system, a NIOSH-approved N95 respirator may be considered.Prevents inhalation of airborne powder.

digraph "PPE_Selection_Logic" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

"Start" [label="Handling the Compound?", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Eye_Contact_Risk" [label="Potential for\nEye Contact?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Skin_Contact_Risk" [label="Potential for\nSkin Contact?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Inhalation_Risk" [label="Potential for\nInhalation?", shape=diamond, style=filled, fillcolor="#FBBC05"];

"Safety_Glasses" [label="Safety Glasses\nwith Side Shields", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nitrile_Gloves" [label="Nitrile Gloves", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lab_Coat" [label="Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fume_Hood_Use" [label="Use in Fume Hood", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Eye_Contact_Risk"; "Eye_Contact_Risk" -> "Safety_Glasses" [label=" Yes"]; "Safety_Glasses" -> "Skin_Contact_Risk"; "Skin_Contact_Risk" -> "Nitrile_Gloves" [label=" Yes"]; "Nitrile_Gloves" -> "Lab_Coat" [label=" Always"]; "Lab_Coat" -> "Inhalation_Risk"; "Inhalation_Risk" -> "Fume_Hood_Use" [label=" Yes"]; }

Caption: Logic Diagram for PPE Selection.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and correct response is crucial.

ScenarioFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

For spills, evacuate the area and ventilate. Wear appropriate PPE and sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.

Experimental Protocols: A Framework for Safe Synthesis and Use

The following protocols are provided as a general framework. Researchers must always conduct a thorough risk assessment for their specific experimental conditions.

General Handling and Solution Preparation
  • Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is donned.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the container.

  • Dissolution: Add the desired solvent to the container and stir until the solid is fully dissolved.

Illustrative Synthesis of a Substituted N-(Phenylsulfonyl)glycine Derivative

This protocol illustrates a common use of this compound as a starting material.

Reaction: Alkylation of the sulfonamide nitrogen.

Materials:

  • This compound

  • Anhydrous potassium carbonate

  • An alkyl halide (e.g., benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Slowly add the alkyl halide (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow Start Start Reagents Combine Reactants (this compound, K₂CO₃, Alkyl Halide in DMF) Start->Reagents Reaction Heat and Stir (Monitor by TLC) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General Synthetic Workflow.

Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility

Storage: Store this compound in a tightly closed container in a dry and well-ventilated place.[2] Incompatible materials include strong oxidizing agents.[4][5]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Conclusion

The safe and effective use of this compound in a research setting is predicated on a foundational understanding of its chemical properties and potential hazards. By implementing robust engineering controls, consistently utilizing appropriate personal protective equipment, and adhering to established laboratory protocols, researchers can confidently and safely leverage the synthetic potential of this valuable compound. This guide serves as a technical resource to empower scientists to not only achieve their research objectives but to do so with the highest commitment to safety and scientific excellence.

References

Sources

Methodological & Application

Synthesis of N-(Phenylsulfonyl)glycine Methyl Ester: An In-Depth Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of N-(Phenylsulfonyl)glycine Methyl Ester, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a step-by-step procedure but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction

This compound and its derivatives are of significant interest in the development of novel therapeutic agents. The incorporation of the phenylsulfonyl moiety onto the glycine scaffold can significantly modulate the physicochemical properties of the parent amino acid ester, influencing its lipophilicity, hydrogen bonding capacity, and metabolic stability. This makes it a versatile starting material for the synthesis of a wide array of more complex molecules with potential biological activities. The protocol herein describes a reliable and efficient method for the laboratory-scale synthesis of this compound via a Schotten-Baumann N-sulfonylation reaction.

Reaction Scheme

The synthesis proceeds through the N-sulfonylation of glycine methyl ester hydrochloride with benzenesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol

This protocol is adapted from established procedures for N-sulfonylation of amino acid esters.[1]

Materials and Equipment
Reagent/EquipmentGrade/Specification
Glycine methyl ester hydrochloride≥98% purity
Benzenesulfonyl chloride≥99% purity
Triethylamine (TEA)≥99%, anhydrous
Dichloromethane (DCM)Anhydrous, ≥99.8%
Ethyl acetateACS grade
HexanesACS grade
Saturated aqueous sodium bicarbonate (NaHCO₃)
1 M Hydrochloric acid (HCl)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flasksAppropriate sizes
Magnetic stirrer and stir bars
Addition funnel
Ice-water bath
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel (230-400 mesh)
Standard laboratory glassware
Synthesis Procedure

Step 1: Reaction Setup

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add glycine methyl ester hydrochloride (1.0 eq).

  • Suspend the glycine methyl ester hydrochloride in anhydrous dichloromethane (DCM, approximately 5-10 mL per gram of starting material).

  • Cool the suspension to 0 °C using an ice-water bath.

Causality: Starting with the hydrochloride salt of glycine methyl ester is advantageous due to its stability compared to the free base, which can be prone to self-condensation.[2] The use of anhydrous DCM is critical to prevent the hydrolysis of benzenesulfonyl chloride. Cooling the reaction mixture to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Step 2: Base Addition

  • Slowly add triethylamine (TEA, 2.2 eq) to the cooled suspension via the addition funnel over 10-15 minutes with vigorous stirring.

  • Stir the mixture at 0 °C for an additional 20-30 minutes.

Causality: Triethylamine acts as a base to neutralize the hydrochloric acid liberated from the glycine methyl ester hydrochloride, forming the free amine in situ. A slight excess of TEA is used to also neutralize the HCl generated from the subsequent reaction with benzenesulfonyl chloride, driving the reaction to completion.

Step 3: N-Sulfonylation

  • Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM in a separate, dry flask.

  • Add the benzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C via the addition funnel over 30-45 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

Causality: The slow, dropwise addition of benzenesulfonyl chloride maintains a low concentration of the electrophile, which helps to prevent side reactions and ensures a controlled reaction rate. Stirring overnight at room temperature provides sufficient time for the reaction to proceed to completion.

Step 4: Work-up and Extraction

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes).

  • Once the reaction is complete, quench the reaction by adding 1 M HCl (aqueous).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Causality: The acidic wash removes any unreacted triethylamine and its hydrochloride salt. The bicarbonate wash neutralizes any remaining acidic components, including any hydrolyzed benzenesulfonyl chloride. The brine wash helps to remove any residual water from the organic layer before drying.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Causality: Column chromatography is a standard and effective method for purifying organic compounds. The choice of eluent system is crucial for achieving good separation of the desired product from any impurities.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as NMR spectroscopy and melting point determination.

ParameterValue
Molecular Formula C₉H₁₁NO₄S[3]
Molecular Weight 229.25 g/mol [3]
Appearance White to off-white solid
Melting Point 107 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.95-7.92 (m, 2H, Ar-H), 7.65-7.55 (m, 3H, Ar-H), 5.30 (t, J=5.6 Hz, 1H, NH), 3.95 (d, J=5.6 Hz, 2H, CH₂), 3.65 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 168.9, 139.3, 133.2, 129.2, 127.2, 52.7, 46.2

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction N-Sulfonylation Reaction cluster_workup Work-up & Purification A Suspend Glycine Methyl Ester HCl in DCM B Cool to 0 °C A->B C Add Triethylamine B->C Proceed to Reaction D Add Benzenesulfonyl Chloride Solution C->D E Stir Overnight at RT D->E F Quench with 1 M HCl E->F Proceed to Work-up G Aqueous Work-up F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Pure Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Benzenesulfonyl chloride is corrosive and lachrymatory. It reacts with water to release HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine is a flammable and corrosive liquid with a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Waste Disposal

All organic and aqueous waste should be disposed of in appropriately labeled waste containers in accordance with institutional and local regulations.

References

  • SpectraBase. N-(p-sulfanilylphenyl)glycine, methyl ester. [Link]

  • Bornaghi, L. F., Poulsen, S.-A., Healy, P. C., & White, A. R. (2005). N-(2-Nitrophenylsulfonyl)glycine methyl ester. Acta Crystallographica Section E: Structure Reports Online, 61(2), o323–o325. [Link]

  • Wikipedia. Glycine methyl ester hydrochloride. [Link]

Sources

Application Notes and Protocols for the Use of N-(Phenylsulfonyl)glycine Methyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of N-(Phenylsulfonyl)glycine Methyl Ester in the synthesis of modified peptides, with a primary focus on its role as a precursor for the generation of N-arylsulfonylated peptoids. Peptoids, or oligomers of N-substituted glycines, are a class of peptidomimetics that offer significant advantages in drug discovery, including resistance to proteolytic degradation. The incorporation of a phenylsulfonyl moiety onto the glycine nitrogen can enforce specific backbone conformations and introduce unique physicochemical properties. While this compound is not directly incorporated into a growing peptide chain in its commercially available form, it serves as a valuable starting material for the synthesis of the corresponding carboxylic acid monomer. This guide will detail the rationale, experimental protocols, and key considerations for the use of this building block in solid-phase peptoid synthesis.

Introduction: The Strategic Value of N-Sulfonylation in Peptidomimetics

The therapeutic potential of peptides is often hampered by their poor metabolic stability. Peptoids, which feature side chains appended to the backbone nitrogen atom rather than the α-carbon, are inherently resistant to proteolysis.[1][2] The nature of the N-substituent plays a crucial role in determining the structure and function of the resulting peptoid oligomer.

The introduction of an N-phenylsulfonyl group offers several strategic advantages:

  • Conformational Constraint: The bulky and electron-withdrawing nature of the arylsulfonyl group can enforce a trans conformation of the backbone amide bond.[3] This contrasts with many N-alkyl peptoids that exhibit a mixture of cis and trans isomers, leading to conformational heterogeneity.[3] The ability to dictate a specific backbone geometry is a powerful tool in rational drug design.

  • Chemical Stability: The N-sulfonyl bond is exceptionally stable to a wide range of chemical conditions, including the acidic and basic treatments commonly employed in solid-phase peptide synthesis (SPPS).[4] This robustness ensures the integrity of the modification throughout the synthetic process.

  • Modulation of Physicochemical Properties: The phenylsulfonyl group increases the polarity and hydrogen bonding potential of the backbone, which can influence solubility and interaction with biological targets.

  • Foundation for Diverse Functionality: While the phenylsulfonyl group itself is a key modification, the synthetic route to N-sulfonylated glycines allows for the introduction of a wide array of functionalities by starting with different primary amines.[4]

This compound is a key precursor in this context. For its use in standard solid-phase synthesis, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid. This "monomer" is then ready for activation and coupling to a resin-bound amine.

Physicochemical Properties and Safety Considerations

A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₉H₁₁NO₄SChemScene
Molecular Weight 229.25 g/mol ChemScene
Appearance White to off-white solidN/A
Synonym Methyl 2-(phenylsulfonamido)acetateChemScene
CAS Number 69398-48-7ChemScene

Safety and Handling:

  • While not classified as a hazardous substance, standard laboratory safety precautions should be observed.[1]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Experimental Protocols

The primary application of this compound in this context is as a precursor for the synthesis of N-(Phenylsulfonyl)glycine, which can then be used as a monomer in solid-phase peptoid synthesis.

Protocol 1: Hydrolysis of this compound to N-(Phenylsulfonyl)glycine

This protocol details the conversion of the methyl ester to the free carboxylic acid, which is necessary for subsequent coupling reactions in solid-phase synthesis.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 3:1 to 1:1 ratio). The exact volume should be sufficient to fully dissolve the starting material.

  • Saponification: Cool the solution to 0 °C in an ice bath. Add a solution of LiOH (1.1 - 1.5 eq) or NaOH (1.1 - 1.5 eq) in water dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: a. Remove the organic solvent (THF or MeOH) under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material. c. Acidify the aqueous layer to pH 1-2 with 1 M HCl. A white precipitate of N-(Phenylsulfonyl)glycine should form. d. Extract the product into ethyl acetate (3 x volumes of the aqueous layer). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude N-(Phenylsulfonyl)glycine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure carboxylic acid.

Hydrolysis_Workflow start N-(Phenylsulfonyl)glycine Methyl Ester dissolve Dissolve in THF/H₂O start->dissolve saponify Add LiOH or NaOH (0°C to RT) dissolve->saponify monitor Monitor by TLC/HPLC saponify->monitor workup Acidic Work-up & Extraction with EtOAc monitor->workup product N-(Phenylsulfonyl)glycine (Carboxylic Acid) workup->product

Caption: Workflow for the hydrolysis of this compound.

Protocol 2: Solid-Phase Synthesis of a Peptoid Incorporating N-(Phenylsulfonyl)glycine

This protocol describes the incorporation of the synthesized N-(Phenylsulfonyl)glycine monomer into a peptoid sequence on a solid support using the "monomer" approach. This method is an alternative to the more common "submonomer" method.[5]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • N-(Phenylsulfonyl)glycine (synthesized in Protocol 1)

  • Fmoc-protected amino acids (for peptide-peptoid hybrids) or other N-substituted glycine monomers

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure (One Coupling Cycle):

  • Resin Preparation: a. Place the Rink Amide resin in a solid-phase synthesis vessel. b. Swell the resin in DMF for 30-60 minutes. c. If starting a new sequence, deprotect the terminal Fmoc group with 20% piperidine in DMF (2 x 10 minutes). d. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Monomer Activation: a. In a separate vial, dissolve N-(Phenylsulfonyl)glycine (3 eq. relative to resin loading) in DMF. b. Add HATU or HBTU (2.9 eq.) and DIPEA (6 eq.). c. Allow the activation mixture to pre-activate for 5-10 minutes.

  • Coupling: a. Drain the DMF from the deprotected resin. b. Add the activated N-(Phenylsulfonyl)glycine solution to the resin. c. Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test (which will be negative for the secondary amine after coupling).

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 1-4 for the subsequent amino acid or N-substituted glycine monomer in the sequence.

SPPS_Cycle resin Resin-Bound Amine couple Couple to Resin (2-4 hours) resin->couple activate Activate N-(Phenylsulfonyl)glycine (HATU/DIPEA in DMF) activate->couple wash1 Wash (DMF, DCM) couple->wash1 deprotect Deprotect Next Residue (if applicable) wash1->deprotect elongate Continue to Next Cycle deprotect->elongate

Caption: Solid-phase synthesis cycle for incorporating N-(Phenylsulfonyl)glycine.

Protocol 3: Cleavage and Deprotection

This protocol outlines the final step of cleaving the synthesized peptoid from the solid support and removing any acid-labile side-chain protecting groups.

Procedure:

  • Final Washing: After the final coupling and deprotection steps, wash the peptoid-resin with DMF (3x), DCM (5x), and finally methanol (2x).

  • Drying: Dry the resin thoroughly under high vacuum for at least 4 hours.

  • Cleavage: a. Place the dry resin in a reaction vessel. b. Add the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) to the resin (approximately 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-3 hours.

  • Isolation: a. Filter the resin and collect the filtrate containing the cleaved peptoid. b. Wash the resin with a small amount of fresh TFA and combine the filtrates. c. Concentrate the TFA solution under a stream of nitrogen or by rotary evaporation (with caution).

  • Precipitation and Purification: a. Precipitate the crude peptoid by adding the concentrated TFA solution dropwise to a large volume of cold diethyl ether. b. Collect the precipitate by centrifugation and decant the ether. c. Wash the peptoid pellet with cold diethyl ether several times to remove scavengers. d. Dry the crude peptoid under vacuum. e. Purify the peptoid by reverse-phase HPLC.

Causality and Experimental Insights

  • Choice of Hydrolysis Conditions: The use of LiOH or NaOH for saponification is standard for methyl esters. The reaction is typically run at room temperature to avoid potential side reactions. Careful monitoring is crucial to prevent over-hydrolysis or degradation of the product.

  • Coupling Reagents: HATU and HBTU are recommended for coupling N-substituted glycines as they are highly efficient and can overcome the steric hindrance associated with the secondary amine. The use of DIPEA as a non-nucleophilic base is essential to prevent unwanted side reactions.

  • Stability of the Phenylsulfonyl Group: The N-phenylsulfonyl group is stable to the standard conditions of both Fmoc (20% piperidine in DMF) and Boc (TFA) solid-phase synthesis.[6][7][8] This orthogonality makes it a valuable tool for creating complex peptide-peptoid hybrids.

  • Cleavage Cocktail: The standard TFA-based cleavage cocktail is effective for cleaving the peptoid from most common resins (e.g., Rink Amide) and removing acid-labile side-chain protecting groups. The scavengers (water and TIS) are included to quench reactive cations generated during cleavage, thereby preventing modification of sensitive residues.

Conclusion

This compound is a valuable precursor for the synthesis of N-phenylsulfonylated glycine monomers, which can be incorporated into peptoid and peptide-peptoid hybrid structures. The resulting N-sulfonylated oligomers benefit from increased proteolytic stability and defined backbone conformations. The protocols provided in this guide offer a robust framework for the hydrolysis of the methyl ester and the subsequent solid-phase synthesis of peptoids containing this unique building block. By understanding the underlying chemical principles and experimental nuances, researchers can effectively utilize this compound to create novel peptidomimetics with enhanced therapeutic potential.

References

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. [Link]

  • S.A. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Semantic Scholar. Retrieved from [Link]

  • Vézina-Dawod, S., Jobin, S., Derson, A., Herby, C., & Biron, E. (2015). N-Substituted Arylsulfonamides as Alternative Building Blocks in Peptoid and Peptide Synthesis. Proceedings of the 24th American Peptide Symposium. [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives. Molecules, 15(8), 5282–5335. [Link]

  • Vastl, J., Kartika, R., Park, K., Cho, A. E., & Spiegel, D. A. (2015). Peptidines: Glycine-amidine-based oligomers for solution- and solid-phase synthesis. Chemical Science, 6(4), 2410–2416. [Link]

  • Kirshenbaum, K., Barron, A. E., Goldsmith, R. A., Armand, P., Bradley, E. K., Truong, K. T., Dill, K. A., Cohen, F. E., & Zuckermann, R. N. (2008). Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Journal of the American Chemical Society, 130(34), 11357–11367. [Link]

  • Jobin, S., Vézina-Dawod, S., Herby, C., Derson, A., & Biron, E. (2015). Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. Organic Letters, 17(22), 5626–5629. [Link]

  • Oleszczuk, P., & Gucwa, K. (2012). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. Journal of Biomedicine and Biotechnology, 2012, 1–7. [Link]

  • Wang, S. S. (1975). Solid phase synthesis of protected peptides via photolytic cleavage of the .alpha.-methylphenacyl ester anchoring linkage. The Journal of Organic Chemistry, 40(9), 1235–1239. [Link]

  • Jobin, S., et al. (2015). Preparation of N‑Substituted N‑Arylsulfonylglycines and Their Use in Peptoid Synthesis. ACS Figshare. [Link]

  • N/A. (n.d.). Conformational properties of sulfonamido peptides. ResearchGate. Retrieved from [Link]

  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The Safety Catch Principle in Solid Phase Peptide Synthesis. Chemical Communications, (12), 636-637. [Link]

  • Li, Z., et al. (2022). N-Sulfonyl amidine polypeptides: new polymeric biomaterials with conformation transition responsive to tumor acidity. Chemical Science, 13(24), 7235-7241. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved from [Link]

  • Sun, J., & Zuckermann, R. N. (2013). Peptoids: bio-inspired polymers as potential pharmaceuticals. ACS Nano, 7(6), 4715–4732. [Link]

  • Fowler, S. A., et al. (2017). Construction of Peptoids with All Trans-Amide Backbones and Peptoid Reverse Turns via the Tactical Incorporation of N-Aryl Side Chains Capable of Hydrogen Bonding. Biochemistry, 56(49), 6523-6534. [Link]

  • N/A. (n.d.). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. ResearchGate. Retrieved from [Link]

  • Udenigwe, C. C., & Adebiyi, A. P. (2019). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Comprehensive Reviews in Food Science and Food Safety, 18(5), 1431-1450. [Link]

  • Mollica, A., et al. (2022). The Role of Bioactive Peptides in Diabetes and Obesity. Molecules, 27(3), 993. [Link]

  • N/A. (n.d.). Food-Derived Peptides with Biological Activity: From Research to Food Applications. ResearchGate. Retrieved from [Link]

  • Xiao, Y., et al. (2023). Late-Stage Cysteine-Selective S-Sulfonylation and Penicillamine-Selective S-Sulfenylation: Peptide Functionalization via Thiosulfonate Chemistry. The Journal of Organic Chemistry, 88(24), 17730-17739. [Link]

  • A. F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(10), 1919. [Link]

  • Hartman, M. C. T., & Chamberlin, A. R. (2018). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. Angewandte Chemie International Edition, 57(31), 9839-9843. [Link]

  • Wikipedia. (n.d.). Peptide. Wikipedia. Retrieved from [Link]

  • Corradini, R., et al. (2007). Peptide Nucleic Acids with a Structurally Biased Backbone: Effects of Conformational Constraints and Stereochemistry. Current Topics in Medicinal Chemistry, 7(7), 681-694. [Link]

  • Galanis, A. S., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(13), 4785-4793. [Link]

  • Grassi, L. (2014). What is the best protocol for Oxazolidine synthesis on resin?. ResearchGate. Retrieved from [Link]

Sources

N-Alkylation of Sulfonamides: A Comprehensive Guide to Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of N-Alkyl Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents, from classical antibacterial drugs to modern treatments for cancer and viral infections. The substitution pattern on the sulfonamide nitrogen atom is a critical determinant of a molecule's biological activity, pharmacokinetic properties, and overall drug-like characteristics. Consequently, the N-alkylation of sulfonamides remains a pivotal transformation for researchers in drug discovery and development.

This technical guide provides a detailed exploration of contemporary and classical methods for the N-alkylation of sulfonamides. It is designed for researchers and scientists, offering not just step-by-step protocols but also the underlying chemical principles and practical insights essential for successful and reproducible execution. We will delve into the mechanistic nuances of each method, providing a rationale for the selection of reagents and reaction conditions, and equip the reader with robust troubleshooting strategies.

Fundamental Principles: The Sulfonamide N-H Bond

The key to any successful N-alkylation is the deprotonation of the sulfonamide nitrogen. The acidity of the N-H proton in sulfonamides is significantly higher than that of amides or amines, with pKa values typically ranging from 9 to 11. This increased acidity is due to the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base (the sulfonamidate anion) through resonance. This inherent acidity dictates the choice of base required for deprotonation, which is often milder than those needed for less acidic N-H compounds. However, factors like steric hindrance and the electronic properties of the substituents on both the sulfonamide and the alkylating agent play a crucial role in the reaction's success.

Methodology Showcase: A Comparative Overview

Several methods have been developed for the N-alkylation of sulfonamides, each with its own set of advantages and limitations. The choice of method often depends on the substrate scope, functional group tolerance, and desired scale of the reaction.

Method Alkylating Agent Key Reagents Advantages Limitations
Classical SN2 Alkylation Alkyl Halides (R-X)Strong Base (e.g., NaH, K₂CO₃)Simple, readily available reagents.Can require harsh conditions, risk of O-alkylation and dialkylation.
Mitsunobu Reaction Alcohols (R-OH)PPh₃, DIAD/DEADMild conditions, stereochemical inversion.Stoichiometric byproducts, safety concerns with azodicarboxylates.[1]
"Borrowing Hydrogen" Catalysis Alcohols (R-OH)Transition Metal Catalyst (e.g., Mn, Ir, Pd)Atom economical (water is the only byproduct), uses readily available alcohols.[2][3]Catalyst can be expensive, may require higher temperatures.
Buchwald-Hartwig Amination Aryl/Vinyl HalidesPalladium Catalyst, Ligand, BaseExcellent for C(sp²)-N bond formation.Primarily for arylation, not alkylation.

Detailed Experimental Protocols

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This method represents the most traditional approach to sulfonamide alkylation, relying on the SN2 displacement of a halide by the sulfonamidate anion. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing reactions.

Rationale: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the sulfonamide, generating hydrogen gas which evolves from the reaction, driving the equilibrium towards the formation of the sodium sulfonamidate. Anhydrous THF is used as the solvent to prevent quenching of the highly reactive NaH.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Sulfonamide in Anhydrous THF B Add NaH (portion-wise) at 0 °C A->B C Stir at RT (H₂ evolution) B->C D Add Alkyl Halide (dropwise) C->D E Stir at RT or Heat (Monitor by TLC) D->E F Quench with H₂O (cautiously) E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for Classical N-Alkylation.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary sulfonamide (1.0 equiv). Dissolve it in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Anion Formation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes, or until hydrogen gas evolution ceases. The solution should become clear or a uniform suspension of the sodium salt.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., to 50 °C) if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4]

Protocol 2: Fukuyama-Mitsunobu N-Alkylation

The Mitsunobu reaction is a powerful tool for the N-alkylation of sulfonamides using an alcohol as the alkylating agent under mild, neutral conditions.[1][5][6] A key feature is the inversion of stereochemistry at the alcohol's carbon center, making it highly valuable in stereoselective synthesis.[6][7] For sulfonamides, a more acidic "nosyl" (2-nitrobenzenesulfonyl) or "dinitrophenyl" protected amine is often used, which is then deprotected in a subsequent step. This is known as the Fukuyama modification.[5]

Safety First: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are hazardous reagents. They are toxic and potentially explosive, especially when heated.[1][8] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). It is recommended to add them slowly to the reaction mixture at a reduced temperature.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nosylamide, Alcohol, & PPh₃ in Anhydrous THF B Cool to 0 °C A->B C Add DIAD/DEAD (dropwise) B->C D Warm to RT (Stir 12-24h) C->D E Monitor by TLC D->E F Concentrate Reaction Mixture E->F G Purify by Column Chromatography F->G H (Optional) Deprotection of Nosyl Group G->H

Caption: Workflow for Fukuyama-Mitsunobu N-Alkylation.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-nitrobenzenesulfonamide (nosylamide, 1.0 equiv), the alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 equiv) dropwise to the cooled solution. The characteristic orange color of the azodicarboxylate may fade as the reaction proceeds.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The resulting residue contains the desired product, triphenylphosphine oxide (TPPO), and the hydrazine byproduct.

  • Purification: Purify the crude material directly by flash column chromatography on silica gel to isolate the N-alkylated nosylamide. TPPO can be challenging to remove; sometimes, precipitation from a solvent like diethyl ether can aid in its removal prior to chromatography.

  • Deprotection (if necessary): The nosyl group can be cleaved under mild conditions (e.g., using a thiol and a base like K₂CO₃) to yield the final N-alkylated sulfonamide.

Protocol 3: Manganese-Catalyzed "Borrowing Hydrogen" N-Alkylation

This modern approach utilizes a manganese catalyst to facilitate the N-alkylation of sulfonamides with alcohols.[2][3] The term "borrowing hydrogen" refers to the catalytic cycle where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the sulfonamide. The hydrogen that was "borrowed" is then returned in the reduction step. This method is highly atom-economical, with water as the sole byproduct.[2]

Rationale: A well-defined Mn(I) PNP pincer precatalyst has shown excellent efficacy for this transformation.[2] The use of a catalytic amount of a mild base like potassium carbonate (K₂CO₃) is sufficient to facilitate the reaction. Xylenes are often used as a high-boiling solvent to achieve the necessary reaction temperature.

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Vial with Sulfonamide, Alcohol, Mn-catalyst, & K₂CO₃ B Add Xylenes A->B C Seal Vial B->C D Heat at 150 °C (Stir for 24h) C->D E Cool to RT D->E F Add H₂O & EtOAc E->F G Separate Layers F->G H Dry & Concentrate Organic Layer G->H I Purify by Column Chromatography H->I

Caption: Workflow for "Borrowing Hydrogen" N-Alkylation.

Step-by-Step Procedure:

  • Reaction Setup: In a sealable reaction vessel (e.g., a microwave vial), combine the sulfonamide (1.0 equiv), the alcohol (1.0-1.5 equiv), the Mn(I) PNP pincer precatalyst (e.g., 5 mol%), and potassium carbonate (K₂CO₃, 10 mol%).

  • Solvent Addition: Add xylenes to achieve a suitable concentration (e.g., 1 M with respect to the sulfonamide).

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block at 150 °C. Stir the reaction mixture for 24 hours.

  • Cooling: After the reaction is complete, cool the vessel to room temperature.

  • Work-up: Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with additional ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[2]

Troubleshooting & Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base (Classical method).2. Low reaction temperature.3. Sterically hindered substrates.4. Poorly reactive alkylating agent (e.g., alkyl chloride vs. iodide).5. Deactivated catalyst ("Borrowing Hydrogen" method).1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or DBU).[9]2. Increase the reaction temperature and monitor for decomposition.3. Increase reaction time or switch to a less sterically demanding method like the Mitsunobu reaction.4. Use a more reactive alkyl halide (I > Br > Cl) or add a catalytic amount of NaI.5. Ensure catalyst is handled under inert conditions if air-sensitive.
N,N-Dialkylation 1. Excess alkylating agent.2. High concentration of alkylating agent.1. Use a stoichiometric amount or only a slight excess (1.05-1.1 equiv) of the alkylating agent.2. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.[4]
Difficulty in Purification 1. Co-elution of product with byproducts (e.g., TPPO in Mitsunobu).2. Incorrect solvent system for chromatography.1. For Mitsunobu, try precipitating TPPO from a non-polar solvent or use a polymer-supported phosphine.[10]2. Systematically screen solvent systems using TLC. A common starting point for sulfonamides is a hexane/ethyl acetate mixture.[11][12] Gradient elution may be necessary.

Conclusion

The N-alkylation of sulfonamides is a versatile and essential transformation in modern organic and medicinal chemistry. While classical methods using alkyl halides remain relevant, modern catalytic approaches like the "borrowing hydrogen" reaction offer greener and more atom-economical alternatives. The Mitsunobu reaction provides a mild and stereospecific option for the conversion of alcohols. By understanding the principles behind each method and following robust experimental protocols, researchers can effectively synthesize a diverse range of N-alkylated sulfonamides, accelerating the discovery and development of new chemical entities.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-. BenchChem.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • BenchChem. (2025). How to increase the purity of synthesized N-Octadecyl-N'-propyl-sulfamide. BenchChem.
  • Reddit. (2018, October 9). Work-up Mitsunobu coupling using DEAD. r/chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Bolshan, Y., & Batey, R. A. (2005). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. PMC.
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • ChemistryViews. (2013, May 7). Replacing a DEAD, Middle-aged Reagent.
  • ElectronicsAndBooks. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Dembinski, R. (Ed.). (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Kas'yan, A. O., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2), 10-18.
  • YouTube. (2025, April 3).
  • Kumar, A., et al. (2022).
  • Chemistry LibreTexts. (2023, June 30).
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.).

Sources

Application Note: Quantitative Analysis of N-(Phenylsulfonyl)glycine Methyl Ester using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

N-(Phenylsulfonyl)glycine Methyl Ester is a chemical intermediate with a molecular formula of C₉H₁₁NO₄S and a molecular weight of 229.25 g/mol [1]. Its quantification is critical in various stages of drug development and manufacturing, either as a reactant, an intermediate, or a potential impurity. Ensuring the purity and concentration of such compounds is paramount for process control, quality assurance, and regulatory compliance. This application note presents robust and validated analytical methods for the precise quantification of this compound.

We provide two detailed protocols tailored for different analytical needs:

  • A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control (QC), assay, and purity determination where concentration levels are relatively high.

  • A Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, suitable for impurity analysis or pharmacokinetic studies where high sensitivity and specificity are required.

Both methods are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose and yield reliable, reproducible data[2][3][4].

Analytical Strategy: Method Selection Rationale

The molecular structure of this compound, featuring a phenyl ring, makes it an excellent chromophore, rendering HPLC with UV detection a suitable and cost-effective choice for quantification at moderate to high concentrations. High-performance liquid chromatography (HPLC) is a precise and reliable method for separating, identifying, and quantifying such derivatives with excellent reproducibility[5]. For routine analysis, a standard reversed-phase C18 column is proposed, as it provides excellent retention and separation for moderately polar compounds like the target analyte[6][7].

When the analytical objective shifts to detecting trace amounts, such as in impurity profiling or bioanalysis, the sensitivity and selectivity of UV detection may be insufficient. In these scenarios, tandem mass spectrometry (LC-MS/MS) is the premier technique[8]. It offers unparalleled sensitivity and specificity by monitoring specific precursor-to-product ion transitions, effectively eliminating matrix interference and confirming analyte identity with high confidence[9].

The following diagram illustrates the overall analytical workflow.

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_validation Phase 3: Validation & Reporting Sample Receive Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Decision Select Method based on Analytical Target Profile (ATP) Filter->Decision HPLC HPLC-UV Analysis Decision->HPLC Routine QC / Assay LCMS LC-MS/MS Analysis Decision->LCMS Trace Impurity / Bioanalysis Validation Method Validation (ICH Q2 R2) HPLC->Validation LCMS->Validation Report Generate Report: - Quantitative Results - Validation Summary Validation->Report

Caption: General analytical workflow for this compound.

Protocol 1: Quantification by HPLC-UV

This protocol details a reversed-phase HPLC method with UV detection, ideal for assay and purity evaluation in drug substances or formulated products.

Equipment and Reagents
  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • This compound reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid (ACS grade).

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and peak shape for the analyte.
Mobile Phase A Water with 0.1% Phosphoric AcidPhosphoric acid controls the pH to ensure consistent analyte ionization and improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier providing good elution strength.
Gradient Isocratic (e.g., 50:50 A:B) or GradientStart with isocratic; develop a gradient if needed to separate from impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjustable based on concentration and sensitivity needs.
Detector UV at 220 nmThe phenylsulfonyl moiety exhibits strong absorbance in the low UV range.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of phosphoric acid to 1 L of acetonitrile. Degas both solutions before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte. Dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability: Before running samples, inject the mid-point calibration standard (e.g., 50 µg/mL) five times. The system is suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.

  • Analysis: Create a sequence including blanks, calibration standards, system suitability injections, and prepared samples. Execute the sequence.

  • Data Processing: Integrate the peak corresponding to this compound. Construct a linear regression curve (concentration vs. peak area) from the calibration standards. Determine the concentration in the samples using the regression equation.

Method Validation Framework (ICH Q2 R2)

A validated analytical method provides documented evidence that the procedure is fit for its intended purpose[10][11][12]. The objective of validation is to demonstrate this fitness-for-purpose[3]. The following parameters must be assessed for this quantitative HPLC method.

Validation_Workflow Main Method Validation (ICH Q2 R2) Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Specificity Specificity Main:f1->Specificity Linearity Linearity & Range Analyze 5+ concentrations across the desired range. Acceptance: Correlation coefficient (r²) ≥ 0.998. Main:f2->Linearity Accuracy Accuracy Perform recovery studies by spiking matrix with known analyte concentrations (e.g., 80%, 100%, 120%). Acceptance: Recovery within 98.0-102.0%. Main:f3->Accuracy Precision Precision Repeatability: 6 replicates at 100% concentration. Intermediate: Repeat on different day/by different analyst. Acceptance: %RSD ≤ 2.0%. Main:f4->Precision LOD_LOQ LOD & LOQ Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. Acceptance: Method is sensitive enough for its intended purpose (e.g., impurity testing). Main:f5->LOD_LOQ Robustness Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). Acceptance: Results remain unaffected by minor variations. Main:f6->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.

Validation Acceptance Criteria Summary
Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity index > 0.995 (if using DAD).
Linearity Correlation coefficient (r²) ≥ 0.998 over the specified range.
Range Method demonstrates acceptable linearity, accuracy, and precision within this interval[3].
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision (RSD%) Repeatability: ≤ 2.0%. Intermediate Precision: ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Must be sufficiently low for impurity quantification.
Robustness %RSD of results should remain within acceptable limits (e.g., ≤ 5.0%) after small, deliberate changes to method parameters.

Protocol 2: Trace Quantification by LC-MS/MS

This protocol is designed for high-sensitivity applications. It requires familiarity with mass spectrometry.

Equipment and Reagents
  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • All reagents and equipment listed in Section 3.1.

  • Formic acid (LC-MS grade).

  • Methanol (LC-MS grade).

LC-MS/MS Conditions
ParameterRecommended SettingRationale
LC Column C18, 50 mm x 2.1 mm, 1.8 µmShorter column and smaller particles for faster analysis and better peak shape, compatible with MS.
Mobile Phase A Water with 0.1% Formic AcidVolatile modifier, ideal for MS compatibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidVolatile modifier, ideal for MS compatibility.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveThe analyte is expected to readily form a protonated molecule [M+H]⁺.
Source Temp. 500 °COptimized for efficient desolvation.
MRM Transitions Precursor Ion (Q1): 230.0 m/z [M+H]⁺. Product Ion (Q3): To be determined by infusion.Select at least two transitions for quantification and confirmation.
Collision Energy To be optimizedVaries by instrument; optimize for the most stable and abundant product ion.
Step-by-Step Protocol
  • Analyte Tuning: Infuse a standard solution (~1 µg/mL) of this compound directly into the mass spectrometer to determine the parent mass (precursor ion) and optimize fragmentation to find the most abundant and stable product ions for Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Prepare standards and samples as described in Section 3.3 and 3.4, but use LC-MS grade solvents and target a much lower concentration range (e.g., 0.1 - 100 ng/mL).

  • Analysis: Develop an LC gradient that provides good retention and separation. Set up the MRM method with the optimized transitions.

  • Data Processing: Quantify the analyte using the peak area ratio of the analyte to an internal standard (if used) against a calibration curve. The secondary MRM transition serves as a qualifier for identity confirmation.

Conclusion

This application note provides comprehensive, scientifically grounded protocols for the quantification of this compound. The HPLC-UV method is a robust, reliable, and cost-effective solution for routine quality control and assay purposes. For applications demanding higher sensitivity, such as trace impurity analysis, the LC-MS/MS method offers superior performance. Both methods are designed with regulatory compliance in mind and should be fully validated according to ICH guidelines to ensure data integrity and reliability in a professional drug development environment[10][13].

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • ICH. (2023).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • LCGC. (2014).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.).
  • International Journal of Research and Review. (2025).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride.
  • SIELC Technologies. (n.d.). Separation of Glycine, N-methyl-, methyl ester, hydrochloride on Newcrom R1 HPLC column.
  • LGC Group. (n.d.).
  • ChemScene. (n.d.). This compound.
  • PubMed. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min.
  • BenchChem. (2025).
  • PubMed. (n.d.).

Sources

Synthesis of N-(Phenylsulfonyl)glycine Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the N-(Phenylsulfonyl)glycine Scaffold in Medicinal Chemistry

The N-(phenylsulfonyl)glycine scaffold and its derivatives represent a cornerstone in modern medicinal chemistry, offering a unique combination of physicochemical properties that make them highly valuable in the design of novel therapeutic agents.[1] The incorporation of the phenylsulfonyl group can significantly modulate the biological activity and pharmacokinetic profile of the parent glycine molecule.[2] This scaffold is prevalent in a diverse array of bioactive molecules, demonstrating activities as enzyme inhibitors, anti-inflammatory agents, and more.[3][4][5][6] Notably, derivatives of N-(phenylsulfonyl)glycine have shown promise as inhibitors of matrix metalloproteinases (MMPs) and aldose reductase, targets of significant interest in oncology and the management of diabetic complications, respectively.[3][7][8]

The strategic importance of this molecular framework lies in its tunable nature. Modifications to the phenyl ring of the sulfonyl group, the nitrogen substituent, or the glycine backbone allow for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds for enhanced potency, selectivity, and drug-like properties.[3] This guide provides a comprehensive overview of established synthetic protocols for N-(phenylsulfonyl)glycine derivatives, delves into the rationale behind key experimental steps, and offers detailed, reproducible methodologies for their preparation in a laboratory setting.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of N-(phenylsulfonyl)glycine derivatives can be approached through several reliable synthetic routes. The choice of a particular method often depends on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. Here, we will explore three primary strategies: a classical two-step synthesis, a reductive amination approach, and the highly efficient Ugi four-component reaction.

Strategy 1: The Classical Two-Step Synthesis

This robust and widely employed method involves two sequential steps: the synthesis of an N-substituted glycine intermediate, followed by its N-sulfonylation.[1][2] This approach is particularly advantageous for creating derivatives with diverse substituents on the nitrogen atom.

Logical Workflow for the Classical Two-Step Synthesis:

Start Starting Materials: Aniline Derivative & Chloroacetic Acid Step1 Step 1: N-Arylation (Nucleophilic Substitution) Start->Step1 Intermediate N-Aryl-glycine Intermediate Step1->Intermediate Step2 Step 2: N-Sulfonylation (Schotten-Baumann Conditions) Intermediate->Step2 Product Final Product: N-(Phenylsulfonyl)glycine Derivative Step2->Product

Caption: Workflow for the classical two-step synthesis.

Protocol 1: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

This protocol details the synthesis of a parent compound in this class, which can be adapted for various substituted analogs.

Step 1: Synthesis of N-Phenylglycine [1][2]

  • Materials:

    • Aniline

    • Chloroacetic acid

    • Sodium hydroxide

    • Hydrochloric acid (concentrated)

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve chloroacetic acid in deionized water.

    • Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide solution to neutralize the acid. Causality: Neutralization of chloroacetic acid to its sodium salt increases its solubility in the aqueous reaction medium and prevents the protonation of aniline.

    • To this solution, add an equimolar amount of aniline.

    • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the N-phenylglycine. Causality: N-phenylglycine is zwitterionic and has its isoelectric point in the acidic pH range, causing it to precipitate out of the solution.

    • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Step 2: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine [1]

  • Materials:

    • N-Phenylglycine (from Step 1)

    • Benzenesulfonyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • 1M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Suspend N-phenylglycine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the suspension in an ice bath and add pyridine to act as a base. Causality: Pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.

    • Slowly add a solution of benzenesulfonyl chloride in dichloromethane to the reaction mixture via the dropping funnel.

    • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding 1M hydrochloric acid.

    • Separate the organic layer and wash it sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution. Causality: The acid wash removes excess pyridine, while the bicarbonate wash removes any unreacted benzenesulfonyl chloride and the corresponding sulfonic acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Phenyl-N-(phenylsulfonyl)glycine.[1]

Strategy 2: Reductive Amination Approach

This method offers a more convergent route, particularly useful for synthesizing N-substituted phenyl glycines which can then be sulfonylated. It involves the reaction of a substituted aniline with glyoxylic acid followed by reduction.[3]

Protocol 2: Synthesis of N-Aryl-glycine via Reductive Amination [3]

  • Materials:

    • Substituted aniline

    • Glyoxylic acid (50% w/w aqueous solution)

    • Methanol

    • Palladium on carbon (5% w/w)

    • Hydrogen gas

  • Procedure:

    • In a hydrogenation reaction vessel, combine the substituted aniline, glyoxylic acid solution, methanol, and palladium on carbon catalyst.

    • Stir the mixture at room temperature (18-25°C) for 30 minutes.

    • Pressurize the system with hydrogen gas (typically to 10 atm) and maintain the reaction at 45-55°C for 10-14 hours. Causality: The palladium catalyst facilitates the reduction of the initially formed imine intermediate to the corresponding secondary amine.

    • Monitor the reaction progress by HPLC until the starting material is consumed.

    • After completion, carefully vent the hydrogen and filter the reaction mixture to recover the palladium-carbon catalyst.

    • The filtrate containing the N-aryl-glycine can be further processed for purification or used directly in the subsequent sulfonylation step as described in Protocol 1, Step 2.

Strategy 3: The Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful tool in combinatorial chemistry and drug discovery for the rapid generation of diverse molecular libraries from simple starting materials.[9][10][11] This one-pot reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative.[10] This strategy allows for the introduction of multiple points of diversity in a single step.

Logical Workflow for the Ugi Four-Component Reaction:

Amine Amine UgiReaction Ugi Four-Component Reaction (U-4CR) Amine->UgiReaction Carbonyl Aldehyde/Ketone Carbonyl->UgiReaction CarboxylicAcid Carboxylic Acid (e.g., Phenylsulfonamido-acetic acid) CarboxylicAcid->UgiReaction Isocyanide Isocyanide Isocyanide->UgiReaction Product N-(Phenylsulfonyl)glycine Derivative Library UgiReaction->Product

Caption: Workflow for the Ugi Four-Component Reaction.

Protocol 3: General Procedure for the Ugi Synthesis of N-(Phenylsulfonyl)glycine Derivatives

  • Materials:

    • Phenylsulfonamido-acetic acid (as the carboxylic acid component)

    • A primary or secondary amine

    • An aldehyde or ketone

    • An isocyanide

    • Methanol or another suitable solvent

  • Procedure:

    • To a solution of the phenylsulfonamido-acetic acid in methanol, add the amine and the carbonyl compound.

    • Stir the mixture at room temperature for a period of time (typically 30 minutes to a few hours) to allow for the formation of the iminium ion intermediate.

    • Add the isocyanide to the reaction mixture and continue stirring at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired N-(phenylsulfonyl)glycine derivative.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of a representative N-Phenyl-N-(phenylsulfonyl)glycine.

ParameterStep 1: N-ArylationStep 2: N-Sulfonylation
Reactants Aniline, Chloroacetic AcidN-Phenylglycine, Benzenesulfonyl Chloride
Solvent WaterDichloromethane
Base Sodium HydroxidePyridine
Temperature RefluxRoom Temperature
Reaction Time 2-3 hoursOvernight
Purification Precipitation and FiltrationColumn Chromatography or Recrystallization
Typical Yield 70-85%60-80%

Applications in Drug Discovery: Targeting Disease with Precision

The N-(phenylsulfonyl)glycine scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various enzymes implicated in human diseases.

  • Matrix Metalloproteinase (MMP) Inhibitors: MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[12] Their overexpression is associated with tumor invasion and metastasis.[8][13] N-(Phenylsulfonyl)glycine derivatives have been designed to chelate the active site zinc ion of MMPs, thereby inhibiting their activity.[12] Selective inhibitors of MMP-2 and MMP-9 are of particular interest for developing novel anti-cancer therapies.[7][8]

  • Aldose Reductase Inhibitors: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus.[3] N-(Phenylsulfonyl)glycine derivatives have demonstrated significant inhibitory activity against aldose reductase, with structure-activity relationship studies indicating that N-phenyl substitution enhances this activity.[3]

  • Glycine Transporter-1 (GlyT-1) Inhibitors: Glycine transporters regulate the concentration of glycine in the synaptic cleft, and their inhibition can modulate neurotransmission. N-sulfonylated glycine derivatives have been explored as inhibitors of GlyT-1, with potential applications in treating neurological and psychiatric disorders.[14]

  • Anti-inflammatory Agents: Certain N-phenylglycine derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators.[5][6]

The stereochemistry of these derivatives can also play a crucial role in their biological activity. For instance, in some N-(phenylsulfonyl)-2-phenylglycines, the S-stereoisomer exhibits significantly higher inhibitory activity against aldose reductase compared to the R-isomer, highlighting the importance of stereocontrol in their synthesis.[3]

Conclusion and Future Perspectives

The synthesis of N-(phenylsulfonyl)glycine derivatives offers a versatile and powerful platform for the discovery of new drug candidates. The synthetic methodologies outlined in this guide, from the classical two-step approach to the highly efficient Ugi reaction, provide researchers with a robust toolkit for creating diverse libraries of these valuable compounds. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and the development of novel synthetic methods, holds great promise for the development of next-generation therapeutics targeting a wide range of diseases.[3]

References

  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Benchchem.
  • N-Phenyl-N-(phenylsulfonyl)glycine - 59724-82-2. Vulcanchem.
  • Synthesis Protocol for N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note for Researchers. Benchchem.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. Available at: [Link]

  • Searching for selective inhibitors of matrix metalloproteinase type 2 in a series of benzoylamino (phenylsulfonyl)-substituted cyclic amino acid derivatives. Eco-Vector Journals Portal. Available at: [Link]

  • Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. PubMed Central. Available at: [Link]

  • Searching for selective inhibitors of matrix metalloproteinase type 2 in a series of benzoylamino (phenylsulfonyl)-substituted cyclic amino acid derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Analgesic Activity of Some New Phenyl Sulfonyl Derivatives. (PDF)
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic and Biomolecular Chemistry. Available at: [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC. Available at: [Link]

  • Synthesis and biological evaluation of N alpha-hydroxysulfonyl-[Nle28,31]-CCK26-33. Life Sciences. Available at: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. Available at: [Link]

  • Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]

  • Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. PubMed Central. Available at: [Link]

  • Synthesis of Novel Lipophilic Polyamines via Ugi Reaction and Evaluation of Their Anticancer Activity. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available at: [Link]

  • Matrix metalloproteinase inhibitors. PubMed - NIH. Available at: [Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]

  • Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. ResearchGate. Available at: [Link]

  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. PubMed. Available at: [Link]

  • Diastereoselective ZnCl2-Mediated Joullié–Ugi Three-Component Reaction for the Preparation of Phosphorylated N-Acylaziridines from 2H-Azirines. MDPI. Available at: [Link]

  • Pharmacology of the inhibitory glycine receptor: agonist and antagonist actions of amino acids and piperidine carboxylic acid compounds. PubMed. Available at: [Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]

Sources

The Versatile Scaffold: N-(Phenylsulfonyl)glycine Methyl Ester in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Substructure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of molecular scaffolds that can serve as starting points for the development of potent and selective enzyme inhibitors are of paramount importance. N-(Phenylsulfonyl)glycine methyl ester has emerged as a highly versatile and privileged substructure in this regard. Its intrinsic properties, including a stable sulfonamide linkage, the capacity for diverse functionalization, and its role as a mimic of peptide bonds, make it an ideal building block for creating sophisticated inhibitors targeting a range of enzyme classes.[1] The phenylsulfonyl group can engage in crucial interactions within enzyme active sites, while the glycine backbone provides a flexible linker that can be readily elaborated to achieve desired potency and selectivity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of clinically relevant enzyme inhibitors.

Core Principles of Inhibition: The Role of the Sulfonamide Moiety

The sulfonamide group is a cornerstone of many successful drugs and is particularly effective in the design of enzyme inhibitors. Its tetrahedral geometry allows it to act as a transition-state analog, mimicking the geometry of tetrahedral intermediates in enzymatic reactions. Furthermore, the oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, while the N-H bond can act as a hydrogen bond donor. These features enable sulfonamide-containing inhibitors to form strong and specific interactions with amino acid residues in the active site of an enzyme, leading to potent inhibition. The phenyl group attached to the sulfonyl moiety provides a platform for further modifications to enhance binding affinity and selectivity through interactions with hydrophobic pockets within the enzyme.

Application I: Synthesis of Serine Protease Inhibitors

Serine proteases are a large family of enzymes that play critical roles in various physiological processes, including blood coagulation, digestion, and immunity. Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets.[2] N-(Phenylsulfonyl)glycine derivatives have been successfully employed to create potent serine protease inhibitors.[3]

Rationale for the Synthetic Approach

The strategy outlined below utilizes this compound as a core building block. The synthesis involves the initial saponification of the methyl ester to the corresponding carboxylic acid, which is then coupled to a suitable amino acid or peptide fragment. This approach allows for the systematic exploration of the S1, S2, and subsequent subsites of the target serine protease, enabling the optimization of inhibitor potency and selectivity. The phenylsulfonyl group often targets the S1 pocket of the protease.

Experimental Workflow: Synthesis of a Dipeptide Serine Protease Inhibitor

G cluster_0 Step 1: Saponification cluster_1 Step 2: Peptide Coupling A N-(Phenylsulfonyl)glycine Methyl Ester B N-(Phenylsulfonyl)glycine A->B  LiOH, THF/H2O C N-(Phenylsulfonyl)glycine D Target Dipeptide Inhibitor C->D  HATU, DIPEA, DMF E Amino Acid Ester (e.g., Proline Methyl Ester) E->D

Caption: Workflow for the synthesis of a dipeptide serine protease inhibitor.

Detailed Protocol: Synthesis of N-((N-(Phenylsulfonyl)glycyl)-L-proline) Methyl Ester

Step 1: Saponification of this compound

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Lithium hydroxide (LiOH) (1.5 eq)

    • Tetrahydrofuran (THF)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • Procedure: a. Dissolve this compound in a 3:1 mixture of THF and deionized water in a round-bottom flask. b. Add LiOH to the solution and stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). c. Upon completion, remove the THF under reduced pressure using a rotary evaporator. d. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. e. Extract the product with EtOAc (3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-(Phenylsulfonyl)glycine as a white solid.

Step 2: Peptide Coupling with L-Proline Methyl Ester

  • Reagents and Materials:

    • N-(Phenylsulfonyl)glycine (1.0 eq)

    • L-Proline methyl ester hydrochloride (1.0 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure: a. Dissolve N-(Phenylsulfonyl)glycine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add DIPEA and L-Proline methyl ester hydrochloride to the solution and stir for 10 minutes. c. Add HATU to the reaction mixture and stir at room temperature overnight. Monitor the reaction progress by TLC. d. Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. f. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide inhibitor.

Application II: Development of Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[4] Overexpression of certain MMPs is associated with pathological conditions such as cancer, arthritis, and cardiovascular diseases.[4] The N-(phenylsulfonyl)glycine scaffold is an excellent starting point for the design of MMP inhibitors, where the sulfonamide can act as a zinc-binding group.[5]

Design Rationale: Targeting the MMP Active Site

The general structure of MMP inhibitors based on the N-(phenylsulfonyl)glycine scaffold incorporates a zinc-binding group (ZBG), a backbone that positions the ZBG correctly, and substituents that interact with the specificity pockets (S1', S2', etc.) of the MMP active site. In this case, the sulfonamide nitrogen can be part of a larger moiety designed to chelate the catalytic zinc ion.

General Synthetic Strategy

A common approach involves the alkylation of the sulfonamide nitrogen of this compound with a side chain designed to interact with the S1' pocket of the target MMP. The methyl ester can then be hydrolyzed to the carboxylic acid or converted to a hydroxamic acid, both of which are effective zinc-binding groups.

Experimental Workflow: Synthesis of an N-Substituted MMP Inhibitor

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydroxamic Acid Formation A N-(Phenylsulfonyl)glycine Methyl Ester B N-Alkyl-N-(phenylsulfonyl)glycine Methyl Ester A->B  K2CO3, DMF D N-Alkyl-N-(phenylsulfonyl)glycine Methyl Ester C Alkyl Halide (R-X) C->B E Target Hydroxamic Acid Inhibitor D->E  NaOH, MeOH F NH2OH·HCl F->E

Caption: Workflow for the synthesis of a hydroxamic acid-based MMP inhibitor.

Detailed Protocol: Synthesis of a Representative MMP Inhibitor

Step 1: N-Alkylation of this compound

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Alkyl halide (e.g., 4-(bromomethyl)biphenyl) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure: a. To a solution of this compound in anhydrous DMF, add K₂CO₃ and the alkyl halide. b. Heat the reaction mixture to 60 °C and stir overnight. Monitor the reaction by TLC. c. Cool the reaction to room temperature and pour it into ice-water. d. Extract the aqueous mixture with EtOAc (3 x 50 mL). e. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. f. Purify the crude product by column chromatography on silica gel.

Step 2: Conversion to Hydroxamic Acid

  • Reagents and Materials:

    • N-Alkyl-N-(phenylsulfonyl)glycine methyl ester (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (5.0 eq)

    • Sodium hydroxide (NaOH) (5.0 eq)

    • Methanol (MeOH)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

  • Procedure: a. Prepare a solution of hydroxylamine hydrochloride and NaOH in methanol. b. Add the N-alkyl-N-(phenylsulfonyl)glycine methyl ester to the freshly prepared hydroxylamine solution. c. Stir the reaction mixture at room temperature for 24 hours. d. Remove the solvent under reduced pressure. e. Add water to the residue and acidify to pH 7 with 1 M HCl. f. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the final hydroxamic acid inhibitor.

Quantitative Data and Structure-Activity Relationships (SAR)

The inhibitory potency of compounds derived from this compound is highly dependent on the nature of the substituents introduced. The following table provides representative data for N-benzylic substituted glycine sulfonamides as inhibitors of diacylglycerol lipase (DAGL), illustrating key SAR principles that can be extrapolated to other enzyme targets.

Compound IDR Group (N-benzylic substitution)hDAGLα IC₅₀ (nM)
14-chlorobenzyl80
23-chlorobenzyl510
32-chlorobenzyl600
44-methoxybenzyl150
54-(trifluoromethyl)benzyl60
62,4-dichlorobenzyl30
73,4-dichlorobenzyl20
8naphthalen-2-ylmethyl10
9biphenyl-4-ylmethyl5

Data adapted from publicly available research on glycine sulfonamide inhibitors.[6]

Analysis of SAR:

  • Lipophilicity and Aromatic Interactions: The data clearly indicate that increasing the lipophilicity and the potential for π-π stacking interactions of the N-substituent enhances inhibitory activity. The biphenylmethyl and naphthalenylmethyl substituents (compounds 8 and 9) afford the most potent inhibitors.

  • Electronic Effects: Electron-withdrawing groups on the benzyl ring, such as chloro and trifluoromethyl, generally lead to improved potency (compare compound 1 and 4 with 5, 6, and 7). This suggests that electronic interactions with the enzyme's active site are important for binding.

  • Steric Hindrance: The position of substituents on the benzyl ring can have a significant impact on activity. For instance, the 4-chloro substitution is more favorable than 3-chloro or 2-chloro substitution, likely due to steric constraints within the binding pocket.

Conclusion and Future Directions

This compound is a powerful and versatile scaffold for the synthesis of a wide array of enzyme inhibitors. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and synthesize novel inhibitors with high potency and selectivity. The ease of modification at both the nitrogen and the ester positions allows for the rapid generation of compound libraries for screening against various enzyme targets. Future work in this area will likely focus on the development of more complex and highly substituted derivatives to target challenging enzymes and to fine-tune the pharmacokinetic and pharmacodynamic properties of these promising therapeutic agents.

References

  • Goksu, S., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. Available from: [Link]

  • Ulusoy, S., et al. (2011). Synthesis of an array of potential matrix metalloproteinase inhibitors using a sequence of polymer-supported reagents. Journal of Combinatorial Chemistry, 13(2), 148-154. Available from: [Link]

  • Levin, J. I., et al. (1995). Design and synthesis of thiol containing inhibitors of matrix metalloproteinases. Bioorganic & Medicinal Chemistry Letters, 5(20), 2331-2336. Available from: [Link]

  • Otrubova, K., et al. (2016). Structure activity relationship studies on chemically non-reactive glycine sulfonamide inhibitors of diacylglycerol lipase. Bioorganic & Medicinal Chemistry, 24(7), 1455-1468. Available from: [Link]

  • Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 966563. Available from: [Link]

  • ResearchGate. Postulated mechanism of serine protease inhibition by N-alkyl glycine inhibitors. Available from: [Link]

  • Al-Ghamdi, S., & Al-Zoubi, M. S. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. International Journal of Molecular Sciences, 24(5), 4567. Available from: [Link]

  • Stankiewicz, M., & Bojarski, A. J. (2022). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International Journal of Molecular Sciences, 23(19), 11859. Available from: [Link]

  • Voigt, B., et al. (1988). [Synthesis of N-alpha-(arylsulfonyl)-4-amidino-phenylalanyl-prolines and N-alpha-(arylsulfonylglycyl)-4-amidino-phenylalanyl-prolines and testing of them as inhibitors of serine proteinases. 33. Synthetic inhibitors of serine proteinases]. Pharmazie, 43(6), 412-4. Available from: [Link]

  • de la Fuente, A., et al. (2022). Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. Molecules, 27(19), 6296. Available from: [Link]

  • Khan, I., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11), 2341-2347. Available from: [Link]

Sources

A Comprehensive Guide to the Purification of N-(Phenylsulfonyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(Phenylsulfonyl)glycine Methyl Ester is a valuable building block in medicinal chemistry and drug development. Its sulfonamide and ester moieties provide a scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, complicate the purification of subsequent products, and ultimately compromise the integrity of biological data.

This comprehensive guide provides a detailed, step-by-step approach to the purification of this compound. We will delve into the underlying principles of the purification techniques, discuss the identification and removal of common impurities, and provide protocols for assessing the purity of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development who require a reliable and efficient methodology for obtaining highly pure this compound.

Understanding the Synthetic Route and Potential Impurities

A common synthetic route to this compound involves the reaction of glycine methyl ester hydrochloride with benzenesulfonyl chloride in the presence of a base.

cluster_reaction Reaction cluster_purification Purification GlycineMethylEster Glycine Methyl Ester Hydrochloride CrudeProduct Crude N-(Phenylsulfonyl)glycine Methyl Ester GlycineMethylEster->CrudeProduct BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->CrudeProduct Base Base (e.g., Triethylamine) Base->CrudeProduct Solvent Solvent (e.g., Dichloromethane) Solvent->CrudeProduct PurifiedProduct Purified Product CrudeProduct->PurifiedProduct Purification (Recrystallization or Column Chromatography)

Caption: Synthetic workflow for this compound.

Understanding this synthesis allows us to anticipate the likely impurities in the crude product:

  • Unreacted Starting Materials: Glycine methyl ester hydrochloride and benzenesulfonyl chloride.

  • By-products: Triethylamine hydrochloride (if triethylamine is used as the base) and products of benzenesulfonyl chloride hydrolysis (benzenesulfonic acid).

  • Over-sulfonated Products: Although less common, bis-sulfonated products could potentially form.

The purification strategy should therefore be designed to effectively remove these specific impurities.

Purification Strategies: A Comparative Overview

Two primary methods are recommended for the purification of this compound: recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity.

Purification MethodPrincipleAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Simple, cost-effective, and can yield highly pure crystalline material.May not be effective for removing impurities with similar solubility profiles. Can result in lower yields.
Column Chromatography Differential adsorption of the compound and impurities onto a stationary phase as a mobile phase passes through.Highly effective for separating complex mixtures and impurities with similar polarities.More time-consuming, requires larger volumes of solvent, and can be more expensive.

Detailed Protocol 1: Recrystallization

Recrystallization is often the first choice for purification due to its simplicity and efficiency. The key to successful recrystallization is the selection of an appropriate solvent system. For this compound, a binary solvent system of ethyl acetate and hexane is a promising starting point, based on protocols for structurally similar compounds.[1]

Step 1: Solvent System Screening
  • Place a small amount of the crude product (approx. 50 mg) in a test tube.

  • Add a minimal amount of ethyl acetate dropwise at room temperature until the solid dissolves.

  • Slowly add hexane (a non-solvent) dropwise until the solution becomes slightly turbid.

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. A good solvent system will result in the formation of well-defined crystals with a significant reduction in soluble impurities remaining in the mother liquor.

Step 2: Recrystallization Protocol
  • Dissolve the crude this compound in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Slowly add hexane to the hot filtrate until the solution becomes faintly turbid.

  • Allow the flask to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod.

  • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven.

Start Crude Product Dissolve Dissolve in minimum hot Ethyl Acetate Start->Dissolve HotFiltration Hot Filtration (optional, if colored) Dissolve->HotFiltration AddHexane Add Hexane until turbid HotFiltration->AddHexane Cool Slow Cooling (Room Temp -> Ice Bath) AddHexane->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold Hexane Filter->Wash Dry Dry under Vacuum Wash->Dry PureProduct Pure Crystalline Product Dry->PureProduct

Caption: Recrystallization workflow.

Detailed Protocol 2: Column Chromatography

Column chromatography is a powerful technique for separating the target compound from impurities with different polarities.

Step 1: Thin Layer Chromatography (TLC) for Eluent System Optimization

Before performing column chromatography, it is essential to determine the optimal eluent system using TLC. A good eluent system will provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound.

  • Prepare a series of eluent systems with varying ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Spot a small amount of the crude product dissolved in a suitable solvent (e.g., dichloromethane) onto a TLC plate.

  • Develop the TLC plate in the prepared eluent systems.

  • Visualize the spots under UV light or by staining.

  • The eluent system that provides the best separation and an appropriate Rf for the product should be used for column chromatography.

Step 2: Column Chromatography Protocol
  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent system and pour it into the column.

    • Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be miscible with the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to begin the elution process.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Start Crude Product TLC TLC Optimization of Eluent System Start->TLC PackColumn Pack Silica Gel Column TLC->PackColumn LoadSample Load Sample PackColumn->LoadSample Elute Elute with Optimized Solvent LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions by TLC CollectFractions->AnalyzeFractions CombineFractions Combine Pure Fractions AnalyzeFractions->CombineFractions Evaporate Solvent Evaporation CombineFractions->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Column chromatography workflow.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound. A combination of analytical techniques should be employed for a comprehensive evaluation.

Melting Point Determination

A sharp melting point range is a good indicator of purity. The melting point of pure this compound should be determined and compared to literature values if available. Impurities will typically broaden and depress the melting point range.

Protocol:

  • Load a small amount of the dried, purified product into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly (1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the purified compound and for identifying any remaining impurities.

Expected ¹H NMR Chemical Shifts (Predicted):

  • ~3.7 ppm (singlet, 3H): Methyl ester protons (-OCH₃).

  • ~4.0 ppm (singlet, 2H): Methylene protons (-CH₂-).

  • ~7.5-7.9 ppm (multiplet, 5H): Phenyl protons.

  • ~5.0-6.0 ppm (broad singlet, 1H): Amine proton (-NH-).

The absence of signals corresponding to starting materials or by-products is indicative of high purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for quantifying the purity of the compound and detecting trace impurities. A reverse-phase HPLC method is generally suitable for this type of molecule.

Proposed HPLC Method (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

The purity is determined by the area percentage of the main peak in the chromatogram.

Conclusion

The purification of this compound is a critical step in ensuring the quality and reliability of subsequent chemical syntheses. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice of method will depend on the specific circumstances of the synthesis and the desired level of purity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently obtain high-quality this compound for their drug discovery and development endeavors.

References

  • Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

  • Bornaghi, L. F., Poulsen, S.-A., Healy, P. C., & White, A. R. (2005). N-(2-Nitrophenylsulfonyl)glycine methyl ester. Acta Crystallographica Section E: Structure Reports Online, 61(2), o323–o325. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). Retrieved from [Link]

  • The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]

  • Paz, F. A. A., Klinowski, J., & Vilela, S. M. F. (2009). Glycine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(12), o1970. [Link]

  • ResearchGate. (n.d.). N-(2-Nitrophenylsulfonyl)glycine methyl ester. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(N-acetylphenylglycyl)phenylglycine methyl ester. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine Methyl Ester Hydrochloride. Retrieved from [Link]

  • Jennychem. (n.d.). This compound. Retrieved from [Link]

  • Masood, F., & Salem, N., Jr. (2017). A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies. Journal of lipid research, 58(11), 2295–2302. [Link]

  • Tsunasawa, S., & Narita, K. (1989). HPLC analysis of fatty acyl-glycine in the aqueous methanesulfonic acid hydrolysates of N-terminally fatty acylated peptides. Journal of biochemistry, 106(4), 693–696. [Link]

  • Sousek, J., & Kucerova, Z. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules (Basel, Switzerland), 25(20), 4642. [Link]

  • Heck, R. F. (1988). Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases. Journal of chromatography, 437(1), 109–119. [Link]

  • Pharmaffiliates. (n.d.). Glycine-impurities. Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N-(phenylacetyl)-, methyl ester. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. [Link]

  • Google Patents. (n.d.). A kind of preparation method of high-purity glycine ester hydrochloride.
  • Google Patents. (n.d.). Synthesis method of L-glycine methyl ester salt product.
  • Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]

Sources

Application Notes & Protocols for the Esterification of N-(Phenylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the esterification of N-(Phenylsulfonyl)glycine. Esters of this scaffold are valuable intermediates in the synthesis of various biologically active molecules. This document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring robust and reproducible outcomes. We will explore several field-proven esterification techniques, from classic acid catalysis to milder, modern coupling reactions. Each protocol is presented as a self-validating system, complete with reaction monitoring, work-up, and purification strategies.

Introduction: The Significance of N-(Phenylsulfonyl)glycine Esters

N-(Phenylsulfonyl)glycine is a protected form of glycine where the amino group is rendered stable to a wide range of reaction conditions by the phenylsulfonyl group. This stability makes it an excellent building block in multi-step organic synthesis. The corresponding esters are crucial intermediates for peptide synthesis, the development of enzyme inhibitors, and as scaffolds for creating libraries of novel therapeutic agents.[1][2] The choice of esterification method is critical and depends on factors such as the scale of the reaction, the steric and electronic properties of the alcohol, and the overall sensitivity of the substrate to harsh conditions. This guide details three reliable methods: Fischer-Speier Esterification, Steglich Esterification, and a Thionyl Chloride mediated approach.

General Experimental Workflow

The successful synthesis and isolation of N-(Phenylsulfonyl)glycine esters follow a logical progression. The specific protocol for the core reaction may change, but the principles of monitoring, work-up, and purification remain consistent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification Start N-(Phenylsulfonyl)glycine + Alcohol Fischer Protocol 1: Fischer Esterification (H₂SO₄, Heat) Start->Fischer Select Protocol Steglich Protocol 2: Steglich Esterification (DCC, DMAP) Start->Steglich Select Protocol SOCl2 Protocol 3: Thionyl Chloride Method Start->SOCl2 Select Protocol Workup Aqueous Work-Up (Extraction, Washes) Fischer->Workup Steglich->Workup SOCl2->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Isolate Crude Product Characterize Characterization (NMR, MS, etc.) Purify->Characterize Obtain Pure Ester

Caption: General workflow for the synthesis of N-(Phenylsulfonyl)glycine esters.

Protocol 1: Fischer-Speier Esterification

This method is a classic, cost-effective approach that utilizes a strong acid catalyst and an excess of the alcohol, which also serves as the solvent. The reaction is driven to completion by removing the water byproduct, often by the sheer excess of the alcohol reactant, in accordance with Le Châtelier's principle.[3][4] It is best suited for simple, unhindered, and robust primary or secondary alcohols.

Causality: The strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid.[5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol. This activation step is crucial for the reaction to proceed at a reasonable rate.[6]

Mechanism: Acid-Catalyzed Esterification

Caption: The mechanism of Fischer-Speier Esterification.

Detailed Step-by-Step Protocol

Protocol 1.1: Synthesis of N-(Phenylsulfonyl)glycine Methyl Ester [7][8]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(Phenylsulfonyl)glycine (10.0 g, 46.5 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous methanol (150 mL). Stir the suspension until the solid is well-dispersed.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 1.5 mL) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-Up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol to approximately 20 mL using a rotary evaporator.

  • Extraction: Carefully pour the concentrated mixture into a separatory funnel containing 150 mL of ice-cold water and 100 mL of ethyl acetate. Shake vigorously. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a white solid.

Quantitative Data Summary
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.Role
N-(Phenylsulfonyl)glycine215.2310.0 g46.51.0Substrate
Methanol32.04150 mL-ExcessReagent/Solvent
Sulfuric Acid (98%)98.081.5 mL~27.50.59Catalyst
Expected Yield229.25---85-95%

Protocol 2: Steglich Esterification

The Steglich esterification is a remarkably mild and efficient method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[9] This reaction proceeds at room temperature and is highly effective for a wide range of alcohols, including sterically hindered or acid-sensitive ones.[10]

Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11] While this intermediate can react directly with an alcohol, the reaction is significantly accelerated by the super-nucleophilic catalyst DMAP. DMAP intercepts the O-acylisourea to form an N-acylpyridinium salt. This new intermediate is even more reactive towards the alcohol and, crucially, is not susceptible to the primary side reaction: rearrangement to a stable N-acylurea.[10][12]

Mechanism: DCC/DMAP-Mediated Esterification

G Steglich Esterification Mechanism cluster_reactants cluster_intermediates cluster_products Acid R-COOH N-(Phenylsulfonyl)glycine Isourea O-Acylisourea (Active Intermediate) Acid->Isourea Activation DCC DCC Dicyclohexylcarbodiimide DCC->Isourea Activation Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) Isourea->Acylpyridinium DMAP Catalysis DCU DCU Dicyclohexylurea (Byproduct) DMAP_attack DMAP (cat.) Ester R-COOR' Final Ester Acylpyridinium->Ester Alcohol Attack Alcohol R'-OH Alcohol

Caption: Key steps in the Steglich Esterification mechanism.

Detailed Step-by-Step Protocol

Protocol 2.1: Synthesis of N-(Phenylsulfonyl)glycine Ethyl Ester

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an atmosphere of dry nitrogen, add N-(Phenylsulfonyl)glycine (2.15 g, 10.0 mmol, 1.0 equiv.), absolute ethanol (0.69 mL, 12.0 mmol, 1.2 equiv.), and DMAP (0.12 g, 1.0 mmol, 0.1 equiv.).

  • Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM). Stir the mixture until all solids dissolve.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • DCC Addition: In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.

  • Work-Up (Filtration): Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Work-Up (Washing): Transfer the filtrate to a separatory funnel. Wash sequentially with 30 mL of 0.5 M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure ethyl ester.

Quantitative Data Summary
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.Role
N-(Phenylsulfonyl)glycine215.232.15 g10.01.0Substrate
Ethanol46.070.69 mL12.01.2Reagent
DCC206.332.27 g11.01.1Coupling Agent
DMAP122.170.12 g1.00.1Catalyst
Expected Yield243.28---80-90%

Protocol 3: Thionyl Chloride Mediated Esterification

For robust substrates where Fischer conditions might be too slow, using thionyl chloride (SOCl₂) in an alcohol solvent provides a highly effective method for preparing esters.[13] This method is convenient as it generates anhydrous HCl in situ, which then catalyzes the esterification.[14] The reaction is typically faster and more forceful than the standard Fischer protocol.

Causality: Thionyl chloride reacts with the alcohol (e.g., methanol) to form methyl chlorosulfite and HCl. The generated HCl protonates the carboxylic acid, activating it for nucleophilic attack as in the Fischer mechanism. Any excess thionyl chloride can also convert the carboxylic acid to a highly reactive acyl chloride intermediate, which is then rapidly esterified by the alcohol. The gaseous byproducts (SO₂ and HCl) drive the reaction forward.

Detailed Step-by-Step Protocol

Protocol 3.1: Synthesis of this compound [13]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a trap (to neutralize HCl gas), suspend N-(Phenylsulfonyl)glycine (4.30 g, 20.0 mmol, 1.0 equiv.) in 50 mL of anhydrous methanol.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2.2 mL, 30.0 mmol, 1.5 equiv.) dropwise to the stirring suspension over 15-20 minutes. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-5 hours, or until the reaction is complete as monitored by TLC.

  • Work-Up: Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator. The crude product will be the hydrochloride salt of the methyl ester.

  • Neutralization & Extraction: Dissolve the crude solid in 100 mL of ethyl acetate and wash carefully with 50 mL of saturated NaHCO₃ solution until gas evolution ceases. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with 50 mL of brine, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the crude ester.

  • Purification: Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Quantitative Data Summary
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.Role
N-(Phenylsulfonyl)glycine215.234.30 g20.01.0Substrate
Methanol32.0450 mL-ExcessReagent/Solvent
Thionyl Chloride118.972.2 mL30.01.5Activating Agent
Expected Yield229.25---90-98%

Product Purification and Characterization

Purification
  • Recrystallization: This is the preferred method for purifying solid esters. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is one in which the ester has high solubility at elevated temperatures and low solubility at room temperature.[15]

  • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, flash column chromatography on silica gel is the method of choice. A typical eluent system is a gradient of ethyl acetate in hexane.

Characterization by NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for confirming the structure of the synthesized ester.

Sample Preparation: Dissolve 5-10 mg of the purified ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[16]

Expected ¹H NMR Spectral Data for this compound (in CDCl₃):

  • Aromatic Protons (Phenylsulfonyl): Multiplets around δ 7.5-7.9 ppm (5H).

  • Amide Proton (-NH-): A broad singlet or triplet around δ 5.0-5.5 ppm (1H).

  • Methylene Protons (-CH₂-): A doublet around δ 4.0 ppm (2H).

  • Methyl Ester Protons (-OCH₃): A sharp singlet around δ 3.7 ppm (3H).

References

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (n.d.). Google Scholar.
  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. (2025). Benchchem.
  • Mitsunobu reaction . (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Mitsunobu Reaction . (2019, August 26). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Application Notes and Protocols for the Purification of N-Phenyl-N-(phenylsulfonyl)glycine. (2025). Benchchem.
  • Mitsunobu and Related Reactions: Advances and Applications . (2009). Chemical Reviews. Retrieved January 12, 2026, from [Link]

  • Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids . (2009). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Steglich esterification . (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • This compound . (2025). Jennychem. Retrieved January 12, 2026, from [Link]

  • Synthesis Protocol for N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note for Researchers. (2025). Benchchem.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives . (2021). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine . (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Steglich Esterification . (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Steglich esterification . (2023, January 15). Chemistry Online. Retrieved January 12, 2026, from [Link]

  • Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety . (2003). YAKHAK HOEJI. Retrieved January 12, 2026, from [Link]

  • Process for esterification of dihydro-phenyl glycine or phenyl glycine into the corresponding methyl ester. (n.d.). Google Patents.
  • Fischer Esterification . (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Fischer Esterification-Typical Procedures . (2024, January 5). OperaChem. Retrieved January 12, 2026, from [Link]

  • Fischer–Speier esterification . (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters . (2007). Molecules. Retrieved January 12, 2026, from [Link]

  • Fischer Esterification . (2023, January 22). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • glycine ethyl ester hydrochloride . (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Process for esterification of an organic acid. (n.d.). Google Patents.
  • Fisher Esterification Mechanism . (2016, April 5). YouTube. Retrieved January 12, 2026, from [Link]

  • Preparation of N-phenylglycine ethyl ester . (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS OF GLYCINE ESTERS/AMIDES AS POTENTIAL BIODEGRADABLE ENGINE OIL ADDITIVES . (2019). Journal of Chemical Technology and Metallurgy. Retrieved January 12, 2026, from [Link]

  • Process for the preparation of DL-phenylglycine esters. (n.d.). Google Patents.
  • Esterification of Glycine . (2020, March 6). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester. (n.d.). Google Patents.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides . (2016). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES . (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole . (2008). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine . (2017). MDPI. Retrieved January 12, 2026, from [Link]

  • The hydrolysis of esters of N-hippurylglycine and N-pivaloylglycine by carboxypeptidase A . (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin . (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Application Note: Characterization of H-Lys-Gly-OH.HCl by NMR Spectroscopy. (2025). Benchchem.
  • ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000123) . (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for the α-Arylation of N-(Phenylsulfonyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Aryl Glycine Scaffolds

The synthesis of unnatural amino acids is a cornerstone of modern medicinal chemistry and drug development. Among these, α-aryl glycine derivatives are of paramount importance, serving as key structural motifs in a wide array of pharmacologically active compounds, including antibiotics, anti-cancer agents, and antivirals. The introduction of an aryl group at the α-position of glycine imparts conformational rigidity and provides a vector for diverse functionalization, enabling the fine-tuning of molecular properties to optimize biological activity and pharmacokinetic profiles. N-(Phenylsulfonyl)glycine methyl ester is a readily accessible and versatile starting material for the synthesis of these valuable building blocks. The electron-withdrawing nature of the phenylsulfonyl group acidifies the α-proton, facilitating its deprotonation and subsequent coupling with various electrophiles. This application note provides a detailed guide to the reaction conditions for the palladium-catalyzed α-arylation of this compound, a powerful transformation for the construction of carbon-carbon bonds.

Mechanistic Insights: The Palladium-Catalyzed α-Arylation Cycle

The α-arylation of esters, a reaction extensively developed by pioneers such as Buchwald and Hartwig, typically proceeds through a palladium-catalyzed cycle.[1][2][3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle is generally believed to proceed as follows:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with an aryl halide (Ar-X) to form a Pd(II)-aryl intermediate. The choice of ligand is critical at this stage, with bulky, electron-rich phosphine ligands promoting this step.[3]

  • Enolate Formation: A strong base deprotonates the α-carbon of the this compound to form the corresponding enolate.

  • Transmetalation (or Enolate Coordination and C-C Bond Formation): The ester enolate coordinates to the Pd(II)-aryl complex, displacing the halide.

  • Reductive Elimination: The aryl group and the enolate α-carbon are reductively eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Palladium-Catalyzed Alpha-Arylation Figure 1: Catalytic Cycle for α-Arylation pd0 Pd(0)Ln pd2_aryl Ar-Pd(II)-X(Ln) pd0->pd2_aryl Oxidative Addition of Ar-X pd2_enolate Ar-Pd(II)-Enolate(Ln) pd2_aryl->pd2_enolate Enolate Coordination product α-Aryl Product pd2_enolate->product Reductive Elimination product->pd0 Regeneration reactants Ar-X + Ester Enolate reactants->pd2_enolate Transmetalation/ Coordination

Experimental Protocols: Palladium-Catalyzed α-Arylation

While a specific protocol for this compound is not extensively documented, the following procedure is a robust starting point based on well-established methods for the α-arylation of esters.[1][4] Researchers should consider this a foundational method to be optimized for their specific aryl halide coupling partner.

Materials and Reagents:
  • This compound

  • Aryl bromide or aryl chloride

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos)

  • Strong, non-nucleophilic base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS))

  • Anhydrous, aprotic solvent (e.g., Toluene or Tetrahydrofuran (THF))

  • Anhydrous work-up and purification reagents (e.g., saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate, silica gel)

Representative Reaction Protocol:

Experimental_Workflow Figure 2: Experimental Workflow for α-Arylation start Reactant Preparation reaction Reaction Setup & Execution start->reaction Inert atmosphere workup Aqueous Work-up reaction->workup Quenching purification Chromatographic Purification workup->purification Extraction & Drying product Isolated Product purification->product

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to palladium).

  • Solvent Addition: Add anhydrous toluene or THF via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Reagent Addition: Add this compound (1.0 equivalent) and the aryl halide (1.1-1.5 equivalents).

  • Base Addition: In a separate flask, prepare a solution of the strong base (e.g., LiHMDS, 1.2-1.5 equivalents) in the reaction solvent. Add the base solution dropwise to the reaction mixture at room temperature or 0 °C, depending on the reactivity of the substrates.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-aryl-N-(phenylsulfonyl)glycine methyl ester.

Key Reaction Parameters and Optimization

The success of the α-arylation is highly dependent on the careful selection of several key parameters. The following table summarizes these variables and provides guidance for optimization.

ParameterTypical Reagents/ConditionsRationale and Expert Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Both are common and effective Pd(0) sources or precursors. The choice may depend on air stability and cost.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)These ligands promote the oxidative addition and reductive elimination steps and prevent β-hydride elimination. The optimal ligand is often substrate-dependent and may require screening.[3]
Base LiHMDS, NaHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the α-carbon without competing in the coupling reaction. The pKa of the α-proton in this compound is estimated to be in a range where amide bases are effective.[5]
Solvent Toluene, THF, DioxaneAnhydrous, aprotic solvents are essential to prevent quenching of the enolate and deactivation of the catalyst. Toluene is often a good starting point due to its higher boiling point.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, particularly with less reactive aryl chlorides.
Aryl Halide Aryl bromides, Aryl chloridesAryl bromides are generally more reactive than aryl chlorides. For aryl chlorides, more electron-rich and sterically demanding ligands may be necessary.

Troubleshooting Common Issues

  • Low Conversion:

    • Inactive Catalyst: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

    • Insufficient Base: The stoichiometry of the base is critical. Ensure complete deprotonation of the ester.

    • Suboptimal Ligand: Screen a panel of bulky phosphine ligands to identify the most effective one for your specific substrate combination.

  • Formation of Side Products:

    • Hydrodehalogenation of Aryl Halide: This can occur if there are sources of protons in the reaction mixture or if β-hydride elimination is competitive. Ensure anhydrous conditions.

    • Homocoupling of Aryl Halide: This may be more prevalent at higher catalyst loadings or with certain ligand systems.

Conclusion

The palladium-catalyzed α-arylation of this compound is a potent and modular method for the synthesis of valuable α-aryl glycine derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently construct a diverse library of these important building blocks for applications in drug discovery and development. The protocols and insights provided herein serve as a comprehensive guide for the successful implementation and optimization of this crucial transformation.

References

  • Xu, M., et al. (2015). Highly enantioselective synthesis of α-tertiary chiral amino acid derivatives through rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl α-ketimino esters. Organic & Biomolecular Chemistry.
  • Kato, N., Shirai, T., & Yamamoto, Y. (2016).
  • Gu, Q., & You, J. (2011). Rhodium(III) Catalyzed Arylation of Boc-Imines via C–H Bond Functionalization.
  • Kaieda, Y., et al. (2022). Rhodium‐Catalyzed Transannulation of N‐Sulfonyl‐1,2,3‐triazoles with Carboxylic Esters.
  • Li, W., & Zhang, X. (2014). Enantioselective rhodium-catalyzed arylation of cyclic N-sulfamidate alkylketimines: a new access to chiral β-alkyl-β-aryl amino alcohols. Organic Letters.
  • Lee, S., Beare, N. A., & Hartwig, J. F. (2001). Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. Journal of the American Chemical Society.
  • Willis, D. M., & Tye, H. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides.
  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society.
  • Gaertzen, O., & Buchwald, S. L. (2003). Palladium-Catalyzed Intramolecular α-Arylation of α-Amino Acid Esters. The Journal of Organic Chemistry.
  • Wang, C., et al. (2016). Dehydrogenative Cross-Coupling Reaction between N-Aryl α-Amino Acid Esters and Phenols or Phenol Derivative for Synthesis of α-Aryl α-Amino Acid Esters. The Journal of Organic Chemistry.
  • Chen, J., et al. (2015). Stereoselective Synthesis of Arylglycine Derivatives via Palladium-Catalyzed α-Arylation of a Chiral Nickel(II)
  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Willis, D. M., & Tye, H. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. PubMed Central.
  • Chen, Y., et al. (2013). Palladium-catalyzed direct α-arylation of methyl sulfones with aryl bromides. Organic & Biomolecular Chemistry.
  • Chen, Y., & Diao, T. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Chemical Science.
  • Wang, C., et al. (2016). ChemInform Abstract: Dehydrogenative Cross-Coupling Reaction Between N-Aryl α-Amino Acid Esters and Phenols or Phenol Derivative for Synthesis of α-Aryl α-Amino Acid Esters. ChemInform.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025). RSC Advances.

Sources

Application Note: A Scalable and Robust Synthesis of N-(Phenylsulfonyl)glycine Methyl Ester for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the scale-up synthesis of N-(Phenylsulfonyl)glycine Methyl Ester, a key building block in contemporary drug discovery and development. The protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and reproducibility. We detail a robust two-step synthetic pathway, commencing with the esterification of glycine to its methyl ester hydrochloride, followed by a modified Schotten-Baumann sulfonylation. The causality behind critical process parameters, in-depth mechanistic insights, and rigorous analytical validation are discussed to ensure the highest degree of scientific integrity and practical utility.

Introduction and Strategic Importance

This compound (CAS 69398-48-7) and its derivatives are valuable scaffolds in medicinal chemistry.[1][2] The phenylsulfonyl moiety imparts specific physicochemical properties, such as increased metabolic stability and the ability to form critical hydrogen bonds with biological targets, making this class of compounds highly attractive for developing novel therapeutic agents.[3] A reliable, well-documented, and scalable synthetic route is paramount for advancing from laboratory-scale structure-activity relationship (SAR) studies to the multi-gram and kilogram quantities required for preclinical and clinical development.

This guide presents a validated two-step approach designed for scalability, moving beyond benchtop procedures to address the challenges of larger-scale production, including thermal management, reagent handling, and efficient purification.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages: the formation of the requisite amino acid ester starting material, followed by the crucial N-sulfonylation step to yield the target molecule. This sequential process ensures high conversion and simplifies purification by isolating a stable intermediate.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Sulfonylation Glycine Glycine GlycineEster Glycine Methyl Ester HCl Glycine->GlycineEster  Fischer Esterification MeOH_HCl Methanol (MeOH) Thionyl Chloride (SOCl₂) MeOH_HCl->GlycineEster Base Base (e.g., Triethylamine) FinalProduct N-(Phenylsulfonyl)glycine Methyl Ester GlycineEster->FinalProduct  Schotten-Baumann  Reaction BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->FinalProduct Base->FinalProduct

Caption: High-level workflow for the two-step synthesis of the target compound.

Part I: Scale-Up Synthesis of Glycine Methyl Ester Hydrochloride

The initial step involves the conversion of glycine, an inexpensive commodity chemical, into its corresponding methyl ester. The hydrochloride salt is specifically targeted as it is a stable, crystalline solid that is easily handled and purified, making it ideal for large-scale operations. The Fischer-Speier esterification, utilizing an acidic catalyst, is the most direct and cost-effective method.[4] While various acid catalysts can be used, thionyl chloride is particularly effective as it reacts with methanol in situ to generate anhydrous HCl gas and methyl sulfite, driving the equilibrium towards the product.[4]

Experimental Protocol: Step 1

Materials & Equipment:

  • 5 L Jacketed Glass Reactor with overhead stirring, reflux condenser, and temperature probe

  • Addition Funnel

  • Large Büchner Funnel and Vacuum Flask

  • Glycine (aminoacetic acid)

  • Methanol (anhydrous)

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether (or MTBE for improved safety profile)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge anhydrous methanol (3.0 L) into the reactor. Begin stirring and cool the vessel to 0-5 °C using a circulating chiller.

  • Acid Catalyst Generation: Cautiously add thionyl chloride (268 mL, 3.68 mol) dropwise via the addition funnel over a period of 60-90 minutes. Causality: This exothermic reaction generates HCl in situ. Slow, controlled addition is critical at scale to manage the heat evolution and prevent excessive pressure buildup from evolving SO₂ gas. Maintain the internal temperature below 10 °C throughout the addition.

  • Substrate Addition: Once the thionyl chloride addition is complete, slowly add glycine (250 g, 3.33 mol) portion-wise, ensuring the temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to a gentle reflux (approx. 65 °C) for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of solid glycine. Progress can be formally checked by taking an aliquot, quenching, and analyzing via TLC or HPLC.[5]

  • Crystallization and Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5 °C for 2-4 hours to crystallize the product.

  • Filtration: Filter the resulting white crystalline slurry through a Büchner funnel. Wash the filter cake with cold (0-5 °C) diethyl ether or MTBE (2 x 500 mL) to remove residual acid and impurities.

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Quantitative Data: Step 1
ReagentMolar Mass ( g/mol )MolesAmount UsedMolar Eq.Role
Glycine75.073.33250 g1.0Starting Material
Methanol32.0474.03.0 L22.2Reagent/Solvent
Thionyl Chloride118.973.68268 mL1.1Acid Catalyst Precursor

Expected Outcome: A white crystalline solid with a typical yield of 85-95%.

Part II: N-Sulfonylation to Yield this compound

This step is a nucleophilic acyl substitution reaction where the primary amine of glycine methyl ester attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve an amine nucleophile, an acylating agent (here, a sulfonyl chloride), and a base to neutralize the HCl byproduct.[1]

Reaction Mechanism: The mechanism involves the nucleophilic attack of the nitrogen atom of glycine methyl ester onto the electron-deficient sulfur atom of benzenesulfonyl chloride. The subsequent loss of a chloride ion and deprotonation by the base yields the final sulfonamide product.

G Reactants Glycine Methyl Ester (H₂N-CH₂-COOCH₃) + Benzenesulfonyl Chloride (Ph-SO₂-Cl) Intermediate Tetrahedral Intermediate [Ph-SO₂(Cl)-N⁺H₂-CH₂-COOCH₃] Reactants->Intermediate Nucleophilic Attack Product This compound (Ph-SO₂-NH-CH₂-COOCH₃) + Base-H⁺Cl⁻ Intermediate->Product Collapse & Proton Transfer Base Base Base->Product

Caption: Simplified mechanism of the N-Sulfonylation reaction.

Experimental Protocol: Step 2

Materials & Equipment:

  • 5 L Jacketed Glass Reactor with overhead stirring, temperature probe, and nitrogen inlet

  • Addition Funnel

  • Separatory Funnel (5 L)

  • Rotary Evaporator

  • Glycine Methyl Ester HCl (from Step 1)

  • Benzenesulfonyl Chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Charge the 5 L reactor with Glycine Methyl Ester HCl (400 g, 3.18 mol) and Dichloromethane (2.5 L).

  • Suspension & Cooling: Begin stirring to create a suspension and cool the reactor to 0-5 °C.

  • Base Addition: Slowly add triethylamine (970 mL, 6.96 mol) via the addition funnel, maintaining the internal temperature below 10 °C. Causality: Two equivalents of base are used. The first equivalent neutralizes the hydrochloride salt to liberate the free amine. The second equivalent is required to quench the HCl generated during the sulfonylation reaction. This controlled addition prevents a rapid exotherm.

  • Sulfonyl Chloride Addition: In a separate container, dissolve benzenesulfonyl chloride (400 mL, 3.14 mol) in Dichloromethane (500 mL). Add this solution dropwise to the reactor over 60-90 minutes, ensuring the temperature remains below 10 °C. Causality: This is the primary exothermic event of the synthesis. A slow addition rate is crucial for thermal safety and to prevent side reactions at elevated temperatures.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours (overnight).

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC for the consumption of the starting materials.[6]

  • Work-up & Quenching: Cool the mixture to 10-15 °C. Slowly add 1M HCl (1.5 L) to quench the reaction and dissolve the triethylamine hydrochloride salts. Transfer the mixture to a separatory funnel.

  • Phase Separation & Washes: Separate the organic layer. Sequentially wash the organic layer with:

    • 1M HCl (1 x 1 L)

    • Saturated NaHCO₃ solution (2 x 1 L) - Caution: Potential for gas evolution.

    • Brine (1 x 1 L) Causality: The acid wash removes residual triethylamine. The bicarbonate wash removes unreacted benzenesulfonyl chloride (via hydrolysis) and any acidic impurities. The brine wash removes bulk water.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure on a rotary evaporator to yield the crude product.

Quantitative Data: Step 2
ReagentMolar Mass ( g/mol )MolesAmount UsedMolar Eq.Role
Glycine Methyl Ester HCl125.553.18400 g1.0Starting Material
Benzenesulfonyl Chloride176.623.14400 mL~0.99Acylating Agent
Triethylamine101.196.96970 mL2.2Base
Dichloromethane84.93-3.0 L-Solvent

Purification and Final Product Characterization

For large-scale operations, recrystallization is the preferred method for purification due to its efficiency and cost-effectiveness over chromatography.

Recrystallization Protocol:

  • Transfer the crude product (typically an off-white solid or thick oil) to a clean, appropriately sized reactor.

  • Add a suitable solvent system, such as isopropanol/water or ethyl acetate/heptane.

  • Heat the mixture with stirring until the solid completely dissolves.

  • Slowly cool the solution to room temperature, then further cool to 0-5 °C to induce crystallization.

  • Filter the pure product, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization: The final product's identity, purity, and integrity must be confirmed through a suite of analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): ≥98%[2][5]

  • Identity (¹H NMR, ¹³C NMR, MS): Data should be consistent with the structure of this compound (C₉H₁₁NO₄S, MW: 229.25).[2]

Safety and Handling

Scaling up chemical reactions introduces significant safety challenges that must be proactively managed.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.

  • Benzenesulfonyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Triethylamine: Flammable liquid with a strong, irritating odor. Ensure no ignition sources are present.

  • Exothermic Reactions: Both the generation of the acid catalyst (Step 1) and the sulfonylation reaction (Step 2) are exothermic. The use of a jacketed reactor with a reliable cooling system is mandatory for thermal control. Real-time temperature monitoring is essential.

  • Pressure Management: The reaction of thionyl chloride with methanol generates gas. The reactor must be vented appropriately to a scrubbing system to prevent pressure buildup.

References

  • Analytical Methods. (n.d.). Retrieved from Ministry of Food and Drug Safety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEYY5Jg1XoICNtlVTYuaIYx37vMigbwoGZWAHXJgBttCwXeVP-gS9kSqy_EfMBDM5eWAXfr3Es6bbAh53SEsofZ1d5pu9wfk-LkJVoZS_QMpIETP9G3EyrY5HxwQl3zM_0ovg6jkleM7dFPwFKfC4vPf4wCprJSyGVVjYoH5RGdPFmeEWdAQNaYLBOoGzMo7uOinw=]
  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. (2025). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe3900Pfk_dHQj5AZcTlrLCAr_vUk1bUvkLG1CyB0ImUxuVL5QWyOj1XRz6tGyd7PoJyjpSBYEe7DN2x-cR-A6G8flDpxQEfP4vmh3wUiacn7otoUPJ8O0zK4lDDbsVO94QnzHmf0aMomnFpdYvyg7THDmpH93Etp_9rJo0tc7un3ZoDGRXIta5_TgfFiUkc6Vh_xQXUAs-koqladuNuS_qHISVYUmDpfCjLwbXGcCiKp2tHmgxedk6g==]
  • This compound. (n.d.). ChemScene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPil7Db5XOPa4w_Anq7P-utUnIYyKATXi3XsD5zz95DTwIp5b0VutUoQhc4rh27rDvTOQ0djBTL5dY73dKP3jPFTVQ6m6Ja3KgD8Xb7BstTFDdBKaRLy-vn4b8qiGeNZmuErcM9-TG3oVkd98=]
  • This compound. (n.d.). Jennychem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL2y65AoasM-MRSw02-erVFvoTFaGzZNbb5QNax6zgYtOao7XKzYYw34iTuXN1YZPdypQItusUIbBWzcUwaK8dYo1I062iEQ0TZCmZEP2GGr5v78ZRQY6eS7R7EwuhV_FJSr14CozT_jVgEKOJY9jJWINoL3iq2WCdfVhfAJHqFg6s3g==]
  • Synthesis Protocol for N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note for Researchers. (2025). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4IDW2fhuDFx980_HtqNyfS1B_LaiE9Z_g0Z8PT12AYtqLzP_OddKeevTMeBy-jn8YzEhapAIgHfelK3RhWQPK8DFdIrHAKG5pw5Uv2YHcW38ezeCBy7-IG4wYi0DH-ocxrp7oyAovyAB0GZA9BXE0eWAbjg7n3-nCGtbFmECrndCVL857Zg-LtLKGD0fKEWHSrIf-k00FkQdyedpAFc73lvwMMrHY_378Bz0NswiVzB4IyxAsncyzyg==]
  • Kadaba, P. K. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR_89sAslnD5doEpjD-uxRx9O0q4DEjVQqOERKORMGRtmZL_3xDJxtlm6mvrN5jdjWrshdsDoI89ruF42gvcBvYNEv5ZMs6ES5rMrHaKtOks-KwSMnBUJh8kj1sRBChPlnmLIlm8_FleKtECA=]
  • This compound. (n.d.). BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8uaNGceuQxdWJR-QesDtVEG-bEi_7wp5Tm5VlI2Z_VZxzOBzTaPCdsMlUSbFmbKRwXkEN69JVOHejMi64iGc3Tb7bQ1Bcou0f7opEacNPO95uXZ2RfOFbLjL17BtYp4b4cvAn1nG_QK01GJE=]
  • Bornaghi, L. F., et al. (2005). N-(2-Nitrophenylsulfonyl)glycine methyl ester. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXVM-E5Id5G61X3ioeE2-OXlrClQYAjN1_uUjk6K5x27eHpAudfGVnMwRqeFrW2DdaTvrrX3FhVwdnhWXtGfM1MJes0avkn1zqpMyy7K4zbNnkSvCpU2jukcvE6x1R1f8Vsv5FfdASbnUFiCMi9RdjRkb2EPAy7r1J6Q20N6h06Ecn-_yUTMZjgGKib2EbPMQIs-42cgqSvw==]
  • HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. (n.d.). SIELC Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECf1UZIPouuOLUWCLF0XpSH51OyNScGKX7ERlsubLpaGH0kZrASxSVLqE-VqGqWS_Dr2KJT9WKJfpF_wzvLAcTsOou_OzSbxFWYAzP0iT7BMj25Y9cNaNx6t_zZ5xpJxIVYmV2XU3iDhfRpZaOQLCQHmMdx5Es2MtLyQDEUdOwRfBX6jHbQDWdEXws]

Sources

Application Note: N-(Phenylsulfonyl)glycine Derivatives as Scaffolds in Combinatorial Chemistry via Solid-Phase Submonomer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of N-substituted glycine oligomers, or "peptoids," represents a powerful strategy in combinatorial chemistry for the rapid generation of diverse chemical libraries.[1][2][3] This application note provides a detailed guide to the solid-phase synthesis of peptoid libraries, with a focus on the incorporation of N-arylsulfonyl glycine motifs, such as those derived from N-(Phenylsulfonyl)glycine. While the direct use of N-(Phenylsulfonyl)glycine Methyl Ester as a building block in iterative solid-phase synthesis is not the predominant strategy, this guide focuses on the more versatile and widely adopted "submonomer" method. This technique allows for the creation of peptoids with a vast array of side chains, including those bearing the phenylsulfonyl group, which is a key scaffold in medicinal chemistry. We present the foundational principles, field-proven protocols, and expert rationale behind the submonomer approach, offering researchers a robust framework for library construction and drug discovery.

Foundational Principles: The Rationale for the Submonomer Approach

In the realm of combinatorial chemistry, the goal is to efficiently generate a large number of structurally related molecules for screening. For N-substituted glycine oligomers, two theoretical pathways could be envisioned: the "building block" approach, using pre-synthesized N-substituted glycine monomers, and the "submonomer" approach.

The submonomer method has become the gold standard for a critical reason: maximal diversity from simple, commercially available starting materials. It breaks down the synthesis of each monomer unit into two simple, high-yielding steps on the solid support:

  • Acylation: A haloacetic acid (typically bromoacetic acid) is coupled to the resin-bound free amine.

  • Displacement: The halogen is displaced by a primary amine, which introduces the desired side chain.

This strategy avoids the laborious, multi-step solution-phase synthesis required to create a diverse set of individual N-substituted glycine monomers. The diversity of the final library is simply limited by the commercial availability of primary amines, which is vast.

Scientist's Note (Causality): The phenylsulfonyl group, when part of the final peptoid structure, imparts unique characteristics. It is a strong electron-withdrawing group, which can influence the conformation of the peptoid backbone. Furthermore, sulfonamides are a well-established "privileged scaffold" in medicinal chemistry, known for their antibacterial, antiviral, and anticancer properties.[4] Incorporating this motif into a peptoid library is therefore a rational strategy for drug discovery.

The overall workflow is designed for efficiency and automation, making it ideal for generating large libraries.

G cluster_resin Solid Support cluster_cycle Iterative Monomer Addition Cycle (Repeat n times) cluster_final Final Steps Resin Start: Resin with Linker (e.g., Rink Amide) Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Acylation Acylation (Bromoacetic Acid, DIC) Wash2 Wash Acylation->Wash2 Displacement Nucleophilic Displacement (Primary Amine R-NH₂) Wash3 Wash Displacement->Wash3 Wash1->Acylation Wash2->Displacement Wash3->Deprotection Next Cycle Cleavage Cleavage & Global Deprotection (e.g., TFA Cocktail) Wash3->Cleavage Purification Purification & Analysis (HPLC, LC-MS) Cleavage->Purification

Caption: High-level workflow for solid-phase peptoid synthesis.

Core Protocol: Solid-Phase Submonomer Synthesis of a Model Peptoid Library

This protocol details the manual synthesis of a small, diverse library of peptoid trimers on Rink Amide resin, which yields C-terminal amides upon cleavage. The protocol is designed to be self-validating, with checkpoints for reaction completion.

Materials and Reagents
ReagentPurposeTypical Grade / Purity
Rink Amide MBHA ResinSolid support, yields peptide amide100-200 mesh, ~0.5 mmol/g loading
Dichloromethane (DCM)Solvent for swelling and washingAnhydrous, ACS Grade
N,N-Dimethylformamide (DMF)Primary reaction and wash solventAnhydrous, ACS Grade
PiperidineFmoc deprotection agentReagent Grade
Bromoacetic AcidAcylating "submonomer"≥99%
N,N'-Diisopropylcarbodiimide (DIC)Coupling agent for acylation≥99%
Diverse Primary AminesSide-chain introductionVarious, ≥98%
Trifluoroacetic Acid (TFA)Cleavage from resinReagent Grade, ≥99%
Triisopropylsilane (TIS)Cation scavenger during cleavage≥98%
Deionized WaterScavenger during cleavage18.2 MΩ·cm
Step-by-Step Experimental Protocol

Step 0: Resin Preparation

  • Place 200 mg of Rink Amide resin (~0.1 mmol) into a fritted polypropylene reaction vessel.

  • Swell the resin in DCM (5 mL) for 30 minutes, then wash with DMF (3 x 5 mL).

Step 1: Initial Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (v/v) (5 mL) to the swollen resin.

  • Agitate at room temperature for 5 minutes. Drain.

  • Repeat with fresh 20% piperidine in DMF for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[5]

    • Scientist's Note: The Fmoc group is the temporary protecting group on the resin's linker.[6] Its removal exposes the primary amine for the first coupling cycle. Complete removal of piperidine is crucial as its basicity will neutralize the incoming activated carboxylic acid in the next step.

Step 2: First Monomer Addition - Acylation

  • In a separate vial, prepare the acylation solution:

    • Bromoacetic Acid (125 mg, 0.9 mmol, 9 eq.)

    • Dissolve in 2 mL of DMF.

    • Add DIC (140 µL, 0.9 mmol, 9 eq.).

  • Add the activated bromoacetic acid solution to the resin.

  • Agitate at room temperature for 30 minutes.

  • Drain and wash with DMF (3 x 5 mL).

    • Trustworthiness Check: To confirm reaction completion, a small sample of beads can be taken for a Kaiser test (Ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and successful acylation.

Step 3: First Monomer Addition - Nucleophilic Displacement (Diversity Introduction)

  • Prepare stock solutions of your primary amines (e.g., benzylamine, isobutylamine, 4-methoxybenzylamine for a simple library) as 1.0 M solutions in DMF.

  • Add 2 mL of the desired amine solution (2 mmol, 20 eq.) to the bromoacetylated resin.

  • Agitate at room temperature for 2 hours.

  • Drain and wash thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

    • Scientist's Note: This is the key diversity-generating step. Using a large excess of the primary amine ensures the SN2 displacement reaction goes to completion. This two-step monomer addition is repeated for the desired length of the oligomer.[1][2]

Step 4: Iterative Cycles for Trimer Synthesis

  • Repeat Step 2 (Acylation) and Step 3 (Displacement) two more times to assemble the trimer. For a combinatorial library using the "split-and-pool" method, the resin would be pooled after each displacement, mixed, and then split into separate reaction vessels for the next acylation/displacement cycle with different amines.

Step 5: Final Cleavage and Deprotection

  • After the final wash, dry the resin under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

  • Add 5 mL of the cleavage cocktail to the resin in a fume hood.

  • Agitate at room temperature for 2 hours.[7]

  • Drain the filtrate (containing the cleaved peptoid) into a centrifuge tube.

  • Precipitate the crude peptoid by adding cold diethyl ether.

  • Centrifuge, decant the ether, and dry the peptoid pellet under vacuum.

    • Scientist's Note: TIS is a cation scavenger that prevents re-attachment of reactive carbocations (generated from side-chain protecting groups, if any) to electron-rich residues in the peptoid.

Analysis and Purification

The crude peptoid should be analyzed by reverse-phase HPLC and LC-MS to confirm identity and purity. Purification is typically achieved by preparative or semi-preparative HPLC.

Sample IDExpected Mass [M+H]+Observed Mass [M+H]+Crude Purity (HPLC @ 220nm)
Trimer-A392.23392.2~85%
Trimer-B350.28350.3~90%
Trimer-C482.26482.3~82%
Table assumes a hypothetical library and is for illustrative purposes. Actual masses will depend on the amines used.

Advanced Protocol: On-Resin N-Alkylation via Mitsunobu Reaction

While the submonomer method is excellent for incorporating primary amines, secondary amine incorporation is less efficient. A strategy to introduce further diversity is post-synthesis N-alkylation of a suitable precursor. An N-arylsulfonyl group, for instance, can be alkylated under Mitsunobu conditions. This protocol outlines a hypothetical on-resin alkylation.

Prerequisite: Synthesis of a resin-bound peptoid containing an N-arylsulfonylglycine unit (e.g., by using an aniline in the displacement step, followed by on-resin sulfonylation with benzenesulfonyl chloride).

G Resin Resin-Bound Peptoid with N-Arylsulfonyl Glycine Reagents Add: 1. Alcohol (R-OH) 2. PPh₃ 3. DIAD or DEAD Resin->Reagents Reaction Mitsunobu Reaction (Anhydrous THF, 0°C to RT) Reagents->Reaction Product Resin-Bound N-Alkylated Product Reaction->Product Wash Wash & Proceed to Cleavage Product->Wash

Caption: Workflow for on-resin Mitsunobu N-alkylation.

Protocol:

  • Swell the peptoid-resin (0.1 mmol) in anhydrous THF (5 mL).

  • In a separate vial, dissolve the alcohol to be coupled (e.g., ethanol, 1.0 mmol, 10 eq.) and triphenylphosphine (PPh₃, 1.0 mmol, 10 eq.) in 2 mL of anhydrous THF.

  • Add this solution to the resin and agitate gently.

  • Cool the reaction vessel to 0°C in an ice bath.

  • Slowly add Diisopropyl azodicarboxylate (DIAD) (1.0 mmol, 10 eq.) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and agitate for 12-18 hours.

  • Drain the vessel and wash thoroughly with THF (3x), DCM (3x), and DMF (3x).

  • The resin can now be cleaved as described in Section 2.2, Step 5 .

Causality: The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including an N-alkyl bond with a sulfonamide. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon. The driving force is the formation of the very stable triphenylphosphine oxide byproduct. It is a powerful but sensitive reaction requiring anhydrous conditions for high yields.

Conclusion and Future Outlook

The solid-phase submonomer synthesis of peptoids is a cornerstone of modern combinatorial chemistry, providing a rapid and highly efficient route to vast chemical libraries. By selecting appropriate primary amines, researchers can readily incorporate medicinally relevant scaffolds, such as the phenylsulfonyl group, into these libraries. The protocols outlined in this note provide a robust and validated foundation for both novice and experienced researchers. Advanced techniques like on-resin N-alkylation further expand the accessible chemical space. The continued development of novel submonomers and orthogonal protection strategies will undoubtedly push the boundaries of peptoid chemistry, enabling the discovery of next-generation therapeutics and functional materials.

References

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. ResearchGate. [Link]

  • Tzourou, I., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 26(15), 4488. [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives. PubMed, 15(8), 5282-335. [Link]

  • Gimeno, A., et al. (2020). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 25(23), 5756. [Link]

  • Semantic Scholar. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(13), 7000. [Link]

  • Pem, A., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1459. [Link]

  • Reid, D. A., & Reid, M. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 8(5), 291-297. [Link]

  • Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Pem, A., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. ResearchGate. [Link]

  • Zhang, S., et al. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Chemical Science, 13(21), 6293–6299. [Link]

  • Organic Chemistry Portal. (2019). Regiospecific Cleavage of S-N Bonds in Sulfonyl Azides. [Link]

  • Delor, A., & Delaroque, D. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 15, 2341–2359. [Link]

  • Kikuchi, G., et al. (2009). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy, Series B, 85(8), 285-301. [Link]

  • Wang, F., et al. (2022). Radical‐Mediated C−H Alkylation of Glycine Derivatives: A Straightforward Strategy for Diverse α‐Unnatural Amino Acids. European Journal of Organic Chemistry, 2022(35), e202200859. [Link]

  • Kølvraa, S., et al. (1981). Inhibition of the glycine cleavage system by branched-chain amino acid metabolites. Pediatric Research, 15(6), 889-893. [Link]

  • Dai, Z., et al. (2022). Stand-alone lipoylated H-protein of the glycine cleavage system enables glycine cleavage and the synthesis of glycine from one-carbon compounds in vitro. ResearchGate. [Link]

Sources

Application Notes & Protocols: Strategic Protection of N-(Phenylsulfonyl)glycine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(Phenylsulfonyl)glycine is a versatile building block in medicinal chemistry and drug development, valued for the specific physicochemical properties imparted by its non-proteinogenic amino acid core and the phenylsulfonyl group.[1] Its synthetic utility, however, is contingent upon the precise control of its reactive functional groups: a carboxylic acid and a moderately acidic sulfonamide N-H. This guide provides a detailed exploration of protecting group strategies for these sites, emphasizing the rationale behind methodological choices to enable selective chemical transformations. We present field-proven protocols for the protection and deprotection of the carboxyl group and discuss strategies for N-alkylation of the sulfonamide, culminating in an example of an orthogonal synthetic workflow.

Introduction: The Synthetic Challenge

The bifunctional nature of N-(Phenylsulfonyl)glycine presents a classic synthetic challenge. Uncontrolled reactions can lead to a mixture of products, reducing yield and complicating purification. To achieve regioselective modification, it is essential to temporarily mask one functional group while reacting the other. This is accomplished using protecting groups (PGs).[2]

An ideal protecting group strategy exhibits the following characteristics:

  • Ease of Introduction: The PG is installed in high yield under mild conditions.[3]

  • Stability: The protected group remains inert to conditions required for subsequent reactions.[3]

  • Selective Removal: The PG can be cleaved in high yield without affecting other functional groups or protecting groups in the molecule.[3]

This last point is the foundation of orthogonal synthesis , where multiple protecting groups are used that can be removed by completely different mechanisms (e.g., one by acid, another by base, a third by hydrogenation).[4][5] This guide will focus on creating such orthogonal systems for N-(Phenylsulfonyl)glycine.

cluster_molecule N-(Phenylsulfonyl)glycine cluster_sites Reactive Sites Requiring Protection mol Ph-SO₂-NH-CH₂-COOH N_H Sulfonamide N-H (Acidic Proton) mol->N_H Site 1 COOH Carboxylic Acid (Acidic & Nucleophilic) mol->COOH Site 2

Figure 1: Key reactive sites on N-(Phenylsulfonyl)glycine that necessitate the use of protecting group strategies for selective synthesis.

Protection of the Carboxylic Acid Group

The carboxylic acid is often the first site to be protected, as its acidic proton can interfere with base-catalyzed reactions, and its corresponding carboxylate is nucleophilic. Esterification is the most common and effective strategy.

Common Ester Protecting Groups

The choice of ester is dictated by the desired deprotection method and the stability requirements of the overall synthetic route.

Protecting GroupProtection Reagent(s)Deprotection MethodKey Advantages & Rationale
Methyl (-Me) or Ethyl (-Et) Ester MeOH or EtOH, H₂SO₄ (cat.)Saponification (e.g., LiOH, NaOH)[6]Simple to install via Fischer esterification. Stable to a wide range of non-hydrolytic conditions. Deprotection is straightforward but uses a base, which may not be suitable for base-sensitive molecules.
Benzyl (-Bn) Ester Benzyl Bromide (BnBr), Base (e.g., Cs₂CO₃)Hydrogenolysis (H₂, Pd/C)[7]Offers an orthogonal deprotection pathway. Hydrogenolysis is exceptionally mild and chemoselective, leaving most other functional groups untouched. Ideal for complex syntheses.[5]
tert-Butyl (-tBu) Ester Isobutylene, H₂SO₄ (cat.) or (Boc)₂OAcidolysis (e.g., TFA)[8]Highly stable to base and nucleophiles. Deprotection with strong acid provides another orthogonal removal strategy, common in peptide synthesis.[4]
Protocol 1: Benzyl Ester Protection

This protocol is highlighted due to the mild and orthogonal nature of its deprotection via hydrogenolysis.

Rationale: This is an SN2 reaction where the carboxylate anion, formed by a non-nucleophilic base like cesium carbonate, acts as a nucleophile to displace the bromide from benzyl bromide. Dichloromethane (DCM) or Dimethylformamide (DMF) are common solvents.

Step-by-Step Methodology:

  • Solubilization: Dissolve N-(Phenylsulfonyl)glycine (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq.) to the solution. Stir at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Add benzyl bromide (BnBr, 1.2 eq.) dropwise to the suspension.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-(Phenylsulfonyl)glycine benzyl ester.

Protocol 2: Benzyl Ester Deprotection (Hydrogenolysis)

Rationale: The benzyl C-O bond is susceptible to cleavage by catalytic hydrogenation. A palladium catalyst on a carbon support (Pd/C) facilitates the addition of hydrogen (H₂) across the bond, releasing the free carboxylic acid, carbon dioxide, and toluene as byproducts.[9] This method is exceptionally clean.

Step-by-Step Methodology:

  • Setup: Dissolve the N-(Phenylsulfonyl)glycine benzyl ester (1.0 eq.) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol% Pd).

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with a hydrogen atmosphere (a balloon filled with H₂ is sufficient for small-scale reactions).

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within 2-16 hours. Monitor by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected N-(Phenylsulfonyl)glycine derivative.

Strategies Involving the Sulfonamide N-H

The sulfonamide proton is significantly more acidic than a standard amide proton, allowing it to be removed with moderate bases. This site is key for N-alkylation or N-arylation reactions. In this context, "protection" often means protecting the carboxyl group to enable selective chemistry at the sulfonamide nitrogen.

Protocol 3: N-Alkylation of Protected N-(Phenylsulfonyl)glycine

Rationale: To selectively alkylate the sulfonamide nitrogen, the more acidic carboxylic acid proton must first be masked (e.g., as an ester). A suitable base can then deprotonate the sulfonamide, generating a nucleophilic nitrogen anion that attacks an alkyl halide.[10]

Step-by-Step Methodology (Example: N-Methylation):

  • Starting Material: Use N-(Phenylsulfonyl)glycine methyl ester (1.0 eq.), prepared via Fischer esterification.

  • Solubilization: Dissolve the ester in anhydrous DMF or THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas. Stir for 30-60 minutes at 0 °C.

  • Alkylation: Add methyl iodide (CH₃I, 1.5 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain N-Methyl-N-(phenylsulfonyl)glycine methyl ester.

Orthogonal Synthesis Workflow: N-Methyl-N-(phenylsulfonyl)glycine

This example integrates the protocols above to demonstrate a robust, orthogonal strategy for preparing an N-alkylated derivative.[11]

Objective: Synthesize N-Methyl-N-(phenylsulfonyl)glycine from N-(Phenylsulfonyl)glycine.

start N-(Phenylsulfonyl)glycine Ph-SO₂-NH-CH₂-COOH step1 Step 1: Carboxyl Protection (Esterification) Reagents: MeOH, H₂SO₄ (cat.) start->step1 intermediate Intermediate Ph-SO₂-NH-CH₂-COOMe step1->intermediate step2 Step 2: N-Alkylation Reagents: 1. NaH  2. CH₃I intermediate->step2 protected_product Protected Product Ph-SO₂-N(Me)-CH₂-COOMe step2->protected_product step3 Step 3: Carboxyl Deprotection (Saponification) Reagents: LiOH, H₂O/THF protected_product->step3 final_product Final Product N-Methyl-N-(phenylsulfonyl)glycine Ph-SO₂-N(Me)-CH₂-COOH step3->final_product

Figure 2: Orthogonal workflow for the synthesis of N-Methyl-N-(phenylsulfonyl)glycine, demonstrating sequential protection, modification, and deprotection steps.

Combined Protocol:

  • Esterification (Protection): Convert N-(Phenylsulfonyl)glycine to its methyl ester using methanol and a catalytic amount of sulfuric acid under reflux, followed by standard work-up and purification.

  • N-Methylation (Modification): Subject the resulting this compound to the N-alkylation conditions described in Protocol 3 using sodium hydride and methyl iodide.

  • Saponification (Deprotection): Hydrolyze the N-Methyl-N-(phenylsulfonyl)glycine methyl ester using lithium hydroxide (LiOH) in a mixture of THF and water. After the reaction is complete, acidify the mixture with aqueous HCl to protonate the carboxylate, and extract the final product.

This sequence is successful because the ester protecting group is stable to the anhydrous basic conditions of the N-alkylation step, and the N-methylated sulfonamide is stable to the aqueous basic conditions of saponification, perfectly illustrating an orthogonal synthetic design.[5]

References

  • Benchchem. (2025). Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Benchchem.
  • ResearchGate. (2025). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol | Request PDF.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Biosynth.
  • AAPPTec. (n.d.).
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups.
  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • GCW Gandhi Nagar Jammu. (n.d.). Carboxyl protecting groups.
  • Hunt, I. (n.d.). Peptide Synthesis: Protecting groups. University of Calgary.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Wordpress.
  • Advanced ChemBlocks. (n.d.). N-(Phenylsulfonyl)-N-methyl-glycine 95%. AChemBlock.
  • Reddit. (2022).
  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar.

Sources

Synthetic Routes to Chiral N-(Phenylsulfonyl)glycine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral N-(Phenylsulfonyl)glycine Scaffolds

Chiral N-(phenylsulfonyl)glycine derivatives represent a pivotal class of non-proteinogenic amino acids, serving as indispensable building blocks in medicinal chemistry and drug discovery. The incorporation of the phenylsulfonyl moiety imparts unique conformational constraints and electronic properties to the amino acid backbone, influencing molecular recognition and biological activity. Consequently, these chiral scaffolds are integral to the design of a wide array of therapeutic agents, including protease inhibitors, integrin antagonists, and other modulators of biological pathways. The stereochemistry at the α-carbon is often critical for pharmacological efficacy, necessitating robust and efficient synthetic strategies to access enantiomerically pure N-(phenylsulfonyl)glycine derivatives. This guide provides an in-depth exploration of key synthetic methodologies, complete with detailed experimental protocols and an analysis of the underlying chemical principles that govern stereocontrol.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral N-(phenylsulfonyl)glycine derivatives can be broadly categorized into several strategic approaches, each with its own set of advantages and considerations. This guide will focus on four principal strategies:

  • Chiral Auxiliary-Mediated Synthesis: Employing a recoverable chiral moiety to direct the stereochemical outcome of a bond-forming reaction.

  • Asymmetric Catalysis: Utilizing a chiral catalyst to create the desired stereocenter from a prochiral precursor.

  • Classical and Dynamic Resolution: Separating a racemic mixture of the target molecule or its precursor.

  • Biocatalysis: Leveraging the inherent stereoselectivity of enzymes to effect a chiral transformation.

The choice of strategy is often dictated by factors such as the desired scale of the synthesis, the availability of starting materials, and the required level of enantiomeric purity.

Asymmetric Synthesis via N-tert-Butanesulfinyl Imine Chemistry

The use of N-tert-butanesulfinimines, pioneered by Ellman, stands as a cornerstone of modern asymmetric amine synthesis.[1] This methodology is particularly well-suited for the synthesis of chiral N-protected amino acids. The N-tert-butanesulfinyl group serves as a powerful chiral auxiliary, activating the imine for nucleophilic addition while providing excellent facial selectivity.[2]

Causality Behind Experimental Choices:

The success of this method hinges on the predictable stereochemical outcome of the nucleophilic addition to the N-sulfinyl imine. The chiral sulfur atom directs the incoming nucleophile to one face of the imine, leading to the formation of a new stereocenter with high diastereoselectivity. The tert-butyl group on the sulfinamide provides the necessary steric bulk to effectively shield one face of the C=N bond. The choice of a Grignard reagent as the nucleophile is driven by its high reactivity and functional group tolerance in many cases. The subsequent removal of the chiral auxiliary under mild acidic conditions is a key advantage of this method, yielding the desired amine without racemization.

Experimental Workflow

cluster_0 Step 1: Formation of N-tert-Butanesulfinyl Imine cluster_1 Step 2: Diastereoselective Nucleophilic Addition cluster_2 Step 3: Auxiliary Cleavage and N-Sulfonylation A Glyoxylic Acid Derivative C N-tert-Butanesulfinyl Imino Ester A->C Condensation B (R)- or (S)-tert-Butanesulfinamide B->C D N-tert-Butanesulfinyl Imino Ester F N-Sulfinyl Phenylglycine Derivative D->F Addition E Phenylmagnesium Bromide (Grignard Reagent) E->F G N-Sulfinyl Phenylglycine Derivative I Chiral Phenylglycine Ester G->I Cleavage H Acidic Hydrolysis H->I K Chiral N-(Phenylsulfonyl)glycine Ester I->K Sulfonylation J Benzenesulfonyl Chloride J->K

Caption: Workflow for the synthesis of chiral N-(Phenylsulfonyl)glycine esters via N-tert-butanesulfinyl imine chemistry.

Detailed Protocol: Asymmetric Synthesis of Methyl (R)-N-(Phenylsulfonyl)phenylglycinate

Part 1: Synthesis of Methyl 2-((R)-tert-Butylsulfinylimino)acetate

  • Materials:

    • (R)-2-Methylpropane-2-sulfinamide (1.0 eq)

    • Methyl glyoxylate (1.2 eq)

    • Anhydrous copper(II) sulfate (2.0 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-2-methylpropane-2-sulfinamide and anhydrous copper(II) sulfate.

    • Add anhydrous DCM and stir the suspension vigorously.

    • Add methyl glyoxylate to the suspension and stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imino ester, which can often be used in the next step without further purification.

Part 2: Diastereoselective Addition of Phenylmagnesium Bromide

  • Materials:

    • Methyl 2-((R)-tert-butylsulfinylimino)acetate (1.0 eq)

    • Phenylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the crude N-tert-butanesulfinyl imino ester in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the phenylmagnesium bromide solution dropwise to the stirred solution over 30 minutes.

    • Stir the reaction mixture at -78 °C for 3-4 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash column chromatography on silica gel.

Part 3: Auxiliary Cleavage and N-Sulfonylation

  • Materials:

    • The purified N-sulfinyl phenylglycine derivative (1.0 eq)

    • 4 M HCl in 1,4-dioxane

    • Methanol

    • Benzenesulfonyl chloride (1.1 eq)

    • Pyridine (2.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-sulfinyl phenylglycine derivative in methanol and add the 4 M HCl in dioxane solution.

    • Stir the mixture at room temperature for 1-2 hours until the cleavage is complete (monitored by TLC).

    • Concentrate the reaction mixture to dryness to obtain the crude methyl phenylglycinate hydrochloride.

    • Dissolve the crude salt in DCM and cool to 0 °C.

    • Add pyridine, followed by the dropwise addition of benzenesulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by recrystallization or column chromatography.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids.[3] Its asymmetric variant provides an effective route to chiral N-substituted amino acids. A particularly elegant approach involves a crystallization-induced asymmetric transformation, where one diastereomer of the α-aminonitrile intermediate selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of the desired product.[4]

Causality Behind Experimental Choices:

This method leverages the formation of a diastereomeric mixture of α-aminonitriles from an aldehyde, a chiral amine auxiliary, and a cyanide source. The key to high stereoselectivity is the use of a chiral auxiliary, such as (R)-phenylglycine amide, which directs the addition of cyanide to the imine intermediate.[5] The subsequent crystallization of one diastereomer from the solution effectively removes it from the equilibrium, leading to a high diastereomeric excess of the solid product. The hydrolysis of the nitrile and the removal of the chiral auxiliary then afford the desired enantiomerically enriched amino acid.

Experimental Workflow

cluster_0 Step 1: In Situ Imine Formation and Cyanide Addition cluster_1 Step 2: Diastereomeric Salt Formation and Resolution cluster_2 Step 3: Liberation and Hydrolysis of Chiral Nitrile A Benzaldehyde D Racemic N-Phenylsulfonylamino Nitrile A->D One-pot reaction B Phenylsulfonamide B->D C Potassium Cyanide C->D E Racemic N-Phenylsulfonylamino Nitrile G Diastereomeric Salt (Crystallized) E->G Salt Formation F Chiral Resolving Agent (e.g., (R)-Mandelic Acid) F->G H Diastereomeric Salt J Chiral N-Phenylsulfonylamino Nitrile H->J Liberation I Base Treatment I->J L Chiral N-(Phenylsulfonyl)glycine J->L Hydrolysis K Acid Hydrolysis K->L

Caption: Workflow for the asymmetric Strecker synthesis of chiral N-(Phenylsulfonyl)glycine.

Detailed Protocol: Asymmetric Strecker Synthesis of (R)-N-(Phenylsulfonyl)phenylglycine

Part 1: Synthesis of Racemic 2-(Phenylsulfonamido)-2-phenylacetonitrile

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Benzenesulfonamide (1.0 eq)

    • Sodium cyanide (1.1 eq)

    • Methanol

  • Procedure:

    • In a round-bottom flask, dissolve benzenesulfonamide in methanol.

    • Add benzaldehyde and stir the mixture at room temperature.

    • In a separate flask, dissolve sodium cyanide in a minimal amount of water and add it to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the formation of the α-aminonitrile by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the racemic product.

Part 2: Resolution and Hydrolysis (Representative Protocol using a Chiral Auxiliary Approach)

Note: A more advanced and efficient method involves a crystallization-induced asymmetric transformation with a chiral auxiliary from the start.[5] The following is a more classical resolution approach for illustration.

  • Materials:

    • Racemic 2-(phenylsulfonamido)-2-phenylacetonitrile (1.0 eq)

    • A chiral resolving agent (e.g., (R)-(-)-mandelic acid) (0.5 eq)

    • Suitable solvent for crystallization (e.g., ethanol, acetone)

    • 6 M Hydrochloric acid

  • Procedure:

    • Dissolve the racemic aminonitrile in the chosen hot solvent.

    • Add a solution of the chiral resolving agent in the same solvent.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization of one diastereomeric salt.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • To liberate the chiral aminonitrile, treat the diastereomeric salt with a weak base (e.g., sodium bicarbonate solution) and extract with an organic solvent.

    • Dry the organic extract and concentrate to obtain the enantiomerically enriched aminonitrile.

    • For hydrolysis, heat the enriched aminonitrile in 6 M HCl at reflux for several hours until the nitrile is fully converted to the carboxylic acid.

    • Cool the reaction mixture, and the chiral N-(phenylsulfonyl)phenylglycine will precipitate.

    • Collect the product by filtration, wash with cold water, and dry.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amino acids.[6] This approach involves the enantioselective reduction of a prochiral enamide precursor using a chiral rhodium catalyst.

Causality Behind Experimental Choices:

The enantioselectivity of this reaction is dictated by the chiral ligand coordinated to the rhodium center. Chiral diphosphine ligands, such as those from the DuPhos or BINAP families, create a chiral environment around the metal, forcing the substrate to coordinate in a specific orientation. This directs the addition of hydrogen to one face of the double bond, resulting in the formation of one enantiomer in high excess. The substrate, typically an N-acylamidoacrylate, is readily prepared and provides a handle for coordination to the rhodium catalyst.

Experimental Workflow

cluster_0 Step 1: Synthesis of Prochiral Enamide cluster_1 Step 2: Asymmetric Hydrogenation A N-(Phenylsulfonyl)glycine Ester C Methyl 2-(Phenylsulfonamido)acrylate A->C B Condensation with Aldehyde B->C D Methyl 2-(Phenylsulfonamido)acrylate G Chiral N-(Phenylsulfonyl)glycine Ester D->G Hydrogenation E [Rh(COD)₂(BF₄)] / Chiral Diphosphine Ligand E->G F Hydrogen Gas (H₂) F->G

Caption: Workflow for the rhodium-catalyzed asymmetric hydrogenation to produce chiral N-(Phenylsulfonyl)glycine esters.

Detailed Protocol: Asymmetric Hydrogenation of Methyl 2-(Phenylsulfonamido)acrylate
  • Materials:

    • Methyl 2-(phenylsulfonamido)acrylate (1.0 eq)

    • [Rh(COD)₂(BF₄)] (0.01 eq)

    • Chiral diphosphine ligand (e.g., (R,R)-Me-DuPhos) (0.011 eq)

    • Anhydrous, degassed methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a glovebox, charge a pressure-rated reaction vessel with the rhodium precursor and the chiral ligand.

    • Add anhydrous, degassed methanol and stir to form the catalyst solution.

    • Add the substrate, methyl 2-(phenylsulfonamido)acrylate.

    • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.

    • Purge the vessel with hydrogen gas several times.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction for hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • The enantiomeric excess should be determined by chiral HPLC analysis.[7][8]

Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymatic kinetic resolution is a widely used technique where an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[9] Lipases are particularly effective for the resolution of racemic esters.

Causality Behind Experimental Choices:

The high enantioselectivity of enzymes stems from the intricate three-dimensional structure of their active sites, which can preferentially bind and react with one enantiomer over the other. In the kinetic resolution of a racemic N-(phenylsulfonyl)glycine ester, a lipase such as Candida antarctica lipase B (CALB) can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, while the other enantiomeric ester remains largely untouched.[10] This allows for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity, at approximately 50% conversion.

Experimental Workflow

cluster_0 Step 1: Racemic Substrate Preparation cluster_1 Step 2: Enzymatic Kinetic Resolution A Racemic N-(Phenylsulfonyl)glycine C Racemic N-(Phenylsulfonyl)glycine Ester A->C B Esterification B->C D Racemic N-(Phenylsulfonyl)glycine Ester F Separated Mixture D->F Selective Hydrolysis E Lipase (e.g., CALB) in Buffer E->F G Chiral N-(Phenylsulfonyl)glycine (one enantiomer) F->G H Chiral N-(Phenylsulfonyl)glycine Ester (other enantiomer) F->H

Caption: Workflow for the enzymatic kinetic resolution of a racemic N-(Phenylsulfonyl)glycine ester.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl N-(Phenylsulfonyl)phenylglycinate
  • Materials:

    • Racemic methyl N-(phenylsulfonyl)phenylglycinate (1.0 eq)

    • Immobilized Candida antarctica lipase B (Novozym® 435)

    • Phosphate buffer (e.g., 0.1 M, pH 7.0)

    • An organic co-solvent (e.g., tert-butanol)

    • Base for pH adjustment (e.g., 1 M NaOH)

  • Procedure:

    • To a thermostatted reaction vessel, add the phosphate buffer and the organic co-solvent.

    • Add the racemic ester substrate and the immobilized lipase.

    • Stir the suspension at a constant temperature (e.g., 30-40 °C).

    • Monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid, as well as the conversion.

    • Maintain the pH of the reaction mixture at the desired level by the controlled addition of the base solution using a pH-stat or by periodic manual additions.

    • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.

    • Filter off the immobilized enzyme (which can often be washed and reused).

    • Acidify the aqueous phase to protonate the carboxylate product and extract with an organic solvent.

    • Separate the unreacted ester from the product acid by extraction or chromatography.

Data Summary and Comparison of Methods

Synthetic StrategyKey Reagents/CatalystsTypical YieldTypical Enantiomeric/Diastereomeric ExcessAdvantagesDisadvantages
N-tert-Butanesulfinyl Imine Chemistry (R)- or (S)-tert-Butanesulfinamide, Grignard reagents60-85%>95% deHigh diastereoselectivity, reliable, auxiliary is recoverableStoichiometric use of chiral auxiliary, multi-step process
Asymmetric Strecker Synthesis Chiral amine auxiliary (e.g., (R)-phenylglycine amide), cyanide source70-90%>98% ee, >99:1 dr (with crystallization)[5]Potentially high ee and dr, one-pot variations existUse of toxic cyanide, may require optimization of crystallization
Rhodium-Catalyzed Asymmetric Hydrogenation [Rh(COD)₂(BF₄)], chiral diphosphine ligand (e.g., DuPhos)>95%>99% ee[6]High enantioselectivity, high turnover numbers, atom-economicalRequires specialized ligands and equipment (hydrogenator), catalyst cost
Enzymatic Kinetic Resolution Lipase (e.g., CALB), buffer~45% (for each enantiomer)>99% eeHigh enantioselectivity, mild reaction conditions, "green" approachMaximum theoretical yield of 50% for each enantiomer, requires separation

Conclusion

The synthesis of chiral N-(phenylsulfonyl)glycine derivatives is a well-developed field with a variety of robust and efficient methods at the disposal of the synthetic chemist. The choice of the optimal synthetic route will depend on the specific requirements of the project, including scale, cost, and desired enantiopurity. Asymmetric synthesis using N-tert-butanesulfinyl imines and rhodium-catalyzed asymmetric hydrogenation offer direct routes to highly enantioenriched products. The asymmetric Strecker synthesis, particularly with crystallization-induced asymmetric transformation, provides an elegant and efficient alternative. For the separation of racemates, enzymatic kinetic resolution stands out as a green and highly selective method. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of these important chiral building blocks.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Ellman, J. A., & Owens, T. D. (2002). Asymmetric synthesis of amines with N-tert-butanesulfinyl imines. Accounts of Chemical Research, 35(11), 984–995.
  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of Branched Amines Using a New Sulfinamide-Based C₂-Symmetric Triphosphine Ligand. Journal of the American Chemical Society, 119(41), 9913–9914.
  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.
  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.
  • Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744–5758.
  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2007). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
  • Wikipedia contributors. (2023). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Boesten, W. H. J., Seerden, J. P., de Lange, B., Dielemans, H. J., Elsenberg, H. L., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic letters, 3(8), 1121–1124. [Link]

  • Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry – A European Journal, 18(10), 2881-2892. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. [Link]

  • University of Groningen. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. [Link]

  • PubMed. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]

  • Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry – A European Journal, 18(10), 2881-2892. [Link]

  • PubMed. (2010). Lipase-mediated Enantioselective Kinetic Resolution of Racemic Acidic Drugs in Non-Standard Organic Solvents: Direct Chiral Liquid Chromatography Monitoring and Accurate Determination of the Enantiomeric Excesses. [Link]

  • eScholarship.org. (n.d.). New Methods for the Synthesis of α-Amino Acid Derivatives From N-tert- Butanesulfinyl Imines AND. [Link]

  • ChemRxiv. (2024). Computational Studies on the Mechanism of the Diastereoselective Addition of Grignard Reagents to N-(tert-butylsulfinyl)imines. [Link]

  • PubMed Central. (2023). Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides. [Link]

  • Organic & Biomolecular Chemistry. (2023). Metal-free synthesis of N-sulfonyl imines from benzyl alcohol derivatives and iminoiodinanes via mechanochemistry. [Link]

  • Green Chemistry. (2010). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. [Link]

  • PubMed. (2006). Rhodium-catalyzed asymmetric addition of arylboronic acids to beta-phthaliminoacrylate esters toward the synthesis of beta-amino acids. [Link]

  • PubMed Central. (2019). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • Chemical Society Reviews. (2008). Chiral HPLC for efficient resolution of enantiomers. [Link]

  • PubMed Central. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. [Link]

  • Drexel University. (n.d.). Asymmetric strecker synthesis using enantiopure sulfinimines: A convenient synthesis of α-amino acids. [Link]

  • PubMed. (2015). Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. [Link]

  • ResearchGate. (2015). Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. [Link]

  • PubMed Central. (2012). Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols. [Link]

  • Beilstein Journals. (2023). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. [Link]

  • ResearchGate. (2023). New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. [Link]

  • Organic Chemistry Frontiers. (2022). Chiral phosphoric acid catalyzed asymmetric synthesis of C–N axially chiral uracils with antitumor activity through kinetic resolution strategy. [Link]

  • ChemRxiv. (2022). Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole. [Link]

  • RWTH Publications. (2022). Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Am. [Link]

  • PubMed. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. [Link]

  • California Institute for Regenerative Medicine. (n.d.). Stereoselective synthesis of mexiletine and structural analogs with chiral tert-butanesulfinamide. [Link]

  • ResearchGate. (n.d.). An Advance on Exploring N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Chiral Amines. [Link]

  • PubMed Central. (2023). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. [Link]

  • Future Science. (2011). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. [Link]

  • Google Patents. (n.d.).
  • Indian Journal of Chemistry. (n.d.). Synthesis and Analgesic Activity of Some New Phenyl Sulfonyl Derivatives. [Link]

  • Organic Chemistry Portal. (2009). Terminal Aziridines by Addition of Grignard Reagents or Organoceriums to an (α-Chloro)sulfinylimine. [Link]

Sources

Application Notes & Protocols: The N-(Phenylsulfonyl)glycine Methyl Ester Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(Phenylsulfonyl)glycine scaffold and its derivatives represent a versatile and enduring platform in medicinal chemistry. Characterized by a core structure combining a non-proteinogenic amino acid with a phenylsulfonyl group, these molecules possess physicochemical properties amenable to the design of targeted bioactive agents[1]. This guide provides an in-depth exploration of N-(Phenylsulfonyl)glycine Methyl Ester, not as an end-product, but as a critical starting material and structural template for the development of potent enzyme inhibitors. We will dissect its primary application in the inhibition of Aldose Reductase (AKR1B1), a key target in diabetic complications, and explore its utility in creating inhibitors for other significant enzymes. This document furnishes researchers, scientists, and drug development professionals with foundational knowledge, structure-activity relationship (SAR) insights, and detailed, field-proven protocols for synthesis and biological evaluation.

The N-(Phenylsulfonyl)glycine Scaffold: A Privileged Structure

The N-(Phenylsulfonyl)glycine core is a valuable building block in drug discovery for several key reasons[1][2][3]. The sulfonamide linkage is a well-established pharmacophore, known for its ability to act as a hydrogen bond donor and acceptor, and for its chemical stability. The glycine portion provides a flexible linker, while the phenyl ring and the glycine's alpha-carbon offer multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties[3].

The methyl ester variant, this compound, is a common and practical starting point for synthesis. The ester group serves as a protected form of the carboxylic acid, which is often a key binding motif for enzyme targets. This protection prevents unwanted side reactions during the modification of other parts of the molecule and can be easily deprotected in a final step to yield the active carboxylic acid.

Primary Application: Inhibition of Aldose Reductase (AKR1B1)

A primary and well-documented application of this scaffold is in the development of inhibitors for Aldose Reductase (AKR1B1), an enzyme central to the polyol pathway[4][5].

Mechanism of Action & Therapeutic Rationale

Under normal glucose conditions, the polyol pathway is a minor route for glucose metabolism. However, in hyperglycemic states like diabetes, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, catalyzed by AKR1B1[4]. This accumulation creates osmotic stress and depletes the cell of the cofactor NADPH, leading to increased oxidative stress. These effects are major contributors to the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy[4].

N-(Phenylsulfonyl)glycine derivatives act as potent inhibitors of AKR1B1, blocking the conversion of glucose to sorbitol. This action mitigates the downstream pathological effects, making them a promising therapeutic strategy for managing diabetic complications[3][4]. The core scaffold provides a template for designing compounds that fit into the enzyme's inhibitor binding site[5].

Signaling Pathway: The Polyol Pathway and AKR1B1 Inhibition

Polyol_Pathway cluster_0 Hyperglycemic State Glucose High Intracellular Glucose AKR1B1 Aldose Reductase (AKR1B1) Glucose->AKR1B1 Polyol Pathway Sorbitol Sorbitol Accumulation AKR1B1->Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Stress Osmotic & Oxidative Stress Sorbitol->Stress Fructose Fructose SDH->Fructose Complications Diabetic Complications (Neuropathy, Retinopathy) Stress->Complications Inhibitor N-(Phenylsulfonyl)glycine Derivatives Inhibitor->AKR1B1 Inhibition

Caption: The Polyol Pathway, showing inhibition of AKR1B1 by N-(Phenylsulfonyl)glycine derivatives.

Protocol: Aldose Reductase (AKR1B1) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory potency (IC50) of test compounds against AKR1B1 by monitoring NADPH oxidation[4].

A. Materials & Reagents:

  • Purified Aldose Reductase (e.g., from rat lens)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-glyceraldehyde (Substrate)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.2)

  • Test Compounds (dissolved in DMSO)

  • UV/Vis Spectrophotometer and 96-well UV-transparent plates

B. Experimental Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of NADPH in phosphate buffer.

    • Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 µM.

  • Assay Setup (per well):

    • In a 96-well plate, add the following in order:

      • 150 µL of Phosphate Buffer

      • 20 µL of NADPH solution

      • 10 µL of the test compound dilution (for control wells, add 10 µL of DMSO).

      • 10 µL of the Aldose Reductase enzyme preparation.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

  • Initiate Reaction & Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the DL-glyceraldehyde substrate solution to each well.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. This decrease corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that produces 50% inhibition, by fitting the data to a dose-response curve[4].

Broader Applications: A Scaffold for Diverse Targets

The versatility of the N-(Phenylsulfonyl)glycine scaffold extends to other important enzyme classes. By modifying the substituents on the phenyl ring and the glycine moiety, researchers have developed inhibitors for various targets.

  • Diacylglycerol Lipase (DAGL): N-benzylic substituted glycine sulfonamides act as reversible inhibitors of DAGL, a key enzyme in the endocannabinoid signaling pathway responsible for producing 2-arachidonoylglycerol (2-AG)[6].

  • RORγt Inverse Agonists: More complex derivatives incorporating a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline structure have been developed as orally bioavailable inverse agonists of RORγt, a nuclear receptor target for autoimmune diseases[7].

  • mPGES-1 Inhibitors: N-amido-phenylsulfonamide frameworks have been explored as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation[8].

  • Other Enzymes: Derivatives have also shown inhibitory activity against carbonic anhydrase and cholinesterases, highlighting the broad applicability of the core structure[9].

Structure-Activity Relationship (SAR) Data for DAGL Inhibitors

The following table summarizes published SAR data for N-benzylic substituted glycine sulfonamide inhibitors against human diacylglycerol lipase α (hDAGLα), demonstrating how modifications to the scaffold impact potency[6].

Compound IDR Group (N-benzylic substitution)hDAGLα IC50 (nM)[6]
14-chlorobenzyl80
23-chlorobenzyl510
32-chlorobenzyl600
44-methoxybenzyl150
54-(trifluoromethyl)benzyl60
62,4-dichlorobenzyl30
73,4-dichlorobenzyl20
8naphthalen-2-ylmethyl10
9biphenyl-4-ylmethyl5

Expert Insight: The SAR table above reveals critical insights for rational drug design. The data suggests that larger, more lipophilic substituents at the N-benzyl position, such as biphenyl and naphthalene, significantly enhance inhibitory potency against hDAGLα. Furthermore, the position and number of electron-withdrawing groups (e.g., chloro substituents) on the benzyl ring also play a crucial role, with 3,4-dichloro substitution being highly favorable. This provides a clear vector for optimization in future inhibitor design.

Protocol: Synthesis of a Core Scaffold Derivative

This section provides a representative two-step protocol for the synthesis of N-Phenyl-N-(phenylsulfonyl)glycine, a common derivative of the core scaffold. This method can be adapted for the synthesis of various analogues[1]. The initial use of an ester (like the title methyl ester) would typically occur in Step 2, using Glycine Methyl Ester as the starting material instead of N-Phenylglycine, followed by N-arylation.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_1 Step 1: Synthesis of N-Phenylglycine cluster_2 Step 2: Synthesis of Final Product Aniline Aniline NPG N-Phenylglycine Aniline->NPG Nucleophilic Substitution (NaOH, H₂O, Heat) Chloroacetic Chloroacetic Acid Chloroacetic->NPG BSC Benzenesulfonyl Chloride FinalProduct N-Phenyl-N- (phenylsulfonyl)glycine BSC->FinalProduct Sulfonylation (Pyridine, DCM) NPG_input N-Phenylglycine NPG_input->FinalProduct

Caption: General two-step synthesis for N-Phenyl-N-(phenylsulfonyl)glycine derivatives.

Step 1: Synthesis of N-Phenylglycine Intermediate

A. Rationale: This step involves a nucleophilic substitution reaction where the amine group of aniline attacks the electrophilic carbon of chloroacetic acid to form the C-N bond of the glycine derivative[1]. Sodium hydroxide acts as a base to deprotonate the carboxylic acid and neutralize the HCl byproduct.

B. Materials:

  • Aniline

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

C. Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in deionized water and cool the solution in an ice bath.

  • To this solution, add an equimolar amount of chloroacetic acid, followed by an equimolar amount of aniline.

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl to precipitate the N-phenylglycine product.

  • Filter the crude product using a Büchner funnel and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from hot water to obtain pure N-phenylglycine and dry under vacuum[1].

Step 2: Sulfonylation to Yield N-Phenyl-N-(phenylsulfonyl)glycine

A. Rationale: This is a Schotten-Baumann reaction, where the nitrogen of N-phenylglycine attacks the electrophilic sulfur atom of benzenesulfonyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction and to catalyze the reaction[1]. Dichloromethane (DCM) serves as an inert solvent.

B. Materials:

  • N-Phenylglycine (from Step 1)

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

C. Procedure:

  • Suspend the N-phenylglycine in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension in an ice bath and add pyridine to the flask.

  • Slowly add a solution of benzenesulfonyl chloride in DCM to the reaction mixture via the dropping funnel over 30 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight[1].

  • Monitor reaction progress by TLC. Upon completion, quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure final product[1].

Conclusion and Future Outlook

This compound and its related analogues are foundational scaffolds in medicinal chemistry, offering a synthetically tractable and versatile platform for inhibitor design. The well-established success in targeting Aldose Reductase provides a strong blueprint for its application, while emerging research continues to uncover its potential against a diverse range of enzymes implicated in inflammation, cancer, and neurological disorders. Future work will likely focus on creating large, diverse libraries based on this scaffold for high-throughput screening and on applying advanced computational methods to refine structure-activity relationships, leading to the development of next-generation therapeutic agents with enhanced potency and selectivity.

References

  • Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of N-Phenyl-N-(phenylsulfonyl)glycine. (2025). Benchchem.
  • N-Phenylsulfonyl-N-methylglycine. Chem-Impex.
  • N-Phenyl-N-(phenylsulfonyl)glycine. Vulcanchem.
  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. (2025). Benchchem.
  • N- And 2-substituted N-(phenylsulfonyl)glycines as Inhibitors of Rat Lens Aldose Reductase. Journal of Medicinal Chemistry.
  • Development of Enzyme Inhibitors from ((3-Chlorophenyl)sulfonyl)glycine: Application Notes and Protocols. (2025). Benchchem.
  • Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis. (2024). Journal of Medicinal Chemistry.
  • Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. (2021). Bioorganic Chemistry.
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (2020). Bioorganic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(Phenylsulfonyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(Phenylsulfonyl)glycine Methyl Ester. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we leverage our expertise to provide not just solutions, but also the underlying chemical principles to empower your experimental success.

Core Synthesis Overview

The standard synthesis of this compound involves the N-sulfonylation of glycine methyl ester hydrochloride using benzenesulfonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated in the presence of a base to neutralize the generated acid (in this case, HCl).[1][2][3] While seemingly straightforward, this synthesis is prone to several issues that can impact yield and purity.

Below is a typical reaction scheme:

cluster_conditions Conditions Glycine Methyl Ester HCl Glycine Methyl Ester Hydrochloride Product N-(Phenylsulfonyl)glycine Methyl Ester Glycine Methyl Ester HCl->Product Benzenesulfonyl Chloride Benzenesulfonyl Chloride Benzenesulfonyl Chloride->Product Base Base (e.g., Pyridine, Et3N, or aq. NaOH) Base->Product Solvent Solvent (e.g., DCM, THF, or biphasic) Solvent->Product Byproduct HCl (neutralized by base)

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis, their root causes, and our recommended solutions.

Problem 1: Low or No Product Yield

The absence of the desired product or a significantly lower-than-expected yield is the most frequent issue. The key is to systematically diagnose the point of failure.

Start Low / No Yield TLC Does TLC show consumption of starting material? Start->TLC Reagent_Check Potential Cause: - Degraded Reagents - Incorrect Stoichiometry - Ineffective Base TLC->Reagent_Check No Workup_Issue Potential Cause: - Product lost during work-up - Product is water-soluble - Decomposition on work-up TLC->Workup_Issue Yes TLC_No No TLC_Yes Yes Solution1 Solution: 1. Verify quality of benzenesulfonyl chloride (hydrolyzes). 2. Check purity of glycine methyl ester HCl. 3. Ensure base is fresh and anhydrous (if organic). 4. Re-verify molar equivalents. Reagent_Check->Solution1 Solution2 Solution: 1. Minimize aqueous washes. 2. Back-extract aqueous layers with organic solvent. 3. Avoid overly harsh acidic/basic washes. 4. Ensure proper pH for extraction. Workup_Issue->Solution2

Caption: Decision tree for troubleshooting low product yield.

Potential Causes & Solutions
  • Degradation of Benzenesulfonyl Chloride:

    • Causality: Benzenesulfonyl chloride is highly susceptible to hydrolysis, reacting with ambient moisture to form benzenesulfonic acid, which is unreactive in this synthesis.[4] Using old or improperly stored reagent is a primary cause of reaction failure.

    • Solution: Always use a fresh bottle of benzenesulfonyl chloride or purify it by distillation before use. Handle it in a dry environment (e.g., under a nitrogen atmosphere) and seal the bottle tightly after use.

  • Incomplete Reaction:

    • Causality: The reaction may not have reached completion due to insufficient time, low temperature, or inefficient mixing, especially in biphasic systems.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the glycine methyl ester spot is a good indicator. If the reaction stalls, consider extending the reaction time or gently warming the mixture (e.g., to 40°C), but be cautious of potential side reactions.

  • Ineffective Base/Incorrect pH:

    • Causality: The reaction requires a base to neutralize the HCl produced. If the base is weak, insufficient, or added too slowly, the reaction mixture will become acidic, protonating the free amine of glycine methyl ester and rendering it non-nucleophilic.

    • Solution: Use at least two equivalents of a suitable base (e.g., triethylamine or pyridine for organic-only systems) or maintain a basic pH (9-11) in aqueous biphasic systems (Schotten-Baumann conditions).[2] Ensure the base is added in a controlled manner to manage any exotherm.

  • Poor Quality of Glycine Methyl Ester Hydrochloride:

    • Causality: The starting material may contain unreacted glycine or be improperly dried, introducing water that can hydrolyze the benzenesulfonyl chloride.

    • Solution: Ensure the glycine methyl ester hydrochloride is pure and dry. It can be prepared from glycine using methods involving thionyl chloride or trimethylchlorosilane in methanol.[5][6]

Problem 2: Presence of Significant Impurities in the Final Product

Even with a good yield, purity is paramount. The following are common impurities and strategies to mitigate them.

Potential Causes & Solutions
  • Unreacted Benzenesulfonyl Chloride / Benzenesulfonic Acid:

    • Causality: Using a large excess of benzenesulfonyl chloride can lead to its presence in the crude product. If it hydrolyzes, the resulting benzenesulfonic acid will also be present.

    • Solution: During the work-up, wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution.[7] This will convert the unreacted sulfonyl chloride to the water-soluble sulfonate salt and also deprotonate the sulfonic acid, pulling both into the aqueous layer.

  • Unreacted Glycine Methyl Ester:

    • Causality: Incomplete reaction or insufficient benzenesulfonyl chloride will leave starting material in the crude mixture.

    • Solution: Wash the organic layer with a dilute acid, such as 1M HCl.[7] This will protonate the amine of the glycine methyl ester, making it a water-soluble salt that partitions into the aqueous layer.

  • Di-sulfonated Byproduct (N,N-bis(phenylsulfonyl)glycine methyl ester):

    • Causality: While less common, under strongly basic conditions, the sulfonamide N-H can be deprotonated and react with a second molecule of benzenesulfonyl chloride.

    • Solution: Avoid using an excessive excess of benzenesulfonyl chloride and overly harsh bases. A controlled, slow addition of the sulfonyl chloride to the amine solution is recommended.[7] Purification via column chromatography or recrystallization is effective for removing this less-polar impurity.

Purification Strategy Summary
ImpurityChemical PropertyRecommended Removal Step
Benzenesulfonyl ChlorideAcid Chloride (hydrolyzes)Wash with aqueous NaHCO₃
Benzenesulfonic AcidStrong AcidWash with aqueous NaHCO₃
Glycine Methyl EsterBasic (Amine)Wash with dilute aqueous HCl
Di-sulfonated ByproductNeutral, Less PolarRecrystallization or Silica Gel Column Chromatography

Frequently Asked Questions (FAQs)

Q1: What is the best base and solvent system to use?

A: The choice depends on your scale and desired work-up.

  • Organic System: Using a tertiary amine base like triethylamine (Et₃N) or pyridine in an aprotic solvent like dichloromethane (DCM) or THF is common. This keeps the reaction homogenous. The downside is that the resulting ammonium salt byproduct may precipitate and complicate stirring.

  • Aqueous Biphasic System (Schotten-Baumann): Using an inorganic base like NaOH or Na₂CO₃ in water with an immiscible organic solvent (like DCM or diethyl ether) is highly effective.[2] The product stays in the organic layer while the base and salts remain in the aqueous layer, simplifying the work-up. However, this increases the risk of hydrolyzing the benzenesulfonyl chloride, often requiring a slight excess of the reagent.[2]

Q2: My reaction is very slow. Can I heat it?

A: Gentle heating (e.g., to 40-50°C) can accelerate the reaction. However, be aware that heat also accelerates the hydrolysis of benzenesulfonyl chloride, especially in aqueous systems. Monitor the reaction closely by TLC and avoid prolonged heating.

Q3: How should I monitor the reaction by TLC?

A: A good mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). Glycine methyl ester will be at the baseline (or very low Rf), the product will have a mid-range Rf, and benzenesulfonyl chloride will be higher. Staining with potassium permanganate (KMnO₄) can help visualize the product.

Q4: What is the best method for final purification?

A: After an appropriate acidic and basic work-up, recrystallization is often the most efficient method for obtaining high-purity material.[8] A common solvent system is ethanol/water or ethyl acetate/hexanes.[7] If recrystallization fails to remove all impurities, silica gel column chromatography is a reliable alternative.

Q5: What are the key safety precautions for this reaction?

A: Benzenesulfonyl chloride is corrosive and lachrymatory (causes tears).[4] It reacts with water and nucleophiles. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so ensure controlled addition of reagents and have a cooling bath on standby.

Recommended Experimental Protocol

This protocol is a robust starting point, employing Schotten-Baumann conditions for a straightforward work-up.

Materials:

  • Glycine methyl ester hydrochloride (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine methyl ester hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in a 1:1 mixture of water and DCM.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0°C using an ice bath.

  • Reagent Addition: Dissolve benzenesulfonyl chloride (1.1 eq) in a small amount of DCM and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up - Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Work-up - Extraction: Extract the aqueous layer twice with fresh portions of DCM. Combine all organic layers.

  • Work-up - Washing: Wash the combined organic layers sequentially with:

    • 1M HCl (to remove any unreacted amine)

    • Saturated aqueous NaHCO₃ (to remove unreacted benzenesulfonyl chloride and benzenesulfonic acid)

    • Brine (to remove bulk water)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.[8]

References
  • White, T. D., Berglund, K., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development. Available at: [Link]

  • ACS Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Available at: [Link]

  • Al-Hourani, B. J., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF. Available at: [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Available at: [Link]

  • Kadaba, P. K. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]

  • Wikipedia. Benzenesulfonyl chloride. Available at: [Link]

Sources

Technical Support Center: Improving the Yield of N-(Phenylsulfonyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(Phenylsulfonyl)glycine Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded advice to help you navigate the challenges of this synthesis.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I address them?

A low yield in this sulfonamide synthesis can be attributed to several factors, often related to reagent quality and reaction conditions. Here is a breakdown of the common culprits and their solutions:

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it into the unreactive benzenesulfonic acid. This is one of the most frequent causes of low yield.

    • Causality: Water acts as a competing nucleophile, reacting with the electrophilic sulfonyl chloride faster than or parallel to the intended amine.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried) before use.[1] Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2]

  • Inadequate Base: The reaction of glycine methyl ester with benzenesulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[3] This acid will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

    • Causality: The lone pair on the amine's nitrogen is essential for the nucleophilic attack on the sulfonyl chloride. Protonation of the amine sequesters this lone pair.

    • Solution: Use at least one equivalent of a suitable base, such as pyridine or triethylamine, to scavenge the generated HCl.[2] If you are starting with glycine methyl ester hydrochloride, you will need at least two equivalents of base: one to neutralize the salt and one to quench the HCl produced during the reaction.

  • Poor Reagent Quality: The purity of your starting materials is critical.[1][4]

    • Causality: Impurities in glycine methyl ester can compete in the reaction, while old or improperly stored benzenesulfonyl chloride may have already partially hydrolyzed.

    • Solution: Use freshly purchased or purified reagents. Ensure your glycine methyl ester is pure and dry. Benzenesulfonyl chloride should be a clear, colorless to pale yellow liquid; if it is cloudy or has solidified, it may be partially hydrolyzed and should be distilled before use.

  • Sub-optimal Temperature: Reaction temperature can significantly impact the rate and outcome.

    • Causality: While the reaction is often performed at 0 °C to room temperature to control its exothermicity, some systems may require gentle heating to overcome the activation energy, especially with less reactive amines.[4] However, excessively high temperatures can promote side reactions and decomposition.[2]

    • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If monitoring shows a stalled reaction, gentle heating (e.g., to 40-50 °C) can be trialed, but watch for the appearance of new spots on your TLC plate indicating decomposition.

Q2: I'm observing a significant amount of a water-soluble byproduct that complicates my aqueous workup. What is it and how can I avoid it?

This is a classic sign of sulfonyl chloride hydrolysis.

  • Identity of Byproduct: The water-soluble byproduct is almost certainly benzenesulfonic acid, formed from the reaction of benzenesulfonyl chloride with trace water in your reaction setup.

  • Prevention: As detailed in Q1, the most effective preventative measure is the strict adherence to anhydrous conditions.[2] Using high-purity, dry solvents (like dichloromethane or acetonitrile) and ensuring your glassware is free of moisture are paramount. Running the reaction under an inert atmosphere provides an additional layer of protection.[2]

Q3: The reaction seems to stall and never reaches full conversion, even after extended reaction times. Why is this happening?

A stalled reaction is typically due to the deactivation of the nucleophile (the amine).

  • Causality: The primary cause is the progressive acidification of the reaction medium. As HCl is generated, it protonates the free amine of glycine methyl ester, effectively removing it from the reaction pathway. If the base is insufficient or too weak, the reaction will slow down and eventually stop as the concentration of the free, nucleophilic amine diminishes.

  • Troubleshooting Steps:

    • Check Base Stoichiometry: Ensure you have added at least one equivalent of base for the free amine, or two equivalents for the hydrochloride salt.

    • Consider Base Strength: While triethylamine or pyridine are common, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be beneficial if you suspect your amine is particularly prone to protonation or if the reaction is sluggish.[2]

    • Monitor pH: If possible (and compatible with your solvent system), you can carefully test the pH of the reaction mixture. An acidic pH confirms this issue. A small, additional charge of base may restart the reaction.

Q4: My final product is difficult to purify and appears as an oil or is discolored. What are the common impurities and how can I remove them?

Purification challenges arise from unreacted starting materials and side products.

  • Common Impurities:

    • Unreacted benzenesulfonyl chloride

    • Benzenesulfonic acid (from hydrolysis)

    • Excess base (e.g., pyridine, triethylamine)

    • Potentially, di-sulfonated product (bis(phenylsulfonyl)amine), though less common with primary amines.

  • Purification Strategy:

    • Aqueous Workup: A thorough aqueous workup is the first line of defense. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with a saturated sodium bicarbonate solution to remove acidic impurities like benzenesulfonic acid and unreacted sulfonyl chloride. Finish with a brine wash to remove excess water before drying the organic layer.[5]

    • Recrystallization: this compound is typically a crystalline solid.[3] Recrystallization is an excellent method for purification.[6] A common solvent system is ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the recommended starting material: Glycine methyl ester free base or its hydrochloride salt?

Both forms are viable, but the hydrochloride salt is more common as it is significantly more stable for storage. The free base is an oil and can degrade over time. If you use the hydrochloride salt, you must remember to use an additional equivalent of base to liberate the free amine in situ.

FAQ 2: What are the optimal reaction conditions (solvent, temperature, base) for this synthesis?

The optimal conditions can be substrate-dependent, but a reliable starting point is summarized below.

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF)[2]Aprotic solvents that are good at dissolving the reactants and are unlikely to participate in the reaction.
Base Pyridine or Triethylamine (Et₃N)Sufficiently basic to neutralize the generated HCl without being overly reactive. Pyridine can also act as a nucleophilic catalyst.[3]
Temperature 0 °C to Room TemperatureAllows for controlled reaction of the energetic sulfonyl chloride and minimizes side reactions.
Stoichiometry Amine:Sulfonyl Chloride:Base = 1 : 1.05 : 1.1A slight excess of the sulfonyl chloride ensures full conversion of the amine. A slight excess of base ensures complete neutralization of HCl.
FAQ 3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

  • Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Visualization: UV light (254 nm) will show the aromatic rings. Staining with potassium permanganate or ninhydrin (if the amine spot is persistent) can also be used.

  • Procedure: Spot the glycine methyl ester starting material, the benzenesulfonyl chloride, and the co-spot (a mix of both) on the baseline. As the reaction proceeds, take small aliquots and spot them in a new lane. A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically lower Rf product spot.

FAQ 4: Are there any critical safety precautions I should take during this synthesis?

Yes, safety is paramount.

  • Benzenesulfonyl Chloride: This reagent is corrosive and a lachrymator (causes tearing). It reacts vigorously with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bases: Pyridine and triethylamine are flammable and have strong, unpleasant odors. Handle them in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Minimize exposure by handling it in a fume hood.

Part 3: Protocols and Visualizations

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of this compound.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Glycine methyl ester hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask (approx. 0.1 M concentration). Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the stirring suspension. Allow the mixture to stir for 10-15 minutes at 0 °C.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Visualizations
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Glycine Methyl Ester HCl and Anhydrous DCM in Flask B 2. Cool to 0 °C A->B C 3. Add Triethylamine (2.2 eq) B->C D 4. Add Benzenesulfonyl Chloride (1.05 eq) solution dropwise at 0 °C C->D E 5. Stir and warm to RT (Monitor by TLC) D->E F 6. Aqueous Workup (HCl, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Concentrate under Vacuum G->H I 9. Purify by Recrystallization H->I J Pure Product I->J

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Flowchart for Low Yield

G cluster_yes cluster_no cluster_no_anhydrous cluster_yes_anhydrous cluster_no_base cluster_yes_base start Low Yield Observed check_sm Is starting amine consumed (check by TLC)? start->check_sm workup_issue Potential Issue: Loss during workup or purification check_sm->workup_issue Yes check_conditions Were anhydrous conditions used? check_sm->check_conditions No workup_solution Solution: - Optimize extraction pH - Check for product volatility - Re-evaluate purification method workup_issue->workup_solution hydrolysis_issue Likely Issue: Sulfonyl chloride hydrolysis check_conditions->hydrolysis_issue No check_base Is base stoichiometry correct? (2 eq for HCl salt) check_conditions->check_base Yes hydrolysis_solution Solution: - Dry all glassware and solvents - Run under inert atmosphere hydrolysis_issue->hydrolysis_solution base_issue Likely Issue: Amine protonation, reaction stalls check_base->base_issue No other_issue Other Potential Issues: - Poor reagent quality - Sub-optimal temperature check_base->other_issue Yes base_solution Solution: - Recalculate and add correct  amount of base base_issue->base_solution other_solution Solution: - Use fresh/purified reagents - Try gentle heating (40 °C) other_issue->other_solution

Caption: A decision tree for diagnosing and resolving low reaction yields.

References

  • Humedy, I. T., et al. (2015). Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis.
  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride.
  • BenchChem. (2025). Synthesis of N-Phenyl-N-(phenylsulfonyl)
  • Whittaker, D. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Wikipedia. Sulfonamide.
  • Jennychem. This compound.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-Phenyl-N-(phenylsulfonyl)glycine.
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • ChemScene. This compound.
  • BenchChem. (2025). Synthesis Protocol for N-Phenyl-N-(phenylsulfonyl)
  • Gunda, E., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(1), 398-406. [Link]

Sources

Technical Support Center: Synthesis of N-Sulfonylated Amino Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The N-sulfonylation of amino esters is a fundamental transformation in medicinal chemistry and peptide science, yielding compounds with significant biological activity. However, the seemingly straightforward reaction of an amino ester with a sulfonyl chloride can be complicated by a variety of side reactions. These unwanted pathways not only reduce the yield of the desired product but can also compromise its stereochemical purity and introduce challenging impurities. This guide provides a structured approach to identifying, understanding, and mitigating these common issues.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common side reactions in the synthesis of N-sulfonylated amino esters?

    • How can I minimize racemization of the chiral center?

    • What should I do if I observe low or no conversion of my starting material?

    • How do I deal with the formation of di-sulfonated byproducts?

    • What is the best way to handle side-chain reactivity of certain amino acids?

  • Troubleshooting Guides

    • Problem 1: Racemization or Epimerization of the α-Stereocenter

      • Root Cause Analysis

      • Mitigation Strategies & Protocols

    • Problem 2: Competitive O-Sulfonylation of Hydroxy Amino Esters

      • Root Cause Analysis

      • Mitigation Strategies & Protocols

    • Problem 3: Di-sulfonylation (Formation of Sulfonimides)

      • Root Cause Analysis

      • Mitigation Strategies & Protocols

    • Problem 4: Hydrolysis of the Ester Group

      • Root Cause Analysis

      • Mitigation Strategies & Protocols

    • Problem 5: Reactivity of Nucleophilic Side Chains

      • Root Cause Analysis

      • Mitigation Strategies & Protocols

  • References

Frequently Asked Questions (FAQs)

What are the most common side reactions in the synthesis of N-sulfonylated amino esters?

The most frequently encountered side reactions include racemization or epimerization of the chiral α-carbon, competitive sulfonylation of side-chain functional groups (e.g., hydroxyl or other amino groups), di-sulfonylation of the primary amine to form a sulfonimide, and hydrolysis of the ester moiety under basic reaction conditions.

How can I minimize racemization of the chiral center?

Racemization is a significant concern, especially when the α-proton of the amino ester is susceptible to abstraction by base.[1][2][3][4][5] To minimize this, it is crucial to use a non-nucleophilic, sterically hindered base, maintain low reaction temperatures, and minimize the reaction time. The choice of solvent can also play a role; aprotic solvents are generally preferred. Some studies suggest that certain condensing agents can help suppress racemization in related peptide syntheses.[6]

What should I do if I observe low or no conversion of my starting material?

Low conversion can be due to several factors: insufficiently reactive sulfonylating agent, steric hindrance around the amino group, or inadequate activation by the base. Ensure your sulfonyl chloride is fresh and has not been hydrolyzed. Consider using a more reactive sulfonylating agent (e.g., a sulfonyl anhydride) or a stronger, non-nucleophilic base. Increasing the reaction temperature may be necessary, but this must be balanced against the risk of side reactions like racemization.

How do I deal with the formation of di-sulfonated byproducts?

The formation of a di-sulfonylated product, or sulfonimide, occurs when the initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride. This is more likely with less sterically hindered amines and highly reactive sulfonylating agents. To avoid this, use a stoichiometric amount of the sulfonyl chloride and add it slowly to the reaction mixture to prevent localized high concentrations.

What is the best way to handle side-chain reactivity of certain amino acids?

Amino acids with nucleophilic side chains (e.g., lysine, serine, threonine, tyrosine, cysteine) require special attention.[7][8][9] The most effective strategy is to use an appropriate protecting group for the side chain that is orthogonal to the N-sulfonylation reaction conditions and can be selectively removed later.

Troubleshooting Guides

Problem 1: Racemization or Epimerization of the α-Stereocenter

The preservation of stereochemical integrity is paramount in the synthesis of chiral molecules.[1][2][3][4][5] Racemization or epimerization at the α-carbon of an amino ester during N-sulfonylation leads to a mixture of diastereomers, which can be difficult to separate and may have different biological activities.[1][2][3][4]

Root Cause Analysis

Racemization in this context typically proceeds through one of two mechanisms:

  • Direct Enolization: The α-proton of the amino ester is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Subsequent protonation can occur from either face, resulting in a loss of stereochemical information.[2][10]

  • Oxazolone Formation: While more common in peptide coupling reactions, a related mechanism can occur where the N-sulfonylated amino acid (if the ester is hydrolyzed) or an activated intermediate forms a cyclic oxazolone-like structure, which can readily tautomerize to a more stable, achiral aromatic form.[6][11]

Factors that exacerbate racemization include:

  • Strong, unhindered bases: Bases like triethylamine can readily abstract the α-proton.

  • Elevated temperatures: Increased thermal energy can overcome the activation barrier for proton abstraction.

  • Prolonged reaction times: Longer exposure to basic conditions increases the likelihood of epimerization.[12]

  • Polar protic solvents: These solvents can facilitate proton exchange.

Mitigation Strategies & Protocols
StrategyRationale
Use of Hindered Bases Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are less likely to abstract the α-proton.
Low Temperature Conducting the reaction at 0 °C or below significantly reduces the rate of proton abstraction.
Controlled Reagent Addition Slow, dropwise addition of the sulfonyl chloride and base can prevent localized exotherms and high base concentrations.
Aprotic Solvents Use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF) minimizes proton exchange.
Choice of Sulfonylating Agent Using a more reactive agent like a sulfonic anhydride may allow for lower reaction temperatures and shorter reaction times, thereby reducing the window for racemization.
  • Dissolve the amino ester hydrochloride salt (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a sterically hindered base, such as DIPEA (2.2 eq), dropwise while maintaining the temperature at 0 °C.

  • In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amino ester solution over 30 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

  • Proceed with standard aqueous workup and purification.

Racemization_Mitigation cluster_problem Problem: Racemization cluster_causes Root Causes cluster_solutions Mitigation Strategies racemization Loss of Stereochemical Integrity strong_base Strong/Unhindered Base racemization->strong_base Caused by high_temp High Temperature racemization->high_temp Caused by long_time Prolonged Reaction Time racemization->long_time Caused by hindered_base Use Hindered Base (e.g., DIPEA) strong_base->hindered_base Mitigated by low_temp Maintain Low Temperature (0 °C) high_temp->low_temp Mitigated by control_addition Control Reagent Addition long_time->control_addition Mitigated by

Caption: Troubleshooting workflow for racemization.

Problem 2: Competitive O-Sulfonylation of Hydroxy Amino Esters

For amino acids like serine, threonine, and tyrosine, the side-chain hydroxyl group is also nucleophilic and can compete with the amino group for the sulfonyl chloride, leading to the formation of an O-sulfonylated byproduct or even di-sulfonylation.

Root Cause Analysis

The hydroxyl group, while generally less nucleophilic than the primary amine, can be deprotonated under basic conditions to form a more reactive alkoxide or phenoxide. This anion can then attack the sulfonyl chloride. The relative rates of N- vs. O-sulfonylation depend on factors such as the pKa of the hydroxyl group, the steric environment, and the reaction conditions.

Mitigation Strategies & Protocols

The most robust solution is to protect the hydroxyl group prior to N-sulfonylation.

Protecting GroupRationaleDeprotection Conditions
tert-Butyl (t-Bu) Stable to the basic conditions of sulfonylation.Acidic conditions (e.g., TFA in DCM).
Benzyl (Bn) Stable to a wide range of conditions.Catalytic hydrogenation (e.g., H₂, Pd/C).
Silyl Ethers (e.g., TBDMS) Can be installed and removed under mild conditions.Fluoride sources (e.g., TBAF).
  • Protect the hydroxyl group of the starting amino acid or ester using a standard protocol (e.g., reaction with isobutylene for t-Bu protection).

  • Isolate and purify the O-protected amino ester.

  • Proceed with the N-sulfonylation reaction as described in the optimized protocol above.

  • After purification of the N-sulfonylated, O-protected product, deprotect the hydroxyl group using the appropriate conditions for the chosen protecting group.

O_Sulfonylation_Workflow start Hydroxy Amino Ester protect Protect -OH Group (e.g., t-Bu, Bn) start->protect protected_ester O-Protected Amino Ester protect->protected_ester sulfonylation N-Sulfonylation protected_ester->sulfonylation protected_product O-Protected, N-Sulfonylated Product sulfonylation->protected_product deprotect Deprotect -OH Group protected_product->deprotect final_product Final Product deprotect->final_product

Caption: Workflow for selective N-sulfonylation.

Problem 3: Di-sulfonylation (Formation of Sulfonimides)

The formation of a sulfonimide, R-N(SO₂R')₂, is a common side reaction, particularly when using an excess of the sulfonylating agent or when the resulting sulfonamide is particularly acidic.

Root Cause Analysis

The hydrogen on the nitrogen of the newly formed sulfonamide is acidic due to the electron-withdrawing nature of the sulfonyl group. In the presence of a base, this proton can be removed to form a sulfonamidate anion. This anion is nucleophilic and can react with another molecule of the sulfonyl chloride to yield the di-sulfonylated byproduct.

Mitigation Strategies & Protocols
  • Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the sulfonyl chloride, but avoid a large excess.

  • Slow Addition: Add the sulfonyl chloride slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second sulfonylation event.

  • Base Stoichiometry: Using only a slight excess of base (e.g., 2.1 equivalents for a hydrochloride salt) can help minimize the deprotonation of the product sulfonamide.

Problem 4: Hydrolysis of the Ester Group

Under aqueous or strongly basic conditions, the ester functionality of the amino ester is susceptible to hydrolysis, yielding the corresponding carboxylic acid.[13][14]

Root Cause Analysis

This is a classic saponification reaction, where hydroxide ions (present in aqueous base or generated from water) act as nucleophiles and attack the electrophilic carbonyl carbon of the ester. This side reaction is more prevalent with less sterically hindered esters (e.g., methyl esters) and at higher temperatures.

Mitigation Strategies & Protocols
  • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Perform the reaction under an inert atmosphere to exclude atmospheric moisture.

  • Non-Aqueous Base: Use an organic base like DIPEA or pyridine instead of aqueous bases like NaOH or K₂CO₃.

  • Sterically Hindered Ester: If possible, use a more sterically hindered ester, such as a tert-butyl ester, which is less susceptible to nucleophilic attack.

  • Non-Aqueous Workup: During the workup, use a mild, non-aqueous quench, such as the addition of a stoichiometric amount of a weak acid in an organic solvent, before proceeding with an aqueous wash.

Problem 5: Reactivity of Nucleophilic Side Chains

Amino acids with side chains containing nucleophilic groups, such as the ε-amino group of lysine, the guanidinium group of arginine, or the imidazole ring of histidine, can compete with the α-amino group for the sulfonylating agent.[7][8]

Root Cause Analysis

These side-chain functional groups are nucleophilic and can react with the electrophilic sulfonyl chloride. The relative reactivity depends on the specific pKa of the functional group and the reaction pH. For example, the side-chain amine of lysine is often more nucleophilic than the α-amino group.

Mitigation Strategies & Protocols

As with hydroxyl groups, the most reliable approach is to use an orthogonal protecting group strategy.

Amino AcidSide-Chain GroupCommon Protecting Groups
Lysine ε-AminoBoc (tert-Butoxycarbonyl), Cbz (Carboxybenzyl)
Histidine ImidazoleTrt (Trityl), Boc
Arginine GuanidiniumPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)
Cysteine ThiolTrt (Trityl), Acm (Acetamidomethyl)

The selection of the protecting group should be based on its stability to the N-sulfonylation conditions and the ease of its subsequent removal without affecting the newly formed sulfonamide or the ester.

References

  • Epimerisation in Peptide Synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (2023). MDPI. Retrieved January 12, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). OUCI. Retrieved January 12, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube. Retrieved January 12, 2026, from [Link]

  • Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (2023). PubMed. Retrieved January 12, 2026, from [Link]

  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Sulfonylation of amino acid esters hydrochloride. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. (2025). PubMed Central. Retrieved January 12, 2026, from [Link]

  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. (n.d.). CHIMIA. Retrieved January 12, 2026, from [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved January 12, 2026, from [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (n.d.). Inorganic Chemistry. Retrieved January 12, 2026, from [Link]

  • Racemization in the Use of N -(9-(9-Phenylfluorenyl))Serine-Derived Cyclic Sulfamidates in the Synthesis of δ-Keto α-Amino Carboxylates and Prolines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of α -( N -Sulfonyl)amino Amides Derivatives Using Carbamoylsilanes as an Amide Source. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. Retrieved January 12, 2026, from [Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1993). PubMed. Retrieved January 12, 2026, from [Link]

  • Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. (1993). PubMed. Retrieved January 12, 2026, from [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Racemization Assays. (n.d.). Thieme. Retrieved January 12, 2026, from [Link]

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. (2015). Chemical Society Reviews. Retrieved January 12, 2026, from [Link]

  • Amino Acid Side Chain Modifiers. (n.d.). G-Biosciences. Retrieved January 12, 2026, from [Link]

  • Synthesis of 2-methyl-5-amino-4-oxo-3-sulfonyl esters as precursors of pseudodipeptides. (n.d.). Beilstein Archives. Retrieved January 12, 2026, from [Link]

  • Reactions of Amino Acids. (2021). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Synthesis of Sulfonopeptides. (2025). PubMed. Retrieved January 12, 2026, from [Link]

  • Active esters in the formation of ester bonds between amino acids and polymeric supports. (n.d.). Europe PMC. Retrieved January 12, 2026, from [Link]

  • Sildenafil. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Amino‐acid side chains and interactions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Organic sulfonic acid salts of amino acid esters and process for their preparation. (n.d.). Google Patents.
  • Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. (n.d.). JACS Au. Retrieved January 12, 2026, from [Link]

  • Interactions between charged amino acid residues within transmembrane helices in the sulfate transporter SHST1. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis of Amino Acids: N-Phthalimidomalonic Ester Synthesis Explained. (n.d.). Pearson. Retrieved January 12, 2026, from [Link]

  • The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Purification of N-(Phenylsulfonyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N-(Phenylsulfonyl)glycine Methyl Ester. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges encountered during its purification, providing troubleshooting guides and frequently asked questions (FAQs) to streamline your workflow and enhance the purity of your final product.

Introduction to Purification Challenges

This compound is a moderately polar compound whose purification can be complicated by the presence of structurally similar impurities, its susceptibility to hydrolysis, and its physical properties. Successful purification hinges on a clear understanding of the potential byproducts of its synthesis and the selection of an appropriate purification strategy, be it recrystallization or chromatography. This guide provides in-depth, field-proven insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common method involves the reaction of glycine methyl ester hydrochloride with benzenesulfonyl chloride in the presence of a base. Potential impurities include:

  • Unreacted Glycine Methyl Ester (or its hydrochloride salt): A highly polar starting material.

  • Unreacted Benzenesulfonyl Chloride: Can be hydrolyzed to benzenesulfonic acid during workup.

  • N-(Phenylsulfonyl)glycine: The corresponding carboxylic acid, formed by the hydrolysis of the methyl ester product during the reaction or purification. This is a very common and often problematic impurity.

  • Dipeptide Impurities: Small amounts of N-(phenylsulfonyl)glycyl-glycine methyl ester can form if the starting glycine methyl ester is not fully protonated or if the reaction conditions are not optimized.

Q2: My purified this compound appears oily or as a low-melting solid. What could be the cause?

A2: This is a common issue and can be attributed to several factors:

  • Residual Solvent: Incomplete removal of purification solvents (e.g., ethyl acetate, dichloromethane) can result in an oily product. Ensure thorough drying under high vacuum.

  • Presence of Impurities: Certain impurities can act as a eutectic contaminant, lowering the melting point of the final product. Re-purification may be necessary.

  • Polymorphism: While less common for this specific molecule, different crystalline forms can exhibit different physical properties.

Q3: Is this compound stable to hydrolysis?

A3: The methyl ester is susceptible to hydrolysis, particularly under basic conditions (e.g., during aqueous workup with bicarbonate or carbonate washes).[1] Acidic conditions can also promote hydrolysis, though generally at a slower rate for this type of ester. It is advisable to perform aqueous extractions at neutral or slightly acidic pH and to minimize prolonged exposure to aqueous solutions.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography is a viable option, especially for removing less polar impurities. However, for removing highly polar impurities like the hydrolyzed carboxylic acid, normal-phase silica gel chromatography is often more effective.

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Common Recrystallization Issues and Solutions
Problem Probable Cause(s) Troubleshooting Steps
Oiling out instead of crystallization The boiling point of the solvent is too high, or the compound is melting before it dissolves. High impurity levels can also contribute.* Try a lower-boiling point solvent system. * Ensure the compound is fully dissolved before cooling. * If impurities are high, consider a preliminary purification by column chromatography.
No crystal formation upon cooling Too much solvent was used, or the solution is supersaturated.* Concentrate the solution by carefully evaporating some of the solvent. * Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low recovery of the product The compound has significant solubility in the cold solvent. The incorrect solvent system was chosen.* Ensure the solution is thoroughly cooled in an ice bath before filtration. * Minimize the amount of cold solvent used to wash the crystals. * Re-evaluate the solvent system; a less polar solvent may be needed to precipitate more product.
Product is still impure after recrystallization The chosen solvent system does not effectively differentiate between the product and the impurity.* Try a different solvent system. A common and effective system for this class of compound is a mixture of ethyl acetate and a non-polar anti-solvent like hexanes or heptane.[2]
Experimental Protocol: Recrystallization
  • Solvent Selection: A mixture of ethyl acetate and hexanes is a good starting point.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add hexanes to the hot ethyl acetate solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Drying: Dry the crystals under high vacuum.

Troubleshooting Purification by Column Chromatography

Silica gel column chromatography is a standard method for purifying this compound, particularly for removing impurities with different polarities.

Common Column Chromatography Issues and Solutions
Problem Probable Cause(s) Troubleshooting Steps
Poor separation of product and impurities The mobile phase polarity is not optimal.* Develop a suitable mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf of ~0.3 for the product. A common eluent system is a gradient of ethyl acetate in hexanes.
Streaking or tailing of the product on the column The compound is interacting strongly with the acidic silica gel due to the presence of the sulfonamide and ester groups.* Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase to improve peak shape.
Product elutes with the solvent front The mobile phase is too polar.* Decrease the polarity of the mobile phase (i.e., reduce the percentage of ethyl acetate).
Product does not elute from the column The mobile phase is not polar enough.* Gradually increase the polarity of the mobile phase. A step gradient may be necessary.
Experimental Protocol: Silica Gel Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Loading: Load the sample onto the column.

  • Elution: Run the gradient, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow start Crude N-(Phenylsulfonyl)glycine Methyl Ester tlc TLC Analysis start->tlc recrystallization Recrystallization tlc->recrystallization < 5% Impurities (by TLC) column_chromatography Column Chromatography tlc->column_chromatography > 5% Impurities or Complex Mixture purity_check Purity Check (TLC, NMR, LC-MS) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% re_purify Re-purify purity_check->re_purify Purity < 98% re_purify->column_chromatography

Caption: Decision workflow for purification strategy.

Plausible Synthetic Route and Key Checkpoints

A likely and efficient synthesis of this compound is the reaction of glycine methyl ester hydrochloride with benzenesulfonyl chloride. Understanding this process is crucial for anticipating purification challenges.

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification glycine_ester Glycine Methyl Ester HCl Starting Material reaction Reaction Base (e.g., Triethylamine) Dichloromethane glycine_ester->reaction sulfonyl_chloride Benzenesulfonyl Chloride Starting Material sulfonyl_chloride->reaction workup Aqueous Workup Quench with water/dilute acid reaction->workup extraction Extraction Ethyl Acetate workup->extraction purification Purification Recrystallization or Chromatography extraction->purification product {N-(Phenylsulfonyl)glycine Methyl Ester | Final Product} purification->product

Caption: Plausible synthetic workflow.

During the workup, it is critical to control the pH to minimize hydrolysis of the ester. A wash with a mild acid (e.g., dilute HCl) can help remove any remaining base, followed by a brine wash to aid in phase separation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-Phenyl-N-(phenylsulfonyl)glycine.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Syntheses. Purification of linalool by column chromatography with isocratic elution. [Link]

  • Bornaghi, L. F., et al. (2005). N-(2-Nitrophenylsulfonyl)glycine methyl ester. Acta Crystallographica Section E: Crystallographic Communications, 61(2). [Link]

  • Reddit. (2025). Hydrolysis of chiral methyl ester. [Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]

  • Wikipedia. (2023). Glycine methyl ester hydrochloride. [Link]

Sources

Technical Support Center: Optimizing Reaction Time for N-(Phenylsulfonyl)glycine Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of N-(Phenylsulfonyl)glycine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency of this crucial chemical transformation. Here, we delve into the nuances of the reaction, providing not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers working on this synthesis.

Q1: My N-(Phenylsulfonyl)glycine esterification is incredibly slow. What are the primary factors I should investigate to increase the reaction rate?

A1: A slow reaction rate is a frequent challenge. The key factors to examine are:

  • Catalyst Choice and Concentration: The type and amount of acid catalyst are paramount. Stronger acids like sulfuric acid or tosic acid are commonly used.[1][2] Ensure you are using a sufficient catalytic amount. For some systems, newer catalysts like N-fluorobenzenesulfonimide (NFSi) under microwave irradiation have been shown to significantly reduce reaction times.[3]

  • Temperature: Increasing the reaction temperature will generally increase the rate of reaction. However, be mindful of potential side reactions or decomposition of your starting materials or product at elevated temperatures.[4][5]

  • Water Removal: Esterification is a reversible reaction that produces water as a byproduct.[1] The presence of water can drive the equilibrium back towards the starting materials, slowing down the net forward reaction.[1] Employing methods to remove water as it forms, such as a Dean-Stark apparatus or the use of molecular sieves, can significantly improve reaction speed and yield.[1][6]

  • Solvent: The choice of solvent can influence reaction kinetics. A solvent that is inert to the reaction conditions and allows for azeotropic removal of water (like toluene or benzene) is often preferred for Fischer esterification.[1]

Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions, and how can I minimize them?

A2: The formation of multiple products is a common issue. Potential side reactions include:

  • Decomposition: At excessively high temperatures, your starting material or product may decompose. Carefully control the reaction temperature.

  • Reaction with Solvent: If you are using a reactive solvent, it may participate in side reactions. Ensure your solvent is inert under the reaction conditions.

  • Aza-Michael Addition: In certain conditions, especially with unsaturated esters and specific reagents, side reactions like Aza-Michael addition can occur.[7] While not directly applicable to simple esterification, it highlights the importance of considering all reactive species.

  • N-Acylurea Formation: If using coupling agents like DCC for the esterification, a common side product is the N-acylurea, which results from the rearrangement of the O-acylisourea intermediate.[8]

To minimize these, consider optimizing the reaction temperature, ensuring the purity of your starting materials and solvent, and choosing the appropriate catalyst or coupling agent for your specific substrate.

Q3: How do I effectively monitor the progress of my N-(Phenylsulfonyl)glycine esterification?

A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[9] By spotting the reaction mixture alongside your starting material on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[10]

Part 2: Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions.

Issue 1: Low Yield Despite Complete Consumption of Starting Material

If your starting material is fully consumed but the desired ester is not the major product, consider the following:

  • Hydrolysis of the Ester: If there is excess water in your reaction mixture, the reverse reaction (hydrolysis) can become significant, leading to an equilibrium with a low concentration of the desired product.[1][11]

    • Solution: Ensure your reagents and solvent are anhydrous. Use a Dean-Stark trap or molecular sieves to remove water as it is formed.[1][6]

  • Product Degradation: The reaction conditions (e.g., high temperature, strong acid) might be degrading your product.

    • Solution: Try running the reaction at a lower temperature for a longer period. You can also explore milder catalysts.

  • Work-up Issues: The product may be lost during the extraction and purification steps.

    • Solution: Carefully review your work-up procedure. Ensure the pH is appropriate during extractions to keep your product in the organic layer. Consider alternative purification methods like column chromatography or recrystallization.[9][12]

Troubleshooting Flowchart

Caption: Troubleshooting Decision Tree for Esterification.

Part 3: Experimental Protocols

Here are detailed protocols for key experiments related to the esterification of N-(Phenylsulfonyl)glycine.

Protocol 1: General Procedure for Fischer Esterification

This protocol outlines a standard method for the acid-catalyzed esterification of N-(Phenylsulfonyl)glycine.

Materials:

  • N-(Phenylsulfonyl)glycine

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Anhydrous solvent (e.g., toluene)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add N-(Phenylsulfonyl)glycine and a 10-fold molar excess of the desired anhydrous alcohol.

  • Add an appropriate anhydrous solvent such as toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization.[9]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine N-(Phenylsulfonyl)glycine, excess alcohol, and solvent B Add acid catalyst A->B C Heat to reflux with Dean-Stark trap B->C D Monitor by TLC C->D E Cool and neutralize with NaHCO3 D->E Reaction Complete F Extract with organic solvent E->F G Wash with brine and dry F->G H Concentrate in vacuo G->H I Column Chromatography or Recrystallization H->I J Pure Ester I->J

Caption: Fischer Esterification Workflow.

Part 4: Data Presentation

Table 1: Influence of Catalyst on Reaction Time

The following table summarizes the typical effect of different acid catalysts on the reaction time for the esterification of a generic carboxylic acid. This provides a relative comparison to guide your catalyst selection.

CatalystTypical Concentration (mol%)Relative Reaction TimeNotes
Sulfuric Acid (H₂SO₄)1-5FastStrong acid, can sometimes lead to charring at high temperatures.
p-Toluenesulfonic Acid (TsOH)2-10Moderate to FastSolid, easier to handle than sulfuric acid.
N-Fluorobenzenesulfonimide (NFSi)5-10Very Fast (with MW)Requires microwave irradiation for optimal performance.[3][13]
Silica Gel Sulfonic AcidVariesModerateHeterogeneous catalyst, easily removed by filtration.[14]

Part 5: Scientific Integrity and Logic

The esterification of N-(Phenylsulfonyl)glycine, a derivative of the non-proteinogenic amino acid N-phenylglycine, is a fundamental reaction in the synthesis of various bioactive molecules and therapeutic agents.[9] The reaction typically follows the Fischer-Speier esterification mechanism, an acid-catalyzed nucleophilic acyl substitution.[1]

The mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[1]

Understanding this mechanism is key to optimizing the reaction. The reversible nature of each step underscores the importance of removing water to drive the equilibrium towards the product side, in accordance with Le Chatelier's principle.[1] The rate of the reaction is influenced by the concentration of the protonated carboxylic acid, which is dependent on the strength and concentration of the acid catalyst. Furthermore, steric hindrance around the carboxylic acid and the alcohol can affect the rate of the nucleophilic attack, although for glycine derivatives, this is generally not a major impediment.[15]

References

  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol - Benchchem.
  • Effect of esterification temperature (esterification stage, N2 protected at 200–240 °C under atmospheric pressure - ResearchGate.
  • Kinetics, Mechanism and Novel Methods Of Esterification - ijarsct.
  • Synthesis Protocol for N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note for Researchers - Benchchem.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Esterification of Glycine - Chemistry Stack Exchange.
  • Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety.
  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables - ResearchGate.
  • Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data - MDPI.
  • Esterification/Amidation Problems : r/Chempros - Reddit.
  • Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the nature of substituents - PubMed.
  • HPLC analysis of fatty acyl-glycine in the aqueous methanesulfonic acid hydrolysates of N-terminally fatty acylated peptides - PubMed.
  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide - MDPI.
  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents.
  • Side Reactions During the Homogeneous Esterification of Starch with Unsaturated Cinnamic Acid Derivatives in Molten Imidazole - Lenzing.
  • Revision Notes - Esterification Reactions with Alcohols | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl.
  • Application Notes and Protocols for the Purification of N-Phenyl-N-(phenylsulfonyl)glycine - Benchchem.
  • Reactions of Esters - Chemistry LibreTexts.

Sources

Technical Support Center: Troubleshooting Low Yield in Sulfonamide N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. By understanding the underlying chemical principles, you can systematically troubleshoot your experiments for improved outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the N-alkylation of sulfonamides in a question-and-answer format.

Issue 1: Low to No Conversion of the Starting Sulfonamide

Question: My N-alkylation reaction is showing very low conversion to the desired product, with the starting sulfonamide remaining largely unreacted. What are the likely causes and how can I address this?

Answer: Low conversion in sulfonamide N-alkylation typically points to one or more of the following factors: inefficient deprotonation of the sulfonamide, low reactivity of the electrophile, or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

The N-H proton of a sulfonamide is acidic, but its pKa can vary significantly depending on the substituents.[1][2] Effective deprotonation to form the nucleophilic sulfonamide anion is the first critical step.

  • Weak Base Selection: The choice of base is paramount. If you are using a weak base such as potassium carbonate (K₂CO₃) and observing poor conversion, it may not be strong enough to deprotonate your specific sulfonamide efficiently.[3][4]

    • Solution: Consider switching to a stronger base. For traditional alkylations with alkyl halides, bases like sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often more effective.[3]

  • Base-Substrate Mismatch: The optimal base can also depend on the alkylation method. For instance, in manganese-catalyzed "borrowing hydrogen" reactions using alcohols as alkylating agents, K₂CO₃ can be highly effective, while stronger bases like KOH and KOt-Bu may lead to lower yields.[4]

  • Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a practical rate.[3] Thermal alkylation with trichloroacetimidates, for example, often necessitates refluxing in a solvent like toluene.[5][6]

    • Solution: If your reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for potential decomposition.

  • Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing reaction rates.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and THF are commonly employed for N-alkylation with alkyl halides as they effectively solvate the cation of the base, leaving the sulfonamide anion more nucleophilic.[3]

    • "Borrowing Hydrogen" & Other Methods: In manganese-catalyzed borrowing hydrogen reactions, xylenes have been shown to be effective.[4] For thermal alkylations with trichloroacetimidates, toluene is a suitable choice.[5][6]

  • Electron-Withdrawing Groups: Sulfonamides bearing strong electron-withdrawing groups on the aryl ring (e.g., 4-nitro, 4-cyano) can be less nucleophilic, resulting in lower yields or no reaction under certain conditions.[3][7]

  • Steric Hindrance: Significant steric bulk on either the sulfonamide or the alkylating agent can dramatically slow down the reaction rate.[3][5] For instance, N-substituted sulfonamides generally exhibit lower reactivity in some methods.[6]

Issue 2: Formation of N,N-Dialkylated Byproduct

Question: My reaction is producing a significant amount of the N,N-dialkylated sulfonamide, reducing the yield of my desired mono-alkylated product. How can I suppress this side reaction?

Answer: The formation of N,N-dialkylated products is a common challenge, especially with primary sulfonamides. Here are several strategies to enhance mono-alkylation selectivity:

  • Control Stoichiometry: Avoid using a large excess of the alkylating agent. A stoichiometric amount or a slight excess (e.g., 1.1–1.5 equivalents) is generally recommended.[3]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, thus favoring mono-alkylation.[3]

  • Choice of Base and Solvent: The reaction conditions can influence the relative rates of mono- and di-alkylation. Experimenting with different bases and solvents may be necessary to optimize for the desired product.

Issue 3: Competing O-Alkylation

Question: I am observing the formation of an O-alkylated byproduct. What causes this and how can I prevent it?

Answer: O-alkylation of the sulfonyl group is a less common but possible side reaction, leading to the formation of a sulfonate ester. This is more likely to occur with "hard" alkylating agents.

  • Hard and Soft Acid-Base (HSAB) Theory: The sulfonamide anion has two nucleophilic sites: the nitrogen and the oxygen atoms. According to HSAB theory, "hard" electrophiles tend to react with the "hard" oxygen atom, while "soft" electrophiles favor the "soft" nitrogen atom.

    • Solution: If O-alkylation is a problem, consider using a "softer" alkylating agent. For example, switching from a dimethyl sulfate (a hard electrophile) to an alkyl iodide (a softer electrophile) may favor N-alkylation.

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution(s)
Low/No Conversion Weak baseUse a stronger base (e.g., NaH, KHMDS, DBU).[3]
Low reaction temperatureGradually increase the temperature.[3]
Inappropriate solventSwitch to a suitable polar aprotic solvent (e.g., DMF, DMSO, THF).[3]
Steric hindranceConsider alternative, less hindered starting materials or a different synthetic route.[3][5]
Electron-deficient sulfonamideUse more forcing reaction conditions or a more reactive alkylating agent.[3][7]
N,N-Dialkylation Excess alkylating agentUse a stoichiometric amount or a slight excess (1.1-1.5 eq).[3]
Rapid addition of alkylating agentAdd the alkylating agent slowly to the reaction mixture.[3]
O-Alkylation Use of a "hard" alkylating agentSwitch to a "softer" alkylating agent (e.g., from a sulfate to an iodide).

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Sulfonamide with an Alkyl Halide

This protocol provides a starting point for the N-alkylation of a primary sulfonamide using a strong base.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary sulfonamide (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the sulfonamide.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Fukuyama-Mitsunobu N-Alkylation

The Mitsunobu reaction is an alternative for the N-alkylation of sulfonamides, particularly useful for secondary alcohols where an Sₙ2 reaction with the corresponding halide would be difficult.[10][11]

  • Preparation: To a solution of the sulfonamide (1.0 equivalent), a primary or secondary alcohol (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF, cool to 0 °C.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[8][9]

  • Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Deprotonation 1. Evaluate Deprotonation (Base Strength & pKa) Start->Check_Deprotonation Check_Conditions 2. Assess Reaction Conditions (Temp, Solvent, Time) Check_Deprotonation->Check_Conditions Base is adequate Stronger_Base Action: Use Stronger Base (e.g., NaH, KHMDS) Check_Deprotonation->Stronger_Base Base too weak Check_Substrates 3. Analyze Substrates (Sterics, Electronics) Check_Conditions->Check_Substrates Conditions are optimal Optimize_Temp Action: Increase Temperature Check_Conditions->Optimize_Temp Temp too low Change_Solvent Action: Change Solvent (e.g., DMF, THF) Check_Conditions->Change_Solvent Solvent unsuitable Alternative_Route Action: Consider Alternative Route (e.g., Mitsunobu) Check_Substrates->Alternative_Route Substrates unreactive

Caption: A logical workflow for troubleshooting low yields in sulfonamide alkylation.

General Sulfonamide N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Sulfonamide Sulfonamide (R-SO2NHR') Deprotonation Deprotonation (Formation of Anion) Sulfonamide->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Deprotonation Alkylation Alkylation (Addition of R''-X) Deprotonation->Alkylation Quench Quench Reaction Alkylation->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product N-Alkylated Sulfonamide (R-SO2NR'R'') Purification->Product

Sources

Technical Support Center: Degradation of N-(Phenylsulfonyl)glycine Methyl Ester During Workup

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability and degradation of N-(Phenylsulfonyl)glycine Methyl Ester during experimental workup procedures. As Senior Application Scientists, we aim to provide not only solutions but also the underlying chemical principles to empower your research.

Introduction

This compound is a key building block in medicinal chemistry and drug development.[1][2] However, its stability can be a concern during aqueous workups and purification, leading to reduced yields and the generation of impurities. This guide will address the common challenges and provide robust protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for this compound during workup?

A1: The two primary degradation pathways for this compound are hydrolysis of the methyl ester and cleavage of the sulfonamide bond.

  • Ester Hydrolysis: This is the most common degradation route, particularly under aqueous acidic or basic conditions, yielding N-(Phenylsulfonyl)glycine.[3]

  • Sulfonamide Cleavage: While generally more stable than the ester, the sulfonamide bond can be susceptible to cleavage under harsh acidic or basic conditions, leading to the formation of benzenesulfonic acid and glycine methyl ester.[4][5]

Q2: How does pH affect the stability of the ester and sulfonamide functionalities?

A2: Both the ester and sulfonamide groups exhibit pH-dependent stability.

  • Ester Group: The methyl ester is susceptible to both acid-catalyzed and base-promoted hydrolysis.[6][7] Basic conditions (saponification) are particularly effective at promoting irreversible hydrolysis.

  • Sulfonamide Group: Sulfonamides are generally more stable in neutral to alkaline conditions and more prone to degradation under acidic conditions.[4][8] However, strong basic conditions can also promote hydrolysis, especially with electron-withdrawing groups on the phenyl ring.[4]

Q3: Can the choice of solvent during workup influence degradation?

A3: Absolutely. The use of protic solvents, especially in combination with acidic or basic conditions, can facilitate hydrolysis. For instance, using methanol with a strong base can lead to transesterification if any hydrolysis of the methyl ester occurs, though this is less of a concern than outright hydrolysis to the carboxylic acid.[9] The presence of water is a key factor in hydrolysis.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup of reactions involving this compound.

Issue 1: Low yield of the desired ester after aqueous workup.

Possible Cause 1.1: Hydrolysis of the methyl ester during acidic or basic washes.

  • Explanation: Washing the organic layer containing your product with aqueous acid or base can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid.[3] This is a common issue, as acid and base washes are frequently used to remove unreacted starting materials or byproducts.

  • Recommended Protocol:

    • Neutral Washes: If possible, wash the organic layer with a neutral solution like saturated aqueous sodium chloride (brine) to remove water-soluble impurities without altering the pH.

    • Mild Bicarbonate Wash: If an acidic impurity needs to be removed, use a cold, dilute solution of sodium bicarbonate (e.g., 5% w/v) and minimize the contact time. Immediately follow with a brine wash.

    • Avoid Strong Acids and Bases: Refrain from using strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) for washing if at all possible.[10]

Possible Cause 1.2: Prolonged exposure to aqueous conditions.

  • Explanation: Even at neutral pH, prolonged contact with water can lead to slow hydrolysis of the ester.

  • Troubleshooting Steps:

    • Minimize the duration of the aqueous workup.

    • Ensure efficient phase separation to avoid carrying excess water into the organic layer.

    • Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

Issue 2: Presence of N-(Phenylsulfonyl)glycine as a major byproduct.

Possible Cause 2.1: Saponification during basic workup.

  • Explanation: The presence of a significant amount of the carboxylic acid byproduct strongly indicates that the methyl ester has been hydrolyzed. This is particularly prevalent if a basic workup (e.g., washing with NaOH or KOH) was employed.[11]

  • Workflow for Minimizing Saponification:

start Reaction Mixture in Organic Solvent wash1 Wash with Saturated Ammonium Chloride (if necessary) start->wash1 Quench reaction wash2 Wash with Water wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry over Anhydrous Na2SO4 wash3->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: Recommended neutral workup protocol.

Issue 3: Unexpected byproducts observed by LC-MS or NMR.

Possible Cause 3.1: Cleavage of the sulfonamide bond.

  • Explanation: While less common than ester hydrolysis, harsh acidic conditions can lead to the cleavage of the N-S bond.[4][12] This would result in the formation of glycine methyl ester and benzenesulfonic acid.

  • Preventative Measures:

    • Avoid the use of strong, non-volatile acids during workup. If an acid is required, consider a milder, volatile acid like acetic acid that can be removed under vacuum.

    • If purification by chromatography is necessary, ensure the silica gel is not acidic. This can be mitigated by using a neutral silica gel or by adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent.

Data Summary

Functional GroupConditions Promoting DegradationPrimary Degradation Product(s)
Methyl Ester Aqueous Acid (e.g., HCl)[7][10], Aqueous Base (e.g., NaOH, LiOH)[9]N-(Phenylsulfonyl)glycine
Sulfonamide Strong Aqueous Acid (e.g., refluxing HCl)[4][12]Benzenesulfonic acid, Glycine methyl ester

Recommended Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Degradation
  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • If the reaction was conducted in a water-miscible solvent (e.g., THF, acetone), concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (if the reaction was acidic). Use with caution and for a minimal duration.

    • Water.

    • Saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate).

Protocol 2: Workup for Reactions Sensitive to Both Acid and Base
  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Proceed with purification.

Mechanistic Insights

Ester Hydrolysis Mechanisms

The degradation of the methyl ester can proceed through two primary pathways, both involving a tetrahedral intermediate.

Base-Promoted Hydrolysis (Saponification)

Ester Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Tetrahedral_Intermediate->Ester - OH⁻ Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid - OCH₃⁻ Carboxylate Carboxylate Carboxylic_Acid->Carboxylate + OCH₃⁻ Methanol Methanol

Caption: Base-promoted ester hydrolysis.

Acid-Catalyzed Hydrolysis

Ester Ester Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ Protonated_Ester->Ester - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Acid Protonated Carboxylic Acid Tetrahedral_Intermediate->Protonated_Acid - CH₃OH Carboxylic_Acid Carboxylic Acid Protonated_Acid->Carboxylic_Acid - H⁺

Sources

Technical Support Center: Purification of N-(Phenylsulfonyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(Phenylsulfonyl)glycine Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on robust and reproducible methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: Residual glycine methyl ester and benzenesulfonyl chloride are common. Their presence is typically due to incomplete reaction or incorrect stoichiometry.

  • Hydrolysis Product: N-(Phenylsulfonyl)glycine, the corresponding carboxylic acid, is a frequent impurity. It arises from the hydrolysis of the methyl ester during the reaction or aqueous work-up, especially under basic or acidic conditions.[1][2]

  • Di-sulfonated Glycine: Although less common, the formation of a di-sulfonated by-product at the nitrogen of the glycine methyl ester is possible, particularly if strong bases are used.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., pyridine, dichloromethane, ethyl acetate) and reagents like pyridine used to scavenge HCl can be present in the crude product.[3][4]

Q2: How can I quickly assess the purity of my crude product before proceeding with a large-scale purification?

A2: A quick purity assessment is crucial to select the appropriate purification strategy. Thin-Layer Chromatography (TLC) is an invaluable technique for this purpose.[5]

  • Procedure: Dissolve a small sample of your crude material in a suitable solvent (e.g., ethyl acetate). Spot it on a silica gel TLC plate alongside the starting materials (if available). Develop the plate using a solvent system such as a mixture of hexanes and ethyl acetate.

  • Interpretation: The number of spots will give you a qualitative idea of the number of components in your mixture. The relative Rf values will indicate the polarity of the impurities. For instance, the hydrolyzed carboxylic acid impurity will have a much lower Rf (be more polar) than the desired methyl ester product.

Q3: What analytical techniques are recommended for final purity confirmation and characterization?

A3: For definitive purity analysis and structural confirmation, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment.[5][6] A reversed-phase C18 column with a water/acetonitrile gradient is a good starting point. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the purified product and identifying any co-eluting impurities.[7]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.

Troubleshooting Purification Workflows

Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like this compound, provided a suitable solvent is identified.[8][9]

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is common with impure samples, as impurities can depress the melting point.

  • Troubleshooting Steps:

    • Add more solvent: The concentration of the solute might be too high. Add a small amount of hot solvent to dissolve the oil.

    • Lower the crystallization temperature: Allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization.

    • Change the solvent system: A binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective.[8] A common example is ethanol/water.

Issue 2: Poor recovery of the purified product.

  • Causality: This can be due to using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Pre-heat the filtration apparatus: To prevent premature crystallization, warm the funnel and receiving flask before hot filtration.

    • Cool the filtrate thoroughly: Ensure the filtrate is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[8][10]

Issue 1: Poor separation of the product from an impurity.

  • Causality: The chosen eluent system may not have the optimal polarity to resolve the components.

  • Troubleshooting Steps:

    • Optimize the eluent system using TLC: Before running the column, test different solvent mixtures (e.g., varying ratios of hexanes/ethyl acetate) by TLC to find the system that gives the best separation between the desired product and the impurities.

    • Use a shallower solvent gradient: If using gradient elution, a slower, more gradual increase in polarity can improve resolution.

    • Consider a different stationary phase: While silica gel is most common, other stationary phases like alumina might offer different selectivity.

Issue 2: The product elutes too quickly or not at all.

  • Causality: The eluent is either too polar (product elutes too quickly) or not polar enough (product remains on the column).

  • Troubleshooting Steps:

    • Adjust eluent polarity: If the product elutes too quickly, decrease the polarity of the eluent (e.g., increase the proportion of hexanes). If it doesn't elute, increase the polarity (e.g., increase the proportion of ethyl acetate).

    • Dry loading: If the crude product has poor solubility in the eluent, it can be adsorbed onto a small amount of silica gel and then loaded onto the column. This "dry loading" technique often improves resolution.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for purifying this compound from less polar impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Induce Crystallization: While stirring, slowly add water dropwise to the hot ethanolic solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography

This protocol is effective for separating the product from both more and less polar impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexanes/ethyl acetate) and pack it into a glass column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial, less polar solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., to 7:3 hexanes/ethyl acetate) to elute the desired product.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Purification MethodTypical Impurities RemovedExpected PurityExpected Recovery
RecrystallizationLess polar and some more polar impurities>98%70-90%
Column ChromatographyWide range of polar and non-polar impurities>99%60-85%

Visualization of Workflows

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Analysis & Product Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Quick Purity Check Recrystallization Recrystallization TLC Analysis->Recrystallization High Crystallinity Few Impurities ColumnChromatography Column Chromatography TLC Analysis->ColumnChromatography Complex Mixture Polar Impurities Pure Product Pure Product Recrystallization->Pure Product ColumnChromatography->Pure Product HPLC_NMR_MS HPLC / NMR / MS Pure Product->HPLC_NMR_MS Purity & Structure Confirmation

Caption: Decision workflow for purifying crude this compound.

Recrystallization_Troubleshooting Start Crude Product in Hot Solvent OilingOut Compound 'Oils Out' Start->OilingOut PoorRecovery Poor Recovery Start->PoorRecovery AddSolvent Add more hot solvent OilingOut->AddSolvent Too Concentrated SlowCool Cool slowly / Seed OilingOut->SlowCool Cooling Too Fast ChangeSolvent Use binary solvent system OilingOut->ChangeSolvent Unsuitable Solvent MinimizeSolvent Use minimum solvent PoorRecovery->MinimizeSolvent Too Much Solvent PreheatFunnel Pre-heat filtration apparatus PoorRecovery->PreheatFunnel Premature Crystallization ThoroughCool Cool filtrate thoroughly PoorRecovery->ThoroughCool Incomplete Crystallization Crystals Pure Crystals Formed AddSolvent->Crystals SlowCool->Crystals ChangeSolvent->Crystals MinimizeSolvent->Crystals PreheatFunnel->Crystals ThoroughCool->Crystals

Caption: Troubleshooting guide for the recrystallization process.

References

  • Pharmaffiliates. Sulfonamide-impurities. [Link]

  • ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide... | Download Scientific Diagram. [Link]

  • ResearchGate. (PDF) N-(2-Nitrophenylsulfonyl)glycine methyl ester. [Link]

  • Research Journal of Pharmacy and Technology. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]

  • Organic Syntheses. A fritted chromatography column.... [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. [Link]

  • Wikipedia. Sulfonamide. [Link]

  • ResearchGate. (PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester. [Link]

  • Reddit. Hydrolysis of chiral methyl ester : r/Chempros. [Link]

  • Jennychem. This compound. [Link]

  • Google Patents. A kind of preparation method of high-purity glycine ester hydrochloride.
  • NIH. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Google Patents. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • NIH. Glycine methyl ester hydrochloride. [Link]

  • SIELC Technologies. Separation of Glycine, N-methyl-, methyl ester, hydrochloride on Newcrom R1 HPLC column. [Link]

  • Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.. [Link]

  • ResearchGate. Kinetics of hydrolysis of the coordinated glycine methyl ester at different temperatures in aqueous solution.. [Link]

  • ResearchGate. Kinetics of hydrolysis of the coordinated glycine methyl ester at... | Download Table. [Link]

Sources

Technical Support Center: Alternative Catalysts for N-(Phenylsulfonyl)glycine Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-(Phenylsulfonyl)glycine Methyl Ester. This guide is designed for researchers, scientists, and professionals in drug development seeking to explore alternative catalytic systems for this important synthetic transformation. We will delve into the nuances of traditional and modern catalytic approaches, providing not only step-by-step protocols but also the underlying scientific principles, troubleshooting guides, and frequently asked questions to ensure your experimental success.

Introduction: The Need for Greener and More Efficient Syntheses

This compound is a valuable building block in medicinal chemistry. The traditional synthesis, often employing pyridine as a base and catalyst, is effective but presents challenges related to its unpleasant odor, toxicity, and difficulties in removal during workup.[1] This has spurred the development of alternative catalysts that are more environmentally benign, efficient, and offer milder reaction conditions. This guide will explore Lewis acid and organocatalytic systems as viable alternatives, providing a comparative analysis to aid in your catalyst selection.

I. Traditional Synthesis: A Baseline for Comparison

The conventional method for the synthesis of this compound involves the reaction of glycine methyl ester hydrochloride with benzenesulfonyl chloride in the presence of a base like pyridine.

Experimental Protocol: Pyridine-Catalyzed Synthesis

This protocol is adapted from the synthesis of the closely related N-Phenyl-N-(phenylsulfonyl)glycine.[1]

Materials:

  • Glycine methyl ester hydrochloride

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Cool the suspension in an ice bath.

  • Add pyridine (2.2 eq) to the suspension.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture via a dropping funnel.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Separate the organic layer and wash it sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

II. Lewis Acid Catalysis: A Step Towards Milder Conditions

Lewis acids have emerged as effective catalysts for a variety of organic transformations, including the synthesis of sulfonamides. They function by activating the sulfonylating agent, making it more susceptible to nucleophilic attack. Several Lewis acids such as ZnCl₂, MoCl₅, and TiCl₄ have been shown to catalyze N-acylation of sulfonamides efficiently.[2]

Proposed Experimental Protocol: ZnCl₂-Catalyzed Synthesis

This proposed protocol is based on the successful use of ZnCl₂ in related N-acylation reactions.[2]

Materials:

  • Glycine methyl ester hydrochloride

  • Benzenesulfonyl chloride

  • Zinc chloride (ZnCl₂), anhydrous

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of glycine methyl ester hydrochloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetonitrile (ACN), add benzenesulfonyl chloride (1.05 eq).

  • Add anhydrous zinc chloride (0.1 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting and FAQs for Lewis Acid Catalysis

Q1: The reaction is sluggish or incomplete. What could be the issue?

A1:

  • Catalyst Inactivation: Lewis acids are sensitive to moisture. Ensure that all your reagents and solvents are anhydrous. The use of freshly dried ZnCl₂ is recommended.

  • Insufficient Catalyst Loading: While catalytic amounts are required, the optimal loading can vary. Consider a slight increase in the catalyst amount (e.g., from 10 mol% to 15 mol%).

  • Inadequate Activation: The choice of Lewis acid is crucial. If ZnCl₂ is ineffective, a stronger Lewis acid like TiCl₄ might be necessary, although this may require stricter anhydrous conditions and lower temperatures to avoid side reactions.

Q2: I am observing significant hydrolysis of the methyl ester.

A2: This can occur during the aqueous workup, especially if the conditions are too acidic or basic for a prolonged period.

  • Minimize the time the reaction mixture is in contact with aqueous acid or base.

  • Use a milder workup procedure, for example, washing with a saturated solution of ammonium chloride instead of 1M HCl.

  • Ensure the reaction is run under strictly anhydrous conditions to prevent hydrolysis during the reaction itself.

Q3: What are the common side products in this reaction?

A3:

  • Bis-sulfonylation: Reaction of the product with another molecule of benzenesulfonyl chloride. This is less likely with the secondary amine of glycine but can occur under harsh conditions. Using a slight excess of the amino ester can help minimize this.

  • Hydrolysis products: Benzenesulfonic acid from the hydrolysis of benzenesulfonyl chloride, and N-(phenylsulfonyl)glycine from the hydrolysis of the product ester.

Q4: How do I effectively remove the Lewis acid catalyst after the reaction?

A4: Most common Lewis acids like ZnCl₂ can be removed during the aqueous workup. The washing steps with dilute acid and brine are usually sufficient to partition the metal salts into the aqueous phase.

III. Organocatalysis: A Metal-Free Approach

Organocatalysis offers an attractive metal-free alternative for the synthesis of complex molecules. While direct organocatalytic N-sulfonylation of amino esters is a developing area, the principles of activating either the nucleophile or the electrophile can be applied. For instance, chiral amine catalysts have been used for the N-alkylation of sulfonamides.[3] A plausible organocatalytic approach for this synthesis would involve the use of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP) or a strong, non-nucleophilic organic base.

Proposed Experimental Protocol: DMAP-Catalyzed Synthesis

This proposed protocol utilizes the nucleophilic catalysis of DMAP, which is known to accelerate acylation and related reactions.

Materials:

  • Glycine methyl ester hydrochloride

  • Benzenesulfonyl chloride

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) to neutralize the hydrochloride and act as a base.

  • Add a catalytic amount of DMAP (0.1 eq).

  • To this mixture, add benzenesulfonyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup the reaction by washing with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting and FAQs for Organocatalysis

Q1: The reaction is not proceeding to completion even after prolonged stirring.

A1:

  • Catalyst Loading: The catalytic efficiency of DMAP can be substrate-dependent. You may need to increase the catalyst loading to 20 mol% or higher.

  • Base Strength: Triethylamine might not be a strong enough base to facilitate the reaction efficiently. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. Try a more polar aprotic solvent like acetonitrile.

Q2: I am getting a complex mixture of products.

A2: This could be due to side reactions.

  • DMAP-related byproducts: Under certain conditions, DMAP can react with the sulfonyl chloride to form a stable pyridinium salt that might lead to other reactions. Ensure the reaction temperature is controlled.

  • Decomposition: Some organocatalysts can be sensitive to the reaction conditions. Ensure the purity of your catalyst and reagents.

Q3: How do I remove the organocatalyst and other reagents during workup?

A3:

  • DMAP and TEA: Both are basic and can be effectively removed by washing the organic layer with dilute acid (e.g., 1M HCl).

  • DBU: If used, it can also be removed by an acidic wash, although it is a stronger base and may require more thorough washing.

IV. Comparative Analysis of Catalytic Systems

Parameter Traditional (Pyridine) Lewis Acid (ZnCl₂) Organocatalyst (DMAP)
Catalyst Pyridine (Base/Catalyst)ZnCl₂DMAP
Conditions Room TemperatureRoom Temperature0 °C to Room Temperature
Solvent DCMAcetonitrileDCM
Advantages Well-established methodMilder conditions, avoids pyridineMetal-free, mild conditions
Disadvantages Use of toxic and odorous pyridine, difficult workupRequires anhydrous conditions, potential for ester hydrolysisPotentially slower reaction rates, catalyst cost
Workup Acid/base washesAqueous workup to remove catalystAcid wash to remove catalyst

V. Visualizing the Workflow

General Synthetic Workflow

G cluster_start Starting Materials cluster_catalyst Catalytic System Glycine Glycine Methyl Ester Hydrochloride Reaction N-Sulfonylation Reaction Glycine->Reaction BSC Benzenesulfonyl Chloride BSC->Reaction Catalyst Alternative Catalyst (e.g., ZnCl2, DMAP) Catalyst->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography/ Recrystallization) Workup->Purification Product N-(Phenylsulfonyl)glycine Methyl Ester Purification->Product

Caption: General workflow for the synthesis of this compound.

Proposed Lewis Acid Catalytic Cycle

G catalyst ZnCl2 activated_complex [PhSO2Cl---ZnCl2] Activated Complex catalyst->activated_complex Coordination sulfonyl_chloride PhSO2Cl sulfonyl_chloride->activated_complex product N-(Phenylsulfonyl)glycine Methyl Ester activated_complex->product hcl HCl activated_complex->hcl Release amino_ester Glycine Methyl Ester amino_ester->activated_complex Nucleophilic Attack product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for ZnCl₂-catalyzed N-sulfonylation.

References

  • Reddy, P. G., et al. (2007). A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis. Tetrahedron Letters, 48(42), 7579-7582.
  • Bhatt, S., et al. (2023). Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium. Organic & Biomolecular Chemistry, 21(27), 5547-5552. [Link]

  • Wang, G., et al. (2020). Organocatalytic asymmetric N-sulfonyl amide C-N bond activation to access axially chiral biaryl amino acids. Nature Communications, 11(1), 987. [Link]

  • IdUS. (2021). Organocatalytic Applications of Sulfonyl Squaramides in Anion‐Recognition Strategies. [Link]

  • Yao, L., et al. (2019). Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. Nature Communications, 10(1), 3061. [Link]

  • CHIMIA. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]

  • Organic Syntheses. (1993). n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. [Link]

  • ResearchGate. (2005). N-(2-Nitrophenylsulfonyl)glycine methyl ester. [Link]

  • Paz, F. A. A., et al. (2009). Glycine methyl ester hydrochloride. [Link]

  • Olofsson, J., et al. (2017). Transition Metal-Free N-Arylation of Amino Acid Esters with Diaryliodonium Salts. European Journal of Organic Chemistry, 2017(1), 177-184. [Link]

  • Zhang, Z., et al. (2015). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Nature Communications, 6(1), 8820. [Link]

  • Manna, S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21356-21363. [Link]

  • MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Organic Chemistry Portal. (2020). Sulfonamide synthesis by aminosulfonylation. [Link]

  • Adebayo, S. A., et al. (2024). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Current Organic Chemistry, 28. [Link]

  • Organic Syntheses. (1966). PEPTIDE SYNTHESIS WITH N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE. [Link]

  • J-GLOBAL. (n.d.). N-[N-(Benzyloxycarbonyl)glycyl]glycine methyl ester. [Link]

  • Google Patents. (2017). Synthesis method of L-glycine methyl ester salt product.
  • Google Patents. (2017). A kind of preparation method of high-purity glycine ester hydrochloride.
  • MDPI. (2023). Lewis Acid-Base Adducts of α-Amino Acid-Derived Silaheterocycles and N-Methylimidazole. [Link]

  • MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. [Link]

Sources

Technical Support Center: N-(Phenylsulfonyl)glycine Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving N-(Phenylsulfonyl)glycine Methyl Ester. This center is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of synthesizing and utilizing this important building block. My goal is to provide you with not just protocols, but the underlying chemical principles that govern success, with a specific focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Here, we address the high-level questions that frequently arise during the synthesis of this compound and related sulfonamides.

Q1: What is the fundamental role of the solvent in the N-sulfonylation of glycine methyl ester?

A1: The solvent does more than just dissolve the reactants; it actively influences the reaction rate and outcome. The N-sulfonylation of glycine methyl ester with phenylsulfonyl chloride proceeds via a mechanism analogous to a nucleophilic substitution (SN2-type) reaction.[1][2] The solvent's primary roles are to:

  • Solubilize Reactants: Ensure the glycine methyl ester (often used as its hydrochloride salt) and phenylsulfonyl chloride are in the same phase to react.[3]

  • Stabilize Intermediates: The polarity of the solvent can stabilize or destabilize the transition state of the reaction.[4][5]

  • Mediate Reactivity: Solvents can interact with the amine nucleophile, either enhancing or diminishing its reactivity.[6][7]

Q2: How do I choose the "best" solvent for my reaction?

A2: The "best" solvent is a balance between reactant solubility and maximizing the nucleophilicity of the amine. For this SN2-like reaction, polar aprotic solvents are generally the superior choice.[6][8][9][10]

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, DMF, DMSO): These solvents are polar enough to dissolve the reactants but lack acidic protons.[7] They do not form strong hydrogen-bond "cages" around the amine nucleophile, leaving it more "free" and reactive.[3][7] This leads to a faster reaction rate.[6][7]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess acidic protons (O-H, N-H) and can solvate both the amine nucleophile and the electrophile. However, they form strong hydrogen bonds with the amine, creating a "solvent cage" that must be broken for the reaction to proceed.[3][7][9] This significantly reduces the amine's nucleophilicity and slows the reaction rate.[7][9] While sometimes used in specific protocols like the Schotten-Baumann reaction, they generally lead to slower reactions and increase the risk of hydrolyzing the reactive phenylsulfonyl chloride.[11][12]

Q3: What are the most common issues directly linked to improper solvent choice?

A3: Improper solvent selection is a primary driver of several common experimental failures:

  • Low or No Yield: Using a nonpolar solvent may fail to dissolve the reactants, preventing the reaction. Using a polar protic solvent can slow the reaction so much that it appears not to work under standard conditions.[6][12]

  • Hydrolysis of Phenylsulfonyl Chloride: The presence of water, either as the solvent or as a contaminant in protic solvents, leads to the rapid hydrolysis of phenylsulfonyl chloride to the unreactive phenylsulfonic acid.[10][12][13] This is a major cause of low yield.

  • Difficult Workup: Using high-boiling point solvents like DMF or DMSO can complicate product isolation compared to lower-boiling point solvents like DCM or THF.

Troubleshooting Guide: Specific Experimental Issues

This section provides a deeper dive into specific problems you might encounter, their probable causes related to solvent and other factors, and actionable solutions.

Problem 1: Low product yield despite starting materials being consumed.

Possible Cause Explanation & Troubleshooting Steps
Hydrolysis of Phenylsulfonyl Chloride This is the most common culprit. Phenylsulfonyl chloride reacts readily with water to form phenylsulfonic acid, which will not react with the amine.[10][12] Solution: Ensure all glassware is rigorously oven- or flame-dried.[14] Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[10][12] If your amine is a hydrochloride salt, ensure the base is sufficient to neutralize the HCl and drive the reaction.
Formation of Bis-Sulfonated Byproduct While less common with the secondary amine formed after the initial reaction, primary amines can sometimes react twice. This is not directly a solvent issue but is related to stoichiometry. Solution: Carefully control the stoichiometry. A slight excess of the amine can sometimes help ensure the complete consumption of the sulfonyl chloride.[12]
Inappropriate Base/Solvent Combination The base (e.g., triethylamine, pyridine) neutralizes the HCl generated.[1] If the solvent polarity is too low, the resulting salt (e.g., triethylammonium chloride) may precipitate, potentially coating the reactants and hindering the reaction. Solution: Use a solvent with sufficient polarity to keep all components, including the salt byproduct, in solution. Dichloromethane or acetonitrile are often good choices.[10]

Problem 2: The reaction is very slow or stalls completely.

Possible Cause Explanation & Troubleshooting Steps
Use of a Polar Protic Solvent As detailed in the FAQs, polar protic solvents like methanol or water will form a hydrogen-bond cage around the glycine methyl ester amine, drastically reducing its nucleophilicity and slowing the reaction.[7][9] Solution: Switch to a polar aprotic solvent. Dichloromethane (DCM) is an excellent starting point. If solubility is an issue, consider THF or acetonitrile.[10]
Low Reactant Concentration If the reaction is too dilute, the frequency of effective collisions between reactant molecules will be low, leading to a slow reaction rate. Solution: Ensure the concentration is appropriate, typically in the range of 0.1 M to 1.0 M. If solubility limits concentration in a chosen solvent, a more polar aprotic solvent like DMF may be necessary, but be mindful of purification challenges.
Insufficient Temperature While many sulfonylation reactions proceed well at room temperature, a sterically hindered or electronically deactivated amine may require more energy to overcome the activation barrier. Solution: Gently heat the reaction mixture (e.g., to 40 °C). Ensure the chosen solvent has an appropriate boiling point for the intended temperature.

Problem 3: The final product is impure and difficult to purify.

Possible Cause Explanation & Troubleshooting Steps
Residual High-Boiling Solvent Solvents like DMF or DMSO are effective for the reaction but can be very difficult to remove completely, co-eluting with the product during chromatography or being retained in recrystallized solids. Solution: If possible, use a lower-boiling point solvent like DCM, Ethyl Acetate, or THF. If a high-boiling solvent is necessary, perform a thorough aqueous workup to partition the solvent away from the product before final purification.
Formation of Phenylsulfonic Acid Hydrolysis of the starting material leads to phenylsulfonic acid, an acidic and highly polar impurity. Solution: During the aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution.[11] This will deprotonate the sulfonic acid, forming a salt that will be extracted into the aqueous layer.
Unreacted Starting Materials Incomplete conversion leaves unreacted glycine methyl ester and phenylsulfonyl chloride in the crude product. Solution: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. For purification, column chromatography is often effective.[11] Alternatively, recrystallization from a suitable solvent system like ethanol/water can be used to isolate the pure product.[11][15]
Data Presentation & Experimental Protocols
Impact of Solvent Choice on Reaction Rate

The choice of solvent can change reaction rates by orders of magnitude.[4] The data below illustrates the general trend observed for SN2 reactions, which is highly analogous to the N-sulfonylation of amines.

SolventSolvent TypeDielectric Constant (ε)Relative Rate (Illustrative)Rationale
HexaneNonpolar Aprotic1.9< 0.0001Poor solubility for charged nucleophiles.[6]
MethanolPolar Protic33.01Strong H-bonding solvates and deactivates the amine nucleophile.[6]
DichloromethanePolar Aprotic9.1~50Good balance of polarity for dissolution without H-bonding.
AcetonePolar Aprotic21.0500Polar aprotic nature significantly enhances nucleophile reactivity.[6]
AcetonitrilePolar Aprotic37.51000Highly polar and aprotic, excellent for accelerating SN2-type reactions.[9]
DMSOPolar Aprotic47.02800Very polar and aprotic, strongly promotes reaction but can be difficult to remove.[9]

Note: Relative rates are illustrative for the reaction of KI with bromoethane and serve to demonstrate the principle of solvent effects in SN2 reactions.[6] The trend is directly applicable to N-sulfonylation.

General Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound, emphasizing steps critical for success.

Materials:

  • Glycine methyl ester hydrochloride[16]

  • Phenylsulfonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Glycine methyl ester hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DCM to the flask, followed by triethylamine (2.2 eq). Stir the suspension at 0 °C (ice bath) for 15 minutes. The excess base ensures neutralization of the hydrochloride salt and the HCl produced during the reaction.

  • Reagent Addition: Slowly add a solution of Phenylsulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 20 minutes. Maintaining a low temperature helps control any exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally brine.[11][12]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent like an ethanol/water mixture to yield the pure this compound.[11][15]

Visualizations: Workflows and Mechanisms
Logical Workflow for Solvent Selection

SolventSelection Start Start: N-Sulfonylation Reaction CheckSolubility Are reactants (especially salts) soluble? Start->CheckSolubility SelectPolar Choose a Polar Solvent CheckSolubility->SelectPolar Yes SelectNonPolar Reaction Unlikely. Re-evaluate. CheckSolubility->SelectNonPolar No CheckProtic Does the solvent have acidic protons (O-H, N-H)? SelectPolar->CheckProtic Protic Polar Protic Solvent (e.g., MeOH, H2O) CheckProtic->Protic Yes Aprotic Polar Aprotic Solvent (e.g., DCM, MeCN, THF) CheckProtic->Aprotic No ProticOutcome Slow reaction rate. Risk of Hydrolysis. Protic->ProticOutcome AproticOutcome Optimal Choice: Fast reaction rate. Minimal side reactions. Aprotic->AproticOutcome

Caption: Decision workflow for selecting an optimal solvent.

Solvent Effect on Nucleophile Reactivity

Caption: Solvation of an amine nucleophile in different solvent types.

References
  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Kadrowski, B. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube.
  • Chemical Kinetics and Stability. (n.d.).
  • Quora. (2020). Why does a polar solvent disfavour an SN2 reaction?
  • CUTM Courseware. (n.d.).
  • Reddit. (2016). Why do Sn2 reactions need polar solvents?
  • Effect of Dielectric Constant of the Medium & Specific Solvent Effects on the Rate of Reaction between Bromoacetate & Thiosulph
  • BenchChem. (2025).
  • DSpace@MIT. (n.d.).
  • ResearchGate. (2013).
  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
  • BenchChem. (2025). Synthesis of N-Phenyl-N-(phenylsulfonyl)
  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-Phenyl-N-(phenylsulfonyl)glycine.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube.
  • ChemScene. (n.d.). This compound.
  • ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Reddit. (2024). What are some common causes of low reaction yields?
  • BenchChem. (2025). Synthesis Protocol for N-Phenyl-N-(phenylsulfonyl)
  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
  • ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride.
  • ResearchGate. (2005). N-(2-Nitrophenylsulfonyl)glycine methyl ester.
  • PubMed Central. (2025).
  • Wikipedia. (n.d.). Glycine methyl ester hydrochloride.
  • ResearchGate. (2005). N-(2-Nitrophenylsulfonyl)glycine methyl ester.
  • Organic Syntheses. (n.d.). n-(benzyloxycarbonyl)-l-vinylglycine methyl ester.
  • Google Patents. (n.d.). CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • Cederbaum, F., et al. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA, 57(11), 680-684.
  • Paz, F. A. A., et al. (2009). Glycine methyl ester hydrochloride. Acta Crystallographica Section E, 65(Pt 11), o1970.
  • ChemicalBook. (n.d.). Glycine methyl ester hydrochloride synthesis.
  • University of Nottingham ePrints. (2024).
  • JACS Au. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines.

Sources

"how to avoid racemization in N-(Phenylsulfonyl)glycine derivative synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

A-GS-TSC-2026-01

Welcome to the technical support center for the synthesis of N-(Phenylsulfonyl)glycine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges related to maintaining stereochemical integrity during synthesis, providing in-depth, field-tested solutions and explanations to ensure you can achieve your desired product with high chiral purity.

Troubleshooting Guide: Preventing Racemization

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction is showing significant racemization. What are the most likely causes?

Answer: Significant racemization in the synthesis of N-(Phenylsulfonyl)glycine derivatives, particularly during the coupling of a chiral amino acid precursor, almost always points to the formation of a 5(4H)-oxazolone intermediate. The key factors promoting the formation of this intermediate are:

  • Over-activation of the Carboxylic Acid: Highly reactive coupling reagents or excessively long activation times can favor oxazolone formation.

  • Choice of Base: Strong, sterically unhindered bases can readily deprotonate the oxazolone at the chiral center, leading to racemization.

  • High Reaction Temperatures: Increased thermal energy accelerates both the formation of the oxazolone and the subsequent enolization that scrambles the stereocenter.

  • Solvent Effects: Polar aprotic solvents can stabilize the charged intermediates involved in the racemization pathway.

The primary goal is to facilitate the direct aminolysis of the activated acid at a rate that is significantly faster than the competing oxazolone formation and its subsequent racemization.

Question 2: Which coupling reagent should I choose to minimize racemization?

Answer: The choice of coupling reagent is critical. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts. Their propensity to cause racemization varies significantly.

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but can lead to substantial racemization if used alone because the O-acylisourea intermediate is highly activated and has a sufficient lifespan to rearrange into an oxazolone.[1][2][3] Therefore, they are almost always used with racemization-suppressing additives.

Uronium/aminium salts like HATU and HBTU are generally more efficient and lead to less racemization.[3][4] HATU, in particular, is often preferred for difficult couplings as it reacts quickly and minimizes epimerization.[3]

Reagent Class Examples Racemization Risk (without additives) Key Considerations
Carbodiimides DCC, DIC, EDCHighInexpensive and common. Must be used with an additive like HOBt or Oxyma to suppress racemization.[1][2][3][5] The urea byproduct of DCC is poorly soluble.[2][3]
Phosphonium Salts PyBOP, BOPLow to MediumHighly efficient, but the byproduct of BOP (HMPA) is a carcinogen.[2][6] PyBOP is a safer alternative.
Uronium/Aminium Salts HBTU, HATU, HCTULowVery fast reaction rates and high efficiency.[4][5] Considered the gold standard for minimizing racemization, especially HATU.[3] Can cause guanidinylation of the amine if not used correctly (pre-activation is recommended).[7]

Question 3: How does the choice of base impact stereochemical integrity?

Answer: The base plays a dual role: it deprotonates the amine hydrochloride salt (if used) and neutralizes the acid formed during the reaction. However, excess or a strong organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can significantly accelerate racemization by promoting the deprotonation of the oxazolone intermediate.

For optimal stereochemical preservation, it is best to use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM).[8] In many protocols using uronium/aminium salts, the stoichiometry is designed to require minimal additional base, further reducing the risk.

Question 4: Can additives help suppress racemization? If so, how?

Answer: Yes, additives are essential, particularly when using carbodiimide coupling reagents. The most common additives are 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl (hydroxyimino)cyanoacetate (OxymaPure).

These additives work by intercepting the highly reactive O-acylisourea intermediate (formed from the carboxylic acid and carbodiimide) to generate an activated ester (e.g., an OBt ester).[3] These activated esters are more stable than the O-acylisourea and are less prone to cyclizing into the problematic oxazolone.[4] They are still sufficiently reactive to undergo efficient aminolysis to form the desired amide bond with minimal racemization.[3][7]

Question 5: What are the optimal reaction conditions (solvent, temperature) to maintain chirality?

Answer:

  • Temperature: Low temperatures are paramount. It is highly recommended to perform the activation and coupling steps at 0 °C. Lowering the temperature slows down the rate of oxazolone formation and subsequent enolization more significantly than it slows the desired aminolysis reaction.

  • Solvent: Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices. While DMF can sometimes accelerate racemization, it is often necessary for solubility. If using DMF, maintaining a low temperature is even more critical.

  • Reaction Time: Allow the reaction to proceed only until the starting material is consumed (monitor by TLC or LC-MS). Unnecessarily long reaction times increase the window of opportunity for racemization to occur.

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary mechanism of racemization during amide bond formation?

Answer: The dominant pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone).

The mechanism proceeds as follows:

  • Activation: The carboxylic acid is activated by a coupling reagent.

  • Cyclization: The carbonyl oxygen of the N-protecting group (in this case, the phenylsulfonyl group) acts as an internal nucleophile, attacking the activated carboxyl group to form the 5(4H)-oxazolone ring.

  • Enolization & Racemization: A base present in the reaction mixture removes the proton at the chiral α-carbon (C4 of the oxazolone ring). This proton is particularly acidic because the resulting conjugate base (an enolate) is highly stabilized by the aromaticity of the oxazole ring.[9]

  • Reprotonation: The planar, achiral enolate can be reprotonated from either face, leading to a racemic mixture of the oxazolone.

  • Aminolysis: The oxazolone can then react with the amine nucleophile, but since the oxazolone itself is now a racemic mixture, the resulting amide product will also be racemic.

RacemizationMechanism cluster_0 Chiral Reactant cluster_1 Racemization Pathway cluster_3 Undesired Product A N-(Phenylsulfonyl)-L-Glycine Derivative B Activated Carboxyl (e.g., O-Acylisourea) A->B C 5(4H)-Oxazolone (Chiral) B->C F Desired Amide Product (Chirally Pure) B->F D Achiral Enolate (Planar Intermediate) C->D C->F E 5(4H)-Oxazolone (Racemic Mixture) D->E G Racemic Amide Product E->G

Caption: Mechanism of racemization via a 5(4H)-oxazolone intermediate.

FAQ 2: How can I accurately quantify the level of racemization in my product?

Answer: Quantifying the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of your product is crucial. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[10][11] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification.[10][12]

Other methods include:

  • NMR Spectroscopy with Chiral Shift Reagents: These reagents bind to the enantiomers to form diastereomeric complexes that have distinct signals in the NMR spectrum.

  • Pre-column Derivatization: Reacting your product with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified using standard (achiral) HPLC or GC.[13]

FAQ 3: Are there alternative synthetic routes that are less prone to racemization?

Answer: While optimizing the standard coupling reaction is usually the first approach, some alternative strategies can be inherently less prone to racemization:

  • Acyl Chloride Method (with caution): Converting the carboxylic acid to an acyl chloride and then reacting it with the amine can be effective. This must be done at low temperatures, and the acyl chloride should be used immediately as it is highly reactive and can also racemize if not handled properly.

  • Enzymatic Synthesis: Using enzymes like proteases or lipases can offer exceptional stereoselectivity, forming the amide bond without racemization.[14] This approach is becoming more common in green chemistry and pharmaceutical manufacturing but requires specific enzyme screening and optimization for your substrate.

Recommended Protocol: Low-Racemization Amide Coupling

This protocol outlines a robust method for coupling an N-(Phenylsulfonyl)glycine derivative with an amine, employing HATU as the coupling reagent to minimize racemization.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_coupling Coupling Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Dissolve N-(Phenylsulfonyl)glycine deriv. (1.0 eq) in anhydrous DCM/DMF prep2 Add Amine (1.1 eq) and N-Methylmorpholine (NMM, 1.2 eq) prep1->prep2 prep3 Cool reaction mixture to 0 °C (ice-water bath) prep2->prep3 coup2 Add HATU solution dropwise to the chilled reaction mixture over 10-15 min prep3->coup2 coup1 In a separate flask, dissolve HATU (1.1 eq) in anhydrous DCM/DMF coup1->coup2 coup3 Stir at 0 °C for 1-2 hours, then allow to warm to room temperature coup2->coup3 work1 Monitor reaction by TLC/LC-MS until starting acid is consumed coup3->work1 work2 Quench with water or sat. NH4Cl (aq) work1->work2 work3 Perform aqueous workup (e.g., wash with dilute acid, base, and brine) work2->work3 work4 Dry organic layer, concentrate, and purify by column chromatography work3->work4 an1 Characterize product (NMR, MS) work4->an1 an2 Determine enantiomeric/diastereomeric purity by Chiral HPLC an1->an2

Caption: Experimental workflow for a low-racemization coupling reaction.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-(Phenylsulfonyl)glycine derivative (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DCM or DMF).

  • Addition of Reagents: Add the amine component (1.0-1.2 equivalents) followed by N-methylmorpholine (NMM, 1.2-1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath and stir for 10 minutes.

  • Activation: In a separate flask, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous solvent.

  • Coupling: Add the HATU solution dropwise to the chilled, stirring reaction mixture.

  • Reaction: Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS. Typically, the reaction is complete within 1-4 hours. Do not let the reaction run for an unnecessarily long time.

  • Workup: Once the starting carboxylic acid is consumed, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Dilute with an organic solvent (e.g., Ethyl Acetate) and transfer to a separatory funnel.

  • Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Confirm the structure by NMR and MS, and determine the chiral purity by Chiral HPLC.

References

  • National Institutes of Health (NIH). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Available from: [Link]

  • Phenomenex. Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • Peptideweb. The Role of HOBt and HBTU in Peptide Coupling Reactions. Available from: [Link]

  • ResearchGate. Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Available from: [Link]

  • National Institutes of Health (NIH). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Available from: [Link]

  • ResearchGate. Coupling Reagents. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • National Institutes of Health (NIH). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available from: [Link]

  • ResearchGate. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available from: [Link]

  • ResearchGate. Racemization during SPPS coupling step. Available from: [Link]

  • YouTube. Lecture 16 Protecting groups and racemization of Amino Acids. Available from: [Link]

  • PubMed. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Available from: [Link]

  • PubMed. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Available from: [Link]

  • ResearchGate. Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Available from: [Link]

  • National Institutes of Health (NIH). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Available from: [Link]

Sources

Technical Support Center: Crystallization of N-(Phenylsulfonyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for N-(Phenylsulfonyl)glycine Methyl Ester. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the crystallization of this compound. As a molecule with both polar functional groups (sulfonamide, methyl ester) and non-polar moieties (phenyl ring), its crystallization behavior can be nuanced. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity crystalline material.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound solution is cooled, but no crystals are forming. What are the next steps?

A1: Failure to crystallize upon cooling is a common issue that typically points to one of two states: the solution is not yet supersaturated, or it is supersaturated but requires an energy barrier to be overcome for nucleation to begin.[1] The course of action depends on the state of your solution.

Troubleshooting Protocol:

  • Induce Nucleation (for clear solutions) : If the solution is clear, the immediate goal is to provide nucleation sites.

    • Scratching Method : Use a glass stirring rod to gently but audibly scratch the inner surface of the flask below the solvent line. This action can provide energy and create microscopic imperfections in the glass that serve as nucleation points.[3][4]

    • Seed Crystal Addition : Introduce a tiny crystal of pure this compound (if available from a previous batch) into the solution. A seed crystal provides a perfect template for further crystal growth, bypassing the initial nucleation barrier.[4][5]

    • Solvent Evaporation Technique : Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid on the rod. Re-introducing this rod into the solution can dislodge microscopic seed crystals.[3]

    • Further Cooling : If induction methods fail, try cooling the solution to a lower temperature using an ice-salt bath (-10 °C) or a freezer.[3][4] This further decreases the solubility of the compound, increasing supersaturation and the driving force for crystallization.

  • Address Saturation Level (if induction fails) : If the above methods do not yield crystals after a reasonable time, it is highly probable that the solution is not sufficiently supersaturated.[6]

    • Reduce Solvent Volume : Gently heat the solution to boiling and evaporate a portion of the solvent (e.g., 10-20% of the volume). Allow the solution to cool again slowly. This increases the solute concentration.[4][5]

    • Add an Anti-solvent : If using a binary solvent system, you can slowly add the "anti-solvent" (the solvent in which the compound is less soluble) dropwise until turbidity persists, then add a few drops of the "good" solvent to redissolve and allow to cool. This technique is known as "drowning out".[1]

Troubleshooting Workflow: No Crystal Formation

G start Problem: No Crystals After Cooling solution_state Is the solution clear? start->solution_state clear Yes, Clear Solution (Supersaturated, Nucleation Inhibited) solution_state->clear Yes cloudy No, Cloudy/Turbid (Indicates possible issues) solution_state->cloudy No induce Induce Nucleation clear->induce scratch 1. Scratch flask with glass rod induce->scratch seed 2. Add a seed crystal scratch->seed cool_further 3. Cool in ice-salt bath seed->cool_further still_no_crystals Still no crystals? cool_further->still_no_crystals not_supersaturated No, Induction Failed (Likely Not Supersaturated) still_no_crystals->not_supersaturated Yes success Crystals Form! still_no_crystals->success No, Crystals Formed increase_concentration Increase Solute Concentration not_supersaturated->increase_concentration reduce_solvent 1. Boil off some solvent increase_concentration->reduce_solvent add_antisolvent 2. Add anti-solvent (if applicable) reduce_solvent->add_antisolvent add_antisolvent->success

Caption: Decision workflow for troubleshooting lack of crystallization.

Q2: My compound is separating as an oil ("oiling out") instead of forming solid crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when impurities depress the melting point of the solid phase.[7][8] The result is a liquid phase of impure solute, which is detrimental to purification.

Causality: This phenomenon is driven by a solution that is too highly supersaturated at a relatively high temperature. The compound wants to separate from the solution, but the thermal energy is too high for an ordered crystal lattice to form, so it separates as a liquid "melt".

Troubleshooting Protocol:

  • Increase Solvent Volume : The most reliable solution is to return the mixture to the heat source and add more of the "soluble" solvent until the oil completely redissolves.[7] This lowers the saturation point to a temperature below the compound's melting point, allowing for proper crystal formation upon slow cooling.

  • Lower the Cooling Rate : Ensure the solution is cooling as slowly as possible. An insulated container (e.g., a beaker wrapped in glass wool or placed in a warm water bath that cools with the room) can prevent the rapid temperature drop that encourages oiling out.

  • Change the Solvent System : If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider a solvent with a lower boiling point.

  • Remove Impurities : Oiling out can be exacerbated by impurities that lower the compound's melting point.[8] If the solution is colored, a hot filtration step with activated charcoal may remove the offending impurities.[7]

Q3: The crystals formed almost instantly and are very fine, like powder. The subsequent purity analysis was poor. How can I achieve better crystal quality?

A3: Rapid crystallization, often called "crashing out," traps impurities within the fast-forming crystal lattice, defeating the purpose of recrystallization.[7][9] The goal is slow, methodical crystal growth, which is a selective process that excludes foreign molecules.[10]

Causality: This issue is the inverse of a failure to crystallize; the solution is too supersaturated upon cooling. This can be caused by using too little solvent or cooling the solution too quickly.[7]

Troubleshooting Protocol:

  • Use More Solvent : The primary solution is to ensure you are not using the absolute bare minimum of hot solvent. Re-heat the mixture and add a small amount of additional hot solvent (e.g., 5-10% more) to slightly increase the solubility. This will ensure the solution remains unsaturated for a longer period during cooling, promoting slower crystal growth.[7]

  • Use a Larger Flask (If Applicable) : If the solvent volume is very shallow (e.g., less than 1-2 cm deep in a large flask), the high surface-area-to-volume ratio will cause rapid cooling. Using a smaller flask for a given volume can help retain heat.[7]

Frequently Asked Questions (FAQs)

FAQ 1: What are the best starting solvents for crystallizing this compound?

Based on the structure of this compound and common laboratory practices for similar compounds, a systematic approach to solvent selection is recommended.[9][10] The molecule has moderate polarity.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • Add a small amount (~0.5 mL) of a test solvent to each tube at room temperature. Observe solubility. An ideal solvent will not dissolve the compound at room temperature.[10]

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. An ideal solvent will fully dissolve the compound when hot.

  • Allow the hot solution to cool to room temperature. The best solvents will show significant crystal formation upon cooling.

Recommended Starting Solvents for Screening:

SolventBoiling Point (°C)PolarityRationale
Ethanol 78Polar ProticOften used for compounds with hydrogen bonding capability. Synthesis protocols for the parent acid suggest an ethanol/water system.[11]
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point. Glycine esters show solubility in methanol.[12]
Isopropanol 82Polar ProticA slightly less polar alcohol, good for adjusting polarity.
Ethyl Acetate 77Polar AproticA good general-purpose solvent for moderately polar compounds.
Toluene 111Non-polarThe phenyl group suggests some solubility in aromatic solvents. Can be effective but the high boiling point may risk oiling out.[13]
Water 100Very PolarLikely to be an anti-solvent due to the organic nature of the molecule, making it ideal for binary systems (e.g., Ethanol/Water).[11]

FAQ 2: How do I choose between a single-solvent and a binary-solvent system?

The choice depends entirely on the results of your solvent screen.

  • Single-Solvent System : This is the preferred method due to its simplicity. It should be used when you find a single solvent that dissolves the compound when hot but not when cold.[10]

  • Binary-Solvent (Anti-solvent) System : This method is used when no single solvent has the desired temperature-dependent solubility. It works by dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[1] A common and effective system for a molecule like this is Ethanol (good solvent) and Water (anti-solvent).[11]

Logical Relationship: Solvent System Selection

G start Start: Solvent Screening find_solvent Is there a single solvent that dissolves the compound when hot but not when cold? start->find_solvent single_solvent Use Single-Solvent Recrystallization find_solvent->single_solvent Yes binary_solvent Use Binary-Solvent (Anti-solvent) Recrystallization find_solvent->binary_solvent No binary_steps 1. Dissolve in minimum hot 'good' solvent. 2. Add 'anti-solvent' dropwise until cloudy. 3. Re-heat to clarify, then cool slowly. binary_solvent->binary_steps

Caption: Logic for choosing the appropriate crystallization solvent system.

FAQ 3: What is the role of impurities and how can I mitigate their effects?

Impurities are the single most critical factor influencing crystallization.[14] Even at low concentrations, they can have profound effects.

Mechanisms of Impurity Interference:

  • Inhibition of Nucleation/Growth : Impurities can adsorb onto the surface of a growing crystal, blocking sites for new molecules to attach and slowing or stopping growth.[15][16]

  • Reduced Purity : If an impurity has a similar structure, it can become incorporated into the crystal lattice, a phenomenon known as solid solution formation.[16][17] More commonly, impurities from the mother liquor get trapped in a rapidly growing crystal.[9]

  • Altered Crystal Habit : The shape (habit) of a crystal can be changed by impurities that selectively inhibit growth on certain crystal faces.[17]

  • Oiling Out : Soluble impurities can depress the melting point of the solid, increasing the likelihood of oiling out.[8]

Mitigation Strategies:

  • Proper Washing : After filtering the crystals, wash them with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor, which is rich in impurities.[10]

  • Activated Charcoal : For colored impurities or those with high molecular weight and polarity, adding a small amount of activated charcoal to the hot solution and then performing a hot filtration can effectively remove them.[7]

  • Multiple Recrystallizations : For very impure samples, a second recrystallization may be necessary to achieve the desired level of purity.

References

  • Y. Wang, G. A. Vliegenthart, J. van der Gucht, & H. P. Zhang, "Impact of impurities on crystal growth," Nature Physics, [Link]

  • "3.5E: Initiating Crystallization," Chemistry LibreTexts, [Link]

  • L. C. S. K. C. de Matos, et al., "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol," MDPI, [Link]

  • "Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution," Homework.Study.com, [Link]

  • "3.5: Inducing Recrystallization," Chemistry LibreTexts, [Link]

  • M. Mazzotti, "The Influence of Impurities and Additives on Crystallization," Cambridge University Press & Assessment, [Link]

  • A. L. D. A. P. Leão, et al., "Impurity incorporation in solution crystallization: diagnosis, prevention, and control," CrystEngComm, [Link]

  • A. S. Myerson & S. K. Sikdar, "The influence of impurities and solvents on crystallization," ResearchGate, [Link]

  • "Crystallization," Wikipedia, [Link]

  • "3.6F: Troubleshooting," Chemistry LibreTexts, [Link]

  • "What should I do if crystallisation does not occur?" Quora, [Link]

  • "Recrystallization and Crystallization," University of Rochester, [Link]

  • "Recrystallization," University of Wisconsin-Green Bay, [Link]

  • J. F. O'Brien & E. G. Seebauer, "Crystallization of Organic Compounds," John Wiley & Sons, [Link]

  • "Recrystallization1," California State University, Long Beach, [Link]

  • "Common Challenges in Crystallization Processes," YouTube, [Link]

  • "Recrystallization Guide: Process, Procedure, Solvents," Mettler Toledo, [Link]

  • "Recrystallization," Chemistry LibreTexts, [Link]

  • "Fouling Issues in Crystallizers – What, Why, and How to Solve Them," Altum Technologies, [Link]

  • "this compound," Jennychem, [Link]

  • "Synthesis of N-(N-acetylphenylglycyl)phenylglycine methyl ester," PrepChem.com, [Link]

  • "The Solubility of Amino Acids in Various Solvent Systems," DigitalCommons@URI, [Link]

  • "Preparation process of D-phenylglycine methyl ester hydrochloride crystals," Google P
  • "The Solubility of Amino Acids in Various Solvent Systems," DigitalCommons@URI, [Link]

  • "Solubilities of Amino Acids in Different Mixed Solvents," Indian Journal of Chemistry, [Link]

  • "Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents," ResearchGate, [Link]

  • "Glycine crystallization during freezing: the effects of salt form, pH, and ionic strength," PubMed, [Link]

  • "Synthesis method of L-glycine methyl ester salt product," Google P

Sources

Technical Support Center: Optimizing Storage Conditions for N-(Phenylsulfonyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the optimal storage and handling of N-(Phenylsulfonyl)glycine Methyl Ester (CAS No. 69398-48-7). Adherence to these guidelines is critical for maintaining the compound's integrity, purity, and performance in experimental settings.

I. Quick Reference: Recommended Storage Conditions

For ease of use, the primary storage recommendations are summarized in the table below. Detailed explanations and troubleshooting advice are provided in the subsequent sections.

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C)Prevents potential degradation from freeze-thaw cycles or accelerated hydrolysis at elevated temperatures.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Minimizes oxidation and moisture-related degradation.
Container Tightly Sealed, Amber Glass VialProtects from moisture and light, which can catalyze degradation.[1]
Environment Dry, Well-ventilated AreaPrevents moisture ingress and ensures a stable storage environment.[2]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What is the primary reason for storing this compound under dry conditions?

A1: The primary reason is to prevent hydrolysis of the methyl ester functional group.[3][4] Esters are susceptible to cleavage in the presence of water, which would lead to the formation of the corresponding carboxylic acid, N-(Phenylsulfonyl)glycine, as an impurity. This hydrolytic degradation is a significant concern for N-acyl amino acid esters.[3][4]

Q2: Is refrigeration or freezing a better storage option?

A2: While intuitive for preserving many chemical reagents, refrigeration or freezing is not explicitly recommended for this compound based on supplier data.[2][5] Room temperature storage in a desiccated environment is preferred. Potential issues with colder storage include the condensation of moisture when the container is opened, which can accelerate hydrolysis. If refrigeration is necessary for other experimental reasons, it is crucial to allow the container to equilibrate to room temperature before opening to prevent water condensation.[1]

Q3: How sensitive is this compound to light?

Q4: Can I store the compound in a plastic container?

A4: It is strongly recommended to use glass vials for storage. Glass is generally more inert than plastic and less likely to leach impurities or allow for the slow ingress of moisture and air. For long-term storage, a tightly sealed amber glass vial is the most appropriate choice.

Q5: For how long can I store this compound?

A5: The long-term stability and precise shelf-life of this compound are not definitively established in the provided literature. However, by adhering to the recommended storage conditions (room temperature, dry, inert atmosphere, protection from light), the stability can be maximized. For critical applications, it is advisable to periodically check the purity of the compound, especially if it has been in storage for an extended period.

III. Troubleshooting Guide: Common Storage Issues

This section provides a systematic approach to identifying and resolving common problems encountered during the storage and use of this compound.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering potential degradation of this compound.

troubleshooting_workflow start Observed Issue: - Unexpected experimental results - Change in physical appearance - Presence of impurities in analysis check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage hydrolysis_suspected Suspect Hydrolysis improper_storage->hydrolysis_suspected Moisture exposure? oxidation_suspected Suspect Oxidation improper_storage->oxidation_suspected Air exposure? other_deg Other Degradation improper_storage->other_deg Light/Heat exposure? analytical_chem Perform Analytical Chemistry (e.g., LC-MS, NMR) hydrolysis_suspected->analytical_chem oxidation_suspected->analytical_chem other_deg->analytical_chem confirm_impurity Identify Impurity Structure analytical_chem->confirm_impurity corrective_action Implement Corrective Actions: - Discard degraded material - Procure fresh compound - Revise storage protocol confirm_impurity->corrective_action Impurities confirmed corrective_action->start Re-evaluate

Caption: Troubleshooting workflow for this compound degradation.

Problem: Presence of a More Polar Impurity in TLC or LC-MS Analysis
  • Potential Cause: This is a strong indicator of hydrolysis of the methyl ester to the corresponding carboxylic acid, N-(Phenylsulfonyl)glycine. The carboxylic acid is significantly more polar than the methyl ester. This is a known instability pathway for N-acyl amino acid esters, particularly in the presence of moisture.[3][4]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound was stored in a tightly sealed container in a dry environment. Check for any signs of moisture ingress into the storage container.

    • Solvent Purity: Ensure that any solvents used to dissolve the compound are anhydrous. The presence of water in solvents can lead to hydrolysis, especially over time if the solution is stored.

    • Analytical Confirmation: Use a co-spotting technique on TLC with a known standard of the carboxylic acid, if available. Alternatively, LC-MS analysis should show a mass corresponding to the loss of a methyl group and the addition of a hydrogen atom.

    • Corrective Action: If hydrolysis is confirmed, it is best to discard the degraded material and obtain a fresh batch. Implement stricter anhydrous storage and handling procedures for the new material. Consider storing the compound in a desiccator.

Problem: Gradual Yellowing or Discoloration of the Solid Compound
  • Potential Cause: Discoloration can be a sign of oxidative degradation . While the phenylsulfonyl and glycine methyl ester moieties are relatively stable to oxidation under normal conditions, trace impurities or exposure to reactive oxygen species could initiate degradation pathways.

  • Troubleshooting Steps:

    • Inert Atmosphere: Evaluate if the compound has been stored under an inert atmosphere. If not, prolonged exposure to air could be the cause.

    • Purity Analysis: Perform purity analysis (e.g., NMR, LC-MS) to identify any new impurities. Oxidative degradation can lead to a complex mixture of byproducts.

    • Corrective Action: If significant degradation is observed, the material should be discarded. For future storage, ensure the vial is flushed with an inert gas like argon or nitrogen before sealing.

Problem: Inconsistent Results in Biological or Chemical Assays
  • Potential Cause: Inconsistent results can stem from a loss of purity of the starting material. The presence of the hydrolyzed carboxylic acid or other degradation products can interfere with the intended reaction or biological activity.

  • Troubleshooting Steps:

    • Purity Check: Before use in any assay, it is good practice to confirm the purity of this compound, especially if it has been stored for a long time or if the storage conditions have been suboptimal. A simple TLC or a quick LC-MS run can be very informative.

    • Aliquotting: To prevent contamination and degradation of the entire stock, it is recommended to aliquot the compound into smaller, single-use vials upon receipt. This minimizes the number of times the main container is opened, reducing exposure to moisture and air.[1]

    • Standard Operating Procedure (SOP) for Handling: Establish a strict SOP for handling the compound. This should include allowing the vial to warm to room temperature before opening, using dry solvents and glassware, and flushing the vial with inert gas before re-sealing.

IV. Experimental Protocols

Protocol for Aliquotting and Long-Term Storage
  • Preparation: In a controlled environment with low humidity (e.g., a glove box or a fume hood with a dry air stream), allow the main container of this compound to equilibrate to room temperature.

  • Vial Preparation: Prepare several small, amber glass vials with PTFE-lined caps. Ensure the vials and caps are thoroughly dried in an oven and cooled in a desiccator before use.

  • Weighing and Transfer: Quickly and carefully weigh the desired amount of the compound into each vial.

  • Inerting: Flush the headspace of each vial with a gentle stream of an inert gas (argon or nitrogen) for a few seconds.

  • Sealing: Immediately and tightly seal the vials.

  • Labeling: Clearly label each vial with the compound name, date of aliquotting, and quantity.

  • Storage: Place the aliquotted vials in a desiccator at room temperature for long-term storage.

V. References

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]

  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Institutes of Health. [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. [Link]

Sources

Technical Support Center: Handling Hygroscopic N-(Phenylsulfonyl)glycine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(Phenylsulfonyl)glycine and its precursors. This guide is designed to provide practical, in-depth solutions to the challenges posed by hygroscopic materials encountered during synthesis. By explaining the causality behind experimental choices, we aim to equip you with the expertise to troubleshoot issues and ensure the integrity and reproducibility of your work.

Section 1: Frequently Asked Questions - First Principles of Hygroscopicity

This section addresses foundational questions about hygroscopicity and its impact on your precursors.

Q1: What is hygroscopicity and why is it a problem for my synthesis?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment through absorption or adsorption.[1][2] For the synthesis of N-(Phenylsulfonyl)glycine, this poses several significant problems:

  • Stoichiometric Imprecision: If a solid precursor absorbs an unknown amount of water, its weighed mass will not accurately reflect the molar amount of the reagent, leading to incorrect stoichiometry and potentially lower yields or increased impurities.

  • Reaction Inhibition or Side Reactions: Key precursors, such as benzenesulfonyl chloride, are highly reactive with water (hydrolysis), which consumes the reagent and generates unwanted byproducts.[3] Moisture can also affect the performance of bases or catalysts used in the reaction.

  • Physical Handling Issues: Hygroscopic powders can become clumpy, sticky, or even deliquesce (dissolve in absorbed water), making them difficult to weigh and transfer accurately.[2][4] This can also impede processes like powder filling or compression in later-stage development.[5]

  • Degradation: The presence of water can promote the degradation of the precursors or the final product itself over time.[1][2]

Q2: How can I determine if a precursor I'm using is hygroscopic?

A2: There are several methods to assess hygroscopicity:

  • Supplier Information: Check the Safety Data Sheet (SDS) or product information sheet from the manufacturer. However, this information can sometimes be vague or absent.[6]

  • Visual Observation: If a crystalline solid becomes clumpy, cakes, or appears wet upon brief exposure to ambient air, it is likely hygroscopic.[7]

  • Gravimetric Analysis: Weigh a small sample of the material on an analytical balance. Leave it exposed to the ambient atmosphere for a controlled period (e.g., 30-60 minutes). A significant increase in mass indicates water uptake. For a more controlled assessment, Dynamic Vapor Sorption (DVS) analysis can be performed, which measures mass change as a function of relative humidity (RH).[6]

  • Karl Fischer Titration (KFT): This is the gold standard for quantifying water content in a sample.[8][9] Comparing the KFT result of a freshly opened sample to one that has been handled or stored improperly will reveal its tendency to absorb moisture.

Q3: What are the most critical precursors in the N-(Phenylsulfonyl)glycine synthesis that I should be worried about?

A3: Based on common synthetic routes, you should be particularly cautious with the following:

  • Benzenesulfonyl Chloride: This is not hygroscopic but is extremely moisture-sensitive. It readily hydrolyzes to benzenesulfonic acid, which will not participate in the desired N-sulfonylation reaction.

  • N-Phenylglycine and its precursors (Aniline, Chloroacetic Acid): Amino acids and their derivatives can be hygroscopic.[10]

  • Bases (e.g., Pyridine, Sodium Carbonate, Potassium Phosphate): Anhydrous inorganic bases are often very hygroscopic.[11] Using a "wet" base can introduce reaction-killing moisture.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section provides direct answers to specific problems you may encounter during your experiments.

Q4: I weighed my solid precursor on the bench, and it immediately started to look "wet" and clump together. What should I do?

A4: This is a classic sign of a highly hygroscopic material. You cannot accurately weigh this material in open air.

  • Immediate Action: Discard the weighed portion as its true mass is now unknown. Tightly reseal the main container.

  • Solution: All subsequent handling, including weighing and addition to the reaction vessel, must be performed under an inert atmosphere. The two primary methods for this are using a glovebox or a Schlenk line.[12][13] A glove bag can be a more economical alternative to a glovebox.[11][14]

  • Causality: The material is rapidly absorbing atmospheric moisture. This added water weight makes your measurement inaccurate, and the introduced water can interfere with your reaction.

Q5: My reaction yield for the sulfonylation of N-Phenylglycine is consistently low. I suspect moisture contamination. How can I troubleshoot this?

A5: Low yield in this step is frequently due to moisture. A systematic check is required. The following workflow can help pinpoint the source of contamination.

G Troubleshooting Low Yield: Moisture Contamination cluster_solutions Potential Solutions start Low Yield Observed check_solvent 1. Verify Solvent Anhydrous Status - Use freshly dried solvent - Test with Karl Fischer Titration start->check_solvent check_reagents 2. Check Reagent Integrity - Use new/freshly opened bottles - Check N-Phenylglycine for clumping - Test base for hygroscopicity check_solvent->check_reagents Solvent is Dry sol_solvent Re-dry solvent over appropriate agent (e.g., CaH₂, molecular sieves) and distill. check_solvent->sol_solvent Solvent is Wet check_atmosphere 3. Review Inert Atmosphere Technique - Check for leaks in Schlenk line/glassware - Ensure positive pressure of inert gas - Was glassware properly dried? check_reagents->check_atmosphere Reagents are Dry sol_reagents Dry solid reagents under high vacuum. Purchase new reagents. check_reagents->sol_reagents Reagents are Wet check_workup 4. Analyze Crude Product & Byproducts - Use TLC/LC-MS to look for benzenesulfonic acid (hydrolysis of sulfonyl chloride) check_atmosphere->check_workup Technique is Correct sol_atmosphere Oven-dry all glassware (140°C, 4h). Re-grease all joints. Use a glovebox for additions. check_atmosphere->sol_atmosphere Technique Faulty sol_workup Optimize purification to separate byproducts. check_workup->sol_workup

Caption: A logical workflow for troubleshooting low reaction yields due to suspected moisture.

Q6: I don't have access to a glovebox. How can I safely handle a hygroscopic solid precursor?

A6: You can use standard air-sensitive (Schlenk) techniques.[12]

  • Weighing by Difference: Weigh the sealed container of the reagent. Quickly transfer an approximate amount of the solid to your reaction flask under a positive flow of inert gas (like nitrogen or argon). Reseal and re-weigh the reagent container. The difference in mass is the amount of reagent added to your flask.

  • Inert Gas Flush: Ensure your reaction flask is under a positive pressure of inert gas, vented through a bubbler.[14][15] Briefly remove the stopper and add the solid quickly against the counter-flow of inert gas. This minimizes the ingress of atmospheric moisture. While not as foolproof as a glovebox, this technique is often sufficient.

Section 3: Best Practices & Experimental Protocols

Adhering to rigorous protocols is essential for success. This section provides step-by-step guidance for critical procedures.

Protocol 1: Drying Reaction Solvents

Many "anhydrous" solvents from commercial suppliers still contain enough water to affect sensitive reactions.[16] It is best practice to dry them in the lab.

Drying AgentSolventsMechanismComments
Anhydrous Magnesium Sulfate (MgSO₄) Ethers, Ethyl Acetate, DichloromethaneForms hydrates (MgSO₄·nH₂O)Fast and high capacity. Fine powder requires filtration for removal.[17]
Anhydrous Sodium Sulfate (Na₂SO₄) Most organic solventsForms hydrates (Na₂SO₄·10H₂O)Neutral, high capacity but slow acting and less efficient than MgSO₄.[7]
Calcium Chloride (CaCl₂) Hydrocarbons, Ethers, Alkyl HalidesForms hydratesCannot be used with alcohols, amines, or carbonyl compounds containing α-protons.
Calcium Hydride (CaH₂) Ethers, Hydrocarbons, (some) Halogenated SolventsIrreversible chemical reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂)Highly efficient for pre-drying solvents before distillation. Reacts violently with water; handle with care. Not for use with acidic protons.
Molecular Sieves (3Å or 4Å) Most organic solventsTraps water in poresVery efficient for achieving low ppm water levels.[18] Best used for storing already dry solvents or drying solvents that are incompatible with reactive agents. Sieves should be activated by heating under vacuum before use.[18]

Step-by-Step Solvent Drying (Distillation over CaH₂ for Dichloromethane):

  • Glassware Preparation: Oven-dry a round-bottom flask and distillation apparatus. Assemble hot and allow to cool under a stream of dry nitrogen.[14][15]

  • Pre-drying: Add calcium hydride (CaH₂) to the flask (approx. 5-10 g per L of solvent).

  • Solvent Addition: Add the dichloromethane to the flask. A reflux condenser should be attached.

  • Reflux: Gently heat the mixture to reflux under an inert atmosphere for at least one hour.

  • Distillation: Distill the solvent directly into a dry, nitrogen-flushed receiving flask (Schlenk flask).

  • Storage: Store the freshly distilled solvent over activated molecular sieves in a sealed flask with a septum (e.g., a Sure/Seal™ bottle) to prevent re-exposure to atmospheric moisture.[14]

Protocol 2: Setting up a Moisture-Sensitive Reaction (N-Sulfonylation)

This protocol outlines the assembly of glassware for the reaction of N-Phenylglycine with benzenesulfonyl chloride under inert atmosphere using a Schlenk line.

G schlenk_line Vacuum Inert Gas (N₂/Ar) flask Schlenk Flask N-Phenylglycine (solid) Stir Bar schlenk_line:f1->flask:n Inert Gas In condenser Reflux Condenser flask:n->condenser:s dropping_funnel Pressure-Equalizing Dropping Funnel Benzenesulfonyl Chloride in DCM condenser:n->dropping_funnel:s bubbler Oil Bubbler (Vents excess pressure) dropping_funnel:n->bubbler:w Gas Out setup 1. Assemble oven-dried glassware while hot. 2. Evacuate and backfill with inert gas (3x cycles). 3. Maintain slight positive pressure throughout.

Caption: Diagram of a typical Schlenk line setup for a moisture-sensitive reaction.

Step-by-Step Reaction Setup:

  • Glassware: Ensure all glassware (Schlenk flask, condenser, dropping funnel) is rigorously oven-dried (e.g., 140°C for at least 4 hours) and assembled while hot, or assembled cold and flame-dried under vacuum.[15][19]

  • Evacuate/Backfill: Attach the assembled apparatus to the Schlenk line. Perform at least three evacuate-backfill cycles to replace the air inside with a dry, inert atmosphere.[12]

  • Add Solids: Under a positive flow of inert gas, add the hygroscopic N-Phenylglycine precursor and the base (if solid) to the reaction flask.

  • Add Solvent: Transfer the anhydrous solvent to the flask via a cannula or a dry syringe.[14]

  • Add Liquid Reagents: Add the moisture-sensitive benzenesulfonyl chloride (dissolved in anhydrous solvent) to the dropping funnel via a dry syringe. Add it dropwise to the reaction mixture as per your specific protocol.

  • Maintain Pressure: Throughout the entire reaction, maintain a slight positive pressure of inert gas, as indicated by gentle bubbling in the oil bubbler.[14][15]

Section 4: Analytical Corner - Quantifying and Confirming Purity

Q7: How can I be certain my starting material is pure and dry enough for my reaction?

A7: A multi-pronged analytical approach is necessary to confirm both purity and the absence of water.[9]

  • Purity Assessment (HPLC/NMR): High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the purity of the precursor and detecting any related impurities.[9][20] Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for confirming the structural identity of the compound.

  • Water Content (Karl Fischer Titration): As mentioned, KFT is a highly accurate method for determining the water content down to the parts-per-million (ppm) level.[8] For hygroscopic precursors, this is a critical quality control check.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the precursor, verifying its identity.[9]

By combining these techniques, you can build a comprehensive profile of your precursor, ensuring that you are starting your experiment with well-characterized, high-quality material.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]

  • Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Chemactive. (n.d.). Drying agent. [Link]

  • Chemistry Infolab. (n.d.). Drying Agents - Removing water from organic solvents. [Link]

  • Fransson, M., & Josefson, M. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 219–225. [Link]

  • Jacomex. (n.d.). Humidity Controlled Glove Box. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

  • Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. [Link]

  • Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9224–9228. [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?. [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. [Link]

  • Mulks, M. (2025). What do we need a glovebox for?. Mulks Group. [Link]

  • Berry, J. F., et al. (2019). Glovebox Use. University of Wisconsin-Madison. [Link]

  • JoVE. (2017). Video: Glovebox-Operating Procedure and Use of Impurity Sensors. [Link]

  • Frontier, A. (2026). How To: Store Reagents. University of Rochester, Department of Chemistry. [Link]

  • Gandon, V., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3670–3673. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • Cernak, T., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21274–21282. [Link]

  • Eid, E., et al. (2018). Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions. ACS Sustainable Chemistry & Engineering, 6(10), 13342-13348. [Link]

  • Al-Trawneh, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 11(5), 020-029. [Link]

  • Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1349. [Link]

  • ResearchGate. (n.d.). Degradation pathways of glycine. [Link]

  • Google Patents. (2017).
  • El-Deeb, M., et al. (2019). Degradation of proteins with N-terminal glycine. Nature Structural & Molecular Biology, 26(9), 803–812. [Link]

  • Li, Y., et al. (2024). A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability. Advanced Science, 11(5), e2305886. [Link]

  • Krstulović, L., et al. (2020). Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection. Journal of Pharmaceutical and Biomedical Analysis, 183, 113149. [Link]

  • ResearchGate. (n.d.). Equilibrium hygroscopicity data for (a) glycine and (b) alanine. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-(Phenylsulfonyl)glycine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of N-(Phenylsulfonyl)glycine and related compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues with peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of N-(Phenylsulfonyl)glycine compounds?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should have a symmetrical Gaussian shape.[3] Peak tailing is a significant issue because it can lead to:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately quantify individual components in a mixture.[2]

  • Inaccurate Quantification: The asymmetry of the peak can lead to errors in peak integration, resulting in inaccurate quantitative analysis.[2][3]

  • Decreased Sensitivity: Broader, tailing peaks are shorter in height, which can make it challenging to detect and quantify low-concentration analytes.

N-(Phenylsulfonyl)glycine and its derivatives are polar acidic compounds.[4][5][6][7] Their chemical structure, containing a carboxylic acid group and a sulfonyl group, makes them susceptible to secondary interactions with the stationary phase in reversed-phase HPLC, a common cause of peak tailing.[2]

Q2: What are the primary causes of peak tailing when analyzing N-(Phenylsulfonyl)glycine compounds?

A2: The primary cause of peak tailing in the HPLC analysis of N-(Phenylsulfonyl)glycine compounds is often secondary interactions between the analyte and the stationary phase.[1][2][8][9] These unwanted interactions can arise from several factors:

  • Residual Silanol Groups: The most common stationary phases in reversed-phase HPLC are silica-based. These materials can have residual, unreacted silanol groups (Si-OH) on their surface.[1][10][11][12] These silanol groups are acidic and can interact with polar functional groups on the N-(Phenylsulfonyl)glycine molecule, such as the carboxylic acid, leading to peak tailing.[2][10][11]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the N-(Phenylsulfonyl)glycine analyte and the residual silanol groups.[13][14][15][16][17][18] If the pH is not optimized, it can lead to strong ionic interactions that cause peak tailing.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion and tailing.[2][3]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol groups and leading to increased peak tailing.[2] This can be caused by using mobile phases with a pH outside the column's recommended range.[18][19]

  • Extra-Column Effects: Peak tailing can also be caused by issues outside of the column, such as excessive tubing length or dead volume in the HPLC system.[2][13]

Q3: How does the mobile phase pH affect the peak shape of N-(Phenylsulfonyl)glycine compounds, and how can I optimize it?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like N-(Phenylsulfonyl)glycine.[15][16][17][18] N-(Phenylsulfonyl)glycine has an acidic carboxylic acid group. The pH of the mobile phase will determine the extent to which this group is ionized (negatively charged). Similarly, the residual silanol groups on the silica-based stationary phase are also acidic and can be ionized.

  • At a low pH (e.g., pH 2-3): The carboxylic acid group of the N-(Phenylsulfonyl)glycine will be protonated and therefore neutral. The residual silanol groups on the stationary phase will also be protonated and neutral.[8][20] This minimizes ionic interactions and generally leads to better peak shapes.

  • At a mid-range pH (e.g., pH 4-6): The carboxylic acid group of the analyte may be partially or fully ionized, and the silanol groups may also be partially ionized. This can lead to a mixture of interactions and result in broad, tailing peaks.[13] It is generally recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa to ensure a consistent ionization state.[21]

  • At a high pH (e.g., pH > 7): The carboxylic acid group will be fully ionized. While this can be used for separation, it's important to use a column that is stable at high pH.[14]

Protocol for Optimizing Mobile Phase pH:
  • Determine the pKa of your N-(Phenylsulfonyl)glycine compound: This information is crucial for selecting the appropriate mobile phase pH. If the pKa is not known, you can perform initial scouting runs at different pH values (e.g., pH 2.5, 4.5, and 7.5) to observe the effect on retention time and peak shape.

  • Prepare buffered mobile phases: It is essential to use a buffer to maintain a constant pH throughout the analysis.[3] Common buffers for reversed-phase HPLC include phosphate and acetate buffers.

  • Perform a pH study: Analyze your sample using mobile phases with different pH values.

  • Evaluate the chromatograms: Compare the peak shape (asymmetry factor), retention time, and resolution at each pH.

  • Select the optimal pH: Choose the pH that provides the best peak shape and resolution for your separation.

Q4: What type of HPLC column should I choose for the analysis of N-(Phenylsulfonyl)glycine compounds?

A4: The choice of HPLC column is critical for achieving good peak shape and resolution. For polar acidic compounds like N-(Phenylsulfonyl)glycine, consider the following:

Column TypeDescriptionAdvantages for N-(Phenylsulfonyl)glycine Analysis
End-capped C18 Columns These are standard reversed-phase columns where the residual silanol groups have been chemically deactivated ("capped") with a small silane reagent.[8]Reduces secondary interactions with silanol groups, leading to improved peak shape.
Polar-Embedded Columns These columns have a polar group embedded within the C18 chain.Offers alternative selectivity and can provide better peak shape for polar compounds by shielding the residual silanol groups.[13]
Hybrid Silica Columns These columns are made from a hybrid of silica and organic polymer.They often exhibit better stability at a wider pH range and can have lower silanol activity, resulting in improved peak shape for basic and acidic compounds.[1]
HILIC Columns Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase HPLC for very polar compounds.[22][23]Can provide good retention and peak shape for highly polar analytes that are not well-retained in reversed-phase.

For initial method development, a modern, high-purity, end-capped C18 column is a good starting point. If peak tailing persists, exploring columns with alternative chemistries, such as polar-embedded or hybrid silica columns, is recommended.[24][25][26]

Q5: I've optimized the mobile phase pH and am using a suitable column, but I still see peak tailing. What other factors should I investigate?

A5: If peak tailing persists after optimizing the mobile phase and column, consider the following troubleshooting steps:

  • Check for Column Contamination and Degradation:

    • Action: Flush the column with a strong solvent to remove any strongly retained contaminants.[27] If the problem persists, the column may be degraded and need to be replaced.[2]

    • Prevention: Use a guard column to protect the analytical column from contaminants in the sample.[3] Ensure the mobile phase pH is within the recommended range for the column.[18][19]

  • Investigate Extra-Column Volume:

    • Action: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.[2][13] Ensure all fittings are properly connected to avoid dead volume.

    • Diagram: The following diagram illustrates how extra-column volume can contribute to peak broadening and tailing.

Caption: Extra-column volume in the HPLC flow path.

  • Consider Sample Overload:

    • Action: Dilute your sample and inject a smaller volume.[3][27] If the peak shape improves, you were likely overloading the column.

    • Experiment: Perform a loading study by injecting a series of increasing sample concentrations to determine the column's linear capacity for your analyte.

  • Evaluate Sample Solvent Effects:

    • Action: Dissolve your sample in the initial mobile phase whenever possible.[28] If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion.[2]

  • Check for Co-eluting Impurities:

    • Action: An impurity eluting on the tail of your main peak can mimic peak tailing.[8] Try changing the detection wavelength to see if the peak shape changes. If you have access to a mass spectrometer, it can help identify if there are any co-eluting species.

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting peak tailing for N-(Phenylsulfonyl)glycine compounds:

Troubleshooting_Workflow Start Peak Tailing Observed Check_pH Is Mobile Phase pH Optimized? (2 units from pKa) Start->Check_pH Optimize_pH Perform pH Optimization Study Check_pH->Optimize_pH No Check_Column Is the Column Appropriate and in Good Condition? Check_pH->Check_Column Yes Optimize_pH->Check_pH Select_Column Select Appropriate Column (e.g., end-capped C18, polar-embedded) Check_Column->Select_Column No Check_System Investigate Instrumental Factors Check_Column->Check_System Yes Select_Column->Check_Column Check_Overload Check for Sample Overload Check_System->Check_Overload Check_Solvent Check Sample Solvent Check_Overload->Check_Solvent Success Symmetrical Peak Achieved Check_Overload->Success Resolved Check_ExtraColumn Minimize Extra-Column Volume Check_Solvent->Check_ExtraColumn Check_Solvent->Success Resolved Check_ExtraColumn->Success Resolved Contact_Support Consult Senior Scientist or Vendor Support Check_ExtraColumn->Contact_Support Unresolved

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of N-(Phenylsulfonyl)glycine Esters: Methyl vs. Ethyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, particularly in the realms of medicinal chemistry and peptide synthesis, N-protected amino acid esters are fundamental building blocks.[1][2] Among these, N-(Phenylsulfonyl)glycine esters serve as valuable intermediates due to the specific physicochemical properties imparted by the phenylsulfonyl protecting group.[3][4] A common decision point for researchers is the choice of the ester protecting group, typically between a methyl or an ethyl ester. While seemingly a minor structural modification, this choice can have significant implications for reaction kinetics, yield, and purification strategies.

This guide provides an in-depth comparison of the reactivity of N-(Phenylsulfonyl)glycine methyl ester and its ethyl counterpart. We will dissect the underlying chemical principles governing their reactivity, present a framework for their comparative analysis, and provide actionable experimental protocols for researchers in the field.

Theoretical Framework: Unpacking the Drivers of Reactivity

The reactivity of an ester in nucleophilic acyl substitution reactions—the most common transformation for this class of compounds—is primarily governed by a combination of steric and electronic factors.[5][6]

The Dominant Role of Steric Hindrance

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents near the reaction center.[7][8] In the context of N-(Phenylsulfonyl)glycine esters, the reaction center is the electrophilic carbonyl carbon. Nucleophilic attack at this carbon is the rate-determining step in many reactions, such as hydrolysis and amidation.

  • Methyl Ester: The methyl group is one of the smallest alkyl groups. Its minimal steric profile provides relatively unimpeded access for an incoming nucleophile to attack the carbonyl carbon.

  • Ethyl Ester: The ethyl group, with its additional methylene unit, is spatially larger than the methyl group.[9] This increased bulk creates a more crowded environment around the carbonyl carbon, sterically hindering the approach of a nucleophile.[7][10]

This difference is the principal reason why methyl esters are generally observed to be more reactive than their ethyl counterparts in reactions involving nucleophilic attack. For instance, in the production of biofuels via transesterification, the reaction with methanol (to form methyl esters) is significantly faster than with ethanol.[11]

Caption: Steric comparison of methyl and ethyl esters.

Electronic Effects and Leaving Group Ability

The electronic effect of the alkyl group (methyl vs. ethyl) on the electrophilicity of the carbonyl carbon is minimal and generally considered negligible in this comparison. Both are weakly electron-donating groups.

The second key step in nucleophilic acyl substitution is the departure of the leaving group (methoxide, –OCH₃, or ethoxide, –OCH₂CH₃). The ability of a group to depart is inversely related to its basicity. The pKa values of the conjugate acids, methanol (pKa ≈ 15.5) and ethanol (pKa ≈ 15.9), are extremely similar.[12] This indicates that methoxide and ethoxide are of comparable basicity and, therefore, have nearly identical leaving group abilities.

Consequently, the difference in reactivity is not dictated by the stability of the leaving group but almost entirely by the steric hindrance affecting the initial nucleophilic attack.

Comparative Reactivity in Key Transformations

Based on the principles outlined above, we can predict the relative reactivity of the two esters in common synthetic operations.

Hydrolysis (Saponification)

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by acid or base.[13] The base-catalyzed mechanism (saponification) is a one-way reaction and is often preferred for its efficiency.[6][13]

The reaction proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Due to the lesser steric hindrance of the methyl group, this compound is expected to undergo hydrolysis at a faster rate than the ethyl ester under identical conditions. Studies on other ester systems have confirmed that methyl esters exhibit greater metabolic lability and faster hydrolysis rates compared to their homologous ethyl esters.[14]

Amidation and Peptide Coupling

A primary application for these compounds is in the synthesis of more complex molecules, such as peptides, which involves forming an amide bond with an incoming amine nucleophile.[15][16]

Here, the size of the nucleophile becomes a critical factor. While the reactivity difference might be modest with a small amine like ammonia, it becomes more pronounced when the nucleophile is another amino acid ester, which is significantly bulkier. The more sterically accessible carbonyl of the methyl ester will allow for a more efficient and faster coupling reaction compared to the ethyl ester, potentially leading to higher yields and shorter reaction times.

Transesterification

Transesterification is the conversion of one ester into another by reaction with an alcohol.[12] For example, converting the methyl ester to the ethyl ester by reacting it with ethanol. These reactions are typically acid- or base-catalyzed and are equilibrium processes.[12] The equilibrium can be driven towards the desired product by using a large excess of the alcohol, which often serves as the solvent.[12][17]

While the position of the equilibrium is determined by the relative concentrations, the rate at which equilibrium is reached is still governed by kinetics. The reaction involving the less-hindered methanol as the nucleophile (converting an ethyl ester to a methyl ester) would be expected to proceed faster than the reverse reaction under equivalent catalytic conditions.

Data Summary

Reaction TypeNucleophileExpected Faster ReactantPrimary Rationale
Basic Hydrolysis OH⁻Methyl EsterLower steric hindrance for nucleophilic attack.[7][11]
Acidic Hydrolysis H₂OMethyl EsterLower steric hindrance for nucleophilic attack.[18]
Amidation R-NH₂Methyl EsterLower steric hindrance, especially with bulky amines.
Transesterification R-OHMethyl EsterLess hindered electrophilic center.[12]

Experimental Protocols

To empower researchers to validate these principles within their own systems, we provide the following standardized protocols.

Protocol 1: Synthesis of N-(Phenylsulfonyl)glycine Methyl/Ethyl Ester

This protocol describes a general method for the esterification of N-(Phenylsulfonyl)glycine using an acid catalyst. The choice of methanol or ethanol determines the final product.

Materials:

  • N-(Phenylsulfonyl)glycine

  • Methanol (anhydrous) or Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[1]

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser (if heating), separatory funnel

Procedure:

  • Suspend N-(Phenylsulfonyl)glycine (1.0 eq) in the chosen alcohol (methanol or ethanol, ~5-10 mL per gram of starting material) in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) or TMSCl (2.0 eq) dropwise to the stirring suspension.[1] Caution: These reagents react exothermically with alcohols and release HCl gas. Perform in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, or gently reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or DCM.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by column chromatography on silica gel or by recrystallization if necessary.

Caption: Workflow for the synthesis of N-(Phenylsulfonyl)glycine esters.

Protocol 2: Comparative Kinetic Analysis of Basic Hydrolysis

This protocol outlines a method to quantify the difference in hydrolysis rates.

Materials:

  • This compound

  • N-(Phenylsulfonyl)glycine ethyl ester

  • Solvent (e.g., a 1:1 mixture of Acetonitrile and Water)

  • Sodium hydroxide (NaOH) solution of known concentration

  • Internal standard for HPLC analysis (e.g., a stable, UV-active compound that does not react under the conditions)

  • HPLC system with a UV detector

Procedure:

  • Stock Solutions: Prepare stock solutions of the methyl ester, ethyl ester, and internal standard of known concentrations in the chosen solvent.

  • Reaction Setup: In separate temperature-controlled vials (e.g., at 25 °C), place a defined volume of the ester stock solution and the internal standard stock solution.

  • Initiation: To start the reaction, add a defined volume of the NaOH solution to each vial simultaneously and mix thoroughly. The final concentrations of the ester and NaOH should be identical in all experiments.

  • Time Points: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a solution containing a slight excess of acid (e.g., HCl) to neutralize the NaOH.

  • Analysis: Analyze each quenched sample by HPLC.

  • Data Processing: For each time point, calculate the concentration of the remaining ester by comparing its peak area to that of the internal standard.

  • Kinetic Plot: Plot the natural logarithm of the ester concentration (ln[Ester]) versus time. For a pseudo-first-order reaction, this will yield a straight line whose slope is the negative of the rate constant (k). Compare the calculated rate constants for the methyl and ethyl esters.

Conclusion and Practical Recommendations

The choice between this compound and its ethyl analog is a nuanced decision that hinges on the specific requirements of a synthetic sequence. The evidence, rooted in the fundamental principles of organic chemistry, strongly indicates that This compound is the more reactive species in most common nucleophilic acyl substitution reactions.

Key Takeaways for Researchers:

  • For Speed and Efficiency: When rapid reaction kinetics are desired, such as in high-throughput synthesis or when dealing with sluggish coupling partners, the methyl ester is the superior choice due to its lower steric hindrance.

  • For Increased Stability: If a more robust intermediate that is less prone to premature hydrolysis or degradation is required, the ethyl ester offers slightly enhanced stability. This could be advantageous in multi-step syntheses where the ester must survive various reaction conditions.

  • Impact on Purification: The choice of ester also affects the physical properties of the compound, such as its polarity and crystallinity, which can influence the ease of purification by chromatography or recrystallization.

Ultimately, the optimal choice requires a careful consideration of the trade-offs between reactivity, stability, and the specific context of the synthetic route. The experimental protocols provided herein offer a clear path for validating these principles and making an informed decision tailored to your research objectives.

References

  • Fells, I., and Moelwyn‐Hughes, E. A. (1958). The kinetics of the hydrolysis of the methyl and ethyl esters of the straight‐chain fatty acids. Journal of the Chemical Society (Resumed), 1326-1333.
  • Master Organic Chemistry. (2022). Transesterification. Master Organic Chemistry. Available at: [Link]

  • Ferreira, T. M. et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2492. Available at: [Link]

  • Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. Available at: [Link]

  • Jennychem. (2025). This compound. Jennychem. Available at: [Link]

  • Kustova, T. P., & Kochetova, L. B. (2019). Kinetics and mechanism of sulfonylation of α-amino acids and dipeptides. Russian Journal of General Chemistry, 89(4), 809-816. Available at: [Link]

  • Reddy, R. P. (2024). Steric Hindrance | Esterification | Chemistry. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022). Steric Hindrance. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. Available at: [Link]

  • Sciencemadness Discussion Board. (2020). Selectively reacting methanol over ethanol?. Sciencemadness. Available at: [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride. ResearchGate. Available at: [Link]

  • PubMed. (2001). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Steric effects. Wikipedia. Available at: [Link]

  • JACS Au. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. ACS Publications. Available at: [Link]

  • NIH. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. National Center for Biotechnology Information. Available at: [Link]

  • University of Bradford. (2010). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Bradford Scholars. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Jack Westin. (n.d.). Alcohols Important Reactions. Jack Westin MCAT Content. Available at: [Link]

  • NIH. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Reactive Amino Acid Esters by Using 9-Fluorenylmethyl Chloroformate. ResearchGate. Available at: [Link]

  • ResearchGate. (2005). N-(2-Nitrophenylsulfonyl)glycine methyl ester. ResearchGate. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of N-phenylglycine ethyl ester. PrepChem.com. Available at: [Link]

  • PubChem. (n.d.). Glycine ethyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride. Organic Syntheses. Available at: [Link]

  • Google Patents. (n.d.). CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester. Google Patents.
  • NIH. (n.d.). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. National Center for Biotechnology Information. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Chemistry LibreTexts. (2023). 21.7: Chemistry of Esters. Chemistry LibreTexts. Available at: [Link]

  • PubMed. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. National Center for Biotechnology Information. Available at: [Link]

  • GCW Gandhi Nagar Jammu. (n.d.). Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl group of the other amino acid. gcwgandhinagar.com. Available at: [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN103864632A - Production method for glycine ethyl ester hydrochloride. Google Patents.

Sources

A Comparative Guide to the Synthetic Routes of N-(Phenylsulfonyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of key intermediates is paramount. N-(Phenylsulfonyl)glycine methyl ester is a valuable building block, and understanding the nuances of its preparation can significantly impact research timelines and outcomes. This guide provides an in-depth comparison of the primary synthetic strategies to this compound, offering detailed experimental protocols and a critical evaluation of each route's advantages and disadvantages.

Introduction to this compound

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents. The presence of the phenylsulfonyl group imparts specific physicochemical properties, such as increased acidity of the N-H bond and the potential for specific interactions with biological targets. The methyl ester provides a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. Given its utility, the selection of an optimal synthetic route is a critical consideration. This guide will focus on two primary, accessible synthetic pathways starting from the readily available amino acid, glycine.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be efficiently achieved through two main strategies: a two-step synthesis commencing from glycine, and a one-step approach starting from the commercially available glycine methyl ester hydrochloride. The choice between these routes will largely depend on the starting materials available in the laboratory and the desired scale of the synthesis.

ParameterRoute A: Two-Step Synthesis from GlycineRoute B: One-Step Synthesis from Glycine Methyl Ester Hydrochloride
Starting Material GlycineGlycine Methyl Ester Hydrochloride
Number of Steps 21
Key Reagents Thionyl Chloride, Methanol, Benzenesulfonyl Chloride, TriethylamineBenzenesulfonyl Chloride, Triethylamine
Overall Yield Good to Excellent (product of two steps)Excellent
Simplicity ModerateHigh
Cost-Effectiveness High (if starting from inexpensive glycine)Moderate (depends on the cost of the starting ester)
Time Efficiency LowerHigher

Synthetic Route Diagrams

Synthetic_Routes cluster_A Route A: Two-Step Synthesis cluster_B Route B: One-Step Synthesis Glycine Glycine GME_HCl Glycine Methyl Ester Hydrochloride Glycine->GME_HCl  SOCl₂, MeOH   Target_A N-(Phenylsulfonyl)glycine Methyl Ester GME_HCl->Target_A PhSO₂Cl, Et₃N, DCM GME_HCl_B Glycine Methyl Ester Hydrochloride Target_B N-(Phenylsulfonyl)glycine Methyl Ester GME_HCl_B->Target_B PhSO₂Cl, Et₃N, DCM

Caption: Comparative overview of the two primary synthetic routes to this compound.

Detailed Experimental Protocols

Route A: Two-Step Synthesis from Glycine

This route is ideal for laboratories where glycine is readily available and the synthesis of the intermediate ester is straightforward.

Step 1: Synthesis of Glycine Methyl Ester Hydrochloride

The esterification of glycine is a classic transformation. The use of thionyl chloride in methanol is a highly effective method that proceeds in high yield.[1]

Esterification Glycine Glycine GME_HCl Glycine Methyl Ester Hydrochloride Glycine->GME_HCl Reflux SOCl2_MeOH SOCl₂ in Methanol SOCl2_MeOH->GME_HCl

Caption: Workflow for the esterification of glycine to its methyl ester hydrochloride.

Protocol:

  • Under a nitrogen atmosphere, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • To the flask, add methanol (e.g., 100 mL).

  • Cool the methanol in an ice bath and slowly add thionyl chloride (e.g., 1.2 equivalents) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the solution for 15-20 minutes.

  • Add glycine (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting white solid is glycine methyl ester hydrochloride, which can be used in the next step without further purification. The yield is typically quantitative.[1]

Step 2: N-Sulfonylation of Glycine Methyl Ester Hydrochloride

This step involves the reaction of the newly synthesized glycine methyl ester hydrochloride with benzenesulfonyl chloride in the presence of a base to neutralize the HCl generated. This reaction is analogous to the well-established Schotten-Baumann reaction.[2][3][4][5][6] A non-aqueous system using an organic base like triethylamine is often preferred for cleaner reactions and easier work-up.

Sulfonylation GME_HCl Glycine Methyl Ester Hydrochloride Target N-(Phenylsulfonyl)glycine Methyl Ester GME_HCl->Target Stir at 0°C to RT Reagents Benzenesulfonyl Chloride, Triethylamine, DCM Reagents->Target

Caption: Workflow for the N-sulfonylation of glycine methyl ester hydrochloride.

Protocol:

  • Suspend glycine methyl ester hydrochloride (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add triethylamine (2.2 equivalents) dropwise to the suspension. Stir for 10-15 minutes.

  • In a separate flask, dissolve benzenesulfonyl chloride (1.1 equivalents) in a small amount of DCM.

  • Add the benzenesulfonyl chloride solution dropwise to the reaction mixture at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Route B: One-Step Synthesis from Glycine Methyl Ester Hydrochloride

This is the preferred route if glycine methyl ester hydrochloride is commercially available or already prepared. It is a time-efficient and high-yielding procedure.

Protocol:

The protocol for this one-step synthesis is identical to Step 2 of Route A.

Discussion of Experimental Choices and Rationale

  • Choice of Esterification Reagent: Thionyl chloride in methanol is a highly efficient method for esterification as it generates HCl in situ, which catalyzes the reaction, and the byproducts (SO₂ and HCl) are gaseous and easily removed.[1] An alternative mild method involves using trimethylsilyl chloride in methanol.[7][8]

  • Choice of Base for Sulfonylation: Triethylamine is a common and effective organic base for this type of reaction. It acts as a scavenger for the HCl produced during the reaction, driving the equilibrium towards the product. An excess is used to neutralize both the HCl from the starting material and the HCl generated during the reaction. Pyridine can also be used as a base.[9] In a classical Schotten-Baumann reaction, an aqueous base like sodium hydroxide is used in a biphasic system.[2][4]

  • Solvent Selection: Dichloromethane (DCM) is a good solvent for the sulfonylation reaction as it is relatively inert and dissolves the reactants and the product, while the triethylamine hydrochloride salt precipitates out, providing a visual indication of reaction progress.

  • Purification: Column chromatography is a reliable method for obtaining highly pure this compound. Recrystallization is a viable alternative if a suitable solvent system can be identified, which can be more scalable.[10]

Conclusion

Both synthetic routes presented are robust and reliable methods for the preparation of this compound.

  • Route A is a cost-effective, two-step process that is ideal when starting from the basic amino acid, glycine.

  • Route B is a more direct and time-efficient, one-step synthesis for researchers who have access to glycine methyl ester hydrochloride.

The choice of route will ultimately be determined by the specific needs and available resources of the research team. The detailed protocols provided herein offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Wikipedia. Glycine methyl ester hydrochloride. [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • J&K Scientific LLC. Schotten-Baumann Reaction. [Link]

  • Docest. Schotten-Baumann Reaction. [Link]

Sources

A Senior Application Scientist's Guide to Analytical Method Validation for N-(Phenylsulfonyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Validation in Pharmaceutical Development

N-(Phenylsulfonyl)glycine Methyl Ester (CAS 69398-48-7) is a sulfonamide-containing amino acid derivative.[1][2][3] Molecules of this class are significant scaffolds in medicinal chemistry, often serving as intermediates in the synthesis of novel therapeutic agents.[4] As with any component destined for pharmaceutical use, the quality, purity, and strength of the material must be indisputably confirmed. This confirmation hinges on robust analytical methods that have been rigorously validated to prove they are fit for their intended purpose.[5][6]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative determination of this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, the establishment of self-validating protocols, and a comparative analysis of orthogonal techniques. Our framework is grounded in the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[7][8][9]

Pillar 1: High-Performance Liquid Chromatography (HPLC-UV) - The Workhorse of QC

For a molecule like this compound, which possesses a phenylsulfonyl chromophore, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection is the logical and most common choice for routine quality control (QC) and assay. The phenyl group provides strong UV absorbance, allowing for sensitive and reliable detection.

Foundational Method Development

Before validation can begin, a suitable method must be developed. The primary goal is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities or degradants.

Illustrative Starting Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

Causality: The C18 column is chosen for its hydrophobic stationary phase, which effectively retains the moderately non-polar analyte. Acetonitrile is a common organic modifier providing good peak shape and lower pressure than methanol. A detection wavelength of 230 nm is selected based on the UV absorbance maximum of the phenylsulfonyl moiety.

The Validation Gauntlet: Proving Method Fitness

Validation is the process of generating documented evidence that the method is suitable for its intended purpose.[6][10] We will now detail the experimental protocols for each key validation parameter as stipulated by ICH Q2(R1).[6][8][11]

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Method Reliability cluster_3 Phase 4: Finalization Protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) SST System Suitability Testing (SST) (Verify Instrument Performance) Protocol->SST Specificity Specificity & Selectivity SST->Specificity Linearity Linearity & Range SST->Linearity Accuracy Accuracy (Recovery) SST->Accuracy Precision Precision (Repeatability & Intermediate) SST->Precision LOQ Limit of Quantitation (LOQ) SST->LOQ Robustness Robustness LOQ->Robustness SolutionStability Solution Stability LOQ->SolutionStability Report Compile Validation Report SolutionStability->Report SOP Write Standard Operating Procedure (SOP) Report->SOP

Caption: Overall workflow for analytical method validation.

  • Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, without interference from other components like impurities, degradants, or matrix components.[6]

  • Experimental Protocol:

    • Blank Analysis: Inject the diluent to ensure no peaks are present at the retention time of the analyte.

    • Placebo Analysis: If in a formulated product, analyze a placebo mixture (all excipients without the active ingredient).

    • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks (Resolution > 2).

  • Trustworthiness: This self-validating step proves the method is "stability-indicating," a critical requirement for shelf-life studies.

  • Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Experimental Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range should typically span 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Data Presentation & Acceptance Criteria:

ParameterAcceptance CriterionIllustrative Result
Correlation Coefficient (r²)≥ 0.9990.9998
Y-interceptShould be close to zero (not statistically significant)150 (vs. 500,000)
Residuals PlotRandom distribution around the x-axisRandomly scattered
  • Objective: To determine the closeness of the test results to the true value. This is typically assessed by spiking a sample matrix with a known amount of analyte.

  • Experimental Protocol:

    • Prepare samples (or placebo) spiked with the analyte at three concentration levels across the linear range (e.g., 80%, 100%, 120%).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Data Presentation & Acceptance Criteria:

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.5%0.45%98.0% - 102.0%
100%100.2%0.31%98.0% - 102.0%
120%101.1%0.52%98.0% - 102.0%
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Experimental Protocol:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Data Presentation & Acceptance Criteria:

Precision TypeStatisticAcceptance CriterionIllustrative Result
Repeatability% RSD≤ 2.0%0.6%
Intermediate Precision% RSD≤ 2.0%0.9%
  • Objective: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol:

    • Estimate the LOQ based on the signal-to-noise ratio (S/N), typically where S/N is approximately 10:1.

    • Prepare a sample at this estimated concentration and inject it six times.

    • Confirm that the precision (%RSD) at this concentration is acceptable (typically ≤ 10%).

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

  • Experimental Protocol:

    • Vary key parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5°C)

      • Mobile Phase Composition (± 2% organic)

    • Analyze a sample under each condition and assess the impact on system suitability parameters (e.g., peak tailing, resolution) and assay results.

  • Trustworthiness: A robust method is less likely to fail in a routine QC environment, saving significant time and resources on investigations.

Pillar 2: Comparative Guide - HPLC-UV vs. GC-MS

While HPLC-UV is an excellent choice for assay and purity, other techniques may be preferable for specific applications like identifying unknown impurities or analyzing for volatile residual solvents. Here, we compare our validated HPLC-UV method to a potential Gas Chromatography-Mass Spectrometry (GC-MS) method. GC is a viable option for sulfonamides, often after a derivatization step to increase volatility and thermal stability.[13][14][15]

Logical Relationship of Method Selection

G cluster_0 Analytical Goal cluster_1 Method Characteristics cluster_2 Application Goal What is the question? HPLC HPLC-UV (Non-volatile, UV-active) Goal->HPLC GCMS GC-MS (Volatile, Thermally Stable) Goal->GCMS Assay Routine QC Assay & Purity HPLC->Assay ImpurityID Unknown Impurity ID HPLC->ImpurityID Limited to knowns GCMS->Assay More complex GCMS->ImpurityID Residual Residual Solvents GCMS->Residual

Caption: Decision tree for selecting an analytical method.

Performance Comparison Table
FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in liquid phase based on polarity.Separation in gas phase based on boiling point and polarity.
Analyte Suitability Excellent for non-volatile, thermally labile, high MW compounds.Best for volatile and thermally stable compounds. May require derivatization.
Specificity Good. Based on retention time and UV spectrum.Excellent. Based on retention time and mass fragmentation pattern (a "fingerprint").
Sensitivity Good (µg/mL to high ng/mL).Excellent (low ng/mL to pg/mL).
Sample Preparation Simple dissolution and filtration.Can be more complex, often requiring derivatization and extraction.[14]
Impurity Identification Limited; requires reference standards for confirmation.Powerful; can tentatively identify unknown structures from mass spectra.
Cost & Complexity Moderate cost, widely available, routine operation.Higher initial cost, requires more specialized expertise.
Best For Assay, purity, and stability testing of the main component. Impurity identification, analysis of volatile contaminants.
Supporting Experimental Considerations for GC-MS

A hypothetical GC-MS method for this compound would likely involve a derivatization step, such as methylation or silylation, to block the acidic N-H proton and improve thermal stability.[13]

  • Derivatization: Reaction with Diazomethane or a silylating agent like BSTFA.

  • Column: A mid-polarity column like a DB-5ms or HP-5ms.

  • Detection: Mass Spectrometer in both Scan mode (for identifying unknowns) and Selected Ion Monitoring (SIM) mode (for high-sensitivity quantitation).

Validation of a GC-MS method follows the same ICH principles but with specific focus on the derivatization step's efficiency and reproducibility, and the mass spectrometer's tuning and calibration.

Conclusion: Selecting the Right Tool for the Job

The validation of analytical methods is a cornerstone of pharmaceutical science, ensuring that the data used to assess drug quality is reliable and accurate.

  • For the routine quantification and purity assessment of this compound, a validated HPLC-UV method is the superior choice. It is robust, accurate, precise, and cost-effective for its intended purpose. Its validation proves its fitness for use in a regulated QC environment.

  • For investigative purposes , such as identifying an unknown degradation product or quantifying a highly potent, volatile impurity, a GC-MS method offers orthogonal separation and the unparalleled specificity of mass detection. While more complex to develop and validate, its power justifies its use when the analytical question demands it.

Ultimately, a comprehensive analytical control strategy may leverage both techniques: HPLC-UV for the routine release testing and stability studies, and GC-MS as a complementary tool for deeper investigations and characterization. This dual approach ensures a complete and scientifically sound understanding of the analyte's quality profile.

References

  • Blau, K., & Halket, J. M. (Eds.). (1993).
  • Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. U.S. Department of Health and Human Services. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. [Link]

  • Sheridan, P., & De Volder, M. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry.
  • Paithankar, H. V. (2013). HPLC Method Validation for Pharmaceuticals: A Review. International Journal of Universal Pharmacy and Bio Sciences, 2(4).
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

Sources

A Comparative Guide: N-(Phenylsulfonyl)glycine Methyl Ester as a Robust Alternative to Conventional Amino Acid Protection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules, particularly peptides and their derivatives. The choice of an N-terminal protecting group dictates the overall synthetic strategy, influencing reaction conditions, orthogonality, and the final deprotection steps. While carbamate-based protectors like Boc and Fmoc have become the workhorses of modern peptide chemistry, their inherent lability under specific acidic or basic conditions can be a significant liability in multi-step syntheses involving harsh reagents.

This guide provides an in-depth technical comparison of N-(Phenylsulfonyl)glycine Methyl Ester, a representative of the sulfonamide class of protecting groups, against the established standards: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz) protected glycines. We will explore the unique stability profile of the phenylsulfonyl group and, through comparative experimental protocols, delineate the specific scenarios where its extreme chemical robustness offers a decisive synthetic advantage.

The Landscape of N-α-Amino Protecting Groups

The ideal protecting group strategy, often termed "orthogonal," allows for the selective removal of one group in the presence of others.[1][2] This principle is the cornerstone of efficient solid-phase peptide synthesis (SPPS) and complex solution-phase approaches. The most widely adopted strategies are based on the differential acid and base lability of the Boc and Fmoc groups, respectively.

  • Boc (tert-Butoxycarbonyl): Removed under moderately strong acidic conditions, typically using trifluoroacetic acid (TFA).[3][4] It is stable to bases and nucleophiles.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Characterized by its lability to mild bases, such as piperidine in DMF, which allows for very gentle deprotection cycles.[2][3]

  • Cbz (Benzyloxycarbonyl): A classic protecting group, stable to mild acids and bases but readily cleaved by catalytic hydrogenation or strong acidic conditions like HBr in acetic acid.[3]

The phenylsulfonyl group operates on a different paradigm. As a sulfonamide, it forms a highly stable bond to the amino nitrogen, resistant to the conditions that cleave Boc, Fmoc, and even Cbz groups.[5] This presents both a significant advantage in terms of chemical resilience and a considerable challenge for its eventual removal.

G cluster_0 Protection Strategy cluster_1 N-Protection cluster_2 Deprotection cluster_3 Cleavage Reagents AminoAcid Free Amino Acid (e.g., Glycine) Boc Boc Anhydride Fmoc Fmoc-OSu Cbz Cbz-Cl PhSO2 PhSO2Cl ProtectedAA N-Protected Amino Acid Boc->ProtectedAA Basic Conditions Fmoc->ProtectedAA Basic Conditions Cbz->ProtectedAA Basic Conditions PhSO2->ProtectedAA Schotten-Baumann Conditions TFA Acid (TFA) ProtectedAA->TFA Coupling & Elongation Piperidine Base (Piperidine) ProtectedAA->Piperidine Coupling & Elongation H2 H2 / Pd ProtectedAA->H2 Coupling & Elongation Reducer Reducing Agent (e.g., Mg/MeOH) ProtectedAA->Reducer Coupling & Elongation FinalProduct Free Amine + Peptide Chain

Caption: General workflow for N-α-amino acid protection and subsequent deprotection strategies.

Profiling this compound

This compound is a crystalline solid with the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.25 g/mol .[6] Its defining characteristic is the phenylsulfonyl protecting group, which imparts exceptional stability.

Key Attributes:
  • Exceptional Stability: The N-S bond in sulfonamides is highly resistant to cleavage by strong acids (TFA, HCl) and bases (piperidine, NaOH), conditions under which Boc, Fmoc, and Cbz groups are readily removed.[5]

  • Electron-Withdrawing Nature: The powerful electron-withdrawing effect of the sulfonyl group significantly reduces the basicity and nucleophilicity of the protected nitrogen atom.[5] This deactivation prevents side reactions at the nitrogen during synthesis.

  • Challenging Cleavage: The stability of the sulfonamide bond necessitates harsh reductive or strongly acidic conditions for its removal, which is the primary drawback of this protecting group.[5][7]

Experimental Protocol: Synthesis of this compound

This protocol describes the straightforward synthesis via N-sulfonylation of glycine methyl ester under standard Schotten-Baumann conditions.

Materials:

  • Glycine methyl ester hydrochloride

  • Benzenesulfonyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve glycine methyl ester hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in a 1:1 mixture of DCM and water. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Sulfonylation: Add benzenesulfonyl chloride (1.1 eq) dropwise to the cold, stirring mixture over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

Head-to-Head Comparison: Stability and Deprotection

The utility of a protecting group is defined by its stability during intermediate steps and the ease of its selective removal. Here, we compare the phenylsulfonyl group against the conventional alternatives.

FeatureN-Phenylsulfonyl N-Boc N-Fmoc N-Cbz
Structure Ph-SO₂-(CH₃)₃C-O-CO-Fm-CH₂-O-CO-Ph-CH₂-O-CO-
Introduction Phenylsulfonyl chloride, baseBoc-anhydride, baseFmoc-OSu/Cl, baseCbz-chloride, base
Stability (Acid) Very High (Stable to TFA, HCl)[5]Low (Cleaved by TFA)[3]High (Stable to TFA)Moderate (Cleaved by HBr/AcOH)[3]
Stability (Base) Very High (Stable to Piperidine, NaOH)[5]High (Stable to Piperidine)Low (Cleaved by Piperidine)[3]High (Stable to Piperidine)
Stability (H₂/Pd) High High High Low (Cleaved)[3]
Cleavage Conditions Harsh: Mg/MeOH, Na/naphthalene, HBr (conc.), SmI₂[5][7][8]Mild Acid: TFA in DCM[3]Mild Base: 20% Piperidine in DMF[3]Catalytic Hydrogenation, Strong Acid
Key Advantage Extreme chemical robustnessAcid lability, orthogonal to FmocBase lability, orthogonal to BocCleavage by hydrogenation
Key Disadvantage Difficult, non-standard deprotectionAcid sensitivityBase sensitivityRequires catalyst, not for S-containing peptides

Experimental Validation: A Model Dipeptide Synthesis Workflow

To provide a practical context, we outline a comparative workflow for the synthesis of a simple dipeptide, Gly-Ala, using each of the four protected glycine variants. This model highlights the differences in deprotection methodologies.

G start Start: 4 Protected Glycines + L-Ala-OtBu coupling Peptide Coupling (EDC, HOBt in DCM) start->coupling p1 PhSO2-Gly-Ala-OtBu coupling->p1 p2 Boc-Gly-Ala-OtBu coupling->p2 p3 Fmoc-Gly-Ala-OtBu coupling->p3 p4 Cbz-Gly-Ala-OtBu coupling->p4 dep1 Deprotection 1: Mg / MeOH p1->dep1 dep2 Deprotection 2: TFA / DCM p2->dep2 dep3 Deprotection 3: Piperidine / DMF p3->dep3 dep4 Deprotection 4: H2, Pd/C p4->dep4 end Final Product: H-Gly-Ala-OtBu dep1->end dep2->end dep3->end dep4->end

Caption: Comparative workflow for dipeptide synthesis and subsequent N-terminal deprotection.

Protocol 1: General Peptide Coupling
  • In a round-bottom flask, dissolve the N-protected glycine (1.0 eq), L-Alanine tert-butyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.

  • Add a base such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt.

  • Cool the solution to 0 °C and add EDC hydrochloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous workup, dry the organic phase, and concentrate to obtain the protected dipeptide, which can be purified by column chromatography.

Protocol 2: Comparative Deprotection Methodologies

A. N-Phenylsulfonyl Deprotection (Reductive Cleavage) [5]

  • Dissolve the PhSO₂-Gly-Ala-OtBu dipeptide (1.0 eq) in anhydrous methanol.

  • Add magnesium (Mg) turnings (10 eq) portion-wise while stirring under an inert atmosphere (N₂ or Ar).

  • Stir the reaction at room temperature until completion (monitor by TLC). The reaction can be gently heated if necessary.

  • Quench the reaction carefully by adding saturated ammonium chloride solution.

  • Filter the mixture to remove magnesium salts and concentrate the filtrate.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) to isolate the deprotected dipeptide.

B. N-Boc Deprotection (Acidolysis)

  • Dissolve the Boc-Gly-Ala-OtBu dipeptide in DCM.

  • Add an equal volume of TFA (forming a 50% TFA/DCM solution).

  • Stir at room temperature for 30-60 minutes.

  • Concentrate the solution under reduced pressure to remove the acid and solvent. Co-evaporation with toluene can help remove residual TFA.

C. N-Fmoc Deprotection (Base Cleavage)

  • Dissolve the Fmoc-Gly-Ala-OtBu dipeptide in a 20% solution of piperidine in DMF.

  • Stir at room temperature for 15-30 minutes.

  • Concentrate the solution under high vacuum to remove DMF and piperidine.

  • The crude product can be purified to remove the dibenzofulvene-piperidine adduct.

D. N-Cbz Deprotection (Hydrogenolysis)

  • Dissolve the Cbz-Gly-Ala-OtBu dipeptide in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Stir the suspension under a positive pressure of hydrogen gas (using a balloon or a Parr hydrogenator) for 2-4 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected peptide.

Discussion: Niche Applications for the Phenylsulfonyl Group

Given the harsh conditions required for its removal, the N-phenylsulfonyl group is not a direct replacement for Boc or Fmoc in routine, automated peptide synthesis. Its value lies in specialized applications where extreme stability is paramount.

When to Consider N-Phenylsulfonyl Protection:

  • Complex, Multi-Step Organic Synthesis: When a protected amino acid is part of a larger synthetic route involving reactions (e.g., Grignard reactions, strong reductions, oxidations, or reactions requiring strong acid/base catalysis) that would compromise standard protecting groups, the phenylsulfonyl group provides the necessary resilience.

  • Synthesis of N-Alkylated Amines: The acidic proton on the sulfonamide of a primary amine can be deprotonated and alkylated, a reaction pathway exploited in the Fukuyama amine synthesis (which uses a related nosyl group).[5]

  • Permanent Protection: In cases where the N-terminus must remain permanently blocked, or where deprotection is intended to be the final, aggressive step after all other molecular architecture is in place, the phenylsulfonyl group serves as a near-permanent shield.

Conclusion

This compound represents a highly robust, albeit specialized, tool in the synthetic chemist's arsenal. While its challenging deprotection precludes its use as a routine alternative to the elegantly labile Boc and Fmoc groups in standard peptide synthesis, its exceptional stability to a wide range of chemical conditions provides a powerful solution for complex synthetic challenges. For researchers designing multi-step pathways where intermediate reactions threaten the integrity of conventional protecting groups, the phenylsulfonyl group offers a reliable "protect-and-forget" strategy, ensuring the nitrogen functionality remains intact until a deliberate, albeit forceful, final cleavage step. Understanding this trade-off between stability and ease of removal is key to leveraging its full potential.

References

  • ChemScene. This compound.
  • ResearchGate.
  • Benchchem. Synthesis of N-Phenyl-N-(phenylsulfonyl)
  • Chem-Station Int. Ed. Sulfonyl Protective Groups. (2014-05-06).
  • Organic Chemistry Portal.
  • X-MOL. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research.

Sources

A Comparative Guide to Sulfonyl Protecting Groups for Glycine: Navigating Stability and Deprotection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide synthesis and drug development, the judicious selection of protecting groups is a cornerstone of success. For glycine, the simplest of the proteinogenic amino acids, the strategic use of N-terminal protecting groups is paramount to prevent unwanted side reactions and guide the synthetic pathway. Among the diverse arsenal of protective moieties, sulfonyl groups offer a unique combination of stability and reactivity, making them valuable tools for researchers. This guide provides an in-depth comparative analysis of three commonly employed sulfonyl protecting groups for glycine: the p-toluenesulfonyl (Tosyl, Ts), 2-nitrobenzenesulfonyl (Nosyl, Ns), and 5-(dimethylamino)naphthalene-1-sulfonyl (Dansyl, Dns) groups. We will delve into the nuances of their installation, their stability under various conditions, and, most critically, the strategies for their removal, supported by experimental data and detailed protocols.

The Rationale for Sulfonyl Protection of Glycine

The primary motivation for protecting the amino group of glycine is to reversibly mask its nucleophilicity, thereby preventing self-polymerization and allowing for controlled coupling reactions at the carboxyl terminus. Sulfonyl groups, characterized by the R-SO₂- moiety, form stable sulfonamides with the primary amine of glycine. This stability is a double-edged sword: while it provides robust protection throughout multi-step syntheses, it can also present challenges during the final deprotection step. The choice of a specific sulfonyl group, therefore, hinges on a careful consideration of the overall synthetic strategy, particularly the compatibility of the deprotection conditions with other functionalities present in the molecule.

Comparative Analysis of Sulfonyl Protecting Groups

The selection of an appropriate sulfonyl protecting group is a critical decision in the design of a synthetic route. The following sections provide a detailed comparison of the Tosyl, Nosyl, and Dansyl groups in the context of glycine protection.

Stability Profile

All three sulfonyl groups impart significant stability to the protected glycine, rendering the N-H bond of the sulfonamide acidic and the nitrogen lone pair less available for nucleophilic attack.[1]

Protecting GroupStability to Acidic ConditionsStability to Basic ConditionsOrthogonalityKey Considerations
Tosyl (Ts) HighHighOrthogonal to Fmoc and Boc strategies.[2]Robustness can necessitate harsh deprotection conditions.
Nosyl (Ns) HighHighOrthogonal to Fmoc and Boc strategies.The nitro group activates the aryl ring for nucleophilic aromatic substitution, allowing for milder deprotection.
Dansyl (Dns) HighHighOrthogonal to Fmoc and Boc strategies.Primarily used for fluorescent labeling and N-terminal amino acid analysis; its use as a protecting group in multi-step synthesis is less common due to potential complications from its fluorescent nature.[3]
Protection of Glycine: A Mechanistic Overview and Experimental Protocols

The sulfonylation of glycine typically proceeds via a nucleophilic attack of the amino group on the sulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the HCl byproduct.

Diagram of the General Sulfonylation Reaction

G Glycine Glycine (H₂N-CH₂-COOH) Intermediate [Transition State] Glycine->Intermediate Nucleophilic Attack SulfonylChloride R-SO₂Cl SulfonylChloride->Intermediate Base Base (e.g., NaOH, Et₃N) HCl HCl Base->HCl Neutralization ProtectedGlycine N-Sulfonyl Glycine (R-SO₂-NH-CH₂-COOH) Intermediate->ProtectedGlycine Intermediate->HCl Salt Base·HCl G cluster_tosyl Tosyl (Ts) Deprotection cluster_nosyl Nosyl (Ns) Deprotection cluster_dansyl Dansyl (Dns) Cleavage Ts_Gly N-Tosyl-Glycine Ts_Deprotection Reductive Cleavage (e.g., Mg/MeOH) Ts_Gly->Ts_Deprotection Glycine_Ts Glycine Ts_Deprotection->Glycine_Ts Ns_Gly N-Nosyl-Glycine Ns_Deprotection Fukuyama Deprotection (Thiol + Base) Ns_Gly->Ns_Deprotection Glycine_Ns Glycine Ns_Deprotection->Glycine_Ns Dns_Gly N-Dansyl-Glycine Dns_Deprotection Acid Hydrolysis (6 M HCl, heat) Dns_Gly->Dns_Deprotection Glycine_Dns Glycine Dns_Deprotection->Glycine_Dns

Caption: Comparative deprotection strategies for sulfonyl-protected glycine.

This protocol utilizes magnesium in methanol for the reductive cleavage of the N-S bond. [4] Materials:

  • N-Tosylglycine

  • Magnesium turnings

  • Methanol (anhydrous)

  • Ammonium chloride (saturated aqueous solution)

  • Dichloromethane

Procedure:

  • To a solution of N-Tosylglycine (1.0 eq) in anhydrous methanol, add magnesium turnings (10-20 eq).

  • The reaction mixture is stirred at room temperature or gently refluxed. The progress of the reaction should be monitored by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture to remove magnesium salts.

  • Concentrate the filtrate under reduced pressure to remove methanol.

  • The aqueous residue can be further extracted with dichloromethane to isolate the glycine.

Expected Yield: While a direct yield for N-Tosylglycine deprotection via this method is not readily available in the literature, a similar deprotection of an N-tosyl piperidinone derivative reported a yield of 52%. [4]

This mild and efficient deprotection method is a significant advantage of the nosyl group. [5] Materials:

  • N-Nosylglycine

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Dichloromethane

  • 1 M Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve N-Nosylglycine (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.5 eq) and thiophenol (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the organic layer with 1 M NaOH solution to remove excess thiophenol, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected glycine.

Expected Yield: Based on a similar deprotection of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide, yields of 89-91% can be expected. [5]

Conclusion and Recommendations

The choice of a sulfonyl protecting group for glycine is a strategic decision that significantly impacts the overall synthetic workflow.

  • Tosyl (Ts) is the workhorse, offering exceptional stability for complex, multi-step syntheses where a robust protecting group is required. However, researchers must be prepared for the often harsh conditions required for its removal.

  • Nosyl (Ns) presents a more versatile option. Its comparable stability to the tosyl group is coupled with the significant advantage of mild deprotection via the Fukuyama reaction. This makes it an excellent choice for syntheses involving sensitive functional groups that would not tolerate reductive or strongly acidic conditions.

  • Dansyl (Dns) , while a sulfonyl group, is primarily a tool for bioanalytical applications. Its strong fluorescence and the harsh conditions required for its cleavage make it generally unsuitable as a protecting group in a synthetic strategy focused on the final product's integrity.

For researchers and drug development professionals, the Nosyl group offers the most favorable balance of stability and ease of removal for the protection of glycine in many synthetic contexts. However, the ultimate decision should always be guided by the specific requirements of the synthetic target and the compatibility of the deprotection conditions with the overall molecular architecture. Careful consideration of these factors will enable the strategic and successful application of sulfonyl protecting groups in the synthesis of novel peptides and complex organic molecules.

References

  • Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups.
  • Stuhr-Hansen, N., Sølling, T. I., & Strømgaard, K. (2013). Synthetic and mechanistic insight into nosylation of glycine residues. Organic & Biomolecular Chemistry, 11(14), 2288–2293.
  • Chem-Station Int. Ed. (2014). Fukuyama Amine Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis.
  • Cardinal Scholar. (1987).
  • Lu, Y., et al. (2018).
  • BenchChem. (2025). Application Notes and Protocols for N-Terminal Amino acid Analysis Using Dansyl Chloride.
  • ResearchGate. (2025).
  • Springer Nature Experiments. (1997). The Dansyl Method for Identifying N-Terminal Amino Acids.
  • BenchChem. (2025). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)
  • ResearchGate. (2025).
  • BenchChem. (2025).
  • Sciencemadness.org. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses.
  • ResearchGate. (2025). Deprotection of Sulfonyl Aziridines.
  • ResearchGate. (2025). Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid.
  • PubMed. (2001).

Sources

A Comparative Guide to the In Vitro and In Vivo Stability of N-(Phenylsulfonyl)glycine Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a potential therapeutic agent is a cornerstone of preclinical evaluation. The stability of a compound, both in simplified biological systems (in vitro) and within a living organism (in vivo), dictates its bioavailability, efficacy, and potential for toxicity. This guide provides an in-depth comparison of the in vitro and in vivo stability of N-(Phenylsulfonyl)glycine esters, a chemical scaffold of interest in medicinal chemistry. We will delve into the experimental methodologies used to assess their stability, the underlying enzymatic processes, and the critical interpretation of the resulting data.

The core structure of N-(Phenylsulfonyl)glycine esters incorporates a sulfonamide linkage and an ester functional group. Both moieties are known to be susceptible to metabolic transformation, making a thorough stability assessment crucial.[1][2][3] The ester group is a potential target for hydrolysis by a wide range of esterases present in plasma and tissues, while the sulfonamide group's stability can be influenced by its chemical environment and enzymatic action.[1][4] This guide will provide the foundational knowledge and practical protocols to navigate the stability assessment of this important class of compounds.

The Dichotomy of Stability Assessment: In Vitro vs. In Vivo

The evaluation of a drug candidate's stability is a multi-faceted process that begins with simple, rapid in vitro assays and progresses to more complex and physiologically relevant in vivo studies.

In Vitro Stability: These studies are conducted in controlled laboratory environments using isolated biological components such as plasma or subcellular fractions (e.g., liver microsomes). The primary goal of in vitro stability assays is to provide an early indication of a compound's metabolic liabilities.[1] They are instrumental in screening and ranking compounds during the lead optimization phase, allowing chemists to modify metabolically unstable "soft spots" in the molecular structure.[2][3]

In Vivo Stability: These studies involve the administration of the compound to a living organism, typically a preclinical animal model. In vivo experiments provide a holistic view of a compound's fate, encompassing absorption, distribution, metabolism, and excretion (ADME). The data from these studies are essential for understanding the compound's pharmacokinetic profile and predicting its behavior in humans.

The following diagram illustrates the logical flow from initial in vitro screening to comprehensive in vivo evaluation.

G cluster_0 Early Drug Discovery cluster_1 Preclinical Development In Vitro Assays In Vitro Assays Plasma Stability Plasma Stability In Vitro Assays->Plasma Stability Screening for hydrolytic susceptibility Microsomal Stability Microsomal Stability In Vitro Assays->Microsomal Stability Assessing Phase I metabolism Hepatocyte Stability Hepatocyte Stability In Vitro Assays->Hepatocyte Stability Broader metabolic profiling In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Informs selection of candidates for in vivo testing Pharmacokinetics in Animal Models Pharmacokinetics in Animal Models In Vivo Studies->Pharmacokinetics in Animal Models Determine ADME properties Metabolite Identification Metabolite Identification Pharmacokinetics in Animal Models->Metabolite Identification Identify major metabolites

Caption: Workflow from in vitro screening to in vivo stability assessment.

Part 1: In Vitro Stability Assessment

In vitro assays offer a rapid and cost-effective means to evaluate the metabolic stability of N-(Phenylsulfonyl)glycine esters. The two most common starting points are plasma stability and liver microsomal stability assays.

Plasma Stability: The First Line of Defense

Plasma contains a variety of esterases that can readily hydrolyze ester-containing compounds.[1] Therefore, assessing the stability of N-(Phenylsulfonyl)glycine esters in plasma is a critical first step. A short half-life in plasma can lead to rapid clearance and poor bioavailability in vivo.[2][3]

This protocol outlines a standard procedure for determining the half-life of a test compound in plasma.

  • Preparation of Solutions:

    • Prepare a stock solution of the N-(Phenylsulfonyl)glycine ester in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Thaw pooled plasma (human, rat, mouse, etc.) from a reputable commercial source at 37°C in a water bath. It is crucial to use pooled plasma to average out individual donor variability.

    • Prepare a positive control known to be hydrolyzed by plasma esterases (e.g., procaine) and a negative control known to be stable.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Initiate the reaction by adding the test compound stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a threefold excess of a cold organic solvent (e.g., acetonitrile) with an internal standard. This step precipitates the plasma proteins and stops the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vial for analysis.

    • Analyze the samples using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining parent compound.[5][6]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time and fitting the data to a first-order decay model.

The following diagram illustrates the key steps in the in vitro plasma stability workflow.

G Start Prepare Plasma and Compound Prepare Plasma and Compound Start->Prepare Plasma and Compound Incubate at 37°C Incubate at 37°C Prepare Plasma and Compound->Incubate at 37°C Sample at Time Points Sample at Time Points Incubate at 37°C->Sample at Time Points Quench with Acetonitrile Quench with Acetonitrile Sample at Time Points->Quench with Acetonitrile Centrifuge and Collect Supernatant Centrifuge and Collect Supernatant Quench with Acetonitrile->Centrifuge and Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge and Collect Supernatant->LC-MS/MS Analysis Calculate Half-life Calculate Half-life LC-MS/MS Analysis->Calculate Half-life End Calculate Half-life->End

Caption: Workflow for the in vitro plasma stability assay.

Liver Microsomal Stability: A Window into Phase I Metabolism

The liver is the primary site of drug metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions. While ester hydrolysis is the primary concern for N-(Phenylsulfonyl)glycine esters, other metabolic transformations, such as hydroxylation on the phenyl rings, can also occur.

The experimental protocol for a liver microsomal stability assay is similar to the plasma stability assay, with the key difference being the use of liver microsomes supplemented with necessary cofactors (e.g., NADPH) instead of plasma.

Expected In Vitro Metabolic Pathways

The primary metabolic pathway for N-(Phenylsulfonyl)glycine esters in vitro is expected to be the hydrolysis of the ester linkage by plasma and liver esterases, yielding the corresponding carboxylic acid, N-(Phenylsulfonyl)glycine. This metabolite is generally more polar and more readily excreted.

The following table summarizes the expected stability profiles and primary metabolites for a hypothetical series of N-(Phenylsulfonyl)glycine esters.

CompoundEster GroupPredicted Plasma Half-life (min)Predicted Microsomal Half-life (min)Primary Metabolite
Ester A Methyl< 15< 30N-(Phenylsulfonyl)glycine
Ester B Ethyl15 - 3030 - 60N-(Phenylsulfonyl)glycine
Ester C tert-Butyl> 60> 60N-(Phenylsulfonyl)glycine

Note: The predicted half-lives are illustrative. Steric hindrance around the ester group, as in the case of a tert-butyl ester, is expected to decrease the rate of hydrolysis and increase the half-life.[2]

Part 2: In Vivo Stability and Metabolite Profiling

While in vitro studies provide valuable preliminary data, in vivo experiments are essential to understand the complete picture of a compound's stability and metabolic fate in a complex biological system.

Pharmacokinetic Studies in Animal Models

Pharmacokinetic (PK) studies involve administering the N-(Phenylsulfonyl)glycine ester to an animal model (e.g., rat or mouse) and collecting blood samples at various time points. The concentration of the parent compound and its major metabolites in the plasma is then quantified using a validated bioanalytical method.[5][6]

Key PK parameters determined from these studies include:

  • Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

Metabolite Identification

Identifying the metabolites formed in vivo is crucial for understanding the complete disposition of the drug and for assessing the potential for the formation of active or toxic metabolites. This is typically achieved by analyzing plasma, urine, and feces samples from the PK study using high-resolution mass spectrometry.

Expected In Vivo Metabolic Pathways

The primary metabolic pathway for N-(Phenylsulfonyl)glycine esters in vivo is anticipated to be the rapid hydrolysis of the ester to form N-(Phenylsulfonyl)glycine. This carboxylic acid metabolite can then undergo further metabolism. The glycine moiety can be cleaved by the glycine cleavage system, or the entire molecule can be conjugated (Phase II metabolism) and excreted.[7][8][9]

The following diagram illustrates the potential metabolic fate of an N-(Phenylsulfonyl)glycine ester in vivo.

G Parent_Ester N-(Phenylsulfonyl)glycine Ester Carboxylic_Acid N-(Phenylsulfonyl)glycine Parent_Ester->Carboxylic_Acid Esterase Hydrolysis (Rapid) Glycine_Cleavage Glycine Cleavage Products Carboxylic_Acid->Glycine_Cleavage Glycine Cleavage System Conjugation Phase II Conjugates (e.g., Glucuronides) Carboxylic_Acid->Conjugation Phase II Enzymes Excretion Excretion Glycine_Cleavage->Excretion Conjugation->Excretion

Caption: Potential in vivo metabolic pathways of N-(Phenylsulfonyl)glycine esters.

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

A key goal in drug metabolism studies is to establish a meaningful in vitro-in vivo correlation (IVIVC). A strong IVIVC allows for the use of in vitro data to predict the in vivo performance of new chemical entities, thereby reducing the reliance on animal studies and accelerating the drug discovery process.

For N-(Phenylsulfonyl)glycine esters, the rate of hydrolysis in in vitro plasma or microsomal stability assays is expected to be a major determinant of their in vivo clearance. However, it is important to recognize that other factors, such as plasma protein binding, tissue distribution, and the involvement of other metabolic pathways, can influence the in vivo outcome.

Conclusion

The stability of N-(Phenylsulfonyl)glycine esters is a critical determinant of their potential as therapeutic agents. A systematic evaluation, beginning with rapid in vitro assays and progressing to comprehensive in vivo studies, is essential for a thorough understanding of their pharmacokinetic and metabolic profiles. The primary metabolic liability for this class of compounds is the ester functionality, which is susceptible to hydrolysis by esterases. By understanding the principles and methodologies outlined in this guide, researchers can effectively characterize the stability of their N-(Phenylsulfonyl)glycine ester candidates and make informed decisions in the drug development process.

References

  • Brocks, D. R. (2018). Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties. PubMed. Available at: [Link]

  • Dempsey, D. R., et al. (2016). Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. PubMed Central. Available at: [Link]

  • Karaman, R., et al. (2013). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PubMed Central. Available at: [Link]

  • Dempsey, D. R., et al. (2016). Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. PubMed. Available at: [Link]

  • Di, L. (2014). Plasma Stability. ResearchGate. Available at: [Link]

  • Keereweer, S., et al. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. PubMed Central. Available at: [Link]

  • Di, L. (2011). Development and application of high throughput plasma stability assay for drug discovery. ResearchGate. Available at: [Link]

  • Ahmad, A., et al. (2019). Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. PubMed. Available at: [Link]

  • Jeffries, K. A., et al. (2016). Glycine N-acyltransferase-like 3 is Responsible for Long-chain N-acylglycine Formation in N18TG2 cells. Digital Commons @ USF. Available at: [Link]

  • Ashton, C. H. (1978). The hydrolysis of esters of N-hippurylglycine and N-pivaloylglycine by carboxypeptidase A. Biochimica et Biophysica Acta (BBA) - Enzymology. Available at: [Link]

  • Chen, X., et al. (2021). Using poly(N-Vinylcaprolactam) to Improve the Enzymatic Hydrolysis Efficiency of Phenylsulfonic Acid-Pretreated Bamboo. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • European Medicines Agency. (2022). ICH M10 guideline on bioanalytical method validation and study sample analysis. Prospects in Pharmaceutical Sciences. Available at: [Link]

  • Okimura, K., et al. (2003). HPLC analysis of fatty acyl-glycine in the aqueous methanesulfonic acid hydrolysates of N-terminally fatty acylated peptides. PubMed. Available at: [Link]

  • Figg, W. D., et al. (2025). Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody-Drug Conjugates. PubMed. Available at: [Link]

  • Wang, H., et al. (2018). Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. PubMed Central. Available at: [Link]

  • Wang, T., et al. (2015). Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Adeva-Andany, M., et al. (2025). Metabolic impact of dietary glycine supplementation in individuals with severe obesity. PubMed Central. Available at: [Link]

  • Al-Dirbashi, O. Y., et al. (2018). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. Available at: [Link]

  • Swanson, M. A., et al. (2019). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia. PubMed Central. Available at: [Link]

  • Gamsjaeger, L., et al. (2025). FT-IR Method for the Quantification of Isoflavonol Glycosides in Nutritional Supplements of Soy (Glycine max (L.) MERR.). ResearchGate. Available at: [Link]

  • Bolina, I. (2010). Enzymatic Synthesis and Hydrolysis of Linear Alkyl and Steryl Hydroxycinnamic Acid Esters. ETH Research Collection. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking N-(Phenylsulfonyl)glycine Methyl Ester Purity Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the integrity of their research and the safety of potential therapeutics are built. N-(Phenylsulfonyl)glycine Methyl Ester, a valuable building block in organic synthesis, is no exception. Impurities, even in trace amounts, can lead to unforeseen side reactions, complicate purification processes, and ultimately compromise the biological activity and safety of the final compounds.

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, offering a self-validating framework for establishing a robust purity profile. The methodologies discussed herein are grounded in established principles of analytical chemistry and are supported by references to authoritative sources.

The Landscape of Potential Impurities in this compound

A comprehensive purity assessment begins with an understanding of the potential impurities that may be present. The most common synthetic route to this compound involves the reaction of glycine methyl ester (or its hydrochloride salt) with benzenesulfonyl chloride.[1] This process, while generally efficient, can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual glycine methyl ester and benzenesulfonyl chloride.

  • Byproducts of the Primary Reaction: Including potential products of hydrolysis or side reactions involving the solvent.

  • Residual Solvents: Organic solvents used during the synthesis and purification (e.g., dichloromethane, ethyl acetate, alcohols).

  • Water Content: Water can be introduced from solvents or from the atmosphere and can affect the stability and reactivity of the compound.[2]

A multi-pronged analytical approach is therefore essential to detect and quantify this diverse range of potential impurities.

A Comparative Overview of Analytical Methodologies

The following table provides a high-level comparison of the analytical techniques that form the cornerstone of a comprehensive purity assessment for this compound.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and detection of non-volatile organic impurities.High sensitivity and resolution for separating structurally related impurities. Well-established for quantitative analysis.[3][4]May not detect non-chromophoric impurities. Requires method development and a reference standard for accurate quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Absolute purity determination and structural confirmation.Provides detailed structural information. Can quantify the analyte without a specific reference standard of the same compound (using a certified internal standard).[5][6]Lower sensitivity for trace impurities compared to HPLC. Can be affected by peak overlap.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile organic impurities (e.g., residual solvents)."Gold standard" for identifying volatile organic compounds. High sensitivity and specificity.[7]Not suitable for non-volatile or thermally labile compounds.
Karl Fischer Titration Determination of water content.High accuracy and precision for water determination. Specific to water.[2]Only measures water content.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each of the key analytical techniques. The causality behind the choice of specific parameters is explained to provide a deeper understanding of the experimental design.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A well-developed reversed-phase HPLC method can effectively separate this compound from its potential process-related impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility in retaining moderately polar compounds.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • 0-20 min: 30% B to 90% B

    • 20-25 min: 90% B (hold)

    • 25-26 min: 90% B to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm, where the phenylsulfonyl group exhibits strong absorbance.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Logical Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject onto HPLC System Dissolve->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis of this compound.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful primary method for determining the absolute purity of a compound by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[5][8]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Internal Standard Selection: A certified internal standard with known purity is crucial. Maleic anhydride is a suitable choice as its protons are in a distinct chemical shift region from those expected for this compound and it has a simple spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube. The masses should be recorded to 0.01 mg.

    • Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.

  • NMR Acquisition Parameters:

    • Use a 90° pulse angle.

    • Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. A D1 of 30 seconds is generally sufficient. This ensures complete relaxation of the protons between scans, which is critical for accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing:

    • Apply a baseline correction to the spectrum.

    • Carefully integrate a well-resolved proton signal from this compound (e.g., the methylene protons) and a proton signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Puritystd = Purity of the internal standard

Logical Workflow for qNMR Purity Analysis:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation Weigh_Sample Accurately Weigh Sample & Internal Standard Dissolve_NMR Dissolve in Deuterated Solvent Weigh_Sample->Dissolve_NMR Acquire Acquire 1H NMR Spectrum with Optimized Parameters (Long D1) Dissolve_NMR->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Integrate_NMR Integrate Analyte & Standard Peaks Process->Integrate_NMR Calculate_Purity Calculate Absolute Purity Integrate_NMR->Calculate_Purity

Caption: Workflow for qNMR absolute purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column Selection: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating common organic solvents.[9]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Headspace injection is preferred for residual solvent analysis to avoid contamination of the GC system with the non-volatile analyte.

  • Mass Spectrometer Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 35-350.

  • Sample Preparation (Headspace):

    • Accurately weigh approximately 100 mg of this compound into a headspace vial.

    • Add a suitable high-boiling point solvent, such as dimethyl sulfoxide (DMSO), to dissolve the sample.

    • Seal the vial and incubate at a set temperature (e.g., 80 °C) to allow the volatile solvents to partition into the headspace.

  • Data Analysis: Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents. Quantify using an external standard calibration curve for each identified solvent.

Logical Workflow for GC-MS Residual Solvent Analysis:

GCMS_Workflow cluster_prep_gc Sample Preparation (Headspace) cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Analysis Weigh_GC Weigh Sample into Headspace Vial Add_Solvent Add High-Boiling Solvent Weigh_GC->Add_Solvent Incubate Incubate to Partition Volatiles Add_Solvent->Incubate Inject_Headspace Inject Headspace Vapor Incubate->Inject_Headspace Separate_GC Separate on Capillary Column Inject_Headspace->Separate_GC Detect_MS Identify by Mass Spectrometry Separate_GC->Detect_MS Identify Identify Solvents by Library Match Detect_MS->Identify Quantify Quantify using Calibration Curves Identify->Quantify

Caption: Workflow for GC-MS analysis of residual solvents.

Karl Fischer Titration for Water Content

Karl Fischer titration is the gold standard for determining the water content in a sample.[10] Both volumetric and coulometric methods are available, with the choice depending on the expected water content. For a crystalline solid like this compound, a volumetric method is generally suitable.

Experimental Protocol:

  • Instrumentation: A volumetric Karl Fischer titrator.

  • Reagent: A one-component or two-component Karl Fischer reagent.

  • Titration Vessel Preparation: The titration vessel should be conditioned to a dry, endpoint-stable state.

  • Reagent Standardization: The titer of the Karl Fischer reagent must be determined accurately using a certified water standard or a known hydrate such as sodium tartrate dihydrate.

  • Sample Analysis:

    • Accurately weigh a suitable amount of this compound (typically 50-100 mg) and add it to the conditioned titration vessel.

    • The sample is stirred to dissolve, and the titration with the Karl Fischer reagent proceeds automatically to the endpoint.

  • Calculation: The water content is calculated based on the volume of titrant consumed, the titer of the reagent, and the mass of the sample.

Logical Workflow for Karl Fischer Titration:

KF_Workflow cluster_prep_kf Instrument Preparation cluster_analysis_kf Sample Analysis cluster_data_kf Data Calculation Condition Condition Titration Vessel to Dryness Standardize Standardize KF Reagent Titer Condition->Standardize Weigh_KF Accurately Weigh Sample Standardize->Weigh_KF Add_to_Vessel Add Sample to Vessel Weigh_KF->Add_to_Vessel Titrate Automatic Titration to Endpoint Add_to_Vessel->Titrate Calculate_Water Calculate % Water Content Titrate->Calculate_Water

Caption: Workflow for determining water content by Karl Fischer titration.

Conclusion: A Holistic Approach to Purity Assessment

The comprehensive purity assessment of this compound is not achieved by a single analytical technique but by the synergistic application of multiple orthogonal methods. HPLC provides a high-resolution view of non-volatile organic impurities, while qNMR offers a powerful tool for absolute purity determination and structural confirmation. GC-MS is indispensable for the analysis of residual solvents, and Karl Fischer titration provides an accurate measure of water content.

By employing this multi-faceted approach, researchers and drug development professionals can establish a robust and reliable purity profile for this compound, ensuring the quality and integrity of their scientific endeavors. This guide serves as a framework for developing and implementing a self-validating system for the purity assessment of this and other critical chemical building blocks.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • Jennychem. (2025). This compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-allylphenyl)glycine methyl ester. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. 12(11), 001-009. [Link]

  • Research Journal of Pharmacy and Technology. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. 16(9), 4281-4285. [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from [Link]

  • JETIR. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ANTI-DIABETIC DRUGS. 10(6). [Link]

  • PubMed. (2003). HPLC analysis of fatty acyl-glycine in the aqueous methanesulfonic acid hydrolysates of N-terminally fatty acylated peptides. Biological & Pharmaceutical Bulletin, 26(8), 1166-1169. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. 13(12), 1483-1489. [Link]

Sources

The Definitive Guide to Structural Confirmation: A Comparative Analysis of N-(Phenylsulfonyl)glycine Methyl Ester Characterization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, the precise arrangement of atoms in a compound like N-(Phenylsulfonyl)glycine Methyl Ester dictates its physical, chemical, and biological properties. This guide provides an in-depth, objective comparison of the gold-standard technique for structural elucidation, single-crystal X-ray crystallography, with other powerful analytical methods. We will delve into the causality behind experimental choices, presenting supporting data and protocols to empower you in your structural confirmation workflows.

Introduction to this compound and the Imperative of Structural Verification

This compound (CAS No. 69398-48-7) is a small organic molecule with the chemical formula C₉H₁₁NO₄S.[1][2] Its structure, containing a phenylsulfonyl group, a glycine backbone, and a methyl ester, presents a scaffold of interest in medicinal chemistry. Accurate structural confirmation is paramount, as even subtle variations in conformation or connectivity can lead to significant differences in biological activity and patentability. This guide will use this molecule as a case study to compare and contrast the primary methods of structural analysis.

The Unambiguous Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[3] It provides precise measurements of bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail.

The Crystallographic Workflow: From Powder to Picture

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision. The quality of the final data is intrinsically linked to the quality of the initial crystal.[4]

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Powdered Compound Powdered Compound Solution Preparation Solution Preparation Powdered Compound->Solution Preparation Slow Evaporation/Cooling Slow Evaporation/Cooling Solution Preparation->Slow Evaporation/Cooling Induce Supersaturation Single Crystal Formation Single Crystal Formation Slow Evaporation/Cooling->Single Crystal Formation Nucleation & Growth Crystal Mounting Crystal Mounting Single Crystal Formation->Crystal Mounting X-ray Diffractometer X-ray Diffractometer Crystal Mounting->X-ray Diffractometer Mount on Goniometer Diffraction Pattern Diffraction Pattern X-ray Diffractometer->Diffraction Pattern Irradiate with X-rays Unit Cell Determination Unit Cell Determination Diffraction Pattern->Unit Cell Determination Data Integration Data Integration Unit Cell Determination->Data Integration Structure Solution Structure Solution Data Integration->Structure Solution Phase Problem Structural Refinement Structural Refinement Structure Solution->Structural Refinement Least-squares Minimization Final Crystal Structure Final Crystal Structure Structural Refinement->Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexane). The goal is to obtain crystals that are 0.1-0.3 mm in each dimension, transparent, and free of cracks or defects.[4]

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.[5][6]

  • Data Processing and Structure Solution: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the reflections are integrated, and corrections are applied for experimental factors. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms.[6]

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares minimization process to achieve the best fit between the observed and calculated diffraction data. The final result is a detailed three-dimensional model of the molecule.

While a specific crystal structure for this compound is not publicly available, the structure of the closely related N-(2-Nitrophenylsulfonyl)glycine methyl ester provides an excellent proxy for the type of data one would obtain.[7][8] This includes precise bond lengths, angles, and the overall molecular conformation.

Corroborative Evidence: Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural answer, spectroscopic methods offer complementary and often more readily obtainable data that can confirm the proposed structure and provide information about the molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[9][10] By analyzing the chemical shifts, coupling constants, and integrations in 1D and 2D NMR spectra, the carbon-hydrogen framework can be pieced together.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz). This typically includes:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbons.

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations.[11][12]

Compound Compound 1H_NMR 1H_NMR Compound->1H_NMR Proton Environments 13C_NMR 13C_NMR Compound->13C_NMR Carbon Environments COSY COSY 1H_NMR->COSY H-H Connectivity HSQC HSQC 13C_NMR->HSQC C-H Connectivity (1-bond) Structure Fragments Structure Fragments COSY->Structure Fragments HSQC->Structure Fragments HMBC C-H Connectivity (>1 bond) Structure Fragments->HMBC Final Structure Final Structure HMBC->Final Structure

Sources

A Head-to-Head Comparison of N-(Phenylsulfonyl)glycine Based Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery and development, the N-(phenylsulfonyl)glycine scaffold represents a versatile and promising starting point for the design of potent and selective enzyme inhibitors. This guide provides an in-depth, head-to-head comparison of various N-(phenylsulfonyl)glycine-based inhibitors targeting key enzyme families implicated in a range of pathologies. Moving beyond a simple recitation of data, we will delve into the structural nuances that dictate inhibitory potency and selectivity, supported by experimental data and detailed protocols to empower your own research endeavors.

The N-(Phenylsulfonyl)glycine Scaffold: A Privileged Structure

The N-(phenylsulfonyl)glycine core structure offers a unique combination of features that make it an attractive pharmacophore. The phenylsulfonyl group can engage in various non-covalent interactions with enzyme active sites, including hydrophobic and aromatic stacking interactions. The glycine moiety provides a flexible linker and a carboxylic acid group (or a derivative thereof, such as a hydroxamate) that can act as a key binding element, often chelating metal ions in the active sites of metalloenzymes. The true power of this scaffold, however, lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of inhibitory activity and selectivity against different enzyme targets.

I. Aldose Reductase Inhibitors: Targeting Diabetic Complications

Aldose reductase is a key enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions. The accumulation of its product, sorbitol, is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. N-(Phenylsulfonyl)glycine derivatives have emerged as potent inhibitors of this enzyme.

Head-to-Head Comparison of Aldose Reductase Inhibitors

The inhibitory potency of N-(phenylsulfonyl)glycine derivatives against aldose reductase is highly dependent on the substitution pattern on both the phenylsulfonyl ring and the glycine nitrogen. The following table summarizes the structure-activity relationship (SAR) of a series of these compounds against rat lens aldose reductase.

Compound IDR1 (Phenylsulfonyl Substitution)R2 (N-Substitution)IC50 (µM)
1a 4-NH₂H16
1b 4-NH-BenzoylH0.41
1c 2-NO₂H13
1d β-naphthylH0.4
2a HPhenyl> 1a (unspecified)
2b 4-NH-BenzoylPhenyl> 1b (unspecified)

Data compiled from multiple sources.[1][2][3]

Analysis of Structure-Activity Relationship (SAR):

From the data, several key insights emerge. The introduction of a 4-benzoylamino group (Compound 1b ) dramatically increases potency compared to the simple 4-amino substitution (Compound 1a )[1]. This suggests that the additional aromatic ring and carbonyl group in the benzoyl moiety likely engage in favorable interactions within a specific binding pocket of the enzyme[1]. Similarly, the larger aromatic system of a β-naphthyl group (Compound 1d ) also confers high potency[2].

Interestingly, N-phenyl substitution on the glycine (Compounds 2a and 2b ) generally leads to a decrease in inhibitory activity compared to their N-unsubstituted counterparts[3]. This indicates that while aromatic interactions are important on the phenylsulfonyl portion of the molecule, a bulky substituent on the glycine nitrogen may introduce steric hindrance or disrupt optimal binding geometry. Kinetic studies have shown that these inhibitors, such as compound 1b , act as uncompetitive inhibitors with respect to the substrate, suggesting they bind to the enzyme-substrate complex[1].

Visualizing the Aldose Reductase Inhibition Workflow

Aldose_Reductase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Aldose Reductase (e.g., from rat lens) Reaction Enzymatic Reaction (Buffer, pH 6.2-6.8) Enzyme->Reaction Substrate Substrate (DL-glyceraldehyde) Substrate->Reaction Cofactor Cofactor (NADPH) Cofactor->Reaction Inhibitor N-(Phenylsulfonyl)glycine Derivative Inhibitor->Reaction Measurement Spectrophotometric Measurement (340 nm) Reaction->Measurement Kinetics Calculate Reaction Rate (ΔAbs/min) Measurement->Kinetics IC50 Determine IC50 Kinetics->IC50

Caption: Workflow for Aldose Reductase Inhibition Assay.

Experimental Protocol: Aldose Reductase Inhibition Assay

This protocol is based on the spectrophotometric measurement of NADPH consumption.

1. Enzyme Preparation (from Rat Lens):

  • Homogenize rat lenses in ice-cold 0.1 M phosphate buffer (pH 6.2).
  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
  • The resulting supernatant contains the crude aldose reductase and should be kept on ice.

2. Assay Procedure:

  • Prepare a reaction mixture containing 0.1 M phosphate buffer (pH 6.2), NADPH (0.16 mM), and the enzyme preparation in a cuvette.
  • Add the N-(phenylsulfonyl)glycine based inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included.
  • Pre-incubate the mixture at 37°C for 10 minutes.
  • Initiate the reaction by adding the substrate, DL-glyceraldehyde (10 mM).
  • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

3. Data Analysis:

  • Calculate the rate of NADPH oxidation (decrease in absorbance per minute).
  • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The choice of rat lens as an enzyme source is due to its high expression of aldose reductase and its relevance to diabetic cataracts. The assay monitors the consumption of NADPH at 340 nm, which is a direct measure of aldose reductase activity. The uncompetitive inhibition mechanism suggests that the inhibitor binds to a site that is only available after the substrate has bound, highlighting the importance of pre-incubating the enzyme with the substrate before adding the inhibitor in certain experimental designs, though in this protocol, the inhibitor is added before the substrate to allow for binding to the enzyme.

II. Matrix Metalloproteinase (MMP) Inhibitors: Targeting Cancer and Inflammation

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is associated with cancer invasion, metastasis, and inflammatory diseases like arthritis.[4] The N-(phenylsulfonyl)glycine scaffold, particularly when incorporating a hydroxamate group as a zinc-binding function, has yielded potent MMP inhibitors.

Head-to-Head Comparison of MMP Inhibitors

The development of MMP inhibitors has focused on achieving selectivity for specific MMPs to minimize side effects. The N-(phenylsulfonyl)glycine core can be modified to achieve this.

Compound IDP1' Group (Glycine N-substituent)P2' Group (Phenylsulfonyl Moiety)MMP-2 IC50 (nM)MMP-9 IC50 (nM)MMP-1 IC50 (nM)
3a H4-Phenoxyphenyl1.30.6210
3b H4'-Chloro-biphenyl-4-yl0.80.3120
4a Methyl4-Phenoxyphenyl3.21.1450

Note: The core structure for these compounds is an N-hydroxy-α-(amino)sulfonylacetamide.Data is illustrative and based on trends reported in the literature.

Analysis of Structure-Activity Relationship (SAR):

The P1' and P2' positions, corresponding to the glycine N-substituent and the phenylsulfonyl moiety respectively, are critical for potency and selectivity. Larger, hydrophobic groups at the P2' position, such as 4-phenoxyphenyl (Compound 3a ) and 4'-chloro-biphenyl-4-yl (Compound 3b ), generally lead to high potency against MMP-2 and MMP-9 (the gelatinases)[5]. This is because these groups can fit into the deep S1' pocket of these enzymes. The relatively lower potency against MMP-1 (a collagenase) suggests a degree of selectivity.

Substitution at the P1' position (the α-carbon of the original glycine) can also influence activity. For instance, a methyl group (Compound 4a ) slightly reduces potency compared to an unsubstituted P1' (Compound 3a ). This highlights the sensitivity of the enzyme's active site to steric bulk in this region. The hydroxamate moiety is a crucial zinc-binding group, and its presence is a common feature in many potent MMP inhibitors.[4]

Visualizing the MMP Inhibition Mechanism

MMP_Inhibition_Mechanism cluster_enzyme MMP Active Site cluster_inhibitor N-(Phenylsulfonyl)glycine Hydroxamate Zn Catalytic Zn2+ S1_pocket S1' Pocket Hydroxamate Hydroxamate Group (-CONHOH) Hydroxamate->Zn Chelation Phenylsulfonyl Phenylsulfonyl Group Phenylsulfonyl->S1_pocket Hydrophobic Interaction

Caption: Binding mode of N-(Phenylsulfonyl)glycine hydroxamate in the MMP active site.

Experimental Protocol: Fluorogenic MMP Inhibition Assay

This assay measures the cleavage of a fluorescently quenched peptide substrate.

1. Reagents and Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9).
  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
  • N-(Phenylsulfonyl)glycine based inhibitor.
  • A broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control.

2. Assay Procedure:

  • Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA).
  • In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the activated MMP enzyme.
  • Incubate at 37°C for 30 minutes to allow for inhibitor binding.
  • Initiate the reaction by adding the fluorogenic substrate.
  • Immediately measure the increase in fluorescence (e.g., Ex/Em = 325/393 nm) over time in a kinetic mode.

3. Data Analysis:

  • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
  • Calculate the percentage of inhibition for each inhibitor concentration.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality Behind Experimental Choices: The use of a fluorogenic peptide substrate provides a sensitive and continuous measure of enzyme activity. The assay buffer contains CaCl₂, which is essential for the structural integrity and activity of MMPs. Pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the substrate is introduced.

III. Glycine Transporter (GlyT) Inhibitors: Modulating Neurotransmission

Glycine transporters, particularly GlyT1, regulate the concentration of glycine in the synaptic cleft. Glycine is a co-agonist at NMDA receptors, and inhibiting its reuptake can potentiate NMDA receptor function. This has therapeutic implications for CNS disorders like schizophrenia.[6][7] N-(Phenylsulfonyl)glycine derivatives have been explored as GlyT1 inhibitors.

Head-to-Head Comparison of GlyT1 Inhibitors

The SAR for GlyT1 inhibitors based on the N-(phenylsulfonyl)glycine scaffold reveals the importance of specific substitutions for achieving high affinity.

Compound IDPhenylsulfonyl SubstitutionGlycine N-SubstituentGlyT1 IC50 (nM)
5a 4-Cl2-(azepan-1-yl)-2-phenylethyl> 1000
5b H2-(azepan-1-yl)-2-(2-fluorophenyl)ethyl37

Data is illustrative and based on trends reported in the literature.[8]

Analysis of Structure-Activity Relationship (SAR):

For this class of inhibitors, the N-substituent on the glycine is a large, complex moiety. The key finding from the study of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides is that substitution on the phenyl ring of the N-substituent is critical for potency[8]. For instance, an ortho-fluoro substitution on this phenyl ring (Compound 5b ) dramatically increases potency compared to an unsubstituted phenyl ring with a 4-chloro on the benzenesulfonamide (Compound 5a )[8]. This suggests a specific interaction of the fluoro-substituted ring within the GlyT1 binding pocket. In contrast to the MMP and aldose reductase inhibitors, the carboxylic acid of the glycine is typically replaced with a larger, more complex group in these GlyT1 inhibitors.

Visualizing the GlyT1 Inhibition Strategy

GlyT1_Inhibition_Strategy Presynaptic Presynaptic Terminal Glycine Glycine Presynaptic->Glycine Release Postsynaptic Postsynaptic Terminal NMDA_R NMDA Receptor Glia Glial Cell GlyT1 GlyT1 Glycine->Glia Reuptake via GlyT1 Glycine->NMDA_R Co-agonist Binding Inhibitor N-(Phenylsulfonyl)glycine Derivative Inhibitor->GlyT1 Inhibition

Caption: Mechanism of action for GlyT1 inhibitors.

Experimental Protocol: [³H]Glycine Uptake Assay

This is a classic radioligand uptake assay to measure the activity of glycine transporters.

1. Cell Culture:

  • Use a cell line stably expressing human GlyT1 (e.g., CHO or HEK293 cells).
  • Plate the cells in a suitable format (e.g., 96-well plates) and grow to confluence.

2. Assay Procedure:

  • Wash the cells with a pre-warmed buffer (e.g., Krebs-Henseleit buffer).
  • Pre-incubate the cells with the N-(phenylsulfonyl)glycine based inhibitor at various concentrations for 15-30 minutes at room temperature.
  • Initiate glycine uptake by adding a mixture of [³H]glycine and unlabeled glycine.
  • Incubate for a short period (e.g., 10-20 minutes) at room temperature.
  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.
  • Lyse the cells and measure the amount of incorporated [³H]glycine using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor) from all values.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a cell line overexpressing GlyT1 ensures a robust and specific signal. The short incubation time with [³H]glycine is crucial to measure the initial rate of transport and to avoid reaching equilibrium. Rapid washing with ice-cold buffer is essential to stop the transport process and remove extracellular radioligand.

Conclusion

The N-(phenylsulfonyl)glycine scaffold is a remarkably versatile platform for the design of potent and selective enzyme inhibitors. As demonstrated in this guide, subtle modifications to this core structure can dramatically alter its affinity and selectivity for different enzyme targets, including aldose reductase, matrix metalloproteinases, and glycine transporters. A thorough understanding of the structure-activity relationships, coupled with robust and well-designed experimental protocols, is paramount for the successful development of novel therapeutics based on this privileged scaffold. The data and methodologies presented herein provide a solid foundation for researchers to build upon in their quest for new and improved enzyme inhibitors.

References

  • Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of N-Phenyl-N-(phenylsulfonyl)glycine - Benchchem. (2025, November 2).
  • DeRuiter, J., et al. (1989). Novel inhibitors of rat lens aldose reductase: N-[[(substituted amino)phenyl]sulfonyl]glycines. Journal of Medicinal Chemistry, 32(4), 814-819.
  • DeRuiter, J., et al. (1987). In Vitro Aldose Reductase Inhibitory Activity of Substituted N-benzenesulfonylglycine Derivatives. Journal of Pharmaceutical Sciences, 76(2), 149-152.
  • DeRuiter, J., et al. (1989). N- And 2-substituted N-(phenylsulfonyl)glycines as Inhibitors of Rat Lens Aldose Reductase. Journal of Medicinal Chemistry, 32(4), 807-813.
  • Varnes, J. G., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters, 20(16), 4878-4881.
  • A Comparative Analysis of N-Phenyl-N-(phenylsulfonyl)glycine Derivatives: Efficacy and Therapeutic Potential - Benchchem. (n.d.).
  • Comparative In Vivo Efficacy of N-Phenylglycine Analogs in Neuroscience and Inflammation - Benchchem. (n.d.).
  • Verma, R. P., & Hansch, C. (2007). Hydroxamic acids as matrix metalloproteinase inhibitors. Bioorganic & medicinal chemistry, 15(20), 6527–6550.
  • Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current topics in medicinal chemistry, 16(29), 3404–3437.
  • Varnes, J. G., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters, 20(16), 4878-4881.
  • Novel Matrix Metalloproteinase-9 (MMP-9)
  • Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay. (2025). Benchchem.
  • MMP9 Assay Protocol. (2023). Provost & Wallert Research.
  • Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function. (2007). PubMed.

Sources

A Comparative Guide to the Reproducibility of N-(Phenylsulfonyl)glycine Methyl Ester Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a foundational activity. Among the vast landscape of organic molecules, N-(Phenylsulfonyl)glycine Methyl Ester, also known as Methyl 2-(phenylsulfonamido)acetate, serves as a valuable building block. Its structure, combining a sulfonamide linkage with an amino acid ester, makes it a versatile precursor for various biologically active compounds.[1][2] However, the successful and, more importantly, reproducible synthesis of this compound is paramount for consistent research outcomes. This guide provides an in-depth comparison of common synthesis protocols, focusing on the factors that influence their reproducibility and offering insights into potential challenges.

Introduction to Synthetic Strategies

The most prevalent method for synthesizing this compound is the N-sulfonylation of glycine methyl ester with benzenesulfonyl chloride. This reaction falls under the classic Schotten-Baumann conditions, a well-established method for forming amides from amines and acid chlorides.[3][4] The core transformation involves the nucleophilic attack of the amine group of glycine methyl ester on the electrophilic sulfur atom of benzenesulfonyl chloride. A base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5][6]

While the fundamental reaction is straightforward, variations in the choice of base, solvent, and reaction conditions can significantly impact the yield, purity, and, critically, the reproducibility of the synthesis. This guide will dissect two common protocols, highlighting the rationale behind their specific conditions and potential pitfalls.

General Synthesis Scheme cluster_reactants Reactants cluster_products Products Glycine Methyl Ester Glycine Methyl Ester reagents + Glycine Methyl Ester->reagents Benzenesulfonyl Chloride Benzenesulfonyl Chloride Benzenesulfonyl Chloride->reagents Product N-(Phenylsulfonyl)glycine Methyl Ester products + Product->products Base Base HCl HCl HCl->products reagents->Product Base, Solvent

Caption: General reaction scheme for the synthesis of this compound.

Protocol Comparison: A Deep Dive into Methodologies

Protocol 1: Aqueous Sodium Carbonate Method

This protocol utilizes a biphasic system with an aqueous solution of sodium carbonate as the base. This approach is a classic example of Schotten-Baumann conditions.[4]

Experimental Protocol:

  • Dissolve glycine methyl ester hydrochloride in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium carbonate in water to neutralize the hydrochloride and raise the pH to approximately 8.[1]

  • In a separate flask, dissolve benzenesulfonyl chloride in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Add the benzenesulfonyl chloride solution dropwise to the vigorously stirred aqueous solution of glycine methyl ester.

  • Continue stirring at room temperature for 2-3 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

Causality and Reproducibility Analysis:

  • Choice of Base: Sodium carbonate is an inexpensive and readily available inorganic base. Being dissolved in the aqueous phase, it efficiently neutralizes the HCl generated at the interface of the two phases.

  • Biphasic System: The two-phase system helps to control the reaction rate. The benzenesulfonyl chloride remains primarily in the organic phase, and its reaction with the amine occurs at the interface. This can minimize side reactions like the hydrolysis of the sulfonyl chloride, which is a primary cause of low yields.[5]

  • Reproducibility Challenges:

    • Hydrolysis of Benzenesulfonyl Chloride: Despite the biphasic system, some hydrolysis of the highly reactive benzenesulfonyl chloride to the unreactive benzenesulfonic acid is inevitable in the presence of water and base.[5] The rate of this hydrolysis is temperature-dependent, making strict temperature control crucial for reproducibility.

    • Emulsion Formation: Vigorous stirring, while necessary for good interfacial mixing, can sometimes lead to the formation of emulsions, making the separation of the organic and aqueous layers difficult and leading to product loss.

    • pH Control: Maintaining the optimal pH is critical. If the solution is too acidic, the amine will be protonated and unreactive. If it is too basic, the rate of sulfonyl chloride hydrolysis increases significantly.

Protocol 2: Anhydrous Organic Solvent with an Organic Base

This protocol employs an anhydrous organic solvent and a tertiary amine base, such as triethylamine or pyridine, to avoid the issue of sulfonyl chloride hydrolysis.

Experimental Protocol:

  • Suspend glycine methyl ester hydrochloride in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0-5 °C.

  • Add a tertiary amine base (e.g., triethylamine, 2.2 equivalents) dropwise to the suspension. The first equivalent neutralizes the hydrochloride, and the second neutralizes the HCl produced during the reaction.

  • After stirring for 15-20 minutes, add benzenesulfonyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water or a dilute acid solution.

  • Separate the organic layer, wash sequentially with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Causality and Reproducibility Analysis:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is a key advantage of this protocol, as it significantly minimizes the hydrolysis of the benzenesulfonyl chloride, often leading to higher and more consistent yields.[5]

  • Choice of Base: Triethylamine and pyridine are organic bases that are soluble in the reaction medium. They effectively scavenge the generated HCl, forming a hydrochloride salt that often precipitates from the reaction mixture, driving the equilibrium towards the product.

  • Reproducibility Challenges:

    • Reagent Purity: The success of this protocol is highly dependent on the purity and dryness of the reagents and solvent. Any moisture can lead to lower yields. It is recommended to use freshly distilled solvents and high-purity reagents.

    • Base Stoichiometry: Precise stoichiometry of the base is important. An excess can lead to side reactions, while an insufficient amount will result in an incomplete reaction.

    • Work-up and Purification: The purification for this method often involves column chromatography, which can be more time-consuming and resource-intensive than recrystallization. The reproducibility of chromatographic purification can also be variable depending on the scale and the specific technique used.

Quantitative Data Summary

ParameterProtocol 1 (Aqueous)Protocol 2 (Anhydrous)
Typical Yield 60-80%75-95%
Reaction Time 2-4 hours12-18 hours
Purification Method RecrystallizationColumn Chromatography
Key Challenge Sulfonyl chloride hydrolysisStrict anhydrous conditions required
Scalability Generally goodCan be challenging due to the need for anhydrous conditions on a large scale

Troubleshooting and Optimization

Low yields in sulfonamide synthesis are a common issue.[5] Here are some key considerations for troubleshooting:

  • Check Reagent Quality: Ensure the benzenesulfonyl chloride is fresh, as it can degrade upon storage due to moisture.[5]

  • Optimize Base and Solvent: The choice of base and solvent is critical and can be optimized for specific substrates.[5]

  • Ensure Anhydrous Conditions (for Protocol 2): Thoroughly dry all glassware and use anhydrous solvents.[5]

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Verify Reagent Purity (Benzenesulfonyl Chloride, Amine) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stirring) start->check_conditions check_workup Analyze Work-up & Purification (Extraction, Chromatography) start->check_workup optimize Optimize Reaction Parameters check_reagents->optimize anhydrous Ensure Strict Anhydrous Conditions (Protocol 2) check_conditions->anhydrous check_workup->optimize anhydrous->optimize success Reproducible Synthesis optimize->success

Caption: A workflow for troubleshooting common issues in this compound synthesis.

Conclusion and Recommendations

Both the aqueous and anhydrous protocols for the synthesis of this compound are viable options for researchers. The choice between them depends on the specific requirements of the synthesis.

  • For rapid, scalable synthesis where moderate yields are acceptable, the aqueous sodium carbonate method (Protocol 1) is a robust choice. Its use of inexpensive reagents and simpler purification makes it attractive for larger-scale preparations. However, careful control of temperature and pH is necessary to ensure reproducibility.

  • For achieving high yields and purity, particularly on a smaller laboratory scale, the anhydrous organic solvent method (Protocol 2) is often superior. While it requires more stringent control over reaction conditions and potentially a more involved purification, the avoidance of sulfonyl chloride hydrolysis leads to more consistent and higher-yielding results.

Ultimately, the key to reproducible synthesis lies in a thorough understanding of the underlying chemical principles and meticulous attention to experimental detail. By carefully considering the factors outlined in this guide, researchers can confidently select and execute a protocol that best suits their needs, ensuring a reliable supply of this compound for their research endeavors.

References

  • BenchChem. (n.d.). Methyl 2-(4-methylphenylsulfonamido)acetate | 2645-02-5.
  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol.
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
  • Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • ChemicalBook. (n.d.). METHYL 2-(4-(METHYLSULFONYL)PHENYL)ACETATE synthesis.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • ResearchGate. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-(benzenesulfonamido)acetate.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • MySkinRecipes. (n.d.). Methyl 2-[4-(Methylsulfonamido)phenyl]acetate.

Sources

A Comparative Guide to the Inter-Laboratory Analysis of N-(Phenylsulfonyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive, albeit hypothetical, inter-laboratory comparison of two prevalent analytical methods for the quantification of N-(Phenylsulfonyl)glycine Methyl Ester: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The data and protocols herein are synthesized based on established principles of analytical chemistry and typical performance characteristics observed in inter-laboratory studies for structurally similar molecules. This document is intended to provide researchers, scientists, and drug development professionals with a framework for understanding the performance, variability, and practical considerations of these methods when implemented across different laboratories.

Introduction: The Imperative of Method Reproducibility

This compound (C₉H₁₁NO₄S, M.W. 229.25) is a chemical entity with potential applications in synthetic chemistry and as an intermediate in the development of novel pharmaceutical agents.[1][2][3] As with any compound of interest in a regulated industry, the ability to accurately and reliably quantify it is paramount. An analytical method, no matter how well it performs in a single laboratory, is of limited value if its results cannot be reproduced by other qualified laboratories.

Inter-laboratory comparison studies, also known as proficiency testing or collaborative studies, are the gold standard for assessing the reproducibility of an analytical method.[4][5] These studies involve multiple laboratories analyzing identical samples to determine the level of agreement in their results.[6][7] The primary goals of such a study are to validate the analytical method, ensure data comparability across different sites, and identify potential biases or sources of variability.[4] This guide will simulate such a study to compare the performance of HPLC-UV and LC-MS/MS for the analysis of this compound.

Hypothetical Inter-Laboratory Study Design

The design of this hypothetical inter-laboratory study is grounded in established guidelines for such collaborative trials.[8][9]

2.1. Participating Laboratories

Ten hypothetical laboratories with experience in small molecule analysis were selected to participate in this study. These laboratories represent a mix of academic, contract research, and pharmaceutical quality control environments to ensure a diverse and representative dataset.

2.2. Test Sample

A single, homogenous batch of this compound was synthesized and characterized to confirm its identity and purity (>99.5%). A stock solution of the compound was prepared in methanol and subsequently used to spike a blank matrix (e.g., a placebo formulation or a representative biological matrix) at three different concentration levels:

  • Low Concentration: 1 µg/mL

  • Medium Concentration: 10 µg/mL

  • High Concentration: 100 µg/mL

Each participating laboratory received three replicate samples at each concentration level, for a total of nine samples, all blinded and randomly labeled.

2.3. Analytical Methods to be Compared

The participating laboratories were instructed to analyze the samples using both of the following methods:

  • Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

The laboratories were provided with detailed, standardized protocols for each method to minimize procedural variability.

Experimental Protocols

The following are the detailed, step-by-step methodologies provided to the participating laboratories for the analysis of this compound.

3.1. Method A: HPLC-UV Analysis

This method is a robust and widely accessible technique for the quantification of chromophoric compounds.

Experimental Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis s1 Weigh 100 mg of sample s2 Dissolve in 10 mL of Methanol s1->s2 s3 Vortex for 1 minute s2->s3 s4 Filter through 0.45 µm syringe filter s3->s4 h1 Inject 10 µL into HPLC system s4->h1 h2 Separation on C18 column h1->h2 h3 UV detection at 230 nm h2->h3 d1 Integrate peak area h3->d1 d2 Quantify using external standard calibration curve d1->d2

Caption: Workflow for HPLC-UV analysis of this compound.

Step-by-Step Protocol:
  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 0.1 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the provided sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Vortex for 1 minute to ensure complete dissolution. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Perform a linear regression of the calibration curve. Quantify the this compound in the samples by interpolating their peak areas from the calibration curve.

3.2. Method B: LC-MS/MS Analysis

This method offers higher sensitivity and selectivity, which is particularly advantageous for analyzing samples with complex matrices or when low detection limits are required.[10]

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Take 100 µL of sample solution s2 Add 900 µL of internal standard in Acetonitrile s1->s2 s3 Vortex and centrifuge s2->s3 s4 Transfer supernatant to vial s3->s4 l1 Inject 5 µL into LC-MS/MS system s4->l1 l2 UPLC separation l1->l2 l3 Electrospray Ionization (ESI+) l2->l3 l4 Multiple Reaction Monitoring (MRM) l3->l4 d1 Integrate peak area ratios (Analyte/IS) l4->d1 d2 Quantify using internal standard calibration curve d1->d2

Caption: Workflow for LC-MS/MS analysis of this compound.

Step-by-Step Protocol:
  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) and a deuterated internal standard (IS), N-(Phenylsulfonyl)glycine-d5 Methyl Ester (1 mg/mL), in methanol. Prepare a series of calibration standards containing the analyte at concentrations from 1 ng/mL to 500 ng/mL, with a constant concentration of the IS (50 ng/mL).

  • Sample Preparation: To 100 µL of the sample solution (prepared as in the HPLC-UV method but potentially further diluted), add 900 µL of a protein precipitation solution (acetonitrile containing the internal standard at 50 ng/mL). Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to an LC-MS vial.

  • LC-MS/MS Conditions:

    • Instrument: Waters Xevo TQ-S or equivalent.

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions:

      • This compound: Q1 230.0 -> Q3 156.0

      • Internal Standard (d5): Q1 235.0 -> Q3 161.0

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) of the standards against their known concentrations. Perform a linear regression of the calibration curve. Quantify the this compound in the samples by interpolating their peak area ratios from the calibration curve.

Hypothetical Results and Discussion

The data from the ten participating laboratories were compiled and statistically analyzed. The following table summarizes the key performance metrics for each method.

Performance MetricHPLC-UV (Method A)LC-MS/MS (Method B)
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery)
Low Conc. (1 µg/mL)95.2% - 104.5%98.1% - 101.8%
Medium Conc. (10 µg/mL)98.1% - 102.3%99.0% - 101.2%
High Conc. (100 µg/mL)98.5% - 101.8%99.2% - 100.9%
Precision (%RSD)
Intra-laboratory (Repeatability)< 3%< 2%
Inter-laboratory (Reproducibility)< 7%< 5%
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 ng/mL

4.1. Interpretation of Results

Both HPLC-UV and LC-MS/MS demonstrated excellent linearity for the quantification of this compound, with correlation coefficients exceeding 0.998. This indicates a strong and reliable relationship between the instrument response and the analyte concentration for both methods.

In terms of accuracy , both methods performed well, with recovery values generally falling within the acceptable range of 95-105%. However, the LC-MS/MS method exhibited a tighter range of recovery across all concentration levels, suggesting a slightly higher degree of accuracy. This is likely attributable to the use of a stable isotope-labeled internal standard, which effectively corrects for variations in sample preparation and instrument response.

The precision of both methods, assessed by the relative standard deviation (%RSD), was also within acceptable limits. The intra-laboratory precision (repeatability) was excellent for both, indicating that each laboratory could consistently reproduce its own results. The inter-laboratory precision (reproducibility) was, as expected, higher than the intra-laboratory precision, reflecting the inherent variability between different laboratories, operators, and instruments. The LC-MS/MS method again showed superior performance with a lower inter-laboratory %RSD, highlighting its robustness.

The most significant difference between the two methods lies in their sensitivity . The LC-MS/MS method demonstrated a limit of detection (LOD) and limit of quantitation (LOQ) that were several orders of magnitude lower than the HPLC-UV method. This superior sensitivity makes LC-MS/MS the method of choice for applications requiring trace-level quantification.

Conclusions and Recommendations

Based on this hypothetical inter-laboratory comparison, both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound. The choice of method will ultimately depend on the specific requirements of the analysis.

  • HPLC-UV is a reliable, cost-effective, and widely available technique that is perfectly adequate for routine quality control and assays where the analyte concentration is relatively high. Its simplicity and robustness make it an attractive option for many laboratories.

  • LC-MS/MS is the preferred method when high sensitivity, high selectivity, and the ability to analyze complex matrices are required. While the instrumentation is more expensive and the method development can be more complex, its superior performance in terms of accuracy, precision, and sensitivity justifies its use in demanding applications such as bioanalysis, impurity profiling, and the analysis of low-dosage formulations.

This guide underscores the importance of inter-laboratory validation to ensure the transferability and reproducibility of analytical methods.[11] By understanding the performance characteristics of different analytical techniques, researchers and drug development professionals can make informed decisions about the most appropriate method for their specific needs, ultimately ensuring the quality and reliability of their data.

References

  • Review of Analytical Methods for Sulfonamides. (2020). Vertex AI Search.
  • Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (n.d.). YMER.
  • Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. (n.d.). Google Sites.
  • Analysis of sulfonamides. (n.d.). SlideShare.
  • What is the method of analysis of sulphonamides? (2023). Quora.
  • Interlaboratory comparisons. (n.d.). The Joint Research Centre - EU Science Hub.
  • Determination and Confirmation of Sulfonamides Revision: 05. (2009). USDA Food Safety and Inspection Service.
  • This compound. (n.d.). ChemScene.
  • A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2-Nitroamino-2-imidazoline. (n.d.). Benchchem.
  • Guideline for Inter-Labor
  • What is an inter labor
  • Interlabor
  • Inter laboratory method comparison. (n.d.).
  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor
  • This compound. (n.d.). BLD Pharm.
  • Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. (2023). ASTM.
  • Trends in inter-laboratory method valid
  • This compound. (n.d.). Key Organics.
  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. (n.d.). Benchchem.
  • HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. (n.d.). SIELC Technologies.
  • N-METHYL-N-(PHENYLSULFONYL)GLYCINE AldrichCPR. (n.d.). Sigma-Aldrich.
  • A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies. (n.d.). PubMed.
  • N-(2-Nitrophenylsulfonyl)glycine methyl ester. (2005).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(Phenylsulfonyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of N-(Phenylsulfonyl)glycine methyl ester (CAS No. 69398-48-7). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper chemical waste management is not merely a regulatory obligation but a cornerstone of scientific integrity and responsible laboratory practice. This guide synthesizes regulatory standards with practical, field-proven insights to ensure that waste streams containing this compound are handled with the utmost care.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, a risk assessment can be constructed by examining its chemical structure and data from analogous compounds.

The molecule is an ester derivative of a sulfonated glycine, suggesting that its hazard profile may include characteristics of related organic esters, sulfonamides, and amino acid derivatives. For instance, similar chemical structures are often classified as causing skin, eye, and respiratory irritation[1][2]. Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE) at all times.

Identifier Value Source
Chemical Name This compound[3][4][5]
CAS Number 69398-48-7[3]
Molecular Formula C₉H₁₁NO₄S[3][4][5]
Molecular Weight 229.25 g/mol [3][6]
Potential Hazard Class (Inferred) Rationale & Precautionary Action Source (Analogous Compounds)
Skin Irritation (Category 2) Ester and sulfonyl groups can be irritating to the skin. Always wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[1][2]
Serious Eye Irritation (Category 2A) Chemicals in powder form can easily become airborne and contact the eyes. Always wear safety glasses with side shields or goggles.[1][2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System Fine powders can cause respiratory irritation if inhaled. Handle in a well-ventilated area or a chemical fume hood.[1][2]

Incompatible Materials: Based on general chemical principles and data for related compounds, this compound should be stored and disposed of separately from strong oxidizing agents[7][8].

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450)[9][10].

  • Waste Characterization: The first critical step is to determine if the waste is hazardous. The EPA defines hazardous waste in two ways: by its characteristics (ignitability, corrosivity, reactivity, toxicity) or by being specifically listed[11]. As this compound is not on a specific EPA list, it must be evaluated for its characteristics. Given the potential for irritation and the lack of comprehensive toxicity data, it is best practice to manage it as a hazardous chemical waste.

  • Chemical Hygiene Plan (CHP): OSHA's Laboratory Standard mandates that every laboratory develop and implement a written Chemical Hygiene Plan (CHP)[10][12]. This CHP must outline specific procedures for procuring, storing, handling, and disposing of all chemicals, including waste disposal procedures[12]. All disposal activities for this compound must align with your institution's CHP.

Step-by-Step Disposal Protocol

This protocol ensures that waste containing this compound is handled safely from the point of generation to its final collection by Environmental Health & Safety (EHS) personnel.

Step 1: Point-of-Generation Segregation

  • Causality: Immediately segregating waste prevents unintentional and dangerous reactions. Incompatible chemicals must be kept separate using physical barriers[9][13].

  • Procedure:

    • Designate a specific, labeled waste container for this compound waste at the location where the waste is generated (e.g., in the fume hood where the experiment is conducted). This is known as a Satellite Accumulation Area (SAA)[13].

    • Do not mix this waste with other streams, such as halogenated solvents, strong acids/bases, or oxidizers[13].

Step 2: Container Selection and Labeling

  • Causality: Proper containment and labeling are mandated by the EPA and OSHA to ensure safety, prevent leaks, and provide critical information to waste handlers[9][14].

  • Procedure:

    • Select a container that is chemically compatible with the waste. For solid this compound or solutions in organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition and have a secure, leak-proof closure[9].

    • Affix a "Hazardous Waste" label to the container before adding any waste[9].

    • The label must include:

      • The words "Hazardous Waste"[9].

      • The full chemical name: "this compound" (no formulas or abbreviations)[9].

      • An accurate list of all constituents, including solvents and their approximate percentages.

      • The date when waste was first added (accumulation start date)[9].

      • The name of the principal investigator and the lab location[9].

Step 3: Waste Accumulation and Storage

  • Causality: Safe storage practices minimize the risk of spills, exposure, and environmental release.

  • Procedure:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area, which must be under the direct control of laboratory personnel[9][15].

    • Place the primary waste container inside a larger, chemically compatible secondary containment bin to prevent the spread of potential spills.

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent splashing[15].

    • Once the container is full, or has been in the SAA for up to one year (partially filled), it must be moved to the central accumulation area or prepared for EHS pickup[13].

Step 4: Arranging for Final Disposal

  • Causality: Final disposal must be handled by trained professionals at a licensed facility to ensure regulatory compliance and environmental protection[16][15].

  • Procedure:

    • Never dispose of this compound, or its containers, in the regular trash or down the drain[9][13][17]. Even small quantities must be collected for proper disposal[13].

    • Follow your institution's specific procedures for requesting a waste pickup from the EHS department.

    • Provide EHS with all necessary documentation, including the accurately filled-out waste label.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the waste management process for this compound.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Accumulation & Final Disposal A Waste containing N-(Phenylsulfonyl)glycine methyl ester is generated B Is it pure solid, a solution, or contaminated material? A->B C Pure Solid B->C Solid D Solution in Solvent B->D Solution E Contaminated Labware (e.g., gloves, wipes) B->E Contaminated F Segregate as Non-Acutely Hazardous Chemical Waste C->F D->F E->F G Select Compatible Waste Container (e.g., HDPE, Glass) F->G H Affix 'Hazardous Waste' Label & Fill Out Completely G->H I Store in Secondary Containment in Satellite Accumulation Area H->I J Container Full or Accumulation Time Limit Reached? I->J K Request Pickup by Environmental Health & Safety (EHS) J->K Yes L Continue Accumulation (Keep Container Closed) J->L No L->J

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response line.

  • Don PPE: For small, manageable spills, don appropriate PPE, including a lab coat, nitrile gloves, and safety goggles. A respirator may be necessary if significant dust is generated[18].

  • Containment:

    • Solids: Gently sweep up the solid material, avoiding the creation of dust, and place it in a labeled hazardous waste container[19].

    • Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads), working from the outside in. Scoop the absorbed material into a labeled hazardous waste container[18].

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste[18].

  • Reporting: Report the incident to your supervisor and EHS department, as required by your institution's policy.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of our scientific community.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Global Safety Management. (n.d.). Glycine methyl ester hydrochloride Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard Fact Sheet. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Environmental Health & Safety, University of Washington. (n.d.). SAMPLE CHEMICAL HYGIENE SAFETY PLAN. Retrieved from [Link]

  • National Research Council. (2011). Safety Laws and Standards Pertinent to Laboratories. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Avocado Research Chemicals Ltd. (2025, September 14). Glycine methyl ester hydrochloride Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2005, August 10). N-(2-Nitrophenylsulfonyl)glycine methyl ester. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(Phenylsulfonyl)glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of N-(Phenylsulfonyl)glycine Methyl Ester (CAS No. 69398-48-7)[1][2][3]. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental reproducibility.

Hazard Assessment: Understanding the Compound

This compound is a solid, typically a powder, for which the full toxicological profile is not completely characterized. Safety Data Sheets (SDS) for this and similar compounds indicate that it is considered hazardous, with the primary risks being irritation to the skin and eyes, and potential respiratory tract irritation from airborne dust.[4] One source notes that 100% of the mixture consists of ingredients of unknown acute toxicity.[4]

The causality for our PPE recommendations stems from these known and potential hazards:

  • Physical Form: As a powder, it poses an inhalation risk and can easily contaminate surfaces, leading to unintentional skin and eye exposure.

  • Chemical Hazards: The potential for skin and serious eye irritation necessitates robust barrier protection.[4]

  • Thermal Decomposition: When heated to decomposition, it can release toxic and corrosive gases, such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5]

Hazard IDClassificationRationale & Primary Exposure RouteSource
Eye Irritation Category 2A (Causes serious eye irritation)Direct contact with dust particles can cause significant irritation.[4]
Skin Irritation Potential HazardDirect contact with the powder can cause skin irritation.[4]
Respiratory Irritation Potential HazardInhalation of fine dust particles may irritate the respiratory tract.
Acute Toxicity UnknownComprehensive toxicological data is unavailable. Prudent handling is required.[4]

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a static choice but a dynamic risk assessment based on the specific procedure being performed. Below are the minimum requirements for handling this compound in a laboratory setting.

Eye and Face Protection: The First Line of Defense

The primary risk to the eyes is from airborne dust particles or accidental splashes when preparing solutions.

  • Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields are mandatory for all low-risk operations, such as handling sealed containers.

  • Recommended for Powder Handling: When weighing or transferring the solid compound where dust generation is likely, chemical safety goggles are required. Goggles provide a complete seal around the eyes, offering superior protection against fine particulates.

  • High-Risk Operations: If there is a significant splash potential (e.g., during line-breaking or large-scale solution transfers), the use of a face shield in addition to chemical safety goggles is the authoritative best practice.

Skin and Body Protection: An Impermeable Barrier

Preventing dermal contact is crucial. This involves both appropriate lab attire and, most critically, correct glove selection.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is required. For tasks with a higher risk of dust generation, a disposable gown with knit cuffs provides superior protection.[6]

  • Gloves: Nitrile gloves are the recommended choice for incidental contact.[7][8] They provide good resistance against weak acids and a range of organic solvents.[7] However, it's important to note that nitrile gloves can have poor resistance to certain esters.[7]

    • Glove Thickness: A minimum thickness of 4-6 mils is recommended for general handling. For tasks involving larger quantities or longer duration, an 8-mil nitrile glove offers a greater degree of protection.

    • The Double-Gloving Principle: For weighing operations or when handling concentrated solutions, double-gloving is a scientifically sound practice. This provides an additional protective layer and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

    • Immediate Replacement: Gloves must be replaced immediately upon known or suspected contamination. Do not reuse disposable gloves.

Respiratory Protection: Safeguarding Against Inhalation

Engineering controls, such as a certified chemical fume hood or a powder containment hood, are the primary method for controlling exposure to airborne dust. When these are not available or insufficient, respiratory protection is mandatory.

  • Low Dust/Good Ventilation: If handling small quantities in a well-ventilated area with minimal dust, respiratory protection may not be required.

  • Dust Generation: When weighing the powder or performing actions that create dust, a NIOSH-approved N95 dust mask or respirator is required to prevent inhalation of particulates.

Operational Protocols: A Step-by-Step Guide to Safety

Adherence to a strict, repeatable protocol is the hallmark of a trustworthy and safe laboratory environment.

Step 1: Preparing the Work Area
  • Ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered.

  • Have all necessary equipment (spatulas, weigh boats, solvent, vortexer) within easy reach to minimize movement.

  • Prepare a designated waste container for contaminated consumables.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.

Step 2: Donning Personal Protective Equipment

The sequence of donning PPE is critical to avoid cross-contamination.

G cluster_prep Preparation cluster_gloves Gloving (Sterile Field) Lab_Coat 1. Don Lab Coat/Gown Respirator 2. Don N95 Respirator (If Required) Lab_Coat->Respirator Goggles 3. Don Safety Goggles Respirator->Goggles Gloves 4. Don Gloves (Pull cuffs over lab coat sleeves) Goggles->Gloves G cluster_removal Decontamination Sequence cluster_final Final Step Gloves 1. Remove Gloves (Glove-to-glove, then skin-to-skin) Goggles 2. Remove Goggles Gloves->Goggles Lab_Coat 3. Remove Lab Coat/Gown (Turn inside out as you remove) Goggles->Lab_Coat Respirator 4. Remove Respirator (If Worn) Lab_Coat->Respirator Wash 5. Wash Hands Thoroughly Respirator->Wash G Start Waste Generated (e.g., contaminated gloves, weigh boats, paper towels, excess compound) Segregate Segregate into a dedicated, closed, and clearly labeled hazardous waste container Start->Segregate Store Store in a designated satellite accumulation area Segregate->Store Dispose Dispose via institutional Environmental Health & Safety (EHS) program Store->Dispose

Diagram 3: Chemical Waste Disposal Pathway.

Disposal must always be in accordance with applicable regional, national, and local laws and regulations. D[4]o not dispose of this chemical down the drain or in regular trash.

References

  • Are Nitrile Gloves Chemical Resistant? (2024). International Sourcing Inc. Available at: [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023). Ventyv. Available at: [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. Available at: [Link]

  • Glove Selection For Specific Chemicals. SUNY New Paltz. Available at: [Link]

  • Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025). S&G Gloves. Available at: [Link]

  • CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid”. (2019). U.S. Consumer Product Safety Commission.
  • Gloves Chemical Resistance Chart. (n.d.). Available at: [Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical. Available at: [Link]

  • Chemical Resistance of Gloves. (n.d.). Available at: [Link]

  • Ansell Chemical Resistance Glove Chart. Ansell. Available at: [Link]

  • OSHA Glove Selection Chart. U.S. Department of Labor. Available at: [Link]

  • Glycine, N-(phenylacetyl)-, methyl ester. PubChem. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. Available at: [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.